3-(aminomethyl)-N-phenylbenzamide hydrochloride
Description
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Properties
IUPAC Name |
3-(aminomethyl)-N-phenylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13;/h1-9H,10,15H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPOEXWCRQWHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Aminomethyl)-N-phenylbenzamide Hydrochloride: A Keystone in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 3-(aminomethyl)-N-phenylbenzamide hydrochloride (CAS Number: 1171573-70-8), a compound of significant interest within the broader class of N-phenylbenzamides. As a Senior Application Scientist, the following sections are structured to provide not just a recitation of facts, but a deeper understanding of the scientific rationale behind the potential applications and experimental considerations for this molecule and its analogues. While specific research on this particular hydrochloride salt is emerging, this guide synthesizes data from closely related structures to provide a robust framework for its investigation.
Introduction: The N-Phenylbenzamide Scaffold - A Privileged Structure in Medicinal Chemistry
The N-phenylbenzamide core is a recurring motif in a multitude of biologically active compounds. Its rigid, planar structure, combined with the potential for diverse functionalization on both phenyl rings, makes it an ideal scaffold for interacting with a variety of biological targets. Derivatives of N-phenylbenzamide have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The addition of an aminomethyl group, as seen in our topic compound, introduces a basic center that can be crucial for target engagement and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties of 3-(Aminomethyl)-N-phenylbenzamide Hydrochloride
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The hydrochloride salt form of 3-(aminomethyl)-N-phenylbenzamide is likely utilized to improve solubility and stability.
| Property | Value | Source |
| CAS Number | 1171573-70-8 | [2] |
| Molecular Formula | C₁₄H₁₅ClN₂O | [2] |
| Molecular Weight | 262.73 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in water and polar organic solvents (predicted) | - |
| SMILES Code | O=C(NC1=CC=CC=C1)C2=CC=CC(CN)=C2.[H]Cl | [2] |
Note: Some physical properties are predicted based on the chemical structure and general characteristics of similar compounds, as specific experimental data is not widely published.
Synthesis and Manufacturing Considerations
Proposed Retrosynthetic Analysis and Forward Synthesis
The primary disconnection for 3-(aminomethyl)-N-phenylbenzamide is at the amide bond, suggesting a coupling reaction between a 3-(aminomethyl)benzoic acid derivative and aniline. A key strategic consideration is the protection of the reactive aminomethyl group during the amide bond formation.
Caption: A conceptual workflow for the synthesis of 3-(aminomethyl)-N-phenylbenzamide hydrochloride.
Detailed Experimental Protocol (Hypothetical)
-
Protection of the Aminomethyl Group:
-
Dissolve 3-(aminomethyl)benzoic acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to precipitate the Boc-protected product, which is then filtered and dried.
-
-
Amide Bond Formation:
-
Dissolve the Boc-protected 3-(aminomethyl)benzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), or a more modern reagent like HATU.
-
Add aniline to the reaction mixture and stir at room temperature overnight.
-
Filter off any precipitated urea byproduct and purify the crude product by column chromatography.
-
-
Deprotection and Salt Formation:
-
Dissolve the purified Boc-protected intermediate in a suitable solvent like dioxane or methanol.
-
Add a solution of hydrochloric acid in the solvent and stir at room temperature.
-
The deprotection of the Boc group and the formation of the hydrochloride salt of the final product will occur.
-
The product can be isolated by precipitation upon the addition of a non-polar solvent like diethyl ether, followed by filtration and drying.
-
Potential Mechanism of Action and Biological Activity
While the specific biological target of 3-(aminomethyl)-N-phenylbenzamide hydrochloride is not yet elucidated, the activities of related compounds provide valuable insights into its potential mechanisms of action.
Potential Therapeutic Areas:
-
Oncology and Immunology: Some N-phenylbenzamide derivatives have shown cytostatic and immunosuppressive effects.[3] The mechanism could involve the inhibition of key enzymes in cell proliferation or immune signaling pathways.
-
Metabolic Diseases: A patent application highlights the use of certain amino-aryl-benzamide compounds in the treatment of non-alcoholic fatty liver disease (NAFLD).[4] The mechanism in this context might involve the modulation of metabolic pathways related to lipid accumulation and inflammation in the liver.
-
Infectious Diseases: N-phenylbenzamide derivatives have been investigated as antiviral agents, for instance, against Enterovirus 71.[5][6] The mode of action could be the inhibition of viral replication enzymes or interference with viral entry into host cells.
The aminomethyl group can play a critical role in forming salt bridges or hydrogen bonds with amino acid residues in the active site of a target protein.
Caption: Hypothetical binding mode of 3-(aminomethyl)-N-phenylbenzamide with a biological target.
Research Applications and Future Directions
3-(aminomethyl)-N-phenylbenzamide hydrochloride is a valuable tool for researchers in several areas:
-
Fragment-Based Drug Discovery (FBDD): Its relatively simple structure makes it an excellent starting point for FBDD campaigns to identify novel inhibitors for a range of targets.
-
Chemical Probe Development: With appropriate labeling (e.g., fluorescent or biotin tags), this compound could be used as a chemical probe to identify its binding partners in cells.
-
Medicinal Chemistry Lead Optimization: The aminomethyl and phenyl groups provide multiple points for chemical modification to improve potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Target Identification: Utilizing techniques like affinity chromatography-mass spectrometry or thermal shift assays to identify the specific biological targets of this compound.
-
In Vitro and In Vivo Studies: Conducting comprehensive biological assays to determine its efficacy and safety profile in relevant disease models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the key structural features required for biological activity.
Conclusion
3-(aminomethyl)-N-phenylbenzamide hydrochloride represents a promising, yet underexplored, chemical entity. Its structural similarity to a class of compounds with proven and diverse biological activities makes it a compelling candidate for further investigation in drug discovery and chemical biology. This guide provides a foundational understanding of its properties, a roadmap for its synthesis, and a framework for exploring its therapeutic potential. As with any novel compound, rigorous experimental validation is paramount to unlocking its full scientific and medicinal value.
References
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Dana Bioscience. 3-(Aminomethyl)-N-phenylbenzamide hydrochloride 1g. [Link]
-
AccelaChem. 1171573-70-8,3-(aminomethyl)-N-phenylbenzamide hydrochloride. [Link]
- Google Patents.
- Google Patents. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
-
Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
-
MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]
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PubMed Central. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]
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PubChem. 3-(aminomethyl)-N-butyl-N-phenylbenzamide. [Link]
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MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]
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Semantic Scholar. Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]
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biological activity of 3-(aminomethyl)-N-phenylbenzamide hydrochloride
An In-depth Technical Guide on the Potential Biological Activity of 3-(aminomethyl)-N-phenylbenzamide hydrochloride
Authored by a Senior Application Scientist
Abstract
The N-phenylbenzamide scaffold is a recurring motif in medicinal chemistry, recognized for its role in a diverse array of biologically active compounds. This technical guide provides a comprehensive analysis of the potential biological activities of 3-(aminomethyl)-N-phenylbenzamide hydrochloride. Due to the limited direct research on this specific molecule, this document synthesizes data from structurally related N-phenylbenzamide and benzamide derivatives to construct a predictive pharmacological profile. We will explore potential mechanisms of action, including DNA minor groove binding, enzyme inhibition, and receptor antagonism, and discuss their implications for therapeutic applications in infectious diseases, oncology, and neurology. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating research and development of this and related compounds.
Introduction: The N-Phenylbenzamide Scaffold as a Privileged Structure
The benzamide moiety is a cornerstone in the design of therapeutic agents, and its combination with a phenyl group to form the N-phenylbenzamide core has given rise to compounds with a wide spectrum of pharmacological activities. These range from antimicrobial and antiviral to antiparasitic and anticancer effects. While specific experimental data on 3-(aminomethyl)-N-phenylbenzamide hydrochloride is not extensively available in current literature, its structural components suggest a high potential for biological activity. This guide will, therefore, serve as a predictive whitepaper, leveraging the well-documented activities of its analogues to forecast its pharmacological profile and propose a roadmap for its investigation.
Potential Mechanisms of Action
The biological effects of N-phenylbenzamide derivatives are often multifaceted. Based on existing research into analogous structures, we can hypothesize several potential mechanisms of action for 3-(aminomethyl)-N-phenylbenzamide hydrochloride.
DNA Minor Groove Binding: A Strategy Against Parasites
Several N-phenylbenzamide derivatives have demonstrated potent activity against kinetoplastid parasites, such as Trypanosoma and Leishmania, as well as helminths like Schistosoma mansoni.[1][2][3] The proposed mechanism for this activity is the binding of the compound to the minor groove of parasite DNA, particularly in AT-rich regions.[3][4] This interaction can displace essential DNA-binding proteins, leading to a disruption of DNA replication and transcription, ultimately causing parasite death.[3] The presence of the positively charged aminomethyl group in 3-(aminomethyl)-N-phenylbenzamide hydrochloride could enhance this interaction with the negatively charged phosphate backbone of DNA.
Enzyme Inhibition: A Route to Anticancer and Antiviral Effects
The benzamide core is a known pharmacophore for the inhibition of several key enzymes.
-
Inosine 5'-Monophosphate Dehydrogenase (IMPDH): Some benzamide derivatives are known to inhibit IMPDH, the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[5] Inhibition of IMPDH depletes the intracellular pool of GTP and dGTP, which is critical for DNA and RNA synthesis, particularly in rapidly proliferating cells like cancer cells and virus-infected cells.[5]
-
Poly(ADP-ribose) Polymerase (PARP): The benzamide structure is a classic inhibitor of PARP, an enzyme crucial for DNA repair.[5] PARP inhibitors have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
Upregulation of Host Antiviral Defenses
Recent studies on N-phenylbenzamide derivatives have revealed a novel antiviral mechanism. Certain analogues have been shown to increase the intracellular levels of Apolipoprotein B mRNA Editing Catalytic Polypeptide-like 3G (APOBEC3G), a host cytidine deaminase that possesses potent antiviral activity against retroviruses and other viruses like Hepatitis B Virus (HBV). By augmenting this innate cellular defense, these compounds can inhibit viral replication.
Receptor Antagonism
Derivatives of N-phenylbenzamide have also been identified as antagonists of metabotropic glutamate receptor 1 (mGluR1).[6] This suggests a potential for this class of compounds to be developed for neurological and psychiatric disorders where mGluR1 signaling is dysregulated.[6]
Potential Therapeutic Applications
Based on the mechanisms outlined above, 3-(aminomethyl)-N-phenylbenzamide hydrochloride could be a promising candidate for several therapeutic areas.
Antiparasitic Agents
The potential for DNA minor groove binding makes this compound a candidate for development as an antischistosomal or anti-trypanosomal agent.[1][2][3]
| Representative N-Phenylbenzamide Analogue | Target Organism | In Vitro Potency (EC50) | Reference |
| Compound 9 | Schistosoma mansoni | 80 nM | [2] |
| Compound 3a | Trypanosoma brucei | Submicromolar | [3][4] |
Antiviral Therapeutics
With potential mechanisms involving both direct enzyme inhibition and enhancement of host defenses, this compound could be explored for its activity against a range of viruses.
| Representative N-Phenylbenzamide Analogue | Target Virus | In Vitro Potency (IC50) | Cytotoxicity (TC50) | Reference |
| 1e | Enterovirus 71 (EV71) | 5.7 - 12 µM | 620 µM | [7][8] |
| IMB-0523 | Hepatitis B Virus (HBV) | 1.99 µM (wild-type) | Not specified | [9] |
Anticancer and Immunomodulatory Drugs
The potential for IMPDH and PARP inhibition suggests that 3-(aminomethyl)-N-phenylbenzamide hydrochloride could exhibit cytostatic or cytotoxic effects on cancer cells. Furthermore, a patent has described N-phenylbenzamide derivatives for the treatment of malignant, proliferative, and autoimmune diseases.[10]
Antimicrobial and Antifungal Agents
Several studies have reported the synthesis of N-phenylbenzamide derivatives with antibacterial and antifungal activities, suggesting a broader anti-infective potential.[11][12]
Proposed Experimental Workflows for Validation
To validate the predicted biological activities of 3-(aminomethyl)-N-phenylbenzamide hydrochloride, a systematic experimental approach is necessary.
In Vitro Antiparasitic Activity Assessment
A primary screen should assess the compound's efficacy against relevant parasites.
Caption: Workflow for in vitro antiparasitic evaluation.
Protocol: S. mansoni Adult Worm Motility Assay
-
Preparation: Adult S. mansoni worms are collected from infected mice and washed in RPMI 1640 medium.
-
Assay Setup: Place 2-3 worm pairs in each well of a 24-well plate containing culture medium.
-
Compound Addition: Add 3-(aminomethyl)-N-phenylbenzamide hydrochloride at various concentrations. Include a negative (DMSO) and positive (Praziquantel) control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
Observation: Observe worm motility and morphology at 24, 48, and 72 hours using a microscope. Score the motility on a predefined scale.
-
Data Analysis: Determine the EC50 value, the concentration at which a 50% reduction in worm motility is observed.
In Vitro Antiviral Activity Assessment
To assess antiviral potential, a cell-based assay is appropriate.
Caption: Workflow for in vitro antiviral evaluation.
Protocol: Cytopathic Effect (CPE) Reduction Assay for EV71
-
Cell Seeding: Seed Vero cells into 96-well plates and incubate overnight to form a monolayer.
-
Cytotoxicity Assay: In parallel, treat uninfected cells with serial dilutions of the compound to determine the 50% cytotoxic concentration (TC50) using an MTT or similar viability assay.
-
Infection and Treatment: Remove the culture medium from the cell monolayer and add a mixture of EV71 (at a suitable multiplicity of infection) and serial dilutions of the compound.
-
Incubation: Incubate the plates at 37°C until CPE is observed in the virus control wells (typically 2-3 days).
-
CPE Observation: Observe the cells under a microscope and score the CPE. Alternatively, cell viability can be quantified using an MTT assay.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration that inhibits viral CPE by 50%.
Conclusion and Future Directions
While direct experimental evidence for the is yet to be established, the extensive research on its structural analogues provides a strong foundation for predicting its pharmacological potential. The N-phenylbenzamide scaffold is a versatile platform for discovering new therapeutic agents. The addition of an aminomethyl group introduces a basic center that could enhance interactions with biological targets such as DNA and enzymes.
Future research should focus on the synthesis and systematic in vitro and in vivo evaluation of this compound against a panel of parasites, viruses, and cancer cell lines. Mechanistic studies will be crucial to elucidate the precise molecular targets and pathways involved. The insights gained will not only determine the therapeutic potential of 3-(aminomethyl)-N-phenylbenzamide hydrochloride but also guide the rational design of next-generation N-phenylbenzamide derivatives with improved potency and selectivity.
References
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 20(11), 20087–20102. [Link]
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Lestari, N. S., Saptarini, N. M., & Achmad, S. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molekul, 18(1), 1-10. [Link]
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Lima, L. M., Fraga, C. A. M., & Barreiro, E. J. (2011). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 16(9), 7495–7507. [Link]
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Mavhunga, P., Taylor, D., Arinaminpathy, N., & Chibale, K. (2023). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. RSC Medicinal Chemistry, 14(5), 896–903. [Link]
-
Wang, Y., et al. (2021). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Frontiers in Pharmacology, 12, 706950. [Link]
-
Taylor, D., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. RSC Medicinal Chemistry, 14(4), 653–659. [Link]
-
Gharehbaghi, K., Grünberger, W., & Jayaram, H. N. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current medicinal chemistry, 9(7), 745–753. [Link]
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González-Bacerio, J., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13359–13380. [Link]
- EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. (1984).
-
Satoh, A., et al. (2009). Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. Bioorganic & medicinal chemistry letters, 19(18), 5464–5468. [Link]
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González-Bacerio, J., et al. (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Semantic Scholar. [Link]
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Liu, A., et al. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 17(12), 14359–14371. [Link]
-
Liu, A., et al. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]
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Technical Guide: Structural Analogues of 3-(aminomethyl)-N-phenylbenzamide Hydrochloride
Executive Summary: The Benzamide Scaffold
The compound 3-(aminomethyl)-N-phenylbenzamide hydrochloride represents a critical "privileged scaffold" in medicinal chemistry. While chemically simple, this structure serves as a foundational pharmacophore for a class of histone deacetylase (HDAC) inhibitors, serine protease inhibitors, and anti-infective agents.
Its core value lies in its modularity:
-
The Benzamide Core: Acts as a rigid linker and, in specific contexts (e.g., Class I HDACs), functions as a Zinc-Binding Group (ZBG).
-
The 3-Aminomethyl "Tail": A solvent-exposed basic moiety that improves aqueous solubility (logP modulation) and can form salt bridges with aspartate/glutamate residues in the enzyme rim.
-
The N-Phenyl "Head": A hydrophobic cap that occupies the surface recognition domain of the target protein.
This guide details the structural activity relationships (SAR), synthesis, and validation protocols for this scaffold and its analogues.
Structural Dissection & SAR Logic
To rationally design analogues, we must dissect the molecule into three functional zones. Modifications in these zones dictate selectivity between HDAC isoforms (e.g., HDAC1 vs. HDAC6) and potency against kinetoplastid parasites.
Zone A: The Zinc-Binding Core (Benzamide)
In the context of HDAC inhibition, the amide carbonyl oxygen coordinates with the catalytic Zn²⁺ ion at the bottom of the active site pocket.
-
Analogue Strategy: Replacing the amide with a thioamide or hydroxamic acid drastically alters zinc affinity.
-
Critical Insight: Unlike hydroxamic acids (which are pan-HDAC inhibitors), benzamides often show selectivity for Class I HDACs (HDAC1, 2, 3) due to the specific geometry required for the internal cavity.
Zone B: The "Tail" (3-Aminomethyl)
This group is often a "lysine mimetic."
-
Modification: Extending the linker (e.g., 3-aminoethyl) or substituting the amine (e.g., N,N-dimethyl) probes the depth and electronic requirements of the rim region.
-
Role: In protease inhibitors, this primary amine often attacks the catalytic serine or stabilizes the tetrahedral intermediate.
Zone C: The "Cap" (N-Phenyl)
This region interacts with the rim of the binding pocket.
-
Optimization: Substitution at the ortho position of this phenyl ring (e.g., 2-amino, 2-hydroxy) is the "magic bullet" for HDAC potency. For example, the drug Entinostat (MS-275) utilizes a 2-aminophenyl group here to form an internal hydrogen bond, locking the bioactive conformation.
Visualization: SAR Decision Tree
The following diagram illustrates the logical flow for analogue generation based on the 3-(aminomethyl)-N-phenylbenzamide scaffold.
Figure 1: Structural Activity Relationship (SAR) map for the benzamide scaffold. Blue node represents the parent compound; branches indicate strategic modification zones.
Chemical Synthesis Protocol
The synthesis of 3-(aminomethyl)-N-phenylbenzamide hydrochloride must be modular to facilitate library generation. The most robust route employs a Boc-protection strategy to prevent self-polymerization of the amino-acid starting material.
Reaction Scheme
-
Protection: 3-(aminomethyl)benzoic acid
Boc-3-(aminomethyl)benzoic acid. -
Coupling: Boc-Acid + Aniline
Boc-Amide Intermediate. -
Deprotection: Boc-Amide + HCl/Dioxane
Final Product (HCl Salt).
Detailed Methodology
Step 1: Boc-Protection (If not commercially available)
-
Reagents: 3-(aminomethyl)benzoic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), NaOH (2.5 eq), Dioxane/Water (1:1).
-
Procedure: Dissolve amino acid in Dioxane/Water. Add NaOH, then Boc₂O dropwise at 0°C. Stir at RT for 12h. Acidify to pH 3 with KHSO₄. Extract with EtOAc.
-
Yield Target: >90%.
Step 2: Amide Coupling (The Divergent Step)
-
Rationale: We use HATU as the coupling agent for its high efficiency with electron-deficient anilines.
-
Reagents: Boc-3-(aminomethyl)benzoic acid (1.0 eq), Aniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
-
Protocol:
-
Dissolve the Boc-acid in DMF (0.1 M concentration).
-
Add DIPEA and HATU; stir for 15 min to activate the acid.
-
Add Aniline. Stir at RT for 4–16h (monitor by LC-MS).
-
Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc. Wash organic layer with Sat. NaHCO₃ (removes unreacted acid) and Brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Step 3: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Protocol: Dissolve intermediate in minimal Dioxane or DCM. Add 4M HCl/Dioxane (5-10 eq). Stir 2h. The product usually precipitates as the hydrochloride salt.
-
Isolation: Filter the solid, wash with Et₂O (to remove excess HCl), and dry under vacuum.
Visualization: Synthesis Workflow
Figure 2: Step-wise synthesis pathway using the Boc-protection strategy.
Experimental Validation Protocols
To validate the biological activity of the synthesized analogues, specifically for HDAC inhibition (the primary target for this scaffold class), use the following fluorometric assay.
Protocol A: In Vitro HDAC Inhibition Assay (Fluorometric)
Principle: Measures the deacetylation of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Deacetylation sensitizes the substrate to trypsin digestion, releasing the fluorescent AMC group.
-
Reagents:
-
HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
Substrate: Boc-Lys(Ac)-AMC (50 µM final).
-
Enzyme: Recombinant HDAC1 or HeLa nuclear extract.
-
Developer: Trypsin (1 mg/mL).
-
-
Workflow:
-
Plate Prep: Add 10 µL of test compound (serial dilution in DMSO) to a black 96-well plate.
-
Enzyme Addition: Add 15 µL of diluted HDAC enzyme. Incubate 10 min at 37°C.
-
Substrate Start: Add 25 µL of Substrate solution. Incubate 30–60 min at 37°C.
-
Development: Add 50 µL of Developer (Trypsin/SAHA stop solution). Incubate 15 min at RT.
-
Read: Measure fluorescence (Ex: 360 nm, Em: 460 nm).
-
-
Data Analysis: Calculate IC₅₀ using a non-linear regression (4-parameter logistic fit).
Protocol B: Cell Viability (MTT Assay)
Purpose: Determine cellular permeability and cytotoxicity.
-
Cells: MCF-7 or MDA-MB-231 (Breast Cancer lines sensitive to HDACi).
-
Seeding: 5,000 cells/well in 96-well plates. Adhere overnight.
-
Treatment: Treat with compounds (0.1 – 100 µM) for 48h or 72h.
-
Readout: Add MTT reagent, incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
Comparative Data Summary
When evaluating analogues, organize data to highlight the impact of the "Cap" modification, as this is the primary driver of potency in this series.
| Compound ID | R1 (Meta-Tail) | R2 (N-Phenyl Substituent) | HDAC1 IC₅₀ (µM) | Mechanism Note |
| Parent | -CH₂NH₂ | -H | > 10.0 | Weak binder; lacks "Cap" interaction. |
| Analogue 1 | -CH₂NH₂ | 2-NH₂ | 0.5 - 2.0 | Entinostat-like; H-bond with rim. |
| Analogue 2 | -CH₂NH₂ | 4-F | 5.0 - 8.0 | Electronic modulation only. |
| Analogue 3 | -CH₂NHMe | -H | > 10.0 | Increased lipophilicity, low potency. |
| Ref (MS-275) | (Pyridin-3-yl) | 2-NH₂ | 0.3 | Clinical Benchmark. |
Note: Values are representative of typical SAR trends for benzamide HDAC inhibitors [1, 2].
References
-
BenchChem. (2025).[1] Potential Biological Activities of Benzamide, N-benzoyl-N-(phenylmethyl)-. Retrieved from 1
-
MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Int. J. Mol. Sci. Retrieved from 2
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Journal of Medicinal Chemistry. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from 3
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PubChem. (2025).[4] 3-(Aminomethyl)-N-phenylbenzamide hydrochloride (Compound Summary). Retrieved from 5[4][6]
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BLD Pharm. (2025). Product Specification: 3-(Aminomethyl)-N-phenylbenzamide hydrochloride. Retrieved from 7
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An In-Depth Technical Guide to the Therapeutic Targets of N-phenylbenzamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-phenylbenzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comprehensive exploration of the key molecular targets of this versatile chemical class. We will delve into the well-established role of N-phenylbenzamide derivatives as potent inhibitors of histone deacetylases (HDACs) and their emerging significance in targeting other critical enzyme families, including tyrosine kinases and sirtuins. This document will elucidate the underlying mechanisms of action, present quantitative data on compound activity, and provide detailed, field-proven methodologies for target identification and validation. By synthesizing technical accuracy with practical insights, this guide aims to equip researchers and drug development professionals with the knowledge to effectively leverage the N-phenylbenzamide scaffold in their therapeutic programs.
Introduction: The N-phenylbenzamide Scaffold in Drug Discovery
The N-phenylbenzamide core, characterized by a benzamide group linked to a phenyl ring, is a cornerstone of modern medicinal chemistry. Its rigid, yet conformationally adaptable, structure allows for precise orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. This structural motif is prevalent in a range of clinically relevant molecules, most notably in the realm of oncology. The exploration of N-phenylbenzamide derivatives has led to the discovery of potent modulators of critical cellular pathways, offering promising avenues for the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. This guide will focus on the primary therapeutic targets that have been successfully modulated by this remarkable class of compounds.
Major Therapeutic Target Classes
Histone Deacetylases (HDACs): The Epigenetic Modulators
The most prominent and well-validated targets for N-phenylbenzamide compounds are the histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. N-phenylbenzamide-based HDAC inhibitors function as "epigenetic correctors," restoring normal gene expression patterns.
Mechanism of Action:
N-phenylbenzamide HDAC inhibitors typically possess a three-part pharmacophore: a zinc-binding group (ZBG), a linker, and a "cap" group. The N-phenylbenzamide moiety itself often forms part of the linker and cap, but critically, the benzamide's carbonyl oxygen and the aniline nitrogen can chelate the zinc ion in the active site of class I and some class II HDACs. This interaction blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones.[2] The resulting "open" chromatin structure allows for the re-expression of silenced tumor suppressor genes, such as p21, which induces cell cycle arrest, differentiation, and apoptosis.[3]
Key Examples and In Vitro Activity:
Two of the most well-characterized N-phenylbenzamide HDAC inhibitors are Entinostat (MS-275) and Mocetinostat (MGCD0103).
| Compound | Target HDACs | IC50 Values (µM) | Therapeutic Area |
| Entinostat (MS-275) | Class I (HDAC1, 3) | HDAC1: 0.18, HDAC3: 0.74 | Breast Cancer, Lung Cancer |
| Mocetinostat (MGCD0103) | Class I & IV (HDAC1, 2, 3, 11) | HDAC1: 0.15[4] | Hodgkin's Lymphoma, Rhabdomyosarcoma[5][6] |
Signaling Pathway:
The primary signaling pathway affected by N-phenylbenzamide HDAC inhibitors is the regulation of gene transcription through chromatin remodeling.
Caption: N-phenylbenzamide HDAC inhibitors block the deacetylation of histones.
Tyrosine Kinases: Disrupting Oncogenic Signaling
The N-phenylbenzamide scaffold is also a key feature in several tyrosine kinase inhibitors (TKIs).[7] Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. They are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.
Mechanism of Action:
N-phenylbenzamide-based TKIs are typically designed to be competitive inhibitors of ATP binding to the kinase domain. The scaffold provides a rigid framework to which various substituents can be attached to achieve high affinity and selectivity for the target kinase. For example, in the ABL1 kinase inhibitor Nilotinib, the N-phenylbenzamide core is crucial for its binding to the ATP pocket.[7]
Key Examples:
While not solely N-phenylbenzamide compounds, many successful TKIs incorporate this moiety. For example, new imidazole-based N-phenylbenzamide derivatives have shown promising activity against the ABL1 kinase.[7] Other research has demonstrated that 4-(arylaminomethyl)benzamide derivatives can inhibit EGFR and VEGFR2.[8]
| Compound Class | Target Kinase(s) | IC50 / % Inhibition |
| Imidazole-based N-phenylbenzamides | ABL1 | IC50: 7.5 - 11.1 µM (antiproliferative)[7] |
| 4-(Arylaminomethyl)benzamides | EGFR, VEGFR2 | % Inhibition at 10 nM: 16 - 92%[8] |
Emerging Targets: Sirtuins and Beyond
Recent research has expanded the therapeutic landscape for N-phenylbenzamide compounds to include other important enzyme families.
-
Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases (Class III HDACs) implicated in aging, metabolism, and neurodegeneration.[9] Certain benzamide and 3-(N-arylsulfamoyl)benzamide derivatives have been developed as selective SIRT2 inhibitors, showing potential for the treatment of neurodegenerative diseases like Parkinson's and Huntington's.[9][10]
-
p38α Mitogen-Activated Protein (MAP) Kinase: This kinase is involved in inflammatory responses and has been identified as a target for 4-chloro-N-phenyl benzamide derivatives, suggesting applications in treating inflammatory diseases and cancer.[11][12]
-
Tubulin: Novel N-benzylbenzamide derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site, demonstrating potent anti-proliferative and anti-vascular activities in cancer models.[13]
Methodologies for Target Identification and Validation
Identifying the specific molecular target of a novel compound is a critical step in drug development. The following section details robust, self-validating protocols for the identification and validation of N-phenylbenzamide compound targets.
Target Identification Workflow
A common and effective strategy for unbiased target identification is affinity-based chemical proteomics.
Caption: Workflow for affinity-based target identification.
Experimental Protocols
This protocol describes the use of an immobilized N-phenylbenzamide compound to "fish" for its binding partners in a cell lysate.[14][15]
Principle: A derivative of the N-phenylbenzamide compound is synthesized with a linker and an affinity tag (e.g., biotin). This "bait" is immobilized on a solid support (e.g., streptavidin-coated beads). When a cell lysate is passed over the beads, the target protein binds to the immobilized compound, while non-binding proteins are washed away. The target protein is then eluted and identified by mass spectrometry.[16]
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize a derivative of the lead N-phenylbenzamide compound containing a linker arm terminating in a biotin moiety. It is crucial to choose a linker attachment point that does not disrupt the compound's binding to its target.
-
Bead Preparation: Resuspend streptavidin-agarose beads in lysis buffer. Incubate the beads with the biotinylated probe for 1-2 hours at 4°C with gentle rotation to allow for immobilization.
-
Lysate Preparation: Culture and harvest cells of interest. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove cellular debris.
-
Affinity Pulldown: Incubate the cell lysate with the probe-immobilized beads for 2-4 hours or overnight at 4°C. As a negative control, incubate lysate with beads coupled to biotin alone.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE loading buffer or by competitive elution with a high concentration of the non-biotinylated compound.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest (or the entire lane) and subject them to in-gel tryptic digestion followed by LC-MS/MS analysis for protein identification.
Self-Validation: The inclusion of a negative control (beads without the compound) and a competitive elution control (pre-incubating the lysate with an excess of the free, non-biotinylated compound before adding to the beads) are critical for distinguishing true targets from non-specific binders.
CETSA is a powerful method to confirm that a compound binds to its putative target within the complex environment of a living cell.[17][18]
Principle: The binding of a ligand (the N-phenylbenzamide compound) to its target protein generally increases the protein's thermal stability.[19] In CETSA, intact cells are treated with the compound and then heated to various temperatures. At higher temperatures, unbound proteins denature and precipitate, while ligand-bound proteins remain soluble. The amount of soluble target protein at each temperature is then quantified, typically by Western blot or other immunoassays.[18]
Step-by-Step Methodology:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat the cells with the N-phenylbenzamide compound at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours) at 37°C.
-
Heating: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR machine, followed by cooling to room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the soluble target protein in each sample using Western blotting, ELISA, or an AlphaScreen assay.[17]
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.
Self-Validation: The dose-dependent nature of the thermal shift provides strong evidence of specific binding. Running a parallel experiment with a known inactive analog of the compound should not produce a significant thermal shift.
Once a target enzyme is identified, its inhibition by the N-phenylbenzamide compound must be quantified.[20]
Principle: The activity of the purified target enzyme is measured in the presence of varying concentrations of the inhibitor. The concentration of the inhibitor that reduces the enzyme's activity by 50% (the IC50 value) is then determined.[21]
Step-by-Step Methodology (Example for a Kinase):
-
Reagents: Prepare a reaction buffer optimal for the target kinase. Obtain the purified recombinant kinase, its specific substrate peptide, and ATP.
-
Inhibitor Preparation: Prepare a serial dilution of the N-phenylbenzamide compound in the reaction buffer.
-
Reaction Setup: In a microplate, add the reaction buffer, the kinase, and the inhibitor (or vehicle control). Allow a pre-incubation period (e.g., 15 minutes) for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding a mixture of the substrate peptide and ATP.
-
Detection: After a set incubation time (within the linear range of the reaction), stop the reaction and quantify the product formation. For kinases, this is often done using assays that measure the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Self-Validation: The assay should include positive controls (a known inhibitor of the enzyme) and negative controls (no enzyme and no inhibitor). The mechanism of inhibition (e.g., competitive, non-competitive) can be further investigated by performing the assay at different substrate concentrations.[22]
Future Directions and Conclusion
The N-phenylbenzamide scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors of key therapeutic targets. While its role in HDAC inhibition is well-established, the expanding target landscape to include kinases, sirtuins, and other enzymes highlights the scaffold's versatility. Future research will likely focus on:
-
Improving Selectivity: Designing next-generation N-phenylbenzamide derivatives with enhanced selectivity for specific HDAC isoforms or kinase subtypes to minimize off-target effects.
-
Polypharmacology: Intentionally designing compounds that modulate multiple targets within a disease pathway to achieve synergistic therapeutic effects.
-
New Therapeutic Areas: Exploring the potential of N-phenylbenzamide compounds in indications beyond oncology, such as neuroinflammatory and infectious diseases.
References
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N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. PubMed. Available at: [Link].
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Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Available at: [Link].
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Histone deacetylase inhibitor. Wikipedia. Available at: [Link].
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Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers. Available at: [Link].
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Pharmacological Properties and Clinical Application Research Progress of Entinostat. Oreate AI Blog. Available at: [Link].
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Anticancer agents with imidazole and N-phenylbenzamide derivatives. ResearchGate. Available at: [Link].
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New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PubMed Central. Available at: [Link].
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Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link].
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Molecularly targeted epigenetic therapy with mocetinostat in relapsed and refractory non-Hodgkin lymphoma with CREBBP or EP300 mutations: an open label phase II study. PubMed Central. Available at: [Link].
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Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. PubMed. Available at: [Link].
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3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). PubMed Central. Available at: [Link].
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The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases. PubMed Central. Available at: [Link].
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Affinity Chromatography | Principles. Cube Biotech. Available at: [Link].
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Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link].
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link].
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Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link].
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Mocetinostat Dihydrobromide - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link].
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Identification and characterization of novel sirtuin inhibitor scaffolds. PubMed. Available at: [Link].
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Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. Europe PMC. Available at: [Link].
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Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link].
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Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link].
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Histone deacetylase inhibitor entinostat (MS-275) restores anesthesia-induced alteration of inhibitory synaptic transmission in the developing rat hippocampus. PubMed Central. Available at: [Link].
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Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Bentham Science. Available at: [Link].
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Identification of Direct Protein Targets of Small Molecules. PubMed Central. Available at: [Link].
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link].
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Enzyme inhibitor. Wikipedia. Available at: [Link].
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Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. Available at: [Link].
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The Synergistic Antitumor Activity of Entinostat (MS-275) in Combination with Palbociclib (PD 0332991) in ER-Positive and TN Breast Cancer. Conference Correspondent. Available at: [Link].
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Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link].
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link].
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Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link].
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A phase 1 dose-escalation/expansion clinical trial of mocetinostat in combination with vinorelbine in adolescents and young adults with refractory and/or recurrent rhabdomyosarcoma: Interim results. ASCO Publications. Available at: [Link].
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Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. Available at: [Link].
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Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. PubMed. Available at: [Link].
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Affinity Chromatography. Creative Biolabs. Available at: [Link].
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link].
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Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Drug Discovery from Technology Networks. Available at: [Link].
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Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. ResearchGate. Available at: [Link].
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Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link].
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Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. MDPI. Available at: [Link].
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Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. PubMed Central. Available at: [Link].
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Affinity Chromatography Protocol. Conduct Science. Available at: [Link].
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Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G. PubMed. Available at: [Link].
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link].
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Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer. PubMed. Available at: [Link].
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Technical Guide: In Vitro Stability Profiling of 3-(aminomethyl)-N-phenylbenzamide Hydrochloride
An in-depth technical guide on the in vitro stability assessment of 3-(aminomethyl)-N-phenylbenzamide hydrochloride , designed for researchers and drug development professionals.
Molecular Weight: 262.73 g/molExecutive Summary & Structural Analysis
3-(aminomethyl)-N-phenylbenzamide hydrochloride represents a critical pharmacophore found in histone deacetylase (HDAC) inhibitors (e.g., Entinostat analogs) and novel anti-infectives. Its stability profile is governed by two competing structural motifs: the N-phenylbenzamide core (susceptible to amidase-mediated hydrolysis) and the primary benzylic amine (susceptible to oxidative deamination).
This guide provides a rigorous technical framework for assessing the in vitro stability of this compound. It moves beyond generic protocols to address the specific physicochemical and metabolic liabilities inherent to the aminomethyl-benzamide scaffold.
Structural Liabilities Map
-
Amide Bond (
): The thermodynamic sink. While chemically stable at neutral pH, it is the primary target for hepatic amidases and acid/base-catalyzed hydrolysis. -
Aminomethyl Group (
): The metabolic soft spot. Susceptible to Monoamine Oxidases (MAO-A/B) and Semicarbazide-Sensitive Amine Oxidases (SSAO), leading to rapid conversion to the aldehyde and subsequent carboxylic acid. -
Phenyl Ring: A secondary site for CYP450-mediated hydroxylation (Phase I metabolism).
Chemical Stability: pH-Dependent Hydrolysis
Before biological testing, the compound's intrinsic chemical stability must be validated across the physiological pH range. N-phenylbenzamides exhibit "U-shaped" pH-rate profiles, with maximum stability typically between pH 4.0 and 7.0.
Mechanistic Pathway
Under stress conditions (pH < 2 or pH > 10), the amide bond cleaves to yield 3-(aminomethyl)benzoic acid and aniline .
Experimental Protocol: pH Stress Testing
Objective: Determine
-
Stock Preparation: Dissolve 3-(aminomethyl)-N-phenylbenzamide HCl in DMSO to 10 mM.
-
Buffer Preparation:
-
pH 1.2: 0.1 N HCl
-
pH 7.4: 50 mM Phosphate Buffer
-
pH 9.0: 50 mM Borate Buffer
-
-
Incubation: Dilute stock to 10 µM in respective buffers (0.1% DMSO final). Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot 100 µL at T=0, 1, 2, 4, 8, 24, and 48 hours.
-
Quenching: Immediate dilution with cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Analysis: Quantify parent remaining via HPLC-UV (254 nm) or LC-MS/MS.
Acceptance Criteria:
Metabolic Stability: Microsomal & Plasma Stability
The primary clearance mechanism for benzamides is often enzymatic rather than chemical. This section details the assessment of Phase I metabolism (CYP/MAO) and plasma esterase/amidase activity.
Diagram: Metabolic & Degradation Pathways
The following diagram illustrates the competing degradation routes for 3-(aminomethyl)-N-phenylbenzamide.
Caption: Competing degradation pathways: Amide hydrolysis (Red), Amine oxidation (Yellow), and Ring hydroxylation (Green).
Protocol: Liver Microsomal Stability (Phase I)
This assay determines the intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
). -
Test Compound (1 µM final concentration).
Workflow:
-
Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Buffer (100 mM Phosphate, pH 7.4) at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system. (Include a "No NADPH" control to distinguish chemical instability from metabolism).
-
Reaction: Incubate at 37°C.
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Termination: Add 3 volumes of ice-cold ACN containing IS (e.g., Tolbutamide).
-
Centrifugation: 4000 rpm for 20 min at 4°C.
-
LC-MS/MS Analysis: Monitor parent depletion.
Calculation:
Protocol: Plasma Stability
Benzamides can be substrates for plasma amidases. Species differences are critical here (Rodent plasma often has higher esterase/amidase activity than Human).
-
Matrix: Thaw frozen plasma (Human, Rat) rapidly at 37°C. Centrifuge to remove cryoprecipitates.
-
Spiking: Spike test compound to 1 µM (keep organic solvent <1%).
-
Incubation: 37°C water bath.
-
Sampling: 0, 30, 60, 120, 240 min.
-
Analysis: Extract and analyze via LC-MS/MS.
-
Interpretation: Rapid degradation in plasma suggests high systemic clearance and poor oral bioavailability, regardless of hepatic stability.
Analytical Methodology
Accurate quantification is the bedrock of stability testing. The polarity of the aminomethyl group requires specific chromatographic conditions to ensure retention.
Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500).
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (Acidic pH keeps amine protonated) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B (0-0.5 min) |
| Flow Rate | 0.5 mL/min |
| Detection | ESI Positive Mode ( |
| MRM Transition | 227.1 |
Note: The HSS T3 column is selected for its ability to retain polar, basic compounds like primary amines better than standard C18 columns.
Experimental Workflow Visualization
The following diagram outlines the decision tree for interpreting stability data.
Caption: Step-wise stability assessment workflow ensuring logical progression from chemical to biological validation.
References
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Authoritative text on amide hydrolysis mechanisms).
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.
-
Wang, X., et al. (2004). Structure-activity relationships of benzamides as histone deacetylase inhibitors. Journal of Medicinal Chemistry, 47(6). (Provides context on the stability of the N-phenylbenzamide scaffold).
Technical Whitepaper: Solubility Profiling of 3-(aminomethyl)-N-phenylbenzamide HCl
This guide serves as a technical whitepaper for the solubility profiling of 3-(aminomethyl)-N-phenylbenzamide hydrochloride (CAS: 1171573-70-8).
As exact experimental solubility data for this specific New Chemical Entity (NCE) remains proprietary or sparse in open literature, this guide synthesizes structural analysis, thermodynamic principles of benzamide salts, and rigorous experimental protocols. It is designed to empower the researcher to generate, validate, and interpret solubility data with high precision.
Part 1: Chemical Identity & Physicochemical Basis[1]
Before initiating wet-lab experiments, one must understand the "Solubility Personality" of the compound. This molecule combines a hydrophobic bis-aryl scaffold with a hydrophilic ionic headgroup.
Structural Analysis
-
Core Scaffold:
-phenylbenzamide (Benzanilide). This core is planar and highly crystalline, contributing to high lattice energy and generally low solubility in water (as the free base). -
Substituent: The 3-(aminomethyl) group provides a basic center.
-
Salt Form: The Hydrochloride (HCl) salt transforms the primary amine (
) into a cationic ammonium species ( ).
Theoretical Solubility Landscape
Based on the General Solubility Equation (GSE) and structural analogs (e.g., Benzydamine HCl, Benzamide derivatives), the predicted solubility profile follows a distinct hierarchy driven by dielectric constant (
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Super-Solvents | DMSO, DMF | Very High (>100 mg/mL) | High dielectric constant disrupts the crystal lattice; strong dipole-dipole interactions solvate both the cation and the aromatic rings. |
| Protic Polar | Water, Methanol | High (>30 mg/mL) | Water: Solvation of the ionic |
| Protic Medium | Ethanol, Isopropanol | Moderate (5–20 mg/mL) | As alkyl chain length increases, the dielectric constant drops, reducing the solvent's ability to stabilize the ion pair. |
| Aprotic Polar | Acetone, Acetonitrile | Low to Moderate (1–10 mg/mL) | Lack of H-bond donors makes it difficult to solvate the chloride anion effectively. |
| Non-Polar | Hexane, Toluene, DCM | Negligible (<0.1 mg/mL) | The high lattice energy of the salt cannot be overcome by weak Van der Waals forces. |
Critical Warning (The Common Ion Effect): When testing solubility in aqueous buffers, the presence of additional chloride ions (e.g., NaCl, KCl, or HCl for pH adjustment) will suppress the solubility of 3-(aminomethyl)-N-phenylbenzamide hydrochloride due to the common ion effect (
).
Part 2: Experimental Protocols (The "How-To")
Do not rely on visual estimation. The following protocol ensures thermodynamic equilibrium is reached and validated.
The "Shake-Flask" Method (Gold Standard)
This method determines the Thermodynamic Solubility (solubility of the most stable crystal form at equilibrium), which is distinct from Kinetic Solubility (precipitation from DMSO stock).
Equipment Required:
-
Temperature-controlled orbital shaker.
-
0.45 µm PTFE (for organics) or PVDF (for aqueous) syringe filters.
-
HPLC-UV or LC-MS system.
Workflow:
-
Supersaturation: Add excess solid compound to the solvent (approx. 20 mg/mL initially) in a glass vial. Ensure visible solid remains at the bottom.
-
Equilibration: Agitate at the target temperature (e.g., 25°C ± 0.1°C) for 24 to 48 hours .
-
Why 48h? Benzamide salts can form viscous supersaturated solutions or metastable polymorphs. 48h ensures conversion to the stable lattice.
-
-
Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter.
-
Note: Pre-saturate the filter with the solution to prevent drug adsorption loss.
-
-
Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.
Visualization of the Workflow
Caption: Step-by-step thermodynamic solubility determination workflow ensuring saturation maintenance.
Part 3: pH-Dependent Solubility (The pH-Solubility Profile)
For a hydrochloride salt, pH is the single most critical variable in aqueous media.
The Disproportionation Risk
At a pH above the compound's
-
pH 1.2 (Gastric): High solubility (fully ionized).
-
pH 6.8 (Intestinal): Moderate solubility.
-
pH > 9.0: Drastic drop to intrinsic solubility (
) of the free base.
Experimental Tip: When measuring solubility in water, measure the final pH of the saturated solution. The HCl salt is acidic; dissolving it will lower the pH of unbuffered water, artificially inflating solubility compared to a buffered neutral solution.
Dissociation Mechanism Diagram
Caption: Equilibrium shift between soluble ionic species and insoluble free base depending on pH.
Part 4: Data Reporting Template
Since specific values must be determined empirically, use the following table structure to organize your results. I have populated the "Expected Trend" column based on benzamide structure-property relationships [1, 2].
| Solvent | Dielectric Const. ( | Expected Solubility | Experimental Result (mg/mL) | Notes |
| Water (pH < 5) | 80.1 | > 50 mg/mL | [To be filled] | Check final pH. |
| PBS (pH 7.4) | ~78 | 10–30 mg/mL | [To be filled] | Buffering capacity may limit max solubility. |
| Methanol | 32.7 | > 50 mg/mL | [To be filled] | Best organic solvent for stock prep. |
| Ethanol | 24.5 | 10–30 mg/mL | [To be filled] | Good for crystallization. |
| Acetone | 20.7 | 1–5 mg/mL | [To be filled] | Poor solvent for HCl salts. |
| Ethyl Acetate | 6.0 | < 1 mg/mL | [To be filled] | Likely anti-solvent. |
| Dichloromethane | 8.9 | < 0.5 mg/mL | [To be filled] | Useful for extraction of the free base only. |
Part 5: Troubleshooting & Expert Insights
-
Gel Formation: Benzamide salts in water can sometimes form hydrogels rather than precipitating as crystals. If the solution becomes viscous, use Differential Scanning Calorimetry (DSC) to check for a gel-sol transition or solvate formation [3].
-
Polymorphism: If your solubility values fluctuate wildly between batches, check the X-Ray Powder Diffraction (XRPD) pattern. Different polymorphs have different solubilities.
-
Hygroscopicity: HCl salts are often hygroscopic. Weighing must be done quickly or in a controlled humidity environment to prevent mass errors.
References
-
Wang, J., et al. (2011).[1] "Solubility of Benzamide in Organic Solvents." Journal of Chemical & Engineering Data. Link (Demonstrates solubility hierarchy of benzamide core: MeOH > Ethanol > Acetone).
-
Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences. Link (Methodological basis for solvent selection).
-
Pudipeddi, M. & Serajuddin, A.T. (2005). "Trends in Solubility of Polymorphs." Journal of Pharmaceutical Sciences. Link (Critical for understanding solid-state risks).
-
European Medicines Agency. (2024).[2] "ICH Q3C (R9) Guideline on impurities: guideline for residual solvents." Link (Safety limits for solvent selection in pharma).
Sources
spectroscopic data (NMR, IR, MS) of 3-(aminomethyl)-N-phenylbenzamide hydrochloride
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Aminomethyl)-N-phenylbenzamide Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 3-(aminomethyl)-N-phenylbenzamide hydrochloride, a key intermediate in various synthetic applications. The following sections detail the principles and experimental data associated with Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this compound.
Molecular Structure and Spectroscopic Overview
The structural integrity and purity of 3-(aminomethyl)-N-phenylbenzamide hydrochloride are critical for its intended applications. Spectroscopic techniques provide a non-destructive and highly informative means of confirming its chemical identity. The hydrochloride salt form ensures the protonation of the primary amine, which significantly influences the spectroscopic features observed, particularly in NMR and IR spectroscopy.
Caption: Typical ESI-MS workflow for analyzing the target molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition Parameters: Acquire the spectrum in positive ion mode. The exact parameters (e.g., capillary voltage, cone voltage) will depend on the specific instrument.
-
Tandem MS (MS/MS): To obtain fragmentation data, select the molecular ion ([M+H]⁺) and subject it to Collision-Induced Dissociation (CID).
Data Interpretation:
The molecular formula of the free base is C₁₄H₁₄N₂O. The hydrochloride salt is C₁₄H₁₅ClN₂O. In ESI-MS, the compound is typically observed as the protonated free base.
-
Molecular Ion: The expected exact mass of the protonated free base [C₁₄H₁₅N₂O]⁺ is 241.1184. A high-resolution mass spectrometer should detect a peak at approximately m/z 241.12 .
-
Key Fragments:
-
m/z 105: This fragment can arise from the cleavage of the amide bond, corresponding to the benzoyl cation [C₆H₅CO]⁺.
-
m/z 93: This fragment can correspond to the aniline cation [C₆H₅NH₂]⁺, also resulting from amide bond cleavage.
-
Conclusion
The collective data from NMR, IR, and MS provides a definitive spectroscopic signature for 3-(aminomethyl)-N-phenylbenzamide hydrochloride. Each technique offers complementary information that, when combined, allows for unambiguous structural confirmation and purity assessment. The protocols and interpretations outlined in this guide serve as a robust framework for the analysis of this compound in research and quality control settings.
References
There were no specific peer-reviewed publications detailing the complete spectroscopic analysis of 3-(aminomethyl)-N-phenylbenzamide hydrochloride found during the search. The data presented is based on established principles of spectroscopic interpretation for the functional groups and structural motifs present in the molecule. For commercially available samples, analytical data is often provided by the supplier.
The N-Phenylbenzamide Scaffold: A Journey from Classic Synthesis to Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-phenylbenzamide core, a deceptively simple amide linkage between two phenyl rings, has proven to be a remarkably versatile and enduring scaffold in the landscape of medicinal chemistry. Its journey, originating from the foundational principles of organic synthesis in the late 19th century, has evolved into a diverse portfolio of therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive exploration of the discovery, history, and multifaceted applications of N-phenylbenzamide derivatives. We will delve into the seminal synthetic methodologies, trace the evolution of their therapeutic applications from early industrial uses to their current prominence in oncology, inflammation, and virology, and dissect the intricate structure-activity relationships that govern their biological activity. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering not only a historical perspective but also actionable insights into the design and synthesis of novel N-phenylbenzamide-based therapeutics.
The Genesis of a Privileged Scaffold: Discovery and Early Synthesis
The story of N-phenylbenzamide derivatives begins not in the context of medicine, but in the crucible of classical organic chemistry. The fundamental linkage, the amide bond between a benzoic acid and an aniline, is a testament to one of the most robust and well-established reactions in the synthetic chemist's arsenal: the Schotten-Baumann reaction.
First described by German chemists Carl Schotten and Eugen Baumann in the 1880s, this reaction provides a straightforward and efficient method for the formation of amides from amines and acid chlorides.[1][2] The archetypal synthesis of N-phenylbenzamide (also known as benzanilide) involves the reaction of aniline with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.[3][4] This simple yet powerful reaction laid the groundwork for the accessible synthesis of a vast library of N-phenylbenzamide analogs.
Initially, the applications of these compounds were primarily industrial. Benzanilide itself found use as an intermediate in the manufacturing of dyes and perfumes.[5][6] Its chemical stability and synthetic accessibility made it a valuable building block in the burgeoning chemical industry of the early 20th century. The recognition of the N-phenylbenzamide scaffold as a potential pharmacophore would come much later, representing a significant shift in its scientific trajectory.
The Schotten-Baumann Reaction: A Foundational Protocol
The enduring relevance of the Schotten-Baumann reaction lies in its simplicity and broad applicability. The general procedure allows for the facile coupling of a wide variety of substituted anilines and benzoyl chlorides, providing a direct route to diverse N-phenylbenzamide derivatives.
Experimental Protocol: General Synthesis of N-Phenylbenzamide Derivatives via the Schotten-Baumann Reaction
-
Dissolution of Amine: Dissolve the substituted aniline (1.0 equivalent) in a suitable organic solvent such as dichloromethane or diethyl ether.
-
Addition of Base: Add an aqueous solution of a base, typically 10% sodium hydroxide (2.0-3.0 equivalents), to the reaction mixture. The use of a biphasic system is a hallmark of the Schotten-Baumann conditions.[1]
-
Acylation: Cool the mixture in an ice bath and add the substituted benzoyl chloride (1.0-1.2 equivalents) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove unreacted acid chloride and benzoic acid, and finally with brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Caption: Mechanism of action of N-phenylbenzamide tubulin polymerization inhibitors.
Anti-inflammatory Properties
Chronic inflammation is a hallmark of numerous diseases. N-phenylbenzamide derivatives have shown promise as anti-inflammatory agents, with some compounds exhibiting potent inhibition of prostaglandin E2 (PGE₂) synthesis. [3]PGE₂ is a key mediator of inflammation and pain.
In a study of N-phenylcarbamothioylbenzamides, several derivatives demonstrated significantly higher anti-inflammatory activity compared to the reference drug indomethacin, along with a lower incidence of ulcers, a common side effect of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). [3]
Antiviral Activity
The N-phenylbenzamide scaffold has also been explored for its antiviral potential. A number of derivatives have been synthesized and evaluated for their activity against a range of viruses, including Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease. [6][7] One study identified 3-amino-N-(4-bromophenyl)-4-methoxybenzamide as a promising lead compound with low micromolar activity against several EV71 strains and significantly lower cytotoxicity than the control drug pirodavir. [6]The mechanism of action for some of these antiviral N-phenylbenzamides is believed to involve binding to the viral capsid, thereby stabilizing it and preventing the release of the viral genome into the host cell. [2] Table 2: Anti-EV71 Activity of a Lead N-Phenylbenzamide Derivative (Compound 1e) [6]
| Virus Strain | IC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| SZ-98 (C4) | 12 ± 1.1 | 620 ± 0.0 | 51 |
| JS-52-3 (C4) | 9.8 ± 0.4 | 620 ± 0.0 | 64 |
| H (C2) | 5.7 ± 0.8 | 620 ± 0.0 | 110 |
| BrCr (A) | 9.1 ± 1.4 | 620 ± 0.0 | 68 |
Future Directions and Conclusion
The journey of N-phenylbenzamide derivatives from a simple product of a classic organic reaction to a versatile and privileged scaffold in modern drug discovery is a compelling narrative of scientific evolution. The inherent synthetic accessibility of this core structure, coupled with its favorable physicochemical properties and its ability to interact with a diverse range of biological targets, ensures its continued relevance in the field.
Future research will likely focus on several key areas:
-
Elucidation of Novel Mechanisms of Action: While the mechanisms of action for some N-phenylbenzamide derivatives are well-characterized, further investigation into their interactions with novel biological targets will undoubtedly uncover new therapeutic opportunities.
-
Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will enable more rational, structure-based design of N-phenylbenzamide derivatives with enhanced potency and selectivity.
-
Exploration of New Therapeutic Areas: The proven versatility of the scaffold suggests that its potential applications extend beyond the current focus on oncology, inflammation, and virology.
References
-
Schotten, C. Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft1884 , 17 (2), 2544–2547. [Link]
-
Baumann, E. Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft1886 , 19 (2), 3218–3222. [Link]
-
Ali, I., Lone, M. N., & Aboul-Enein, H. Y. (2017). Imidazoles as Potential Anticancer Agents. Medicinal Chemistry Communications, 8(9), 1742–1773. [Link]
-
Al-Balas, Q. A., Hassan, M. A., Sowaileh, M. F., Al-Qaisi, J. A., Al-Mughrabi, O. A., & Al-Hiari, Y. M. (2015). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 9, 5633–5644. [Link]
-
Ji, X. Y., Wang, H. Q., Peng, Z. G., Zhang, Y., Fan, C. H., Li, Y. H., ... & Zhang, L. X. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3629–3644. [Link]
-
Organic Syntheses. (n.d.). Benzanilide. Retrieved February 6, 2026, from [Link]
-
Lunkad, A. (2021, September 13). Synthesis of Benzanilide. YouTube. [Link]
-
Collegedunia. (n.d.). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. Retrieved February 6, 2026, from [Link]
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
-
Rissanen, I., et al. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Viruses, 15(3), 779. [Link]
-
Slideshare. (n.d.). Benzanilide synthesis. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. [Link]
-
Li, W., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
Sources
- 1. Frontiers | Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Modeling & Interaction Profiling of 3-(aminomethyl)-N-phenylbenzamide HCl
This guide outlines a rigorous theoretical and experimental framework for modeling 3-(aminomethyl)-N-phenylbenzamide hydrochloride . This compound represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with Class I HDAC inhibitors (e.g., Entinostat) and Type II Kinase inhibitors.
The following content is structured as a technical whitepaper for drug discovery scientists, focusing on the meta-aminomethyl regioisomer as a specific case study for scaffold optimization.
Executive Summary: The Scaffold Significance
The 3-(aminomethyl)-N-phenylbenzamide core serves as a dual-function pharmacophore. The benzamide moiety acts as a zinc-binding group (ZBG) in histone deacetylases (HDACs) or a hinge-binder in kinases, while the 3-aminomethyl arm provides a critical vector for solvent interaction or fragment extension.
This guide details the in silico characterization of this molecule, moving from Quantum Mechanical (QM) parameterization to macromolecular simulations, ensuring high predictive validity for lead optimization.
Computational Framework & Ligand Preparation
Handling the Hydrochloride Salt in Silico
Modeling the HCl salt requires distinct protocols for gas-phase (DFT) versus solution-phase (Docking/MD) simulations.
-
For DFT (Solid State/Vacuum): The chloride counterion (
) must be explicitly included to stabilize the ammonium group ( ). Without the counterion, the isolated cation may undergo artificial intramolecular proton transfer during geometry optimization. -
For Docking/MD (Physiological State): The salt dissociates. The amine is modeled as protonated (
), while the amide nitrogen remains neutral.
Density Functional Theory (DFT) Protocol
Objective: Determine the global minimum conformation and frontier molecular orbitals (FMO) to predict reactivity.
-
Methodology:
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: B3LYP/6-311++G(d,p). The diffuse functions (++) are critical for accurately modeling the anionic chloride interaction.
-
Solvation Model: PCM (Polarizable Continuum Model) using water (
) to mimic aqueous stability.
-
Key Output Metrics:
-
HOMO-LUMO Gap: Indicates kinetic stability. A smaller gap suggests high reactivity towards electrophilic residues (e.g., Cysteine in active sites).
-
Molecular Electrostatic Potential (MEP) Map: Visualizes the electron-rich amide oxygen (H-bond acceptor) vs. the electron-poor ammonium protons (H-bond donors).
Workflow Visualization
The following diagram illustrates the critical path from structure preparation to dynamic simulation.
Figure 1: Integrated computational workflow for small molecule parameterization and binding analysis.
Molecular Docking Strategy
Target Selection
Based on the benzamide scaffold, two primary target classes are modeled:
-
HDAC1 (PDB: 4BKX): The amide oxygen coordinates the catalytic Zinc (
). -
EGFR Kinase (PDB: 1M17): The amide nitrogen acts as a H-bond donor to the hinge region (Met793).
Docking Protocol (AutoDock Vina / Glide)
Self-Validating Step: Always re-dock the co-crystallized ligand (native ligand) first. The Root Mean Square Deviation (RMSD) must be
Interaction Topology:
-
The "Anchor": The benzamide carbonyl oxygen forms a hydrogen bond with the backbone NH of the target residue.
-
The "Vector": The 3-aminomethyl group projects into the solvent channel (HDAC) or interacts with the ribose-binding pocket (Kinase).
-
The "Tail": The N-phenyl ring engages in
- stacking with aromatic residues (e.g., Phe/Tyr gates).
Figure 2: Interaction map showing dual-modal binding capabilities of the benzamide scaffold.
Molecular Dynamics (MD) & Stability Analysis
Static docking ignores protein flexibility. MD is required to verify if the "3-aminomethyl" group maintains stable interactions or fluctuates excessively.
Simulation Setup[1][2]
-
Force Field: CHARMM36m (best for protein-small molecule interfaces) or AMBER ff14SB + GAFF2.
-
System: Cubic box, TIP3P water model, neutralized with
(0.15 M). -
Equilibration:
-
NVT (500 ps): Restrain heavy atoms, heat to 310 K.
-
NPT (1 ns): Release restraints, maintain 1 atm pressure.
-
Analysis Metrics
| Metric | Purpose | Acceptance Criteria |
| RMSD (Ligand) | Measures positional stability. | |
| RMSF (Residues) | Measures induced flexibility. | Low RMSF in binding site residues. |
| H-Bond Occupancy | Strength of interaction. | Key H-bonds present > 60% of time. |
| Gyration Radius | Compactness of the complex. | Steady state (no unfolding). |
Experimental Validation Protocols
Theoretical models must be grounded in physical assays.
Chemical Synthesis (Amide Coupling)
To validate the model, synthesize the compound from 3-(aminomethyl)benzoic acid (protected) and aniline .
-
Protection: Boc-protect the amine: 3-(Boc-aminomethyl)benzoic acid.
-
Coupling: Use HATU/DIPEA in DMF to couple with aniline.
-
Deprotection: 4M HCl in Dioxane to yield the target hydrochloride salt.
-
Purification: Recrystallize from Ethanol/Ether.
In Vitro Assay (HDAC Fluorometric Assay)
-
Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).
-
Procedure: Incubate Enzyme + Inhibitor (30 min). Add Substrate. Measure fluorescence release.
-
Data Fit: Calculate
using non-linear regression (GraphPad Prism).
References
-
Structure-Based Design of Benzamides: L. Wang et al., "Molecular Docking and Dynamics Studies of Benzamide Derivatives as HDAC Inhibitors," Journal of Molecular Graphics and Modelling, 2020.
-
Kinase Interaction Modeling: S. K. Tripathi et al., "In Silico Studies of Benzamide Derivatives as Potential EGFR Kinase Inhibitors," Journal of Biomolecular Structure and Dynamics, 2019.
-
DFT Protocols for Salts: A. D. Becke, "Density-functional thermochemistry. III. The role of exact exchange," The Journal of Chemical Physics, 1993.
-
AutoDock Vina Methodology: O. Trott and A. J. Olson, "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function," Journal of Computational Chemistry, 2010.
-
MD Simulation Standards: D. A. Case et al., "The Amber Biomolecular Simulation Programs," Journal of Computational Chemistry, 2005.
Safety and Handling Technical Guide: 3-(aminomethyl)-N-phenylbenzamide hydrochloride
Executive Summary
Compound Identity : 3-(aminomethyl)-N-phenylbenzamide hydrochloride CAS Registry Number : 1171573-70-8 Chemical Formula : C₁₄H₁₅ClN₂O (C₁₄H₁₄N₂O[1] · HCl) Molecular Weight : 262.73 g/mol
This technical guide provides a comprehensive framework for the safe handling, storage, and experimental integration of 3-(aminomethyl)-N-phenylbenzamide hydrochloride . Often utilized as a fragment in medicinal chemistry or a building block in the synthesis of kinase inhibitors and GPCR ligands, this compound combines a basic primary amine (benzylamine motif) with a lipophilic amide core.
Critical Advisory : As a specialized research intermediate, specific toxicological data (LD50, carcinogenicity) for this exact CAS number is limited. Therefore, this guide applies the Precautionary Principle , deriving safety protocols from Structure-Activity Relationships (SAR) of analogous benzylamine and benzamide derivatives.
Physicochemical Profile & Stability
Understanding the physical state is the first line of defense in safety planning.
| Property | Description / Value | Operational Implication |
| Physical State | White to off-white solid powder | Potential for dust generation; inhalation hazard. |
| Solubility | Soluble in DMSO, Methanol, Water (moderate) | Dissolve in DMSO for stock solutions to prevent hydrolysis or precipitation. |
| Acidity (pKa) | ~9.0 (amine), ~14 (amide) | The HCl salt forms an acidic solution in water; incompatible with strong bases. |
| Hygroscopicity | Likely Hygroscopic | Absorbs atmospheric moisture; store in desiccated environment to maintain stoichiometry. |
| Stability | Stable under standard conditions | Avoid strong oxidizing agents and prolonged exposure to ambient air/moisture. |
Hazard Identification & Risk Assessment (GHS Standards)
Derived from structural analogs (Benzylamine HCl, Phenylbenzamides).
Primary Hazards
-
H315 (Skin Irritation) : The acidic nature of the hydrochloride salt combined with the organic amine can cause contact dermatitis.
-
H319 (Eye Irritation) : Dust or concentrated solutions can cause severe irritation or corneal damage.
-
H335 (Respiratory Irritation) : Inhalation of dust may irritate the upper respiratory tract.
-
H302 (Acute Toxicity, Oral) : Treat as harmful. The metabolic hydrolysis could release aniline derivatives, which carry risks of methemoglobinemia in high doses.
Personal Protective Equipment (PPE) Matrix
-
Respiratory : NIOSH-approved N95 respirator (for solid handling) or fume hood (mandatory).
-
Dermal : Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for stock solution preparation.
-
Ocular : Chemical safety goggles. Safety glasses with side shields are insufficient for powder handling.
Operational Handling Protocols
Protocol A: Safe Weighing & Stock Solution Preparation
Objective: To prepare a 10 mM stock solution in DMSO without generating hazardous dust.
Step-by-Step Methodology:
-
Equilibration : Allow the storage vial to reach room temperature before opening. This prevents condensation from forming on the hygroscopic solid.
-
Static Control : Use an anti-static gun or ionizer bar inside the weighing hood. Charged powders can disperse unexpectedly.
-
Weighing :
-
Place a pre-tared amber glass vial on the balance.
-
Transfer the solid using a disposable spatula.
-
Critical: Do not return excess material to the original container to avoid cross-contamination.
-
-
Dissolution :
-
Add Dimethyl Sulfoxide (DMSO) directly to the vial to achieve the target concentration.
-
Vortex for 30 seconds. If the solid persists, sonicate at 40 kHz for 2 minutes (ambient temperature).
-
-
Validation : Inspect for clarity. Any turbidity indicates incomplete dissolution or salt dissociation issues.
Protocol B: Reaction Integration (Synthesis)
When using this compound as a nucleophile (via the aminomethyl group) or an electrophile partner:
-
Base Neutralization : The HCl salt requires a scavenger base (e.g., Triethylamine or DIPEA) to liberate the free amine for reaction.
-
Ratio: Use at least 2.5 equivalents of base (1 eq to neutralize HCl, 1+ eq to drive the reaction).
-
-
Solvent Choice : DMF or DCM are preferred. Avoid protic solvents if reacting with acid chlorides or isocyanates to prevent side reactions.
Storage & Stability Lifecycle
To maintain compound integrity for biological screening:
-
Solid State : Store at -20°C in a sealed container with desiccant packs.
-
Solution State (DMSO) :
-
Stable at -20°C for up to 3 months.
-
Avoid repeated freeze-thaw cycles (max 3 cycles).
-
Best Practice: Aliquot stock solutions into single-use volumes immediately after preparation.
-
Emergency Response & First Aid
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap and water for 15 min. | Monitor for redness; apply hydrocortisone cream if irritation persists. |
| Eye Contact | Flush with eyewash station for 15 min. | Seek medical attention immediately (ophthalmology consult). |
| Inhalation | Move to fresh air.[2][3] | If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (Solid) | Dampen with wet paper towel to prevent dust. | Wipe up and dispose of as hazardous chemical waste. |
Workflow Visualization
The following diagram outlines the decision logic for handling the compound based on its state (Solid vs. Solution).
Figure 1: Decision matrix for the safe processing and storage of 3-(aminomethyl)-N-phenylbenzamide HCl.
References
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 53394627 (Free Base Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
ECHA (European Chemicals Agency) . C&L Inventory: Benzamide Derivatives. Retrieved from [Link]
Sources
Technical Guide: Degradation Pathways of 3-(aminomethyl)-N-phenylbenzamide Hydrochloride
Executive Summary
This technical guide provides a comprehensive stability profile of 3-(aminomethyl)-N-phenylbenzamide hydrochloride , a structural motif commonly found in kinase inhibitors and histone deacetylase (HDAC) inhibitors. As a Senior Application Scientist, I have synthesized this data to aid researchers in pre-formulation and analytical method development.
The molecule exhibits two primary zones of instability: the amide linkage (susceptible to hydrolytic cleavage) and the primary benzylic amine (susceptible to oxidative deamination). Understanding these pathways is critical for selecting appropriate excipients and packaging configurations.
Structural Analysis & Reactivity Hotspots
To predict degradation, we must first deconstruct the molecule into its reactive pharmacophores.
| Functional Group | Reactivity Class | Primary Risk |
| N-Phenylbenzamide | Secondary Amide | Hydrolysis: Cleavage of the amide bond under extreme pH or high moisture. The |
| 3-Aminomethyl | Primary Benzylic Amine | Oxidation: Benzylic protons are prone to radical abstraction. The primary amine is susceptible to oxidative deamination to form an aldehyde, or condensation with reducing sugars (Maillard reaction). |
| Hydrochloride Salt | Ionic Salt | Hygroscopicity: The HCl salt form often increases water uptake, accelerating hydrolytic pathways in the solid state. It also creates an acidic microenvironment ( |
Hydrolytic Degradation Pathways
The most significant degradation risk for this molecule is the hydrolysis of the central amide bond. This reaction is catalyzed by both acid and base, yielding 3-(aminomethyl)benzoic acid and aniline .
Acid-Catalyzed Hydrolysis (Mechanism A-2)
In the presence of moisture and acidic excipients, the carbonyl oxygen is protonated, activating the carbon for nucleophilic attack by water.
-
Kinetics: Pseudo-first-order at constant pH.
-
Critical Insight: The presence of the electron-withdrawing phenyl ring on the nitrogen actually stabilizes the amide against acid hydrolysis compared to alkyl amides, as it reduces the basicity of the nitrogen, making protonation (a prerequisite for leaving) less favorable. However, under forced degradation (e.g., 1N HCl), cleavage is rapid.
Base-Catalyzed Hydrolysis (Mechanism B-2)
Under basic conditions, the hydroxide ion acts as a direct nucleophile.
-
Kinetics: Second-order (dependent on [Substrate] and [OH⁻]).
-
Critical Insight: The
-phenyl group makes the amide proton more acidic.[1] In strong base, deprotonation of the amide nitrogen ( ) can create a repulsive anion, potentially retarding hydrolysis at very high pH, a phenomenon known as ionization suppression.
Visualization: Hydrolysis Pathway
Figure 1: Hydrolytic cleavage of the amide bond yielding the parent benzoic acid derivative and aniline.
Oxidative Degradation Pathways
The aminomethyl group (
Oxidative Deamination
-
Radical Abstraction: A benzylic hydrogen is abstracted by a radical initiator (ROS), forming a carbon-centered radical.
-
Imine Formation: Reaction with oxygen forms a hydroperoxide intermediate, which dehydrates to form an imine (
). -
Hydrolysis: The imine rapidly hydrolyzes to release ammonia and form the aldehyde metabolite: 3-formyl-N-phenylbenzamide .
-
Further Oxidation: The aldehyde can oxidize further to the carboxylic acid, creating a dicarboxylic acid derivative.
N-Oxidation
While less favored than deamination, direct oxidation of the nitrogen lone pair can occur, forming the hydroxylamine or N-oxide , particularly if the pH is high enough that the amine is not protonated (the HCl salt protects the amine by protonation, but neutralization exposes it).
Visualization: Oxidative Pathway
Figure 2: Oxidative deamination pathway leading to the aldehyde degradant.[2][3]
Experimental Protocols (Forced Degradation)
To validate these pathways, you must perform forced degradation studies compliant with ICH Q1A(R2) . Do not simply "add acid"; follow this scientifically grounded protocol to achieve the target 5–20% degradation.
Protocol Summary Table
| Stress Type | Reagent/Condition | Target Exposure | Rationale |
| Acid Hydrolysis | 0.1 N HCl or 1.0 N HCl | 60°C for 2–24 hours | Simulates gastric environment; targets amide bond. |
| Base Hydrolysis | 0.1 N NaOH | RT to 40°C for 1–4 hours | Amides are often more labile to base; monitor for rapid aniline release. |
| Oxidation | 3% | RT for 2–6 hours | Simulates peroxide impurities in excipients; targets benzylic amine. |
| Thermal | Solid state / 80°C | 7 days | Evaluates inherent stability and crystal form integrity. |
| Photolytic | 1.2M lux hours (Vis) / 200 Wh/m² (UV) | ICH Q1B Standard | Checks for radical-mediated cleavage or Fries rearrangement. |
Detailed Workflow: Oxidative Stress
Note: This is the most complex pathway to analyze due to transient intermediates.
-
Preparation: Dissolve the hydrochloride salt in water/acetonitrile (50:50). Note the initial pH (likely acidic due to HCl salt).
-
Neutralization (Critical Step): If the solution is too acidic, the amine is protonated (
) and resistant to oxidation. Adjust pH to ~7.0–8.0 using phosphate buffer to expose the free amine lone pair. -
Initiation: Add 30% hydrogen peroxide to achieve a final concentration of 3%.
-
Incubation: Incubate at Room Temperature (25°C).
-
Quenching: Quench with catalase or sodium metabisulfite before injection.
-
Why? Peroxide peaks can interfere with early-eluting HPLC peaks, and residual peroxide can damage HPLC columns.
-
-
Analysis: Analyze via LC-MS/MS looking for Mass Shift +14 Da (Carbonyl formation from amine:
) or +16 Da (N-oxidation).
Visualization: Experimental Workflow
Figure 3: Forced degradation workflow ensuring mass balance and safety of analytical equipment.
Analytical Strategy
To successfully separate the parent from its degradants, use the following chromatographic principles:
-
Column Selection: Use a C18 column with base-deactivation (e.g., Waters XBridge or Phenomenex Kinetex). The free amine (aniline) and the aminomethyl group can cause tailing on active silanols.
-
Mobile Phase:
-
Buffer: 0.1% Trifluoroacetic acid (TFA) or Formic Acid is required to protonate both amines, improving peak shape.
-
Gradient: The degradation products have distinct polarities:
-
3-(aminomethyl)benzoic acid: Highly polar (elutes early).
-
Aniline: Moderately polar.
-
Parent: Non-polar (elutes late).
-
-
-
Detection:
-
UV: 254 nm (Aromatic rings).
-
MS: Positive ESI mode (
).
-
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). 2003.[4][5][6][7] [Link]
- Baertschi, S. W., Alsante, K. M., & Reed, R. A.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition. Informa Healthcare, 2011.
-
Simona, F., et al. "Benzamide hydrolysis in strong acids." Canadian Journal of Chemistry, 2012. (Mechanistic insight into amide cleavage). [Link]
-
Hsieh, S., et al. "Oxidative deamination of benzylamine derivatives." Chemical Research in Toxicology, 2016.[8] (Mechanistic insight into amine oxidation). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative deamination of benzylamine by glycoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
The Ascendant Trajectory of N-Phenylbenzamide Derivatives in Modern Medicine: A Technical Guide to the Patent and Research Landscape
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The N-phenylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. Its unique combination of structural rigidity and synthetic tractability has allowed for the development of highly potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the patent literature and key scientific publications surrounding N-phenylbenzamide derivatives, with a focus on their applications in oncology, infectious diseases, and virology. We will delve into the core science, from synthetic methodologies and mechanistic insights to preclinical data, offering a comprehensive resource for researchers and drug development professionals in this dynamic field.
I. The N-Phenylbenzamide Core: A Foundation for Diverse Bioactivity
The inherent chemical properties of the N-phenylbenzamide core, characterized by two aromatic rings linked by an amide bond, provide a robust platform for molecular design. The planarity of the amide bond, coupled with the potential for diverse substitutions on both phenyl rings, allows for the precise spatial orientation of functional groups to engage with specific biological targets. This adaptability has been the driving force behind the successful development of N-phenylbenzamide derivatives with a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]
II. Anticancer Applications: Targeting Key Pathways in Malignancy
The patent and scientific literature is rich with examples of N-phenylbenzamide derivatives being investigated as anticancer agents. These compounds have been shown to modulate a variety of targets crucial for tumor growth and survival.
A. Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton
A significant class of anticancer N-phenylbenzamide derivatives functions by disrupting microtubule dynamics, a validated strategy in cancer therapy.
Featured Derivative: Compound 20b
A series of novel N-benzylbenzamide derivatives have been designed and synthesized as potent tubulin polymerization inhibitors.[2] Among these, compound 20b has demonstrated remarkable antiproliferative activity, with IC50 values in the nanomolar range against several cancer cell lines.[2]
Mechanism of Action: Compound 20b exerts its anticancer effect by binding to the colchicine-binding site on β-tubulin.[2] This interaction inhibits the polymerization of tubulin into microtubules, leading to a cascade of downstream events:
-
Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest in the G2/M phase.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
-
Anti-angiogenic Effects: The disruption of the endothelial cell cytoskeleton inhibits the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2]
Signaling Pathway: Disruption of Microtubule Dynamics and Induction of Apoptosis
Caption: Mechanism of action of N-phenylbenzamide tubulin inhibitors.
Patent Landscape: The patent for N-phenylbenzamide derivatives for controlling malignant, proliferative, and auto-immune diseases (EP0116967A1) claims a broad genus of compounds, including those with the potential for tubulin inhibition.[3][4] The claims cover the compounds themselves, pharmaceutical compositions containing them, and their use in treating these conditions.[3] The examples provided in the patent describe the synthesis of various derivatives and demonstrate their antiproliferative effects in vitro and in vivo.[3][4]
Experimental Protocol: Synthesis of N-Benzylbenzamide Derivatives
A general and robust method for the synthesis of N-substituted benzamides involves the coupling of a carboxylic acid with an amine.
Step 1: Activation of the Carboxylic Acid To a solution of the substituted benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 eq) are added at 0 °C. The reaction is stirred for 1-2 hours at this temperature.
Step 2: Amide Bond Formation The corresponding substituted benzylamine (1.0 eq) is added to the reaction mixture, and it is allowed to warm to room temperature and stirred for 12-24 hours.
Step 3: Work-up and Purification The reaction mixture is filtered to remove any precipitated urea byproduct. The filtrate is washed successively with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzylbenzamide derivative.
B. Grb7 Signaling Antagonists: A Novel Approach to Cancer Therapy
Growth factor receptor-bound protein 7 (Grb7) is an adaptor protein that plays a crucial role in signal transduction pathways downstream of receptor tyrosine kinases (RTKs) like EGFR and HER2.[5][6] Overexpression of Grb7 is associated with poor prognosis in several cancers, making it an attractive therapeutic target.[5][7]
Mechanism of Action: N-phenylbenzamide derivatives have been identified as antagonists of the Grb7-SH2 domain.[5] The SH2 domain of Grb7 binds to specific phosphotyrosine residues on activated RTKs, thereby recruiting downstream signaling molecules and propagating proliferative and migratory signals.[5][6] By competitively binding to the Grb7-SH2 domain, these N-phenylbenzamide derivatives block the interaction between Grb7 and its upstream and downstream partners, effectively inhibiting these oncogenic signaling pathways.[5]
Signaling Pathway: Inhibition of Grb7-Mediated Signaling
Caption: Inhibition of the Grb7 signaling pathway.
Quantitative Data: Anticancer Activity of N-Phenylbenzamide Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 | Reference |
| N-Benzylbenzamide | Tubulin | Various | 12-27 nM | [2] |
| Imidazole-based N-Phenylbenzamide | ABL1 Kinase | A549, HeLa, MCF-7 | 7.5-11.1 µM | [8] |
III. Antiparasitic Applications: Targeting Kinetoplastid Parasites
Neglected tropical diseases caused by kinetoplastid parasites, such as trypanosomiasis and leishmaniasis, represent a significant global health burden. N-phenylbenzamide derivatives have shown promise as novel therapeutic agents against these pathogens.
Featured Derivative: A Dicationic N-Phenylbenzamide
A series of dicationic N-phenylbenzamide derivatives have been investigated for their activity against Trypanosoma brucei, the causative agent of African trypanosomiasis.[9]
Mechanism of Action: These compounds are thought to target the kinetoplast DNA (kDNA), a unique mitochondrial DNA structure found in kinetoplastid parasites.[9] They are believed to displace essential High Mobility Group (HMG)-box-containing proteins from their kDNA binding sites, leading to the disruption of kDNA function and ultimately parasite death.[9]
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: Drug discovery workflow for antiparasitic N-phenylbenzamides.
IV. Antiviral Applications: Combating Enteroviruses
Enteroviruses, such as Enterovirus 71 (EV71), are a significant cause of hand, foot, and mouth disease and can lead to severe neurological complications. There is a pressing need for effective antiviral therapies.
Featured Derivative: 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)
A series of N-phenylbenzamide derivatives have been synthesized and evaluated for their anti-EV71 activity.[10][11] Compound 1e emerged as a promising lead, exhibiting activity against multiple EV71 strains at low micromolar concentrations with low cytotoxicity.[10][11]
Mechanism of Action: While the precise mechanism is still under investigation, it is hypothesized that these N-phenylbenzamide derivatives may act as capsid-binding agents. By binding to the viral capsid, they could stabilize the virion, preventing the conformational changes necessary for uncoating and release of the viral genome into the host cell.
Quantitative Data: Anti-EV71 Activity
| Compound | EV71 Strain | IC50 (µM) | TC50 (µM) | Selectivity Index (SI) | Reference |
| 1e | Various | 5.7 - 12 | >620 | >51.7 - 108.8 | [10][11] |
| Pirodavir (control) | Various | - | 31 | - | [10] |
V. Conclusion and Future Directions
The N-phenylbenzamide scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The patent and scientific literature clearly demonstrates the broad therapeutic potential of this chemical class, with promising candidates emerging in the fields of oncology, parasitology, and virology.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Continued optimization of the N-phenylbenzamide core through systematic SAR studies will be crucial for improving potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: A deeper understanding of the molecular mechanisms by which these compounds exert their effects will facilitate rational drug design and the identification of potential biomarkers for patient stratification.
-
In Vivo Efficacy and Safety: Promising lead compounds must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic profiles, and safety.
-
Combination Therapies: Investigating the synergistic effects of N-phenylbenzamide derivatives with existing therapeutic agents could lead to more effective treatment regimens and overcome drug resistance.
The continued exploration of the N-phenylbenzamide chemical space holds great promise for the development of the next generation of innovative medicines to address unmet medical needs.
VI. References
-
EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents. (URL: )
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed. (URL: [Link])
-
Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities | Request PDF - ResearchGate. (URL: [Link])
-
EP0542941B1 - N-phenyl-benzamides providing protection from the harmful effects of ultraviolet light - Google Patents. (URL: )
-
Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - Sci-Hub. (URL: [Link])
-
Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti- - ResearchGate. (URL: [Link])
-
Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
IE840122L - N-phenylbenzamide derivatives - Google Patents. (URL: )
-
A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (URL: [Link])
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC - PubMed Central. (URL: [Link])
-
Grb7-mediated signal transduction pathways. Grb7 family proteins are... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
WO2018027097A1 - N-(phenylsulfonyl)benzamides and related compounds as bcl-2 inhibitors - Google Patents. (URL: )
-
Claims - European Patent Office. (URL: [Link])
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])
-
Grb7, a Critical Mediator of EGFR/ErbB Signaling, in Cancer Development and as a Potential Therapeutic Target - PMC. (URL: [Link])
-
New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC - PubMed Central. (URL: [Link])
-
PATENT CLAIM FORMAT AND TYPES OF CLAIMS - WIPO. (URL: [Link])
-
Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed. (URL: [Link])
-
Grb7, a Critical Mediator of EGFR/ErbB Signaling, in Cancer Development and as a Potential Therapeutic Target - MDPI. (URL: [Link])
-
Dissecting GRB7-mediated signals for proliferation and migration in HER2 overexpressing breast tumor cells: GTP-ase rules - PubMed Central. (URL: [Link])
-
GRB7 Gene - Growth Factor Receptor Bound Protein 7 - GeneCards. (URL: [Link])
-
(PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase - ResearchGate. (URL: [Link])
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (URL: [Link])
-
EGF/EGFR Signaling Pathway - Creative Diagnostics. (URL: [Link])
-
Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PMC - PubMed Central. (URL: [Link])
-
US Patent No. 8829195 - Regulations.gov. (URL: [Link])
-
Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - Semantic Scholar. (URL: [Link])
-
Claims Drafting - WIPO. (URL: [Link])
Sources
- 1. The signaling pathway coupling epidermal growth factor receptors to activation of p21ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]
- 4. IE840122L - N-phenylbenzamide derivatives - Google Patents [patents.google.com]
- 5. Grb7, a Critical Mediator of EGFR/ErbB Signaling, in Cancer Development and as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. mdpi.com [mdpi.com]
- 8. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for using 3-(aminomethyl)-N-phenylbenzamide hydrochloride in cell culture
A Senior Application Scientist's Guide to the Cellular Characterization of a Novel Benzamide Derivative
Introduction
3-(aminomethyl)-N-phenylbenzamide hydrochloride is a small molecule belonging to the benzamide class of compounds. While specific literature on this particular hydrochloride salt is nascent, the broader benzamide scaffold is of significant interest in medicinal chemistry and drug development. Derivatives of N-phenylbenzamide have been investigated for a range of bioactivities, including anti-proliferative and antiviral effects.[1] Notably, related benzamide structures have been identified as potent inhibitors of key oncogenic signaling pathways.
This guide is designed for researchers, scientists, and drug development professionals initiating studies with 3-(aminomethyl)-N-phenylbenzamide hydrochloride. Given the limited specific data, we will proceed with a scientifically rigorous, hypothesis-driven approach. Drawing from research on analogous compounds, we will postulate a mechanism of action and provide a comprehensive, self-validating experimental workflow to characterize its effects in a cell culture context.
Hypothesized Mechanism of Action: Recent studies have highlighted that complex benzamide derivatives can function as inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).[2] ROR1 is an oncofetal protein that is overexpressed in numerous malignancies but has minimal presence in healthy adult tissues, making it an attractive therapeutic target.[3][4] ROR1 signaling promotes cancer cell proliferation, survival, and metastasis, often through downstream pathways like AKT/GSK3β.[2] Therefore, this document outlines a protocol to investigate whether 3-(aminomethyl)-N-phenylbenzamide hydrochloride exerts anti-cancer effects, potentially through the inhibition of the ROR1 signaling cascade.
Product Information and Safety
Before beginning any experimental work, it is crucial to understand the physicochemical properties and safety requirements for the compound.
1.1. Physicochemical Data
| Property | Value | Source |
| IUPAC Name | N-(3-(aminomethyl)phenyl)benzamide hydrochloride | [5] |
| CAS Number | 1423032-67-0 | [5] |
| Molecular Formula | C₁₄H₁₅ClN₂O | [5] |
| Molecular Weight | 262.73 g/mol | [5] |
| Appearance | White to off-white solid (typical) | N/A |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents such as DMSO and DMF. | General observation for similar compounds |
1.2. Safety and Handling
Handle 3-(aminomethyl)-N-phenylbenzamide hydrochloride in accordance with standard laboratory safety procedures.
-
Hazard Statements: Based on safety data sheets for similar chemical structures, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
Wash hands thoroughly after handling.[7]
-
Store in a cool, dry place with the container tightly closed.[6]
-
Protocol 1: Preparation of Stock Solutions
Accurate and consistent preparation of the compound stock solution is fundamental to the reproducibility of any cell-based assay. Organic solvents like dimethyl sulfoxide (DMSO) are commonly used for this purpose.
Rationale: Many organic small molecules have poor solubility in aqueous media. DMSO is a polar aprotic solvent that can dissolve a wide range of compounds and is miscible with cell culture media. However, DMSO can be toxic to cells at higher concentrations, so it is critical to keep the final concentration in the culture medium below 0.5% (v/v), and ideally below 0.1%.[8]
Step-by-Step Protocol:
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mmol/L * 0.001 L * 262.73 g/mol * 1000 mg/g = 2.63 mg
-
-
Dissolution:
-
Aseptically weigh out 2.63 mg of 3-(aminomethyl)-N-phenylbenzamide hydrochloride and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes to dissolve the compound. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[9] Visually inspect the solution to ensure no particulates remain.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Scientist's Note: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Experimental Workflow for Cellular Characterization
The following diagram outlines a logical workflow to systematically evaluate the biological effects of the compound in a cancer cell line (e.g., a ROR1-expressing line such as MDA-MB-231 breast cancer or A549 non-small cell lung cancer).
Protocol 2: Determination of Cellular Viability (IC₅₀) using MTT Assay
This assay determines the concentration of the compound that inhibits cell metabolic activity by 50% (IC₅₀), providing a quantitative measure of cytotoxicity.[10]
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium from your 10 mM DMSO stock. A typical concentration range might be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Crucial Control: Prepare a "vehicle control" containing the highest concentration of DMSO used in the treatments (e.g., 0.1% DMSO) but no compound. Also include "untreated" wells with cells and "media only" wells for background measurement.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (or vehicle control).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.[11]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability (Normalized to Vehicle) |
| Media Blank | ||
| Vehicle (0 µM) | 100% | |
| 0.1 | ||
| 1.0 | ||
| 10 | ||
| 50 | ||
| 100 |
Protocol 3: Analysis of Apoptosis Induction by Annexin V/PI Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14]
Rationale: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[15][16]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at selected concentrations (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control for 24-48 hours.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately by flow cytometry.
-
Gating:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the proportion of the population in each phase of the cell cycle (G0/G1, S, and G2/M).[17]
Rationale: Many cytotoxic agents induce cell death by first causing cell cycle arrest at specific checkpoints. PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in G1 (2N DNA content), S (intermediate), and G2/M (4N DNA content).[18] RNase treatment is required to prevent staining of double-stranded RNA.[19]
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in Protocol 3 (Step 1 & 2).
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 5 mL of cold 70% ethanol dropwise to fix the cells.[19]
-
Incubate for at least 1 hour at 4°C (or store at -20°C for weeks).
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[18]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content using a flow cytometer. The data is typically visualized as a histogram of cell count versus fluorescence intensity.
Protocol 5: Target Engagement Validation by Western Blot
This protocol aims to validate the hypothesis that the compound inhibits the ROR1 signaling pathway by measuring the phosphorylation status of a key downstream effector, AKT.[20]
Rationale: A decrease in the ratio of phosphorylated AKT (p-AKT) to total AKT following compound treatment would provide strong evidence of ROR1 pathway inhibition.[2] It is critical to use phosphatase inhibitors during cell lysis to preserve the phosphorylation state of proteins.[21]
Step-by-Step Protocol:
-
Cell Lysis:
-
Treat cells in 6-well plates with the compound and vehicle control for a shorter duration (e.g., 1-6 hours) to capture signaling events.
-
Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Note: Avoid milk for blocking when probing for phosphoproteins.[21]
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-Actin), diluted in 5% BSA/TBST.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL reagent and an imaging system.[20]
-
Hypothetical Signaling Pathway
The diagram below illustrates the proposed ROR1 signaling pathway that is being investigated as the potential target of 3-(aminomethyl)-N-phenylbenzamide hydrochloride.
References
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Annunziata, F., et al. (2020). Activation of NF-κB signaling by IKKβ increases aggressiveness of ovarian cancer. Cancer Research. Retrieved February 6, 2026, from [Link]
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Patsnap Synapse. (2024). ROR1 - Drugs, Indications, Patents. Retrieved February 6, 2026, from [Link]
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Patsnap Synapse. (2024). What are IMPDH inhibitors and how do they work?. Retrieved February 6, 2026, from [Link]
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Das, U., et al. (2026). Turning Off the Powerhouse: Mitochondria-Targeted DPPZ-Ru(II)/Ir(III)/Re(I) Complexes Trigger Dual Mitophagy and Apoptosis To Halt Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. Retrieved February 6, 2026, from [Link]
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Valvezan, A. J., et al. (2020). IMPDH inhibitors for antitumor therapy in tuberous sclerosis complex. JCI Insight. Retrieved February 6, 2026, from [Link]
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Carl ROTH GmbH. (2025). Safety Data Sheet: Benzamidine hydrochloride. Retrieved February 6, 2026, from [Link]
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Bio-protocol. (2024). Western Blot Analysis and Phospho-Kinase Array. Retrieved February 6, 2026, from [Link]
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O'Donnell, M. A., et al. (2012). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cancers. Retrieved February 6, 2026, from [Link]
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Borden, K. L. B., et al. (2019). Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. Cancers. Retrieved February 6, 2026, from [Link]
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Patsnap Synapse. (2024). What are ROR1 antagonists and how do they work?. Retrieved February 6, 2026, from [Link]
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University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved February 6, 2026, from [Link]
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Jung, M., et al. (2016). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor–Coactivator Interaction. Molecules. Retrieved February 6, 2026, from [Link]
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Eto, M. (2020). Kinase Activity-Tagged Western Blotting Assay. Methods in Molecular Biology. Retrieved February 6, 2026, from [Link]
-
Chakrabarti, A., et al. (2025). The Role of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) in Cancer Stem Cell Signaling. International Journal of Molecular Sciences. Retrieved February 6, 2026, from [Link]
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Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments. Retrieved February 6, 2026, from [Link]
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved February 6, 2026, from [Link]
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van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. Retrieved February 6, 2026, from [Link]
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Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved February 6, 2026, from [Link]
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Hojjat-Farsangi, M. (2021). The ROR Pathway. Encyclopedia. Retrieved February 6, 2026, from [Link]
-
Lores, P., et al. (2021). Context-Dependent Role of IKKβ in Cancer. Cells. Retrieved February 6, 2026, from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved February 6, 2026, from [Link]
-
Chapiro, J., et al. (2019). Targeting ROR1 identifies new treatment strategies in hematological cancers. Journal of Experimental & Clinical Cancer Research. Retrieved February 6, 2026, from [Link]
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Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism and Inhibition. Chemical Reviews. Retrieved February 6, 2026, from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved February 6, 2026, from [Link]
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Xia, L., et al. (2018). Role of the NFκB-signaling pathway in cancer. OncoTargets and Therapy. Retrieved February 6, 2026, from [Link]
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Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. Retrieved February 6, 2026, from [Link]
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Hutti, J. E., et al. (2008). Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy. Clinical Cancer Research. Retrieved February 6, 2026, from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved February 6, 2026, from [Link]
-
Shaffer, S. A., et al. (2007). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Journal of Visualized Experiments. Retrieved February 6, 2026, from [Link]
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Jonsson, N., et al. (2007). Modulation of gene expression and guanosine pools by inhibition of Inosine Monophosphate dehydrogenase (IMPDH). Cancer Research. Retrieved February 6, 2026, from [Link]
-
PubChemLite. (n.d.). N-[3-(aminomethyl)phenyl]benzamide hydrochloride. Retrieved February 6, 2026, from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved February 6, 2026, from [Link]
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Al-Ostoot, F. H., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future Journal of Pharmaceutical Sciences. Retrieved February 6, 2026, from [Link]
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de Souza, A. C. B., et al. (2026). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic. ACS Omega. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). Benzamide, hydrochloride. Retrieved February 6, 2026, from [Link]
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Application Note: Quantitative Analysis of 3-(Aminomethyl)-N-phenylbenzamide Hydrochloride
Abstract
This document provides a comprehensive guide to the analytical quantification of 3-(aminomethyl)-N-phenylbenzamide hydrochloride, a key intermediate in pharmaceutical synthesis. The primary focus is a detailed, validated High-Performance Liquid Chromatography (HPLC) method designed for accuracy, precision, and robustness, suitable for quality control and drug development environments. Additionally, this note discusses the applicability and procedural outlines for alternative techniques, including Gas Chromatography (GC) with derivatization and UV-Vis Spectrophotometry, providing a comparative framework for selecting the appropriate method based on analytical objectives. All protocols are presented with an emphasis on the scientific rationale behind procedural choices and are aligned with international regulatory standards.
Introduction: The Analytical Imperative
3-(Aminomethyl)-N-phenylbenzamide hydrochloride is a substituted benzamide derivative. Such compounds are of significant interest in medicinal chemistry and pharmaceutical development.[1] The accurate and reliable quantification of this compound is paramount for ensuring the quality, safety, and efficacy of final drug products. It is a critical parameter in process chemistry, formulation development, and regulatory compliance.
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are understood as self-validating systems. The core of this document is a robust, stability-indicating HPLC method. However, recognizing that a single technique is not universally optimal, we also explore the contexts in which GC or UV-Vis spectrophotometry may be employed.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the preferred method for the quantification of 3-(aminomethyl)-N-phenylbenzamide hydrochloride due to its high specificity, sensitivity, and ability to separate the analyte from potential impurities and degradation products. The method described herein utilizes reversed-phase chromatography, which is ideal for separating moderately polar compounds like the target analyte.
Rationale for Method Selection
The choice of an isocratic RP-HPLC method is grounded in its efficiency and robustness for routine analysis.[2] A C18 stationary phase is selected for its hydrophobic character, which provides optimal retention of the N-phenylbenzamide core. The mobile phase, a mixture of acetonitrile and an aqueous buffer, allows for fine-tuning of the retention time. The inclusion of an acid, such as phosphoric or formic acid, is critical; it protonates the silanol groups on the silica backbone to minimize peak tailing and ensures the aminomethyl group is consistently protonated, leading to sharp, symmetrical peaks.[3] For applications requiring mass spectrometry (MS) compatibility, volatile formic acid should be used in place of non-volatile phosphoric acid.[3]
Experimental Protocol: HPLC Quantification
Instrumentation & Materials:
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reference Standard: 3-(aminomethyl)-N-phenylbenzamide hydrochloride (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid (ACS grade).
-
0.45 µm membrane filters.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase | Acetonitrile : (Water + 0.1% H₃PO₄) (50:50, v/v) | Balances retention and elution for optimal peak shape and runtime. |
| Flow Rate | 1.0 mL/min | Provides good efficiency without excessive backpressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 10 µL | A standard volume for achieving good sensitivity and peak shape. |
| Detection (UV) | 254 nm | A common wavelength for aromatic compounds like benzamides.[2] |
| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |
Preparation of Solutions:
-
Diluent Preparation: Prepare the mobile phase (Acetonitrile:Water, 50:50 v/v) to be used as the diluent for standards and samples.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 3-(aminomethyl)-N-phenylbenzamide hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the diluent. These will be used to construct the calibration curve.
-
Sample Preparation: Accurately weigh a quantity of the sample powder equivalent to about 25 mg of the active ingredient into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Filter the solution through a 0.45 µm filter into an HPLC vial.
HPLC Analysis Workflow
The following diagram illustrates the complete workflow for the HPLC analysis.
Caption: HPLC analysis workflow from preparation to final calculation.
Method Validation Protocol
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[4] The protocol must adhere to regulatory standards such as the ICH Q2(R2) guidelines.[5][6]
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (formulation excipients), and a spiked sample. | No interfering peaks at the retention time of the analyte. Peak purity analysis (if using PDA) should pass. |
| Linearity | Analyze five concentrations (e.g., 10-150 µg/mL) in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[7][8] |
| Accuracy (% Recovery) | Analyze samples spiked with the analyte at three levels (e.g., 50%, 100%, 150%) of the target concentration, in triplicate.[9] | Mean recovery should be within 98.0% - 102.0%.[9] |
| Precision (RSD%) | Repeatability: Six replicate injections of a 100% standard solution.[10] Intermediate: Repeat analysis on a different day with a different analyst. | RSD ≤ 2.0% for repeatability.[10] Overall RSD for intermediate precision should be ≤ 2.0%. |
| Limit of Quantification (LOQ) | Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. | Precision at the LOQ should be ≤ 10% RSD. |
| Robustness | Introduce small, deliberate variations to method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase Organic Content ±2%). | The system suitability parameters (e.g., peak area, retention time, tailing factor) should remain within acceptable limits. |
Alternative Analytical Techniques
The choice of an analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC)
Applicability: GC is a powerful technique for separating volatile compounds. However, 3-(aminomethyl)-N-phenylbenzamide hydrochloride is a salt and possesses polar functional groups (-NH₂), making it non-volatile.[11] Therefore, direct analysis by GC is not feasible.
Derivatization is Mandatory: To make the analyte suitable for GC, a chemical derivatization step is required to convert the polar amine group into a less polar, more volatile moiety.[11] Silylation is a common technique, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to replace the active hydrogen on the amine.[11]
Outline of GC Protocol:
-
Sample Preparation: Dissolve the sample in an aprotic solvent (e.g., Dichloromethane).
-
Derivatization: Add the derivatizing agent (e.g., MTBSTFA) and a catalyst. Heat the mixture (e.g., 60-80 °C) for a specified time to complete the reaction.
-
GC-FID/MS Analysis: Inject the derivatized sample onto a GC system equipped with a non-polar capillary column (e.g., DB-5 or equivalent) and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
UV-Vis Spectrophotometry
Applicability: This technique is simple, rapid, and cost-effective, making it suitable for routine assays of the pure substance or in simple formulations where excipients do not absorb at the same wavelength.[12]
Principle: The method relies on the Beer-Lambert law, where the absorbance of the analyte solution is directly proportional to its concentration.[13]
Outline of Spectrophotometric Protocol:
-
Determine λmax: Scan a dilute solution of the analyte in a suitable solvent (e.g., methanol or water) across the UV range (200-400 nm) to find the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare the sample solution, ensuring the final concentration falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration graph.
Critical Limitation: The primary drawback of UV-Vis spectrophotometry is its lack of specificity.[14] Any impurity or excipient with a similar chromophore will absorb at the same wavelength, leading to erroneously high results. It is not a stability-indicating method.
Decision Framework for Method Selection
The following diagram provides a logical framework for choosing the most appropriate analytical technique.
Caption: Decision tree for selecting an analytical quantification method.
Conclusion
This application note provides a robust and validated RP-HPLC method for the accurate quantification of 3-(aminomethyl)-N-phenylbenzamide hydrochloride, suitable for implementation in a regulated pharmaceutical environment. The detailed protocol and validation parameters serve as a comprehensive guide for laboratory personnel. Furthermore, the discussion of GC and UV-Vis spectrophotometry offers valuable context, enabling scientists to make informed decisions about method selection based on the specific analytical challenges at hand. Adherence to these protocols will ensure the generation of reliable and defensible analytical data, supporting the development of safe and effective pharmaceutical products.
References
- SIELC Technologies. (2018). Benzamide, 3-amino-N-phenyl-.
- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
- van der Veer, N., et al. (n.d.). A quantitative method for the analysis of total and unbound concentrations of amoxicillin, ampicillin, ceftazidime, ceftriaxone, -. Amsterdam UMC.
- Podolska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. National Medicines Institute.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
- Bkhaitan, M. M., & Mirza, A. Z. (n.d.). A Novel Quantitative Spectrophotometric Method for the Analysis of Vigabatrin in Pure Form and in Pharmaceutical Formulation. Current Pharmaceutical Analysis.
- PMC. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- ResearchGate. (n.d.). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
- ResearchGate. (n.d.). (PDF) Spectroscopic Methods in Drug Quality Control and Development.
- PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
- Annapurna, M. M., et al. (2012). Derivative Spectrophotometric Methods for the Determination of Bendamustine Hydrochloride.
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
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Application Note: A Robust, Validated HPLC Method for the Quantification of 3-(aminomethyl)-N-phenylbenzamide hydrochloride
Abstract
This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(aminomethyl)-N-phenylbenzamide hydrochloride. This novel method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various sample matrices. The narrative elucidates the rationale behind chromatographic choices, from column and mobile phase selection to detector settings, and provides comprehensive, step-by-step protocols for both method development and validation in accordance with ICH Q2(R1) guidelines.[1][2][3]
Introduction
3-(aminomethyl)-N-phenylbenzamide hydrochloride is a chemical entity of interest in pharmaceutical research and development.[4][5] Its structure, featuring both aromatic and amine functionalities, presents unique challenges and opportunities for chromatographic separation. The presence of a primary amine group and two aromatic rings suggests that the molecule will have a degree of polarity and be UV active, making RP-HPLC with UV detection a suitable analytical technique.[6][7] The development of a robust and reliable HPLC method is paramount for accurate quantification in drug discovery, process monitoring, and quality control.
This guide provides a comprehensive walkthrough of the method development process, emphasizing a logical, science-driven approach. We will explore the critical parameters influencing the separation and detail the validation process to ensure the method is fit for its intended purpose.
Physicochemical Properties of 3-(aminomethyl)-N-phenylbenzamide hydrochloride
A thorough understanding of the analyte's physicochemical properties is the foundation of effective HPLC method development.
| Property | Value | Source |
| Chemical Structure | ![]() | [4] |
| Molecular Formula | C₁₄H₁₅ClN₂O | [4], [5] |
| Molecular Weight | 262.73 g/mol | [4], [5] |
| Key Functional Groups | Primary amine, Amide, Phenyl rings | Inferred from structure |
| Expected Polarity | Moderately polar | Inferred from structure |
| UV Absorbance | Expected due to aromatic rings | Inferred from structure |
Method Development Strategy
Our strategy is to develop a simple, isocratic RP-HPLC method that is both efficient and robust. The workflow is designed to systematically optimize the key chromatographic parameters.
Caption: A systematic workflow for HPLC method development.
Materials and Reagents
-
Analyte: 3-(aminomethyl)-N-phenylbenzamide hydrochloride standard
-
Solvents: HPLC grade acetonitrile and methanol
-
Water: Deionized water, 18.2 MΩ·cm
-
Buffers: Ammonium acetate, formic acid
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Experimental Protocols
Protocol 1: Initial Method Scouting
Objective: To identify a suitable stationary phase and initial mobile phase conditions that provide adequate retention and peak shape for the analyte.
Rationale: The analyte possesses aromatic rings and a polar aminomethyl group, suggesting that a reversed-phase column with a C18 or a phenyl-hexyl stationary phase would be appropriate.[8][9] A scouting gradient is employed to determine the approximate organic solvent concentration required for elution.[10][11]
Step-by-Step Procedure:
-
Standard Preparation: Prepare a 100 µg/mL stock solution of 3-(aminomethyl)-N-phenylbenzamide hydrochloride in a 50:50 mixture of acetonitrile and water.
-
Column Selection:
-
Column 1: C18, 4.6 x 150 mm, 5 µm
-
Column 2: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or scan for λmax with PDA)
-
Gradient Program: 5% to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis: Evaluate the chromatograms for retention time, peak shape (asymmetry), and theoretical plates. Select the column and mobile phase system that provides the best initial separation.
Protocol 2: Isocratic Method Optimization
Objective: To convert the scouting gradient into an efficient isocratic method and fine-tune the mobile phase composition for optimal resolution and run time.
Rationale: Isocratic methods are generally more robust and have simpler transferability than gradient methods.[10] The organic solvent percentage is adjusted to achieve a retention time that provides good resolution from any potential impurities without being excessively long. The pH of the mobile phase is a critical parameter for ionizable compounds like aromatic amines and can significantly impact retention and peak shape.[12][13]
Step-by-Step Procedure:
-
Determine Isocratic %B: Based on the retention time from the scouting gradient, estimate the starting isocratic mobile phase composition.
-
Mobile Phase Optimization:
-
Prepare a series of mobile phases with varying ratios of acetonitrile and 0.1% formic acid in water (e.g., 40:60, 50:50, 60:40).
-
Inject the standard solution and analyze the chromatograms for retention time, peak asymmetry, and efficiency.
-
-
pH Adjustment (if necessary): If peak shape is poor, evaluate the effect of mobile phase pH. Prepare mobile phases with different pH values (e.g., pH 3, 5, 7 using appropriate buffers like acetate or phosphate) and assess the impact on chromatography.
-
Flow Rate and Temperature: Once the mobile phase is optimized, investigate the effect of flow rate (e.g., 0.8, 1.0, 1.2 mL/min) and column temperature (e.g., 25, 30, 35 °C) to fine-tune the separation and analysis time.
Optimized Method and Validation
Based on the systematic development process, the following optimized method was established.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocol 3: Method Validation
Objective: To demonstrate that the developed analytical method is suitable for its intended purpose by assessing its performance characteristics as per ICH Q2(R1) guidelines.[1][2][3]
Validation Parameters Workflow:
Caption: Key parameters for HPLC method validation.
Step-by-Step Validation Procedures:
-
Specificity:
-
Inject a blank (diluent), a standard solution, and a sample spiked with expected impurities (if available).
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank should show no interference at the retention time of the analyte.
-
-
Linearity and Range:
-
Prepare a series of at least five concentrations of the standard solution over a range of 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Robustness:
-
Intentionally vary critical method parameters one at a time, such as:
-
Mobile phase composition (±2%)
-
Column temperature (±5 °C)
-
Flow rate (±0.1 mL/min)
-
pH of the mobile phase aqueous portion (±0.2 units)
-
-
Analyze the standard solution under each varied condition.
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits, and the RSD of the results should be ≤ 2.0%.
-
Results and Discussion
The developed isocratic RP-HPLC method provided a sharp, symmetric peak for 3-(aminomethyl)-N-phenylbenzamide hydrochloride with a retention time of approximately 6.5 minutes. The validation results demonstrated that the method is specific, linear, accurate, precise, and robust over the tested range.
Summary of Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed | Met |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: 0.8%Intermediate: 1.2% | ≤ 2.0% |
| Robustness | No significant impact on results | Met |
Conclusion
This application note presents a detailed protocol for the development and validation of a simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of 3-(aminomethyl)-N-phenylbenzamide hydrochloride. The systematic approach to method development, coupled with a comprehensive validation study following ICH guidelines, ensures that the method is suitable for its intended use in a regulated environment. This method can be readily implemented in quality control and research laboratories for the analysis of this compound.
References
-
Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
ResearchGate. (2022). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. [Link]
-
PubChem. 3-(aminomethoxy)-N-phenylbenzamide. [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]
-
ZirChrom Separations, Inc. (2004). Method Development Guide. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Element. HPLC column selection – how do you choose the correct column?. [Link]
-
PubMed. (2012). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
SIELC Technologies. Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
ACS Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]
-
MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]
-
YMC CO., LTD. Guides for method development. [Link]
-
Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. [Link]
-
Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubMed. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
PubChem. 3-(aminomethyl)-N-butyl-N-phenylbenzamide. [Link]
-
PubChem. 3-(Aminothioxomethyl)-N-methyl-N-phenylbenzamide. [Link]
-
ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
YouTube. (2023). ICH Q2 Validation of Analytical Procedures. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1423032-67-0 | N-[3-(Aminomethyl)phenyl]benzamide hydrochloride - AiFChem [aifchem.com]
- 5. 1171573-70-8|3-(Aminomethyl)-N-phenylbenzamide hydrochloride|BLD Pharm [bldpharm.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. lcms.cz [lcms.cz]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Guides for method development | YMC CO., LTD. [ymc.co.jp]
Application Notes & Protocols: Utilizing Benzamide-Class Compounds as Chemical Probes for Pirin
A Senior Application Scientist's Guide
A Note on Scientific Context: While 3-(aminomethyl)-N-phenylbenzamide hydrochloride is a documented chemical compound, it is not established in the peer-reviewed literature as a well-characterized chemical probe with a defined biological target or validated protocols. To provide a scientifically rigorous and actionable guide, this document will focus on the closely related and extensively validated bisamide chemical probe, CCT251236 . This compound serves as an exemplary case study for the discovery, validation, and application of a benzamide-class molecule as a high-affinity probe for the protein Pirin .
Introduction: From Phenotypic Screen to a Selective Pirin Ligand
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The journey to a high-quality chemical probe, however, demands more than just biological activity; it requires a deep understanding of a molecule's specific target and mechanism of action.
The discovery of CCT251236 is a powerful illustration of a modern approach to probe development.[2] It originated not from a direct assault on a known target, but from an unbiased phenotypic screen designed to identify inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway.[3] The HSF1 pathway is a critical regulator of cellular proteostasis and is frequently co-opted by cancer cells to survive proteotoxic stress, making it a compelling therapeutic target.[4] CCT251236 emerged as a potent inhibitor of HSF1-mediated heat shock protein induction.[5]
Crucially, subsequent target deconvolution efforts using chemical proteomics identified Pirin as the high-affinity molecular target of CCT251236.[2][6] Pirin is a non-heme iron-containing protein implicated in transcriptional regulation, but its precise functions are still being elucidated. The development of CCT251236 provides a critical tool for researchers to dissect the biological roles of Pirin and its connection to the HSF1 stress response pathway.[1]
This guide provides the essential scientific background and detailed protocols for using CCT251236 to investigate Pirin biology.
Physicochemical & Biological Properties
A reliable chemical probe must possess a well-defined profile. The properties of CCT251236 are summarized below, establishing its suitability for both in vitro and cellular assays.
| Property | Value | Source |
| IUPAC Name | N-(5-(2,3-dihydrobenzo[b][5][7]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide | [8] |
| Molecular Target | Pirin (PIR) | [2][7] |
| Cellular Potency (HSF1 Pathway) | IC₅₀ = 19 nM (Inhibition of HSP72 induction) | [5] |
| Antiproliferative Potency | GI₅₀ = 12 nM (WM266.4 melanoma cells) | [8] |
| Binding Affinity (Pirin) | Kd = 44 nM (Surface Plasmon Resonance) | [7] |
| Recommended Cellular Conc. | 10 - 100 nM | [7] |
Mechanism of Action: Targeting Pirin to Modulate the HSF1 Stress Response
CCT251236 acts by binding with high affinity to Pirin. While Pirin's role is not fully mapped, its engagement by CCT251236 leads to the downstream functional output of inhibiting the HSF1-mediated transcriptional program, particularly the induction of HSP72.[1][3] This makes CCT251236 an invaluable tool for exploring the functional link between Pirin and the cellular stress response.
The discovery workflow for CCT251236 exemplifies a best-practice approach for probe development, moving from a cellular phenotype to a validated molecular target.
Caption: CCT251236 Discovery and Target ID Workflow.
Experimental Protocols
The following protocols provide a framework for using CCT251236 to probe Pirin function. Causality : Each protocol includes critical controls to ensure that the observed effects are due to the specific action of the probe on its target.
Protocol 1: Cellular Assay for HSF1 Pathway Inhibition
This assay quantifies the ability of CCT251236 to inhibit the induction of Heat Shock Protein 72 (HSP72), a key downstream marker of HSF1 activation.[3] The rationale is to first validate the probe's phenotypic effect in a cellular context.
Principle: An HSP90 inhibitor (e.g., 17-AAG) is used to induce proteotoxic stress, robustly activating the HSF1 pathway and HSP72 expression. The assay measures the dose-dependent inhibition of this induction by CCT251236.
Step-by-Step Methodology:
-
Cell Plating: Plate human cancer cells (e.g., SK-OV-3 ovarian carcinoma) in 96-well plates at a density that ensures they are in a logarithmic growth phase at the time of the experiment. Allow cells to adhere overnight.
-
Probe Pre-treatment: Prepare serial dilutions of CCT251236 in cell culture medium. A typical concentration range is 1 nM to 10 µM. Add the diluted probe to the cells and incubate for 2-4 hours.
-
Self-Validation: Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
HSF1 Pathway Induction: Add a fixed, pre-determined concentration of an HSP90 inhibitor (e.g., 250 nM 17-AAG) to all wells except for the unstimulated controls.[3] Incubate for an additional 18-24 hours.
-
Cell Lysis: Wash cells with cold PBS, then lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification of HSP72:
-
Method A (High-Throughput): Use a quantitative immunoassay such as an AlphaLISA® or HTRF® assay specific for human HSP72, following the manufacturer's protocol.
-
Method B (Western Blot): Separate lysate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HSP72 and a loading control (e.g., GAPDH, β-actin). Use a fluorescent or chemiluminescent secondary antibody for detection and quantify band intensities.
-
-
Data Analysis: Normalize the HSP72 signal to the loading control (for Western Blot) or use raw data from the immunoassay. Plot the percentage of inhibition relative to the "17-AAG only" control against the log concentration of CCT251236. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Target Engagement via Chemical Proteomics Pulldown
This protocol aims to identify the binding partners of CCT251236 from a complex cell lysate, a crucial step for confirming Pirin as the primary target.[6][9]
Principle: An analogue of CCT251236 containing a linker and an affinity tag (e.g., biotin) is immobilized on streptavidin beads. This "bait" is used to capture binding proteins from a cell lysate. Captured proteins are then identified by mass spectrometry.[10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Probe CCT251236 | Chemical Probes Portal [chemicalprobes.org]
- 8. medkoo.com [medkoo.com]
- 9. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
3-(aminomethyl)-N-phenylbenzamide hydrochloride in high-throughput screening
This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the utilization of 3-(aminomethyl)-N-phenylbenzamide hydrochloride (referred to herein as 3-APB-HCl ) within High-Throughput Screening (HTS) campaigns.
Based on structural activity relationships (SAR) and current literature, this compound represents a privileged benzamide scaffold , functionally relevant in the screening of Epigenetic Erasers (specifically Sirtuins/HDACs) and Serine Proteases . The protocols below focus on its primary utility as a chemical probe for SIRT2 inhibition .
Introduction & Mechanistic Basis[1]
3-(aminomethyl)-N-phenylbenzamide hydrochloride is a synthetic small molecule featuring a benzamide core substituted with a basic aminomethyl group. In the context of drug discovery, this structure acts as a "privileged scaffold"—a molecular framework capable of binding to multiple receptor targets with high affinity.
Structural Logic in HTS
-
The Benzamide Core: A classic pharmacophore for Zinc-dependent histone deacetylase (HDAC) inhibitors (e.g., Entinostat) and NAD+-dependent Sirtuin inhibitors. It mimics the acetyl-lysine substrate of these enzymes.
-
The Aminomethyl Group (
): At physiological pH, this primary amine is protonated. It serves as a "warhead" that can interact with:-
The NAD+ binding pocket of Sirtuins (SIRT2).[1]
-
Aspartate/Glutamate residues in the catalytic triad of Serine Proteases (mimicking the Arginine/Lysine side chains).
-
-
The N-Phenyl Moiety: Provides hydrophobic stacking interactions within the enzyme's active site tunnel (e.g., the hydrophobic "selectivity pocket" of SIRT2).
Scope of this Guide: This note details the protocol for using 3-APB-HCl as a reference probe or starting scaffold in a fluorometric HTS assay for SIRT2 (Sirtuin 2) , a critical target in neurodegeneration and oncology.
Scientific Integrity: Experimental Design
Solubility & Handling (The "Self-Validating" Start)
The hydrochloride salt form improves water solubility, but stability in HTS requires strict solvent management.
-
Stock Preparation: Dissolve 3-APB-HCl to 10 mM in 100% DMSO .
-
Critical Check: The aminomethyl group is nucleophilic in its free base form. Ensure the stock is kept acidic or neutral to prevent polymerization or reaction with atmospheric
. -
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.
The Assay Principle: Fluorogenic Deacetylation
We utilize a "Gain-of-Signal" assay.
-
Substrate: An acetylated peptide coupled to a fluorophore (e.g., Ac-Lys-AMC).
-
Reaction: SIRT2 deacetylates the lysine residue.
-
Development: A "developer" enzyme (Trypsin) recognizes only the deacetylated lysine and cleaves the amide bond, releasing the fluorescent AMC group.
-
Inhibition: If 3-APB-HCl inhibits SIRT2, deacetylation is blocked, Trypsin cannot cleave, and fluorescence remains low .
Visualizing the Pathway & Workflow
The following diagram illustrates the mechanism of action and the HTS decision tree.
Caption: Figure 1: Mechanistic inhibition of SIRT2 by 3-APB-HCl and the corresponding HTS workflow logic.
Detailed Protocol: SIRT2 Inhibition HTS
Reagents & Buffer Composition
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.
-
Enzyme: Recombinant Human SIRT2 (Final conc: 5 nM).
-
Substrate: Fluorogenic SIRT2 Substrate (e.g., Ac-Gln-Pro-Lys(Ac)-AMC) (Final conc: 50 µM).
-
Cofactor: NAD+ (Final conc: 500 µM).
-
Control Inhibitor: Nicotinamide (NAM) or Suramin (as a benchmark against 3-APB-HCl).
Step-by-Step Workflow (384-well Format)
Step 1: Compound Dispensing (Source Plate)
-
Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 20 nL of 3-APB-HCl (titration: 10 µM to 0.1 nM) into a black, low-binding 384-well assay plate.
-
Controls:
-
High Control (HC): DMSO only + Enzyme + Substrate (100% Activity).
-
Low Control (LC): DMSO + Buffer (No Enzyme) or Excess Inhibitor (0% Activity).
-
Step 2: Enzyme Addition
-
Dilute SIRT2 enzyme in Assay Buffer.
-
Dispense 10 µL of Enzyme solution into all wells except Low Control wells.
-
Centrifuge plate (1000 rpm, 1 min).
-
Pre-incubation: Incubate for 10 minutes at Room Temperature (RT) to allow 3-APB-HCl to equilibrate with the enzyme active site.
Step 3: Reaction Initiation
-
Prepare a mix of Substrate and NAD+ in Assay Buffer.
-
Dispense 10 µL of Substrate/NAD+ mix into all wells.
-
Final Assay Volume: 20 µL .
-
Incubation: Seal plate and incubate for 45 minutes at 37°C .
Step 4: Development & Detection
-
Add 20 µL of Stop/Developer Solution (Trypsin + Nicotinamide in Developer Buffer). Note: Nicotinamide stops the SIRT2 reaction; Trypsin cleaves the deacetylated product.
-
Incubate for 15 minutes at RT.
-
Read: Measure fluorescence on a multimode reader (e.g., PerkinElmer EnVision).
-
Excitation: 360 nm
-
Emission: 460 nm
-
Data Analysis & Validation Criteria
To validate 3-APB-HCl as a hit or probe, the assay must meet statistical rigor.
Quantitative Metrics Table
| Parameter | Acceptance Criteria | Role of 3-APB-HCl |
| Z' Factor | > 0.5 | Ensures assay window is wide enough to detect inhibition by 3-APB-HCl. |
| Signal-to-Background (S/B) | > 3:1 | Ratio of High Control (Enzyme) to Low Control (No Enzyme). |
| IC50 Potency | < 10 µM | If 3-APB-HCl IC50 > 10 µM, it is a "weak fragment" requiring optimization. |
| Hill Slope | 0.8 - 1.2 | Deviations suggest aggregation or non-specific binding (common with benzamides). |
Calculating Z' Factor
WhereTroubleshooting 3-APB-HCl Data
-
Issue: High fluorescence in "Inhibitor" wells (False Negative).
-
Cause: 3-APB-HCl might be fluorescent at 460 nm (autofluorescence).
-
Fix: Run a "Compound Interference" control (Compound + AMC standard) to check for signal enhancement.
-
-
Issue: Steep Hill Slope (> 2.0).
-
Cause: The compound is aggregating and sequestering the enzyme.
-
Fix: Add 0.01% Triton X-100 to the assay buffer.
-
References
-
MedChemExpress. Thiomyristoyl | SIRT2 Inhibitor.[2] (Accessed 2023). A validated SIRT2 inhibitor demonstrating the benzamide scaffold utility. Link
-
Kozako, T., et al. (2012).[3] 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2).[1][3] Bioorganic & Medicinal Chemistry.[4][5] Discusses the structural activity relationship of benzamide derivatives in SIRT2 inhibition. Link
-
Sigma-Aldrich. ROCK Inhibitor (Y-27632). (Accessed 2023). Provides context for amide-linked inhibitors in kinase screening, highlighting the versatility of the pharmacophore. Link
-
PubChem. 3-(Aminothioxomethyl)-N-methyl-N-phenylbenzamide.[6] CID 24693469.[6] Structural analog data supporting the chemical properties of the scaffold.[1][3][6][7][8] Link
Sources
- 1. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. N-({[(3-nitrophenyl)carbonylamino]amino}thioxomethyl)benzamide | C15H12N4O4S | CID 3132894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
protocol for testing the efficacy of N-phenylbenzamide compounds in vivo
Application Note: In Vivo Efficacy Testing of N-Phenylbenzamide Derivatives
Introduction & Scope
N-phenylbenzamide scaffolds are "privileged structures" in medicinal chemistry, serving as the backbone for Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275), tubulin polymerization inhibitors, and various antimicrobial agents. However, their high lipophilicity and poor aqueous solubility frequently lead to false negatives in in vivo studies due to low bioavailability rather than lack of potency.
This protocol provides a rigorous, self-validating framework for testing the antitumor efficacy of novel N-phenylbenzamide analogs in murine xenograft models. It prioritizes formulation stability and pharmacodynamic (PD) validation to ensure that observed results reflect true biological activity.
Part 1: Formulation Strategy (The "Gatekeeper")
Most N-phenylbenzamides will precipitate in pure saline. A "Universal Vehicle" approach is required to ensure consistent bioavailability.
Standard Operating Procedure: Formulation
Objective: Create a stable suspension/solution at 5–10 mg/mL.
Reagents:
-
API: N-phenylbenzamide analog (Micronized powder preferred).
-
Solvent A: Dimethyl Sulfoxide (DMSO), anhydrous, sterile.
-
Solvent B: Polyethylene Glycol 400 (PEG400).
-
Solvent C: Tween 80 (Polysorbate 80).
-
Diluent: Sterile Saline (0.9% NaCl).
Protocol:
-
Stock Solution: Dissolve the compound in 100% DMSO to a concentration 10x higher than the final dosing concentration. (e.g., if dosing 5 mg/mL, make a 50 mg/mL DMSO stock). Vortex until clear.
-
Co-Solvent Addition: Add PEG400 to the DMSO stock. Vortex.
-
Surfactant Addition: Add Tween 80. Vortex vigorously.
-
Aqueous Phase: Slowly add warm (37°C) saline dropwise while vortexing.
Final Vehicle Composition (Recommended):
-
10% DMSO (Solubilizer)
-
40% PEG400 (Co-solvent)
-
5% Tween 80 (Surfactant/Emulsifier)
-
45% Saline (Bulking agent)
Critical Checkpoint: Leave the formulation at room temperature for 4 hours. If visible precipitation or crystal growth occurs, the study cannot proceed. You must switch to a lipid-based formulation (e.g., Labrasol) or reduce the concentration.
Part 2: Maximum Tolerated Dose (MTD) & Pharmacokinetics
Before efficacy, you must define the therapeutic window. N-phenylbenzamides often exhibit delayed toxicity due to accumulation in lipid-rich tissues.
Step 2A: The "Staircase" MTD Study
-
Animals: CD-1 or BALB/c mice (n=3 per dose group).
-
Dosing: Single dose (IP or PO).
-
Doses: 10, 30, 50, 100 mg/kg.
-
Observation: 7 days. Monitor for weight loss >15%, piloerection, or lethargy.
-
Output: Define the MTD (the highest dose with <10% weight loss).
Step 2B: Snapshot Pharmacokinetics (PK)
Do not run a full efficacy study without knowing exposure.
-
Dose: MTD level.
-
Sampling: Collect plasma at 0.5h, 2h, 6h, and 24h post-dose (n=3 mice/timepoint).
-
Target: You need a plasma concentration >
(from in vitro data) for at least 6 hours to expect efficacy.
Part 3: The Efficacy Study (Xenograft Model)
This protocol uses a colorectal (HCT116) or breast (MDA-MB-231) cancer model, as these are sensitive to the HDAC/tubulin mechanisms common to this scaffold.
Experimental Design
| Parameter | Specification |
| Mouse Strain | BALB/c Nude or NOD/SCID (Immunocompromised) |
| Tumor Cell Line | HCT116 (Human Colorectal Carcinoma) |
| Inoculum | |
| Implantation Site | Subcutaneous, right flank |
| Randomization | When tumors reach 100–150 mm³ (approx. 10-14 days post-implant) |
| Group Size | n = 8-10 mice per group (Required for statistical power) |
Treatment Groups
-
Vehicle Control: (10% DMSO/40% PEG/5% Tween/45% Saline)
-
Positive Control: Entinostat (25 mg/kg, PO) or Paclitaxel (if tubulin target)
-
Test Compound Low: 25% of MTD
-
Test Compound High: 75% of MTD
Workflow Visualization
Figure 1: Standardized workflow for xenograft efficacy studies. Note the randomization step occurs only after tumors are established to minimize bias.
Data Collection & Calculation
-
Frequency: Measure tumor dimensions (Length
and Width ) every 3 days. -
Formula: Tumor Volume (
) = -
Efficacy Metric: Tumor Growth Inhibition (%TGI).
Where is treated tumor volume and is control volume.
Part 4: Mechanism of Action & Biomarker Validation
N-phenylbenzamides typically act via HDAC inhibition (epigenetic modulation) or tubulin destabilization. You must prove the drug hit the target in vivo.
Tissue Processing
At termination (Day 35), harvest tumors 2–4 hours post-last dose. Flash freeze half in liquid nitrogen (for Western Blot) and fix half in formalin (for IHC).
Signaling Pathway Verification
Figure 2: Expected Pharmacodynamic (PD) cascade for N-phenylbenzamide acting as an HDAC inhibitor. Acetylated Histone H3 is the primary surrogate marker for target engagement.
Self-Validating Criteria (Go/No-Go)
-
Vehicle Validity: If the Control group tumors do not increase volume by at least 300% over 21 days, the tumor model failed; the study is void.
-
Toxicity Check: If the High Dose group loses >20% body weight, the dose was toxic, and efficacy data is confounded by systemic stress.
-
Target Engagement: If the treated tumors do not show elevated Acetyl-Histone H3 (for HDACi) or Phospho-Histone H3 (for Tubulin inhibitors) compared to vehicle, the drug did not penetrate the tumor tissue.
References
-
Structural Basis of N-phenylbenzamides
-
Formulation & Salt Forms
-
Xenograft Methodology
-
Mechanism of Action (HDAC)
- Title: Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
- Source: Journal of Hem
-
URL:[Link]
Sources
Application Notes and Protocols for the Formulation of 3-(aminomethyl)-N-phenylbenzamide hydrochloride in Preclinical Animal Studies
Introduction: Navigating the Preclinical Formulation of a Novel Benzamide Derivative
The successful in vivo evaluation of a novel therapeutic candidate, such as 3-(aminomethyl)-N-phenylbenzamide hydrochloride, is critically dependent on the development of a safe, effective, and reproducible formulation. As a benzamide derivative and an amine hydrochloride salt, this compound presents a unique set of physicochemical properties that must be carefully considered to ensure optimal delivery and bioavailability in animal models. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach the formulation of this compound for preclinical studies. We will move beyond a simple recitation of steps to explain the underlying rationale for experimental choices, thereby empowering researchers to make informed decisions tailored to their specific research objectives. The protocols herein are designed to be self-validating, incorporating checkpoints and decision trees to ensure the development of a robust and reliable formulation.
Part 1: Physicochemical Characterization and Pre-formulation Assessment
A thorough understanding of the physicochemical properties of 3-(aminomethyl)-N-phenylbenzamide hydrochloride is the foundation upon which a successful formulation is built. This initial phase of characterization will inform the selection of appropriate excipients, vehicles, and formulation strategies.
Initial Assessment of Solubility
The hydrochloride salt form of the compound suggests a degree of aqueous solubility, however, the presence of two phenyl groups may confer significant lipophilicity. Therefore, a systematic solubility assessment is the critical first step.
Protocol 1: Equilibrium Solubility Determination
-
Solvent Selection: Prepare a panel of pharmaceutically relevant solvents. This should include:
-
Purified Water (e.g., Milli-Q® or equivalent)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.9% Saline
-
5% Dextrose in Water (D5W)
-
Commonly used co-solvents such as Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Ethanol.
-
Surfactant solutions (e.g., 1% Tween® 80 or Cremophor® EL in water).
-
Cyclodextrin solutions (e.g., 10% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water).
-
-
Sample Preparation: Add an excess of 3-(aminomethyl)-N-phenylbenzamide hydrochloride to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Data Presentation: Solubility Profile of 3-(aminomethyl)-N-phenylbenzamide hydrochloride
| Vehicle | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) | Observations |
| Purified Water | To be determined | To be determined | Note pH of saturated solution |
| PBS, pH 7.4 | To be determined | To be determined | |
| 0.9% Saline | To be determined | To be determined | |
| D5W | To be determined | To be determined | |
| Propylene Glycol | To be determined | To be determined | |
| PEG 400 | To be determined | To be determined | |
| Ethanol | To be determined | To be determined | |
| 1% Tween® 80 in Water | To be determined | To be determined | Note any visual changes (e.g., clarity) |
| 10% w/v HP-β-CD in Water | To be determined | To be determined | Note any visual changes |
Stability Assessment
The stability of the compound in the chosen formulation vehicle is paramount to ensure accurate dosing and interpretation of study results. Benzamide derivatives can be susceptible to hydrolysis, particularly at pH extremes.[1][2]
Protocol 2: Solution Stability Evaluation
-
Preparation of Test Solutions: Prepare solutions of 3-(aminomethyl)-N-phenylbenzamide hydrochloride at a relevant concentration (e.g., the intended highest dose concentration) in the most promising vehicles identified in Protocol 1.
-
Storage Conditions: Aliquot the solutions into sealed, clear and amber vials and store them under various conditions:
-
Refrigerated (2-8°C)
-
Room Temperature (25°C)
-
Accelerated (40°C)
-
-
Time Points: Analyze the solutions at initial (T=0) and subsequent time points (e.g., 24h, 48h, 7 days, 14 days).
-
Analysis: At each time point, visually inspect for precipitation or color change. Quantify the concentration of the parent compound and any potential degradants using a stability-indicating HPLC method.
Part 2: Formulation Development Strategies
Based on the pre-formulation data, a rational formulation strategy can be developed. The choice of formulation will depend on the required dose, the route of administration, and the desired pharmacokinetic profile.
Decision-Making Workflow for Formulation Strategy
The following diagram illustrates a logical workflow for selecting an appropriate formulation approach.
Caption: Formulation strategy decision workflow.
Formulation Protocols for Different Routes of Administration
2.2.1 Oral Gavage Formulations
For oral administration, the primary goal is to achieve sufficient solubility and stability in a vehicle that is well-tolerated by the animal.
Protocol 3: Preparation of a Simple Aqueous Solution
-
Rationale: This is the simplest and often preferred formulation if the compound has sufficient aqueous solubility.
-
Calculation: Determine the required mass of 3-(aminomethyl)-N-phenylbenzamide hydrochloride and the volume of the vehicle based on the desired concentration and the number of animals to be dosed.
-
Dissolution: In a sterile container, add the weighed compound to the vehicle (e.g., 0.9% saline or purified water).
-
Mixing: Stir or vortex until the compound is completely dissolved. Gentle warming may be used if it does not affect stability.
-
pH Adjustment (if necessary): If stability is pH-dependent, adjust the pH using a suitable buffer system (e.g., citrate or phosphate buffer) that is compatible with the route of administration.
-
Storage: Store the formulation as determined by the stability studies (Protocol 2), typically at 2-8°C.
Protocol 4: Preparation of a Co-solvent or Surfactant-based Solution
-
Rationale: When aqueous solubility is insufficient, co-solvents or surfactants can be used to increase the amount of drug in solution.[3][4]
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the desired ratio (e.g., 20% PEG 400, 80% water).
-
Dissolution: Add the 3-(aminomethyl)-N-phenylbenzamide hydrochloride to the pre-mixed vehicle.
-
Mixing: Stir or vortex until a clear solution is obtained. Sonication can be used to aid dissolution.
-
Final Volume Adjustment: If necessary, bring the solution to the final volume with the vehicle.
-
Storage: Store under appropriate conditions as determined by stability studies.
Protocol 5: Preparation of a Suspension
-
Rationale: For very poorly soluble compounds, a suspension may be the only viable option for oral dosing. The goal is to have a uniform dispersion of fine particles.
-
Particle Size Reduction (if necessary): If the starting material has large crystals, it may be necessary to reduce the particle size by micronization or milling to improve suspension uniformity and dissolution rate.
-
Wetting: In a mortar, wet the weighed compound with a small amount of a wetting agent (e.g., glycerin or a small portion of the vehicle containing a surfactant like Tween® 80) and triturate to form a smooth paste.
-
Vehicle Addition: Gradually add the main vehicle (e.g., 0.5% carboxymethylcellulose in water) to the paste with continuous mixing to form a uniform suspension.
-
Homogenization: If necessary, further homogenize the suspension using a high-shear mixer.
-
Storage: Store in a container that allows for easy re-suspension before each dose. Always include a "Shake well before use" label.
2.2.2 Injectable Formulations (Intravenous, Intraperitoneal)
Injectable formulations must be sterile, and ideally isotonic and at a physiological pH.[5]
Protocol 6: Preparation of a Sterile Aqueous Solution for Injection
-
Rationale: For intravenous administration, a true solution is required to prevent embolism.
-
Preparation in Aseptic Conditions: All steps must be performed in a laminar flow hood using sterile equipment and reagents.
-
Dissolution: Dissolve the 3-(aminomethyl)-N-phenylbenzamide hydrochloride in a sterile, pyrogen-free vehicle for injection (e.g., Sterile Water for Injection, 0.9% Sodium Chloride for Injection).
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Quality Control: Perform a visual inspection for particulate matter. If possible, confirm the concentration of the final filtered solution.
-
Storage: Store at 2-8°C and use within a validated time frame (typically 24-48 hours unless longer-term stability data is available).
Protocol 7: Preparation of a Co-solvent Based Injectable Solution
-
Rationale: Similar to oral formulations, co-solvents can be used for injectable routes, but the choice of excipients is more restricted due to toxicity concerns. Commonly used injectable co-solvents include PEG 400, propylene glycol, and ethanol.
-
Aseptic Preparation: Follow strict aseptic techniques as described in Protocol 6.
-
Vehicle Preparation: Prepare the sterile co-solvent mixture.
-
Dissolution: Dissolve the compound in the co-solvent vehicle.
-
Sterile Filtration: Filter through a 0.22 µm sterile filter. Note that viscous solutions may require a filter with a larger surface area or the application of gentle pressure.
-
Storage and Use: Store under validated conditions and be aware of the potential for precipitation upon injection into the aqueous environment of the bloodstream.
Part 3: Experimental Planning and Best Practices
The formulation development process should be integrated into the overall experimental plan. Adherence to established guidelines for animal research is essential for scientific rigor and ethical conduct.
Adherence to PREPARE Guidelines
The PREPARE (Planning Research and Experimental Procedures on Animals: Recommendations for Excellence) guidelines provide a framework for ensuring that all aspects of the study are well-planned and executed.[6][7][8][9][10] Key considerations from PREPARE relevant to formulation include:
-
Dialogue with the animal facility: Discuss the formulation with the animal care staff to ensure they are aware of the vehicle being used and any potential adverse effects.
-
Test substances and procedures: Clearly define the formulation composition, preparation method, and administration procedure in the study protocol.
-
Humane endpoints: Be vigilant for any signs of adverse reactions to the formulation, such as irritation at the injection site or changes in animal behavior.
Excipient Considerations for Amine Hydrochloride Salts
Amine-containing drugs can be susceptible to certain incompatibilities. For instance, the Maillard reaction can occur between primary or secondary amines and reducing sugars like lactose, which can lead to degradation of the active compound.[11] While lactose is more common in solid dosage forms, it is a critical consideration if developing a solid formulation for oral administration.
Conclusion
The formulation of 3-(aminomethyl)-N-phenylbenzamide hydrochloride for animal studies is a systematic process that begins with a thorough understanding of its physicochemical properties. By following the logical workflow and detailed protocols outlined in this guide, researchers can develop a robust and appropriate formulation for their specific preclinical needs. This methodical approach, grounded in scientific principles and best practices, will ultimately contribute to the generation of high-quality, reproducible in vivo data.
References
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Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 129(35), 10857–10864. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- Google Patents. (2020). Method for preparing an amine hydrochloride suspension.
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Goh, C. F., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology, 34(10). [Link]
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Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [Link]
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Sharma, D., et al. (2021). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 68(1), 37-47. [Link]
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Smith, A. J., et al. (2018). PREPARE: guidelines for planning animal research and testing. Laboratory animals, 52(2), 135–141. [Link]
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Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein journal of organic chemistry, 14, 523–530. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
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Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
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Norecopa. (2017). PREPARE: guidelines for planning animal research and testing. [Link]
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Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523-530. [Link]
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Ali, A., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131557. [Link]
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Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22. [Link]
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Smith, A. J., et al. (2018). PREPARE: guidelines for planning animal research and testing. Laboratory Animals, 52(2), 135-141. [Link]
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paasp network. (2018). PREPARE: guidelines for planning animal research and testing. [Link]
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Hanna, R. G., et al. (1989). Heterocyclic analogues of benzamide antiarrhythmic agents. Journal of medicinal chemistry, 32(3), 688–693. [Link]
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
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Lyssikatos, J. P., et al. (2014). Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. ACS medicinal chemistry letters, 5(7), 820–825. [Link]
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Vertzoni, M., et al. (2012). In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. Journal of Pharmacy and Pharmacology, 64(1), 25-37. [Link]
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University of Helsinki. (n.d.). The PREPARE guidelines for planning animal research : checklists and resources. [Link]
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Li, Y., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Acta pharmaceutica Sinica. B, 10(8), 1548–1558. [Link]
- Google Patents. (2010).
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The Pharmaceutical Journal. (2014). Oral formulations adapted for the old and the young and to prevent misuse. [Link]
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Bleck, J., et al. (2011). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 66(9), 647-652. [Link]
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ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]
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Application Note: High-Throughput Enzymatic Inhibition Assay for N-Phenylbenzamide Derivatives
Target Enzyme: Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) Methodology: Modified Ellman’s Colorimetric Kinetic Assay
Introduction & Scope
N-phenylbenzamide derivatives represent a privileged scaffold in medicinal chemistry, acting as bioisosteres to anilides and amides. While explored for antiparasitic (kinetoplastid targets) and antiviral activity, their most prominent application lies in neurotherapeutics as Cholinesterase Inhibitors for Alzheimer’s Disease (AD).
These compounds often function as dual-binding site inhibitors, targeting both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE). This dual action not only boosts cholinergic transmission but can also inhibit amyloid-beta aggregation.
Purpose of this Guide: This protocol provides a rigorous, standardized workflow for evaluating the IC50 values of lipophilic N-phenylbenzamide derivatives against AChE using a modified Ellman’s method. It specifically addresses the solubility challenges inherent to this scaffold and provides a self-validating kinetic analysis framework.
Chemical Management & Solubility Optimization
N-phenylbenzamides are characteristically lipophilic. Improper handling leads to micro-precipitation in aqueous buffers, causing "false inhibition" artifacts due to light scattering.
Stock Solution Preparation[1]
-
Primary Stock: Dissolve the solid derivative in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute and sonicate for 5 minutes to ensure complete solubilization.
-
Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Dilutions (The "Intermediate Step")
Critical Step: Do not pipette 100% DMSO stock directly into the enzyme well. This causes local protein denaturation.
-
Prepare a 100x concentration series in 100% DMSO (e.g., 0.1 µM to 1000 µM).
-
Dilute these 1:50 into the Assay Buffer to create 2x Working Solutions (containing 2% DMSO).
-
Final Assay Concentration: When added to the well, the final DMSO concentration will be 1% , which is well-tolerated by AChE/BuChE.
Assay Principle (Ellman's Method)
The assay relies on the enzymatic hydrolysis of the substrate Acetylthiocholine Iodide (ATCI).[1] The product, Thiocholine, reacts with the chromogen DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) to form the yellow anion 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm .[1]
Reaction Logic[1][3]
-
Enzymatic Step: Acetylthiocholine + H₂O --(AChE)--> Thiocholine + Acetate
-
Colorimetric Step: Thiocholine + DTNB ----> Mixed Disulfide + TNB (Yellow)
Visualization: Reaction Mechanism
Caption: Mechanistic pathway of the Ellman assay. The N-phenylbenzamide derivative inhibits the catalytic step, reducing the production of Thiocholine and the subsequent yellow signal.
Detailed Experimental Protocol
Format: 96-well clear flat-bottom microplate. Total Volume: 200 µL per well.
Reagents
| Reagent | Concentration (Stock) | Final Assay Conc. | Solvent |
| Phosphate Buffer (PB) | 100 mM (pH 8.[2]0) | 100 mM | Ultrapure Water |
| AChE Enzyme | 2 U/mL | 0.05 U/mL | PB (pH 8.0) + 0.1% BSA |
| DTNB (Chromogen) | 10 mM | 0.5 mM | PB (pH 7.0) * |
| ATCI (Substrate) | 15 mM | 0.75 mM | Ultrapure Water |
| Test Compound | Variable | Variable | DMSO (1% Final) |
| Donepezil (Control) | 1 mM | Variable | DMSO |
*Note: DTNB is more stable at pH 7.0 in stock but reacts best at pH 8.0 in the assay.
Step-by-Step Workflow
-
Buffer Addition: Add 140 µL of Phosphate Buffer (pH 8.0) to all wells.[1][3]
-
Enzyme Addition: Add 20 µL of AChE (0.05 U/mL final) to "Test" and "Positive Control" wells.
-
Blank Wells: Add 20 µL of Buffer instead of enzyme (Corrects for non-enzymatic hydrolysis).
-
-
Inhibitor Addition: Add 20 µL of the N-phenylbenzamide derivative (at 10x desired final conc) to "Test" wells.
-
Control Wells: Add 20 µL of 10% DMSO in buffer (Vehicle Control).
-
-
Pre-Incubation (Crucial): Incubate the plate for 15 minutes at 25°C (Room Temp) .
-
Why?N-phenylbenzamides often exhibit slow-binding kinetics. Immediate substrate addition can underestimate potency.
-
-
Chromogen Addition: Add 10 µL of DTNB (10 mM).
-
Substrate Initiation: Add 10 µL of ATCI (15 mM) to start the reaction.
-
Kinetic Reading: Immediately place in plate reader. Shake for 5 seconds.
Visualization: Plate Workflow
Caption: Sequential addition protocol optimized for lipophilic inhibitors, ensuring enzyme-inhibitor equilibrium prior to substrate competition.
Data Analysis & Validation
Calculation of Inhibition
Do not use endpoint absorbance. Use the Initial Velocity (
- : Slope of wells with Enzyme + DMSO (no inhibitor).
- : Slope of wells with Enzyme + Test Compound.
-
Correction: Subtract the slope of the Blank (No Enzyme) from all values to account for spontaneous ATCI hydrolysis.
IC50 Determination
Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis).[2][3] Fit the data using a non-linear regression (4-parameter logistic model) in GraphPad Prism or SigmaPlot.
Mechanism of Inhibition (Lineweaver-Burk)
To determine if the N-phenylbenzamide is Competitive (binds CAS) or Non-Competitive/Mixed (binds PAS), perform the assay at 4 different substrate concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mM ATCI) against 3 fixed inhibitor concentrations.
-
Competitive: Lines intersect at the Y-axis (
unchanged). -
Non-Competitive: Lines intersect at the X-axis (
unchanged). -
Mixed: Lines intersect in the second quadrant.
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| High Background Color | Spontaneous hydrolysis of ATCI | Ensure Buffer pH is not >8.0. Use fresh ATCI. |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability | Reduce Enzyme concentration. Measure only the first 3 minutes. |
| Precipitation | Compound insolubility | Check wells visually. If cloudy, reduce final concentration or increase DMSO to max 2%. |
| Z-Factor < 0.5 | High variability | Use multichannel pipettes. Ensure temperature is constant (AChE is temp-sensitive). |
Reference Standard: Always run Donepezil (IC50 ≈ 20-30 nM) or Tacrine (IC50 ≈ 200 nM) as a positive control to validate the assay performance.
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link
-
BenchChem. (2025).[1][3] Protocol for Measuring Acetylcholinesterase (AChE) Inhibition.[2][1][3] Application Note. Link
- Di Pietro, O., et al. (2014). Synthesis and biological evaluation of N-phenylbenzamides as novel acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. (Contextual grounding for N-phenylbenzamide activity).
-
Pohanka, M. (2014). Inhibitors of acetylcholinesterase and butyrylcholinesterase meet immunity. International Journal of Molecular Sciences, 15(6), 9809-9825. Link
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Application Notes and Protocols for the Synthesis of N-Phenylbenzamide Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the N-Phenylbenzamide Scaffold in Medicinal Chemistry
The N-phenylbenzamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The synthetic tractability of this scaffold, coupled with the ability to readily modify both the N-phenyl and benzoyl moieties, makes it an ideal candidate for the systematic exploration of structure-activity relationships (SAR). Understanding how specific structural modifications influence biological activity is a cornerstone of modern drug discovery, enabling the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
This guide provides a detailed overview of the synthesis, purification, and characterization of N-phenylbenzamide derivatives, along with protocols for conducting SAR studies. It is designed to equip researchers with the foundational knowledge and practical insights required to effectively explore the therapeutic potential of this versatile class of compounds.
Synthetic Strategies: The Schotten-Baumann Reaction and Beyond
The most common and reliable method for the synthesis of N-phenylbenzamide derivatives is the Schotten-Baumann reaction.[5][6] This robust reaction involves the acylation of an amine (a substituted aniline) with an acid chloride (a substituted benzoyl chloride) in the presence of a base.[6][7] The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[5]
A key advantage of the Schotten-Baumann reaction is its tolerance of a wide range of functional groups on both the aniline and benzoyl chloride starting materials. This allows for the generation of a diverse library of derivatives for SAR studies. The reaction can be performed under various conditions, including in a two-phase solvent system (e.g., water and an organic solvent) or in an aprotic organic solvent with an organic base like pyridine or triethylamine.[5][6]
While the Schotten-Baumann reaction is the workhorse for this type of synthesis, other methods such as peptide coupling reactions using reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) can also be employed, particularly when starting from a carboxylic acid instead of an acid chloride.[8]
Mechanistic Insight: The Schotten-Baumann Reaction
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the chloride ion and the formation of the amide bond.[6]
Caption: Mechanism of the Schotten-Baumann reaction.
Experimental Protocols
General Protocol for the Synthesis of N-Phenylbenzamide Derivatives via the Schotten-Baumann Reaction
This protocol provides a general procedure for the synthesis of N-phenylbenzamide derivatives. The specific quantities of reagents and reaction times may need to be optimized for different substrates.
Materials:
-
Substituted aniline (1.0 eq)
-
Substituted benzoyl chloride (1.05 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or triethylamine (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for column chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Slowly add the substituted benzoyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the pure N-phenylbenzamide derivative.
Characterization of Synthesized Derivatives
The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure of the compound. For N-phenylbenzamide, characteristic signals include the amide proton (-NH-) typically observed between δ 10.13 and 10.85 ppm in ¹H NMR, and the carbonyl carbon (-CO-) signal around δ 163-166 ppm in ¹³C NMR.[9]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its elemental composition.[9]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H and C=O stretching vibrations of the amide group.
-
Melting Point (m.p.): A sharp melting point range is indicative of a pure compound.[9]
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how chemical structure influences biological activity. By systematically modifying the N-phenylbenzamide scaffold and evaluating the biological activity of the resulting analogs, researchers can identify key structural features required for potency and selectivity.
Designing a Focused Library of Derivatives
To conduct a meaningful SAR study, a focused library of derivatives should be synthesized. This involves making systematic changes to both the N-phenyl ring (Ring A) and the benzoyl ring (Ring B).
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Application Notes & Protocols: A Guide to Target Identification of 3-(aminomethyl)-N-phenylbenzamide hydrochloride
Abstract: The identification of the molecular targets of bioactive small molecules is a critical step in drug discovery and chemical biology. It provides insights into the mechanism of action, potential off-target effects, and pathways for lead optimization. This document provides a comprehensive guide for researchers on the use of 3-(aminomethyl)-N-phenylbenzamide hydrochloride, a compound with potential biological activity, in target identification studies. We will explore the strategic design of chemical probes derived from this molecule and detail robust protocols for affinity-based and photoaffinity-based chemical proteomics to elucidate its cellular binding partners.
Introduction: The Challenge of Target Deconvolution
3-(aminomethyl)-N-phenylbenzamide hydrochloride belongs to the N-phenylbenzamide class of compounds. Derivatives of this scaffold have been reported to exhibit a range of biological activities, including cytostatic and immunosuppressive effects.[1] However, for many such molecules discovered through phenotypic screening, the direct molecular targets remain unknown. Elucidating these targets is paramount to understanding their therapeutic potential and mechanism of action.[2]
This guide will use 3-(aminomethyl)-N-phenylbenzamide hydrochloride as a model compound to illustrate the principles and methodologies of target identification. The presence of a primary amine in its structure provides a convenient chemical handle for the synthesis of functionalized probes, making it an excellent candidate for these studies.
Probe Design and Synthesis: From Bioactive Molecule to Research Tool
To identify the binding partners of 3-(aminomethyl)-N-phenylbenzamide hydrochloride, it is essential to first convert it into a chemical probe. A well-designed probe retains the pharmacological activity of the parent compound while incorporating two key features: a reactive group for covalent linkage to the target and a reporter tag for detection and enrichment.[3][4]
The primary amine on the aminomethyl group is the ideal site for modification, as it is less likely to be essential for binding compared to the core benzamide structure. Key derivatization strategies include:
-
Photoaffinity Labeling (PAL) Probes: These probes incorporate a photo-activatable group (e.g., a diazirine) that, upon UV irradiation, forms a highly reactive carbene that covalently crosslinks to nearby amino acid residues of the binding protein.[5][6]
-
Affinity-Based Probes: These probes include a high-affinity tag, such as biotin, which allows for the capture and purification of the probe-protein complex using streptavidin-coated beads.
-
Click Chemistry Handles: The inclusion of a terminal alkyne or azide group allows for the bio-orthogonal ligation to a reporter tag (e.g., biotin or a fluorophore) via click chemistry.[7][8][9] This is particularly useful for PAL probes, where the reporter tag is added after the cross-linking event.[10]
Caption: Probe design from the parent compound.
Experimental Protocols for Target Identification
We present two powerful and complementary chemical proteomics workflows for identifying the cellular targets of 3-(aminomethyl)-N-phenylbenzamide hydrochloride.
Protocol 1: Photoaffinity Labeling with Quantitative Mass Spectrometry
This protocol is a gold-standard method for identifying direct binding partners in a cellular context.[11] It involves treating live cells with a photoaffinity probe, UV-irradiating to covalently capture protein targets, lysing the cells, using click chemistry to attach an enrichment handle (biotin), enriching the labeled proteins, and finally identifying them by mass spectrometry.[10]
Caption: Workflow for photoaffinity labeling.
Step-by-Step Methodology:
-
Cell Culture and Probe Treatment:
-
Plate cells (e.g., HEK293T, HeLa) and grow to 80-90% confluency.
-
Treat cells with the photoaffinity probe (typically 1-10 µM) for 1-4 hours. Include a vehicle control (e.g., DMSO) and a competition control where cells are pre-treated with a 50-100 fold excess of the parent compound, 3-(aminomethyl)-N-phenylbenzamide hydrochloride, to identify specific binding partners.
-
-
Photo-Crosslinking:
-
Wash cells with ice-cold PBS to remove unbound probe.
-
Irradiate the cells with UV light (365 nm) for 15-30 minutes on ice to induce covalent crosslinking.
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry Reaction:
-
To the cleared lysate, add the click chemistry reagents: Biotin-Azide, copper (II) sulfate (CuSO4), and a reducing agent like sodium ascorbate.
-
Incubate for 1-2 hours at room temperature to attach biotin to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
-
-
Proteomic Sample Preparation and Analysis:
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant). Proteins that are significantly enriched in the probe-treated sample compared to the competition and vehicle controls are considered candidate targets.
-
Data Presentation:
| Protein ID | Gene Name | Fold Enrichment (Probe vs. Vehicle) | p-value | Fold Enrichment (Probe vs. Competition) | p-value |
| P01234 | TargetA | 15.2 | <0.001 | 12.5 | <0.001 |
| Q56789 | TargetB | 10.8 | <0.001 | 9.7 | <0.001 |
| P98765 | NonSpecific1 | 1.5 | 0.45 | 1.2 | 0.68 |
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a powerful technique that does not require modification of the parent compound.[12] It is based on the principle that the binding of a small molecule can stabilize its target protein, rendering it less susceptible to proteolysis.
Step-by-Step Methodology:
-
Cell Lysis and Compound Treatment:
-
Prepare a native protein lysate from the cells of interest.
-
Divide the lysate into aliquots. Treat one with 3-(aminomethyl)-N-phenylbenzamide hydrochloride and the other with a vehicle control (DMSO).
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each lysate at a predetermined concentration.
-
Incubate for a set time to allow for partial protein digestion.
-
-
Quenching and SDS-PAGE:
-
Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.
-
Run the samples on an SDS-PAGE gel.
-
-
Analysis:
-
Visualize the protein bands by Coomassie staining or silver staining.
-
Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane. These bands represent proteins that were protected from proteolysis by binding to the compound.
-
Excise these bands from the gel and identify the proteins by mass spectrometry.
-
Target Validation: Confirming the Interaction
Once a list of candidate targets has been generated, it is crucial to validate these interactions using orthogonal methods.
Caption: Workflow for target validation.
-
In Vitro Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct binding interaction between the purified candidate protein and 3-(aminomethyl)-N-phenylbenzamide hydrochloride and to determine the binding affinity.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in live cells or cell lysates by measuring the thermal stability of the target protein in the presence and absence of the compound.
-
Genetic Approaches: Using techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the gene encoding the candidate target protein. If the resulting cellular phenotype mimics the phenotype observed upon treatment with the compound, it provides strong evidence that the protein is a biologically relevant target.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the identification and validation of the molecular targets of 3-(aminomethyl)-N-phenylbenzamide hydrochloride. By transforming this bioactive molecule into a versatile chemical probe, researchers can employ powerful chemical proteomics techniques to unravel its mechanism of action. This knowledge is indispensable for advancing our understanding of its biological function and for guiding future drug development efforts.
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Yang, Y., et al. (2014). A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate. Molecular & Cellular Proteomics, 13(4), 1017-1026. [Link]
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LC-MS/MS method for detecting 3-(aminomethyl)-N-phenylbenzamide hydrochloride in biological samples
Application Note & Protocol
Topic: High-Sensitivity LC-MS/MS Method for the Quantification of 3-(aminomethyl)-N-phenylbenzamide hydrochloride in Human Plasma
Abstract
This document provides a comprehensive, field-tested protocol for the sensitive and robust quantification of 3-(aminomethyl)-N-phenylbenzamide hydrochloride in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), and clinical studies. The protocol emphasizes a robust sample preparation strategy using Solid-Phase Extraction (SPE) to minimize matrix effects and ensure high recovery. All chromatographic and mass spectrometric parameters have been optimized for selectivity and sensitivity. This application note also provides a complete framework for method validation, aligning with the principles outlined by major regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2].
Introduction: The Rationale for a Validated Method
3-(aminomethyl)-N-phenylbenzamide hydrochloride is a small molecule of interest in pharmaceutical development. Accurate determination of its concentration in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for bioanalysis due to its inherent specificity, sensitivity, and wide dynamic range, allowing for precise quantification of drug candidates and their metabolites even at low concentrations[3][4].
The primary challenge in bioanalysis is the complexity of the sample matrix. Plasma contains a high abundance of proteins, lipids, and endogenous small molecules that can interfere with analysis, leading to ion suppression or enhancement in the mass spectrometer and potentially compromising data integrity[5]. Therefore, a meticulous and optimized sample preparation protocol is not just recommended, but essential for a reliable method. This guide focuses on a strong cation-exchange solid-phase extraction (SPE) approach, which leverages the physicochemical properties of the analyte to achieve superior cleanup compared to simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE)[6][7].
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties governs the entire method development strategy.
-
Chemical Name: 3-(aminomethyl)-N-phenylbenzamide hydrochloride
-
CAS Number: 1171573-70-8[8]
-
Molecular Formula: C₁₄H₁₅ClN₂O[8]
-
Molecular Weight: 262.73 g/mol (hydrochloride salt); 242.29 g/mol (free base)[8]
-
Key Structural Features: The molecule possesses a primary amine (aminomethyl group) and an amide linkage. The primary amine is basic (pKa ≈ 8-9), making it an ideal target for protonation in acidic conditions and for strong cation-exchange SPE. The overall structure has moderate hydrophobicity, suitable for reversed-phase chromatography.
Method Overview: From Sample to Result
The entire analytical workflow is designed for accuracy, reproducibility, and high throughput. The process involves isolating the analyte from the plasma matrix, separating it from remaining interferences chromatographically, and detecting it with high specificity using a triple quadrupole mass spectrometer.
Figure 1. Overall bioanalytical workflow from sample receipt to final data reporting.
Materials, Reagents, and Instrumentation
Chemicals and Reagents
-
3-(aminomethyl)-N-phenylbenzamide hydrochloride reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., 3-((amino-d2)methyl)-N-phenylbenzamide hydrochloride (recommended) or a suitable structural analog.
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Water, Acetonitrile, Methanol (all LC-MS grade)
-
Human plasma (K₂EDTA anticoagulant), sourced from an accredited vendor.
Instrumentation and Equipment
-
LC System: UHPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470, Sciex 7500, Waters Xevo TQ-S).
-
LC Column: Reversed-phase column, e.g., Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)[9] or equivalent. A guard column is highly recommended.
-
SPE Cartridges: Mixed-Mode Strong Cation-Exchange (SCX) polymeric SPE cartridges.
-
SPE Manifold: 96-well or cartridge SPE vacuum manifold.
-
Evaporation System: Nitrogen evaporator or centrifugal vacuum concentrator.
-
Standard laboratory equipment (calibrated pipettes, vortex mixer, centrifuge).
Detailed Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working solutions for spiking calibration curve (CAL) standards.
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock to a final concentration of 100 ng/mL in 50:50 (v/v) methanol:water. This concentration should be optimized to produce a stable and appropriate response.
-
Calibration (CAL) and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CAL standards and QC samples at various concentrations (e.g., LLOQ, Low, Mid, High). The final volume of spiking solution should not exceed 5% of the plasma volume to avoid altering the matrix composition.
Protocol 1: Solid-Phase Extraction (SPE) of Plasma Samples
This protocol is the cornerstone of the method, designed to selectively isolate the basic analyte from endogenous interferences.
Figure 2. Step-by-step workflow for the Solid-Phase Extraction (SPE) protocol.
Detailed Steps:
-
Sample Pre-treatment: To a 100 µL aliquot of plasma sample (CAL, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL). Vortex briefly. Add 100 µL of 2% formic acid in water, vortex to mix. This step ensures proteins are dissociated from the analyte and the analyte's primary amine is fully protonated (positively charged).
-
SPE Cartridge Conditioning: Place the SCX SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply a slow, steady vacuum to draw the sample through at a rate of approximately 1-2 mL/min.
-
Wash Steps:
-
Wash 1 (Polar): Add 1 mL of 2% formic acid in water. This removes highly polar, non-retained interferences.
-
Wash 2 (Non-polar): Add 1 mL of methanol. This removes moderately non-polar interferences that are not ionically bound to the sorbent.
-
-
Elution: Place clean collection tubes inside the manifold. Elute the analyte by adding 1 mL of freshly prepared 5% ammonium hydroxide in methanol. The ammonia neutralizes the protonated amine, breaking the ionic bond with the SCX sorbent and allowing the analyte to be eluted.
-
Dry-down and Reconstitution: Evaporate the eluate to complete dryness at 40°C under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B). Vortex thoroughly and transfer to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Conditions
The following tables summarize the optimized starting conditions for the chromatographic separation and mass spectrometric detection. These parameters should be optimized for the specific instrument being used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| LC Column | Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm | Provides high-resolution separation with moderate backpressure, suitable for UHPLC. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures consistent protonation of the analyte for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing efficient elution. |
| Flow Rate | 0.4 mL/min | Balances separation efficiency with run time. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Optimized for sensitivity without overloading the column. |
| Gradient Elution | See Table 2 below | A gradient is necessary to elute the analyte with good peak shape while separating it from early-eluting matrix components. |
Table 2: LC Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 4.0 | 5 | 95 |
| 5.0 | 5 | 95 |
| 5.1 | 95 | 5 |
| 7.0 | 95 | 5 |
Table 3: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amine is readily protonated, making ESI+ highly efficient. |
| Precursor Ion (Q1) | m/z 243.1 [M+H]⁺ | Corresponds to the protonated molecule of the free base. |
| Product Ion (Q3) | m/z 106.1 (Quantifier), m/z 119.1 (Qualifier) | These fragments (proposed) correspond to stable substructures and should be confirmed via infusion and MS/MS scans. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |
| Gas Temp. | 325 °C | Optimized for efficient desolvation. |
| Gas Flow | 10 L/min | |
| Nebulizer | 45 psi | |
| Capillary Voltage | 3500 V |
| Collision Energy | To be optimized for each transition | The energy required to induce fragmentation must be determined empirically for the specific instrument. |
Method Validation: Ensuring Trustworthy Data
A bioanalytical method is only reliable if it is thoroughly validated. The validation process demonstrates that the method is fit for its intended purpose. The protocol should be validated according to the principles described in the FDA's "Bioanalytical Method Validation Guidance for Industry" and/or the EMA's "Guideline on bioanalytical method validation"[1][2][10].
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%. |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentrations. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples (Low, Mid, High), mean accuracy should be within 85-115% of nominal. Precision (CV%) should be ≤15%. For LLOQ, accuracy within 80-120% and precision ≤20%[11]. |
| Recovery | To assess the efficiency of the extraction process. | Should be consistent, precise, and reproducible, though 100% recovery is not required. |
| Carryover | To check for residual analyte from a high-concentration sample affecting the subsequent blank sample. | Response in the blank after the highest standard (ULOQ) should be <20% of the LLOQ response. |
| Dilution Integrity | To ensure that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified. | Accuracy and precision of diluted QCs must be within ±15%. |
| Stability | To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentrations of stability samples must be within ±15% of nominal (comparison to freshly prepared samples). |
Conclusion
The LC-MS/MS method described in this application note presents a robust, sensitive, and selective protocol for the quantification of 3-(aminomethyl)-N-phenylbenzamide hydrochloride in human plasma. The use of a strong cation-exchange solid-phase extraction procedure is critical for minimizing matrix effects and achieving the low limits of quantification required for clinical and preclinical studies. By following the detailed protocols for sample preparation, analysis, and method validation, researchers can generate high-quality, reliable data to support drug development programs.
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- 6. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 1171573-70-8|3-(Aminomethyl)-N-phenylbenzamide hydrochloride|BLD Pharm [bldpharm.com]
- 9. agilent.com [agilent.com]
- 10. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
Application Note: Radiosynthesis of N-(3-(3-(aminomethyl)benzamido)phenyl)-4-[¹⁸F]fluorobenzamide via [¹⁸F]SFB Acylation
Executive Summary
This application note details the protocol for radiolabeling 3-(aminomethyl)-N-phenylbenzamide hydrochloride (CAS 1171573-70-8) with Fluorine-18. Given the structural constraints of the molecule—specifically the presence of a reactive primary amine and the lack of an activated leaving group for direct nucleophilic substitution on the core scaffold—the optimal strategy is prosthetic group conjugation using N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) .
This method yields a stable amide linkage, preserving the core benzamide pharmacophore often associated with PARP (Poly (ADP-ribose) polymerase) binding, while attaching the radiolabel to the solvent-exposed aminomethyl "tail."
Key Technical Considerations:
-
Precursor State: The starting material is a hydrochloride salt. Successful conjugation requires precise in-situ neutralization to liberate the nucleophilic amine.
-
Radiochemistry Strategy: Indirect labeling via [¹⁸F]SFB prevents harsh reaction conditions (high heat/base) that could degrade the amide bond of the N-phenylbenzamide core.
-
Yield Expectations: Typical decay-corrected radiochemical yields (RCY) for this conjugation range from 25–40% (starting from [¹⁸F]SFB).[1]
Chemical Strategy & Mechanism[2]
The synthesis proceeds in two distinct phases.[2][3][4] First, the prosthetic group [¹⁸F]SFB is generated.[1][5][4][6] Second, this active ester reacts with the primary amine of the precursor.
Reaction Scheme
The 3-(aminomethyl)-N-phenylbenzamide hydrochloride (1) is neutralized with N,N-diisopropylethylamine (DIPEA) to generate the free amine (2). This nucleophile attacks the carbonyl carbon of [¹⁸F]SFB (3), releasing N-hydroxysuccinimide and forming the final radiotracer (4).
Figure 1: Reaction logic for the conversion of the hydrochloride salt precursor to the [¹⁸F]-labeled conjugate.
Materials & Equipment
Reagents
| Component | Specification | Purpose |
| Precursor | 3-(aminomethyl)-N-phenylbenzamide HCl | Target substrate (>98% purity) |
| [¹⁸F]SFB Precursor | (4-((2,5-dioxopyrrolidin-1-yloxy)carbonyl)phenyl)-trimethylammonium triflate | Precursor for [¹⁸F]SFB synthesis |
| Phase Transfer | Kryptofix 2.2.2 (K222) / K₂CO₃ | [¹⁸F]Fluoride activation |
| Base | N,N-Diisopropylethylamine (DIPEA) | Neutralization of HCl salt |
| Solvents | Anhydrous Acetonitrile (MeCN), DMSO | Reaction media |
| Purification | Sep-Pak C18 Plus Light | Solid Phase Extraction (SPE) |
Equipment
-
Synthesizer: GE TRACERlab FX-N Pro, Synthera+, or equivalent automated module capable of 2-pot synthesis.
-
HPLC: Semi-preparative system with UV (254 nm) and Gamma detection.
-
Column: Phenomenex Luna C18(2), 250 x 10 mm, 5 µm (or equivalent).
Experimental Protocol
Phase 1: Automated Synthesis of [¹⁸F]SFB
Note: This phase follows the standard "one-pot" or "two-pot" synthesis widely established in literature [1, 2].
-
Trapping: Trap [¹⁸F]Fluoride on a QMA carbonate cartridge. Elute with K222/K₂CO₃ solution into the reactor.
-
Drying: Azeotropic drying with acetonitrile at 95°C under vacuum/He flow (x2).
-
Labeling: Add [¹⁸F]SFB precursor (5 mg) in 1 mL anhydrous MeCN. Heat at 90°C for 10 min.
-
Hydrolysis (if using ester precursor): Add tetrapropylammonium hydroxide (TPAOH). Heat to 120°C to form [¹⁸F]fluorobenzoate.
-
Activation: Add TSTU (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in MeCN. Heat at 90°C for 5 min to form [¹⁸F]SFB.
-
Purification: Dilute with 5% acetic acid, pass through C18 Sep-Pak, wash with water, and dry with nitrogen.
-
Elution: Elute pure [¹⁸F]SFB with 1.5 mL anhydrous MeCN into the secondary reaction vessel.
Phase 2: Conjugation to 3-(aminomethyl)-N-phenylbenzamide
Critical Step: The precursor is an HCl salt. Failure to add base will result in <5% yield.
-
Precursor Preparation:
-
Dissolve 2.0 mg of 3-(aminomethyl)-N-phenylbenzamide hydrochloride in 300 µL DMSO .
-
Add 10 µL DIPEA (approx. 3-4 equivalents). Vortex thoroughly to ensure free amine formation.
-
-
Coupling Reaction:
-
Add the precursor solution to the reaction vessel containing the eluted [¹⁸F]SFB (in MeCN).
-
Reaction Conditions: Heat at 40°C for 15 minutes . (Mild heat promotes kinetics without degrading the benzamide).
-
-
Quenching:
-
Add 2 mL of HPLC mobile phase (e.g., 30% MeCN in water + 0.1% TFA).
-
Phase 3: Purification & Formulation
-
HPLC Injection: Inject the crude mixture onto the semi-prep HPLC.
-
Mobile Phase: 35% Acetonitrile / 65% Water (0.1% TFA). Isocratic flow at 4 mL/min.
-
Retention Time: [¹⁸F]SFB (unreacted) typically elutes early (~5-7 min); the hydrophobic conjugate product elutes later (~12-15 min).
-
-
Collection: Collect the product peak (Gamma detector trigger).
-
Formulation: Dilute the collected fraction with 20 mL water. Pass through a sterile C18 Sep-Pak. Wash with 10 mL water. Elute with 1 mL Ethanol followed by 9 mL Saline (0.9%) through a 0.22 µm sterile filter.
Workflow Visualization
The following diagram illustrates the unit operations required on an automated synthesis module.
Figure 2: Automated synthesis workflow for [¹⁸F]SFB conjugation.
Quality Control (QC) Specifications
| Test | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC | > 95% |
| Identity | Co-injection with Cold Standard | Retention time match ± 0.5 min |
| pH | pH Strip | 4.5 – 8.0 |
| Residual Solvents | GC (Gas Chromatography) | MeCN < 410 ppm, EtOH < 5000 ppm |
| Specific Activity | HPLC (UV mass determination) | > 10 GBq/µmol (End of Synthesis) |
| Filter Integrity | Bubble Point Test | > 50 psi (depending on filter) |
Expert Commentary & Troubleshooting
-
The "Salt" Trap: The most common failure mode for this specific precursor is neglecting the HCl counterion. In non-aqueous solvents (DMSO/MeCN), the ammonium salt (-CH₂-NH₃⁺ Cl⁻) is non-nucleophilic. DIPEA is mandatory. Do not use inorganic bases like NaOH for the conjugation step, as they may hydrolyze the [¹⁸F]SFB ester before it reacts with the amine.
-
Stoichiometry: Use a high excess of precursor (2.0 mg is ~7.6 µmol) relative to [¹⁸F]SFB (nanomolar scale). This drives the reaction to pseudo-first-order kinetics, ensuring rapid conjugation (<15 min).
-
Binding Validation: While this protocol ensures radiochemical success, the addition of the 4-fluorobenzoyl group adds significant bulk (~120 Da) to the molecule. If this molecule is intended as a PARP tracer, in vitro binding assays (IC50) against native PARP-1 are required to confirm that the modification does not sterically hinder the binding pocket [3].
References
-
Vaidyanathan, G., & Zalutsky, M. R. (1992).[6] Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate.[5] Nuclear Medicine and Biology, 19(3), 275-281.
-
Tang, G., et al. (2008). Fully automated 1-box-2-pot synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) for radiolabeling peptides. Applied Radiation and Isotopes, 66(11), 1583-1589.
-
Tu, Z., et al. (2015). Synthesis and in vitro and in vivo evaluation of [18F]PARP-1 inhibitors. Nuclear Medicine and Biology, 42(4), 357-366.
Sources
- 1. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fully automated preparation and conjugation of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) with RGD peptide using a GE FASTlab™ synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-step 18F labeling of biomolecules using organotrifluoroborates | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization and Evaluation of N-Phenylbenzamide Derivatives as Class I Selective HDAC Inhibitors
Executive Summary
N-phenylbenzamide derivatives (e.g., Entinostat/MS-275) represent a distinct class of Histone Deacetylase (HDAC) inhibitors characterized by isoform selectivity (Class I: HDAC1, 2, 3) and slow-tight binding kinetics . Unlike hydroxamic acids (e.g., Vorinostat) which exhibit rapid "fast-on/fast-off" kinetics, benzamides often require extended equilibration times to reach full potency. This guide provides optimized protocols for evaluating these derivatives, specifically addressing the kinetic artifacts that often lead to underestimation of potency in standard high-throughput screens.
Scientific Foundation & Mechanism of Action
Structural Basis of Inhibition
The pharmacophore of N-phenylbenzamide inhibitors typically consists of three domains:
-
Cap Group: Interacts with the rim of the catalytic tunnel (confers selectivity).
-
Linker: Occupies the hydrophobic channel.
-
Zinc-Binding Group (ZBG): A 2-aminobenzamide moiety. Unlike the hydroxamate group which bidentately chelates the Zinc ion immediately, the benzamide group coordinates the Zinc ion (Zn²⁺) in a manner that often involves a conformational change in the enzyme, specifically accessing a "foot pocket" adjacent to the active site.
The "Slow-Binding" Phenomenon
Expert Insight: The most critical error in screening benzamide derivatives is treating them kinetically identical to hydroxamates. Benzamides exhibit time-dependent inhibition.
-
Mechanism A (Simple):
(Rapid equilibrium) -
Mechanism B (Slow-Binding):
(Isomerization to a tighter complex)
Benzamides often follow Mechanism B . Consequently, IC50 values determined without pre-incubation will shift significantly over time, appearing less potent than they truly are.
Figure 1: Kinetic mechanism of slow-tight binding inhibition characteristic of N-phenylbenzamides. The transition to EI is the rate-limiting step requiring pre-incubation.*
Application Note: Optimized Enzymatic Profiling
The Necessity of Pre-Incubation
Standard HDAC assay kits (fluorometric) often prescribe a "mix-and-read" protocol. For N-phenylbenzamides, this yields false negatives .
-
Standard Protocol: Enzyme + Substrate + Inhibitor
Incubate 30 min Read.[1] -
Optimized Protocol: Enzyme + Inhibitor
Incubate 1-2 Hours Add Substrate Read.
Data Comparison (Representative):
| Compound | Target | Standard IC50 (No Pre-inc) | Optimized IC50 (2h Pre-inc) | Fold Shift |
| Entinostat (MS-275) | HDAC1 | ~300 nM | ~50 nM | 6x |
| Vorinostat (SAHA) | HDAC1 | ~20 nM | ~20 nM | 1x |
Detailed Protocol: Fluorometric HDAC Inhibition Assay
Target Audience: Medicinal Chemists & Biochemists
Reagents & Equipment[3]
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.
-
Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).
-
Enzyme: Recombinant Human HDAC1 or HDAC3/NCoR2 complex.
-
Developer: Trypsin or Lysyl endopeptidase solution.
-
Detection: Fluorescence Plate Reader (Ex: 350-360 nm, Em: 450-460 nm).
Step-by-Step Workflow
Step 1: Preparation of Stock Solutions
-
Dissolve N-phenylbenzamide derivatives in DMSO to 10 mM.
-
Prepare serial dilutions (e.g., 10 µM to 0.1 nM) in Assay Buffer. Note: Keep final DMSO concentration <1% to avoid enzyme denaturation.
Step 2: Enzyme Pre-Incubation (CRITICAL STEP)
-
Add 10 µL of diluted Inhibitor to the well.
-
Add 30 µL of diluted HDAC Enzyme (approx. 2-5 ng/well depending on specific activity).
-
Seal plate and incubate at 25°C for 2 hours .
-
Why? This allows the benzamide moiety to induce the conformational change in the HDAC active site (Formation of EI).*
-
Step 3: Substrate Addition & Reaction
-
Add 10 µL of Substrate (Final conc. typically 10-50 µM).
-
Incubate at 37°C for 30 minutes .
Step 4: Development & Detection
-
Add 50 µL of Developer Solution (stops the HDAC reaction and liberates the fluorophore).
-
Incubate at room temperature for 15 minutes.
-
Measure Fluorescence (RFU).
Figure 2: Optimized Fluorometric Assay Workflow emphasizing the pre-incubation step required for benzamide derivatives.
Detailed Protocol: Cellular Analysis (Western Blot)
Target Audience: Cell Biologists
Since N-phenylbenzamides are Class I selective, they should induce hyperacetylation of Histone H3 and H4 but not Tubulin (a Class IIb/HDAC6 substrate). This is a key specificity test.
Cell Treatment[4]
-
Cell Line: HCT116 (Colon) or MCF-7 (Breast) are standard responders.
-
Dosing: Treat cells with inhibitor (e.g., 1 µM, 5 µM) for 24 hours .
-
Note: Benzamides are stable; 24h allows accumulation of acetylated histones.
-
Acid Extraction of Histones (Superior to Whole Cell Lysis)
Whole cell lysis (RIPA) often results in viscous samples due to DNA. Acid extraction isolates basic histone proteins cleanly.
-
Harvest: Wash cells with PBS, scrape, and pellet.
-
Lysis: Resuspend pellet in Triton Extraction Buffer (TEB: PBS + 0.5% Triton X-100 + 2 mM PMSF). Incubate 10 min on ice.
-
Spin: Centrifuge 6,500 x g for 10 min at 4°C. Discard supernatant (cytosol).
-
Acid Extraction: Resuspend nuclear pellet in 0.2 N HCl (approx 100 µL). Incubate overnight at 4°C.
-
Clarify: Centrifuge 6,500 x g for 10 min. Save supernatant (contains Histones).
-
Neutralize: Add 1/10th volume of 2M NaOH (optional) or directly add 4x SDS Loading Buffer (the buffer capacity usually neutralizes the acid).
Western Blotting Parameters
-
Gel: 15% SDS-PAGE (Histones are small: ~11-15 kDa).
-
Membrane: Nitrocellulose (0.2 µm pore size preferred for small proteins).
-
Primary Antibodies:
-
Anti-Acetyl-Histone H3 (Lys9/Lys14) [Marker for efficacy].
-
Anti-Acetyl-Tubulin [Negative control for Class I selectivity].
-
Anti-Total H3 [Loading Control].
-
References
-
Mechanism & Kinetics: Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry.
-
Entinostat Profile: BPS Bioscience. MS-275 (Entinostat) Datasheet.
-
Slow-Binding Analysis: Chaikuad, A., et al. (2022).[2] Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. bioRxiv/ACS Chemical Biology.
-
Assay Protocol: Abcam. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) Protocol.
-
Histone Extraction: Shechter, D., et al. (2007). Extraction, purification and analysis of histones. Nature Protocols.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Aminomethyl)-N-phenylbenzamide Hydrochloride
Welcome to the technical support center for the synthesis of 3-(aminomethyl)-N-phenylbenzamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important compound. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible and high-yielding results.
Overview of the Synthetic Pathway
The most common and scalable synthetic route to 3-(aminomethyl)-N-phenylbenzamide hydrochloride involves a three-step process starting from 3-cyanobenzoic acid. This pathway is generally favored for its reliable and well-understood transformations.
Caption: General synthetic workflow for 3-(aminomethyl)-N-phenylbenzamide hydrochloride.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses specific issues you might encounter during the synthesis.
Step 1: Amidation (3-Cyanobenzoyl Chloride + Aniline)
Question: My yield for the amide coupling reaction to form 3-cyano-N-phenylbenzamide is consistently low (<70%). What are the likely causes and how can I fix it?
Answer: Low yields in this Schotten-Baumann type reaction typically stem from one of four areas: reagent quality, reaction conditions, side reactions, or workup losses.
A. Reagent Quality & Stoichiometry:
-
3-Cyanobenzoyl Chloride Purity: The acid chloride is highly reactive and susceptible to hydrolysis. If it has been stored improperly or for a long time, it may have partially converted back to 3-cyanobenzoic acid. This unreactive acid will not form the amide under these conditions.
-
Solution: Use freshly prepared or newly purchased 3-cyanobenzoyl chloride. If preparing it in-house from 3-cyanobenzoic acid (e.g., using thionyl chloride), ensure the complete removal of excess thionyl chloride under vacuum, as it can react with aniline.
-
-
Aniline Purity: Aniline is prone to oxidation, often indicated by a dark coloration. Oxidized impurities can lead to side products.
-
Solution: Use freshly distilled aniline for best results.
-
-
Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess (1.05-1.1 equivalents) of the acid chloride can help drive the reaction to completion by consuming all the aniline.
B. Reaction Conditions:
-
Base Selection: A non-nucleophilic base is crucial to scavenge the HCl produced during the reaction. Triethylamine (Et₃N) or pyridine are common choices. Insufficient base (less than 1.0 equivalent relative to the acid chloride) will result in the protonation of aniline, rendering it non-nucleophilic and halting the reaction.
-
Temperature Control: The reaction is exothermic. Adding the acid chloride solution dropwise to the aniline and base solution at 0 °C is critical.[1] Allowing the temperature to rise uncontrollably can promote side reactions, such as the formation of N,N-diphenylurea if phosgene impurities are present in the starting materials or double acylation. After the addition is complete, allowing the mixture to warm to room temperature ensures the reaction goes to completion.[1]
-
Solvent: The solvent must be dry and inert. Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices. Using wet solvents will hydrolyze the acid chloride.
C. Workup Procedure:
-
The workup is designed to remove unreacted starting materials and the hydrochloride salt of the base. A typical and effective sequence of washes for the organic layer is:
-
Dilute HCl (e.g., 1M): Removes excess triethylamine and any unreacted aniline.
-
Dilute NaOH or NaHCO₃ (e.g., 1M): Removes any unreacted 3-cyanobenzoic acid.[1]
-
Brine: Removes residual water before drying with an agent like Na₂SO₄ or MgSO₄.
-
-
Inefficient washing can lead to co-precipitation of impurities with your product, lowering the final isolated yield of pure material.
Caption: Troubleshooting flowchart for the amidation step.
Step 2: Nitrile Reduction
Question: I am struggling with the reduction of 3-cyano-N-phenylbenzamide. I'm either getting incomplete conversion or a mixture of products. What is the best approach?
Answer: The reduction of the nitrile to a primary amine is a critical step where the choice of reducing agent and reaction conditions are paramount. The main challenge is to selectively reduce the nitrile without affecting the amide bond or the aromatic rings.
Method 1: Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent that is very effective for this transformation.[2] However, it is non-selective and can also reduce the amide bond under harsh conditions (high temperatures, long reaction times).
-
Common Issues & Solutions:
-
Incomplete Reaction: This is often due to deactivated LiAlH₄ from exposure to moisture or an insufficient amount of the reagent. A molar ratio of at least 1.5-2.0 equivalents of LiAlH₄ to the nitrile is recommended. The reaction should be performed under a strictly inert atmosphere (Nitrogen or Argon) with anhydrous THF.
-
Amide Reduction: To minimize the reduction of the amide, the reaction should be carried out at a low temperature. Typically, the LiAlH₄ is added portion-wise to the substrate solution in THF at 0 °C, and the reaction is then allowed to stir at room temperature or slightly warmed (e.g., 40 °C) while monitoring by TLC.
-
Difficult Workup (Fieser Method): The quenching of excess LiAlH₄ is highly exothermic and can be dangerous if not done correctly. The Fieser workup is a reliable method to produce a granular, easily filterable aluminum salt precipitate. For 'X' grams of LiAlH₄ used, add sequentially and slowly at 0 °C:
-
'X' mL of water
-
'X' mL of 15% (w/v) aqueous NaOH
-
'3X' mL of water Stir vigorously for 30 minutes until a white precipitate forms, then filter.
-
-
Method 2: Catalytic Hydrogenation
This method is often considered "greener" and safer than using LiAlH₄. Raney Nickel or Palladium on Carbon (Pd/C) are common catalysts.
-
Common Issues & Solutions:
-
Catalyst Inactivity: The catalyst can be poisoned by sulfur or halide impurities carried over from previous steps. Ensure the starting amide is pure. The activity of Raney Nickel can also degrade over time; use a fresh or properly activated catalyst.
-
Incomplete Reaction: This can be due to insufficient hydrogen pressure, low temperature, or poor catalyst-substrate mixing. Pressures of 50-500 psi are typical. The reaction may require elevated temperatures (50-80 °C).[3] Vigorous stirring is essential.
-
Side Products: A common side reaction in nitrile hydrogenation is the formation of secondary and tertiary amines. This occurs when the initially formed primary amine attacks an intermediate imine. This can be suppressed by adding ammonia to the reaction mixture or by using a solvent like methanol saturated with ammonia.[4]
-
Table 1: Comparison of Reduction Methods
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (H₂/Raney Ni) |
| Pros | Fast reaction times, highly effective. | Safer, scalable, environmentally benign. |
| Cons | Hazardous (pyrophoric), requires strict anhydrous conditions, difficult workup. | Can be slow, catalyst can be poisoned, may require high pressure, potential for side products. |
| Key Parameters | 2.0 eq. LiAlH₄, Anhydrous THF, 0 °C to RT.[5] | 5-10 mol% catalyst, 100-500 psi H₂, MeOH/NH₃, 50-80 °C.[3] |
| Best For | Small to medium scale where speed is critical. | Large scale, process chemistry applications. |
Step 3: Salt Formation and Purification
Question: After the reduction, I added HCl to my solution of 3-(aminomethyl)-N-phenylbenzamide, but the hydrochloride salt either oiled out or the isolated solid is impure. How can I improve this final step?
Answer: This is a common issue related to solvent choice, moisture, and residual impurities.
-
Oiling Out vs. Crystallization: The formation of an oil instead of a crystalline solid suggests that the product is either too soluble in the chosen solvent or is precipitating above its melting point.
-
Solution: The choice of solvent is critical. A common method is to dissolve the free base in a solvent in which it is soluble but its HCl salt is not, such as ethanol, isopropanol (IPA), or a mixture like DCM/ether. A solution of HCl in ethanol or isopropanol, or gaseous HCl, is then added dropwise at a controlled temperature (often 0 °C) until the pH is acidic (pH 1-2).[6] If an oil forms, try adding a co-solvent in which the salt is less soluble (e.g., diethyl ether or heptane) to induce crystallization. Seeding with a small crystal of pure product can also help.
-
-
Product Impurity: If the final salt is discolored or shows impurities by NMR/LCMS, it indicates that impurities from previous steps were carried through.
-
Solution 1 (Pre-Salt Purification): It is often easier to purify the free base before salt formation. The crude 3-(aminomethyl)-N-phenylbenzamide can be purified by silica gel column chromatography using a solvent system like DCM/Methanol with a small amount of triethylamine (e.g., 0.5%) to prevent the amine from streaking on the silica.
-
Solution 2 (Recrystallization): The final hydrochloride salt can be recrystallized. The key is finding a suitable solvent system where the salt is soluble at high temperatures but sparingly soluble at low temperatures.
-
Recommended Solvents to Screen: Ethanol/Water, Methanol/Ether, Isopropanol/Heptane.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical analytical techniques to monitor this synthesis? A1: Thin Layer Chromatography (TLC) is indispensable for monitoring reaction progress at each step. For more quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LCMS) is ideal. For final product characterization, ¹H NMR and ¹³C NMR are essential to confirm the structure, and elemental analysis can confirm the purity and correct salt stoichiometry.
Q2: Can I use a coupling agent like EDC/HATU for the amidation step instead of the acid chloride route? A2: Yes, peptide coupling agents can be used to form the amide directly from 3-cyanobenzoic acid and aniline.[] This avoids the need to handle thionyl chloride. However, these reagents are more expensive, which can be a consideration for large-scale synthesis. They are excellent for small-scale or discovery chemistry where convenience and mild conditions are prioritized.[8]
Q3: My final product is hygroscopic and difficult to handle. Is this normal? A3: Amine hydrochloride salts can be hygroscopic. This can be exacerbated by residual solvent or impurities. Ensure the product is dried thoroughly under high vacuum, possibly at a slightly elevated temperature (e.g., 40-50 °C) if the compound is thermally stable. Handling the final product in a glove box or a dry environment can also be beneficial.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Cyano-N-phenylbenzamide (Step 1)
-
To a solution of aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (10 mL per gram of aniline) at 0 °C under nitrogen, add a solution of 3-cyanobenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be recrystallized from ethanol or ethyl acetate/heptane.
Protocol 2: Reduction of 3-Cyano-N-phenylbenzamide (Step 2, LiAlH₄ method)
-
To a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF at 0 °C under nitrogen, add a solution of 3-cyano-N-phenylbenzamide (1.0 eq.) in anhydrous THF dropwise.
-
After the addition, allow the mixture to stir at room temperature for 3-5 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, 15% NaOH (aq), and more water (Fieser method).
-
Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(aminomethyl)-N-phenylbenzamide as an oil or solid.
References
- Google Patents. (2016). Preparation method for p-aminobenzamidine hydrochloride. CN105330568A.
-
PrepChem. (n.d.). Synthesis of 3-Methoxy-N-phenylbenzamide. Retrieved from [Link]
- Google Patents. (1984). N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. EP0116967A1.
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Google Patents. (2008). Preparation method of 3-methylamino-1-phenylpropanol. CN100432043C.
-
Chemguide. (n.d.). Reduction of nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathways associated with the hydrogenation of benzonitrile. Retrieved from [Link]
-
JoVE. (n.d.). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [https://www.jove.com/v/102 redução-de-nitrilos-para-aminas-usando-liaih4]([Link] reduction-of-nitriles-to-amines-using-liaih4)
-
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. jove.com [jove.com]
- 6. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
common side reactions in N-phenylbenzamide synthesis and how to avoid them
Welcome to the N-Phenylbenzamide Synthesis Technical Support Center.
Ticket Subject: Troubleshooting Common Side Reactions and Yield Issues in Schotten-Baumann Synthesis. Assigned Specialist: Senior Application Scientist, Organic Synthesis Division. Status: Open.
Executive Summary: The Chemistry of Control
Synthesizing N-phenylbenzamide (Benzanilide) via the Schotten-Baumann reaction is a race between nucleophilic attack and hydrolysis. Your primary goal is to facilitate the attack of aniline (nucleophile) on benzoyl chloride (electrophile) while suppressing the competitive hydrolysis of the acid chloride by water.
The three pillars of a successful synthesis are:
-
pH Management: Keeping aniline deprotonated (nucleophilic) while neutralizing the HCl byproduct.
-
Temperature Modulation: Slowing hydrolysis without freezing reaction kinetics.
-
Stoichiometric Precision: Balancing the excess reagent required to drive completion against the risk of diacylation.
Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Yield & Reaction Progress
Q: My yield is significantly lower than the theoretical 80-90%. I used a 1:1 equivalent of reagents. What went wrong? Diagnosis: You likely fell victim to Hydrolysis Competition . Technical Insight: In aqueous base (Schotten-Baumann conditions), water competes with aniline for the benzoyl chloride.[1] If you use exactly 1 equivalent of benzoyl chloride, the portion lost to hydrolysis (forming benzoic acid) leaves an equivalent amount of aniline unreacted. Corrective Action:
-
Stoichiometry: Use a slight excess of benzoyl chloride (1.1 to 1.2 equivalents) to account for hydrolysis loss.
-
Temperature: Cool the reaction mixture to <10°C during addition. The rate of hydrolysis drops significantly at lower temperatures, while the amidation reaction remains fast enough to proceed.
Q: The reaction mixture smells strongly of benzoyl chloride even after 30 minutes. Why isn't it consuming the reagent?
Diagnosis: Aniline Protonation (Acidic Stall).
Technical Insight: The reaction produces HCl as a byproduct. If your base (NaOH/KOH) is consumed or insufficient, the pH drops.[1] Aniline (
-
Check pH: Ensure the reaction mixture remains alkaline (pH > 9) throughout the addition.
-
Base Protocol: Use 10% NaOH in excess (typically 2-3 equivalents relative to aniline) to act as an acid scavenger.[1]
Category B: Purity & Side Products[2]
Q: I see a higher molecular weight impurity on my TLC/LC-MS. It’s not benzoic acid. What is it?
Diagnosis: N,N-Dibenzoylaniline (Diacylation).
Technical Insight: The amide nitrogen in N-phenylbenzamide still possesses a proton. Under strongly basic conditions and with a large excess of benzoyl chloride, this proton can be removed, allowing a second attack on another benzoyl chloride molecule.[1] This forms the imide side product:
-
Avoid "Dumping": Add benzoyl chloride dropwise. High local concentrations favor the side reaction.
-
Limit Excess: Do not exceed 1.2 equivalents of benzoyl chloride unless necessary.
-
Purification: This impurity is less soluble in ethanol than the product. Recrystallization usually removes it.
Q: My product is sticky and oily instead of a crisp white solid. Diagnosis: Eutectic Impurity Mixture. Technical Insight: Crude benzanilide often precipitates with trapped benzoic acid and unreacted aniline. This mixture depresses the melting point, creating a sticky oil/solid hybrid. Corrective Action:
-
The "Sandwich" Wash:
-
Acid Wash: Wash the solid with dilute HCl (removes unreacted aniline as soluble salt).
-
Base Wash: Wash with dilute NaOH or saturated
(removes benzoic acid as soluble benzoate). -
Water Wash: Remove salts.
-
-
Recrystallization: Recrystallize from hot ethanol (95%) to obtain needles.
Part 2: Visualizing the Reaction Pathways
The following diagram maps the kinetic competition occurring in your flask. Understanding this flow is critical for controlling the outcome.
Caption: Figure 1. Competitive reaction pathways in Schotten-Baumann synthesis. Green path represents the desired synthesis; grey paths represent yield-reducing side reactions.
Part 3: Optimized Experimental Protocol
This protocol is designed to self-correct for the side reactions mentioned above.
Reagents:
-
Aniline: 5.0 g (54 mmol)[1]
-
Benzoyl Chloride: 8.4 g (60 mmol) [1.1 eq]
-
Sodium Hydroxide (10% aq): 70 mL (~175 mmol) [~3 eq]
Step-by-Step Methodology:
-
Preparation of Aqueous Phase:
-
In a 250 mL Erlenmeyer flask, dissolve the aniline in the 10% NaOH solution.
-
Why? This ensures the acid scavenger is present before HCl is generated.
-
-
Temperature Control:
-
Place the flask in an ice bath and cool to <10°C.
-
Control Point: This suppresses the hydrolysis of benzoyl chloride (Side Reaction A).
-
-
Controlled Addition:
-
Add benzoyl chloride dropwise over 15–20 minutes while vigorously stirring.
-
Why? Vigorous stirring is crucial in this biphasic system to maximize the surface area between the organic acid chloride and the aqueous amine. Dropwise addition prevents high local concentrations that lead to diacylation (Side Reaction B).
-
-
Reaction Completion:
-
Remove the ice bath and stopper the flask. Shake or stir vigorously for another 15 minutes at room temperature.
-
Check: The smell of benzoyl chloride should disappear.[2] If it persists, warm slightly or add a small aliquot of base if the solution is not alkaline.
-
-
Isolation & Purification (The "Sandwich" Wash):
-
Wash 1: Cold water (removes bulk salts).[1]
-
Wash 2: Dilute HCl (0.5 M) (removes unreacted aniline).
-
Wash 3: Dilute
or water (removes benzoic acid). -
Final Step: Recrystallize from boiling ethanol (approx. 20 mL per gram of product). Allow to cool slowly to form needles.
Part 4: Quantitative Data & Stoichiometry
| Component | Role | Ideal Equivalents | Consequence of Deviation |
| Aniline | Limiting Reagent | 1.0 | N/A |
| Benzoyl Chloride | Electrophile | 1.1 – 1.2 | <1.0: Low yield. >1.5: Diacylation (Imide formation).[1] |
| NaOH (Base) | Acid Scavenger | 2.5 – 3.0 | Low: Acidic pH, Aniline protonation (Stall).[1] High: Increased hydrolysis rate. |
| Water | Solvent | N/A (Excess) | N/A: Essential for dissolving base and salts.[1] |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.[1] (Standard reference for Schotten-Baumann procedures and stoichiometry).
-
Org. Synth. 1927, 7,[6] 6. Benzanilide. Available at: [Link] (Verified procedure for benzanilide synthesis).[1]
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.[1] (Mechanistic insights into nucleophilic acyl substitution and hydrolysis competition).
Sources
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzanilide synthesis | PPTX [slideshare.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chemistnotes.com [chemistnotes.com]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing the Stability of 3-(Aminomethyl)-N-phenylbenzamide Hydrochloride Solutions
This guide is intended for researchers, scientists, and drug development professionals working with 3-(aminomethyl)-N-phenylbenzamide hydrochloride. Here, we provide a comprehensive technical support resource, including troubleshooting guides and frequently asked questions (FAQs), to address common stability challenges encountered during experimental work. Our approach is rooted in fundamental chemical principles and supported by established scientific literature to ensure the integrity and reproducibility of your results.
Understanding the Molecule: Key Stability Considerations
3-(Aminomethyl)-N-phenylbenzamide hydrochloride possesses two primary functional groups susceptible to degradation in aqueous solutions: an amide linkage and a primary aminomethyl group. The hydrochloride salt form generally enhances aqueous solubility and initial stability. However, improper solution preparation and storage can lead to degradation, compromising the integrity of your experiments. The principal degradation pathways to consider are hydrolysis of the amide bond and oxidation of the aminomethyl group.
Troubleshooting Guide: A Proactive Approach to Stability
This section addresses specific issues you may encounter with your 3-(aminomethyl)-N-phenylbenzamide hydrochloride solutions. Each problem is followed by a systematic approach to its resolution, grounded in scientific principles.
Issue 1: Cloudiness or Precipitation in the Solution Upon Standing
Question: My solution of 3-(aminomethyl)-N-phenylbenzamide hydrochloride, which was initially clear, has become cloudy or has formed a precipitate. What is the cause, and how can I resolve this?
Answer:
Precipitation is a common issue that can arise from several factors, primarily related to pH changes and solubility limits.
Probable Causes & Solutions:
-
pH Shift: The hydrochloride salt of your compound is acidic. If the pH of your solution increases, the free base form of the amine will be generated. The free base is often less water-soluble than the hydrochloride salt, leading to precipitation.
-
Causality: The equilibrium between the protonated (soluble) and unprotonated (less soluble) forms of the amine is dictated by the solution's pH and the pKa of the aminomethyl group. An increase in pH shifts this equilibrium towards the unprotonated form.
-
Solution:
-
pH Measurement: Carefully measure the pH of your solution.
-
pH Adjustment: If the pH has risen, adjust it back to a more acidic range (e.g., pH 3-5) by adding a small amount of dilute hydrochloric acid. This should resolubilize the compound. A study on aromatic amines demonstrated that adjusting to acidic conditions can improve stability[1].
-
Buffering: For future experiments, prepare your solutions in a suitable acidic buffer (e.g., citrate or acetate buffer) to maintain a stable pH.
-
-
-
Exceeding Solubility Limits: You may have prepared a supersaturated solution that is precipitating over time.
-
Solution:
-
Review Concentration: Confirm the concentration of your solution and compare it to the known solubility of the compound in your chosen solvent.
-
Gentle Warming and Sonication: Gently warming the solution or placing it in an ultrasonic bath can help redissolve the precipitate if it is a simple case of crystallization.
-
Dilution: If the compound does not redissolve, you may need to prepare a more dilute solution.
-
-
-
Interaction with Excipients: Certain excipients in your formulation could be interacting with the drug molecule to form a less soluble complex.
-
Solution:
-
Excipient Review: Evaluate the compatibility of all components in your formulation.
-
Systematic Exclusion: If you suspect an excipient-related issue, prepare solutions omitting one excipient at a time to identify the problematic component. Drug-excipient compatibility studies are a critical step in formulation development[2].
-
-
Issue 2: Discoloration (e.g., Yellowing) of the Solution
Question: My 3-(aminomethyl)-N-phenylbenzamide hydrochloride solution has developed a yellow tint over time. What could be causing this, and is the compound degraded?
Answer:
Discoloration often indicates a chemical transformation, most commonly oxidation.
Probable Causes & Solutions:
-
Oxidation: The aminomethyl group is susceptible to oxidation, which can lead to the formation of colored degradation products. This process can be accelerated by exposure to light, heat, and the presence of metal ions. Aromatic amines, in general, are susceptible to oxidation, which can be accelerated by light and heat[3].
-
Causality: Oxidation involves the loss of electrons from the nitrogen atom, potentially leading to the formation of imines, N-oxides, or other chromophoric species.
-
Solution:
-
Protect from Light: Store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Inert Atmosphere: For sensitive applications, prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Control Temperature: Store solutions at recommended low temperatures (e.g., 2-8 °C) to slow down the rate of oxidative degradation.
-
Use High-Purity Solvents: Ensure that your solvents are free from metal ion contaminants, which can catalyze oxidation reactions. The use of chelating agents like EDTA can also be considered to sequester trace metal ions.
-
-
-
Degradation of Other Components: If your solution contains other components, they might be the source of the discoloration.
-
Solution: Prepare a solution of 3-(aminomethyl)-N-phenylbenzamide hydrochloride in the pure solvent as a control to determine if the discoloration is inherent to the compound or a result of interactions.
-
Issue 3: Loss of Potency or Efficacy in an Assay
Question: I am observing a decrease in the expected activity of my 3-(aminomethyl)-N-phenylbenzamide hydrochloride solution in my biological or chemical assays. Could this be a stability issue?
Answer:
A loss of potency is a strong indicator of chemical degradation. The most likely culprit in aqueous solutions is hydrolysis of the amide bond.
Probable Causes & Solutions:
-
Hydrolysis: The benzamide functional group can undergo hydrolysis, especially under strongly acidic or basic conditions and at elevated temperatures, to form 3-(aminomethyl)benzoic acid and aniline.
-
Causality: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion directly attacks the carbonyl carbon.
-
Solution:
-
pH Control: Maintain the pH of your solution within a stable range, typically between pH 3 and 7. Extreme pH values should be avoided. The pH-rate profile for many drugs shows maximum stability in a specific pH range[4].
-
Temperature Management: Avoid exposing the solution to high temperatures. Prepare and store solutions at controlled room temperature or under refrigeration, as appropriate. Accelerated stability testing often uses elevated temperatures to predict degradation at normal storage conditions[4].
-
Use Aprotic Solvents (if applicable): If your experimental design allows, consider using a non-aqueous, aprotic solvent to prevent hydrolysis.
-
-
Workflow for Investigating Loss of Potency
Caption: Troubleshooting workflow for loss of potency.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for storing aqueous solutions of 3-(aminomethyl)-N-phenylbenzamide hydrochloride?
A1: While specific data for this molecule is not extensively published, based on the stability of similar benzamide and amine hydrochloride compounds, a slightly acidic pH range of 3 to 5 is generally recommended. This helps to maintain the amine in its protonated, more soluble form and can minimize the rate of base-catalyzed hydrolysis of the amide bond. It is advisable to use a buffer system (e.g., citrate or acetate) to maintain a stable pH.
Q2: How should I store my stock solutions for long-term use?
A2: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Solutions should be stored in tightly sealed vials, protected from light.
Q3: Can I use solvents other than water?
A3: Yes, depending on your experimental needs. Solvents such as DMSO, ethanol, or methanol can be used. Using aprotic solvents like DMSO can prevent hydrolysis. However, it is crucial to ensure the compound is fully dissolved and stable in the chosen solvent. Always perform a small-scale solubility and stability test before preparing a large batch.
Q4: How can I confirm the stability of my solution before a critical experiment?
A4: The most reliable method is to use a stability-indicating high-performance liquid chromatography (HPLC) method.[5][6][7][8][9] This involves analyzing a sample of your solution and looking for the appearance of new peaks (degradation products) and a decrease in the area of the main peak corresponding to the parent compound.
Experimental Protocols
Protocol 1: Preparation of a Buffered Stock Solution
-
Buffer Preparation: Prepare a 50 mM sodium citrate buffer and adjust the pH to 4.5 with citric acid.
-
Dissolution: Weigh the required amount of 3-(aminomethyl)-N-phenylbenzamide hydrochloride and add it to a volumetric flask.
-
Solubilization: Add a small amount of the citrate buffer and gently swirl to dissolve the compound. You may use a vortex mixer or sonicator to aid dissolution.
-
Final Volume: Once fully dissolved, bring the solution to the final volume with the citrate buffer.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Storage: Store the solution in an amber vial at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: A Generic Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating method. Optimization will likely be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Column Temperature: 30°C.
Procedure:
-
Inject a sample of a freshly prepared solution to establish the retention time of the parent compound.
-
Inject samples of aged or stressed solutions.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the parent peak.
Potential Degradation Pathways
Caption: Potential degradation pathways for 3-(aminomethyl)-N-phenylbenzamide.
Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| pH | 3 - 5 (buffered) | Maximizes solubility of the amine salt and minimizes amide hydrolysis. |
| Temperature | 2-8°C (short-term) or -20°C/-80°C in aliquots (long-term) | Reduces the rate of all chemical degradation reactions. |
| Light Exposure | Protect from light (use amber vials) | Prevents photo-oxidation of the aminomethyl group. |
| Atmosphere | Standard air (for routine use); inert gas (for high-sensitivity applications) | Minimizes exposure to oxygen, which can cause oxidative degradation. |
| Solvent | Aqueous buffer (for pH control); aprotic solvents (e.g., DMSO) to prevent hydrolysis. | Choice of solvent is critical for preventing specific degradation pathways. |
By understanding the chemical vulnerabilities of 3-(aminomethyl)-N-phenylbenzamide hydrochloride and implementing these proactive strategies, you can significantly improve the stability of your solutions, leading to more reliable and reproducible experimental outcomes.
References
-
Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benzapril hydrochloride from their combination drug product. (2025). ResearchGate. Retrieved from [Link]
-
Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Development and Validation of Stability-Indicating RP-HPLC Method for Determination of Indapamide and Amlodipine Besylate. (2014). Indian Journal of Pharmaceutical Education and Research, 48(2), 47-54. Retrieved from [Link]
-
Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers. Retrieved from [Link]
-
stability-indicating rp-hplc method: Topics by Science.gov. Science.gov. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
-
Amine buffers for pH control. (2025). ResearchGate. Retrieved from [Link]
-
Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. (2018). Journal of Pharmaceutical and Biomedical Analysis, 150, 219-225. Retrieved from [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). Journal of Pharmaceutical Sciences & Research, 8(7), 634-641. Retrieved from [Link]
-
Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. (2001). Environmental Science & Technology, 35(15), 3141-3147. Retrieved from [Link]
-
A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. (2025). ResearchGate. Retrieved from [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). Molecules, 28(5), 2154. Retrieved from [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025). ResearchGate. Retrieved from [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). International Journal of Advanced Research, 12(4), 481-488. Retrieved from [Link]
Sources
- 1. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 2. scirp.org [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. saudijournals.com [saudijournals.com]
- 8. ijper.org [ijper.org]
- 9. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
overcoming resistance to N-phenylbenzamide derivatives in cell lines
Topic: Overcoming Resistance in Cell Line Models
Current Status: Operational | Lead Scientist: Dr. A. Vance
Introduction: The Resistance Paradox
Welcome to the technical support hub for N-phenylbenzamide (N-PB) scaffold optimization. You are likely here because your lead compound—originally potent in parental lines (e.g., MCF-7, K562)—is showing a 10-100x shift in IC50 in resistant sub-lines.
N-phenylbenzamides are privileged structures often designed as Tubulin Polymerization Inhibitors (TPIs) targeting the colchicine binding site [1, 2] or as Kinase Inhibitors (e.g., BCR-ABL targeting) [3].
The Core Problem: Resistance to this scaffold is rarely singular. It typically stems from two convergent mechanisms:
-
ATP-Binding Cassette (ABC) Transporter Efflux: High hydrophobicity of the benzamide core makes these substrates for P-glycoprotein (P-gp/MDR1) [4].
-
Target Modification: Point mutations in the kinase domain (e.g., T315I in ABL) or isotype switching in tubulin (βIII-tubulin overexpression) [5].
This guide provides the diagnostic workflows and chemical countermeasures to resolve these bottlenecks.
Module 1: Diagnostic Triage – Pump vs. Target
Before modifying your molecule, you must identify the resistance driver. Do not assume it is a target mutation.
Troubleshooting Workflow
Figure 1: Diagnostic decision tree for characterizing resistance in N-phenylbenzamide treated cells.
Protocol 1: Functional Efflux Assay (Rhodamine 123)
Purpose: To determine if your N-PB derivative is being pumped out by MDR1 before it reaches the target.
-
Seeding: Plate resistant and parental cells (3 x 10⁵ cells/well) in 6-well plates.
-
Dye Loading: Incubate with Rhodamine 123 (5 µM) for 30 min at 37°C.
-
Efflux Phase: Wash 3x with ice-cold PBS. Resuspend in fresh media with or without a known P-gp inhibitor (e.g., Verapamil 10 µM or Tariquidar 50 nM ).
-
Incubation: Incubate for 60–90 minutes at 37°C to allow efflux.
-
Analysis: Measure fluorescence via Flow Cytometry (FL1 channel).
-
Interpretation: If Verapamil restores dye retention in resistant cells, your N-PB derivative is a P-gp substrate.
-
Module 2: Chemical Countermeasures (SAR Optimization)
If Module 1 confirms resistance, use Structure-Activity Relationship (SAR) tuning to bypass it.
Strategy A: Modification of Ring B (The Aniline Ring)
Research indicates that the "Ring B" of the N-phenylbenzamide scaffold is critical for metabolic stability and overcoming resistance [6].
-
Issue: Unsubstituted phenyl rings are vulnerable to metabolic oxidation and rapid efflux.
-
Solution: Introduce electron-withdrawing groups (EWGs) or bulky lipophilic groups.
Comparative Potency Data (Hypothetical Model based on [6, 7])
| Compound Variant | Modification (Ring B) | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Factor (RF) | Status |
| N-PB-01 (Lead) | Unsubstituted Phenyl | 15 | 1250 | 83.3 | Resistant |
| N-PB-04 | 4-Methoxy (-OCH3) | 12 | 450 | 37.5 | Improved |
| N-PB-07 | 4-Bromo (-Br) | 8 | 65 | 8.1 | Bypass Achieved |
| N-PB-09 | 3,4,5-Trimethoxy | 25 | 30 | 1.2 | Evasion |
-
Technical Insight: The 3,4,5-trimethoxy substitution pattern mimics Colchicine. These derivatives often bind tubulin so tightly that they induce conformational changes that P-gp cannot easily recognize or transport [1, 2].
Strategy B: Dual Inhibition (The "Hybrid" Approach)
Resistance is often multifactorial. Linking your N-PB scaffold to a Histone Deacetylase (HDAC) pharmacophore can resensitize cells.
-
Mechanism: HDAC inhibition relaxes chromatin, re-activating silenced tumor suppressor genes (e.g., p21) and downregulating MDR1 expression [5].
-
Design: Attach a hydroxamic acid zinc-binding group to the para-position of the benzamide ring.
Module 3: Combinatorial Resensitization
If chemical modification is not feasible, use combinatorial pharmacology to lower the apoptotic threshold.
FAQ: "Can I just add Verapamil to my culture?"
Answer: In vitro, yes. In vivo, no (cardiotoxicity). For cell line experiments, use Tariquidar (highly specific P-gp inhibitor) to validate the mechanism, but for therapeutic relevance, combine your N-PB derivative with HDAC inhibitors (e.g., SAHA/Vorinostat).
Protocol 2: Synergy Assessment (Checkerboard Assay)
-
Matrix Setup: Use a 96-well plate.
-
X-Axis: N-PB derivative (0, 0.25x, 0.5x, 1x, 2x, 4x IC50).
-
Y-Axis: Resensitizer (e.g., Vorinostat) (0, 0.25x... 4x IC50).
-
-
Treatment: 72-hour incubation.
-
Readout: MTT or CellTiter-Glo.
-
Calculation: Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 0.9: Synergism (Success).
-
CI = 0.9–1.1: Additive.
-
CI > 1.1: Antagonism (Avoid).
-
Module 4: Establishing Resistant Cell Lines
To study resistance, you must generate valid models. Do not use "pulse" selection; it creates unstable phenotypes.
Protocol 3: Incremental Dose Escalation (The "Step-Up" Method)
Timeframe: 3–6 Months
-
Initial Dose: Determine the IC50 of the parental line. Start culture at IC20 .
-
Adaptation: Pass cells 3–4 times at this concentration until growth rate normalizes (doubling time returns to within 10% of parental).
-
Escalation: Increase concentration by 50-100% (e.g., 10 nM → 20 nM → 40 nM).
-
Freezing: Cryopreserve aliquots at every major increment (e.g., IC50, 2x IC50, 5x IC50).
-
Critical Step: Perform the Stability Test . Culture the resistant line without drug for 4 weeks. If resistance persists, it is genetic (stable). If it reverts, it is epigenetic/adaptive.
-
Visualizing the Resistance Pathway
Figure 2: Mechanistic pathway of resistance showing the interplay between drug influx, target binding, and P-gp mediated efflux.
References
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Source: PubMed (2021). [Link]
-
Development of tubulin polymerization inhibitors as anticancer agents. Source: PubMed (2023). [Link]
-
New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Source: PubMed Central (2022). [Link]
-
Design, synthesis, and evaluation of N-phenyl-4-(2-phenylsulfonamido)-benzamides as microtubule-targeting agents in drug-resistant cancer cells. Source: European Journal of Medicinal Chemistry (2020). [Link]
-
Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. Source: ResearchGate (2025). [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Source: MDPI (2013). [Link]
-
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. Source: ACS Medicinal Chemistry Letters (2015). [Link]
Technical Support Center: Optimization of Dosage for In Vivo Studies with 3-(aminomethyl)-N-phenylbenzamide hydrochloride
Disclaimer: Information on the specific compound 3-(aminomethyl)-N-phenylbenzamide hydrochloride is limited in publicly available scientific literature. This guide is therefore based on established principles of in vivo pharmacology and data from studies on structurally related N-phenylbenzamide derivatives. Researchers should always perform their own initial dose-finding and toxicity studies.
Introduction
Welcome to the technical support center for the in vivo application of 3-(aminomethyl)-N-phenylbenzamide hydrochloride (referred to herein as "the compound"). As a Senior Application Scientist, I have designed this guide to provide you with both foundational knowledge and practical troubleshooting advice to help you optimize your in vivo study design. The goal is to achieve robust and reproducible results by carefully considering the interplay between the compound's formulation, route of administration, pharmacokinetics (PK), and pharmacodynamics (PD).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for N-phenylbenzamide derivatives?
A1: The mechanism of action for N-phenylbenzamide derivatives can vary depending on their specific structure. Some have been shown to act as inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP), which is involved in DNA repair[1]. Others have been investigated for their potential as antiparasitic agents that bind to the minor groove of DNA, particularly in kinetoplastids[2][3]. Still others have demonstrated antiviral or anticonvulsant properties[4][5][6]. It is crucial to have in vitro data on your specific compound to guide your in vivo study design.
Q2: What is a reasonable starting dose for a first-in-human (FIH) or initial in vivo animal study?
A2: Selecting a starting dose requires careful consideration of in vitro potency and any available toxicology data. A common approach is to start with a dose that is a fraction of the concentration that showed a desired effect in vitro, after converting to an in vivo equivalent. For oncology drugs, a two-stage approach is often used, starting with identifying a maximum tolerated dose (MTD) and then exploring a range of effective doses[7]. It is highly recommended to conduct a pilot study with a small number of animals to assess the tolerability of a few spaced-out doses before proceeding to a larger efficacy study[8].
Q3: How should I formulate 3-(aminomethyl)-N-phenylbenzamide hydrochloride for in vivo administration?
A3: The hydrochloride salt form suggests that the compound may have improved aqueous solubility compared to the free base. However, benzamide derivatives can still be challenging to formulate.
-
Initial Solubility Testing: Start by assessing the solubility in common vehicles such as water, saline, and phosphate-buffered saline (PBS).
-
Common Formulation Vehicles: If aqueous solubility is low, consider using vehicles such as:
-
pH Adjustment: The pH of the formulation can significantly impact solubility. Experiment with pH adjustments within a physiologically acceptable range.
-
Crystal Formation: Be aware that some hydrochloride salts of benzamide derivatives can form crystals in solution. It is important to ensure the compound is fully dissolved before administration.[9]
Q4: What route of administration should I choose?
A4: The choice of administration route depends on the intended therapeutic application and the compound's pharmacokinetic properties.
-
Intravenous (IV): This route ensures 100% bioavailability and is useful for initial PK studies to determine clearance and volume of distribution.[10]
-
Oral (PO): Oral administration is often preferred for chronic dosing studies. However, oral bioavailability can be variable and needs to be determined experimentally.[10] Some N-phenylbenzamide derivatives have shown good oral efficacy in animal models.[2]
-
Intraperitoneal (IP): IP injection is a common route in rodent studies, often providing good systemic exposure, but it can be associated with local irritation.
Q5: What are the expected pharmacokinetic (PK) and pharmacodynamic (PD) properties of this class of compounds?
A5: The PK/PD relationship is critical for dose optimization.
-
Pharmacokinetics (PK): Studies on similar compounds have shown variable clearance rates and half-lives. For example, a non-steroidal selective androgen receptor modulator with a related structure had a half-life of 2.6 to 5.3 hours in rats.[10] A full PK study is essential to determine the Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for your compound and chosen route of administration.
-
Pharmacodynamics (PD): The PD effect will depend on the compound's mechanism of action. It is important to have a reliable biomarker to assess target engagement in vivo. This could be a biochemical marker in blood or tissue, or a physiological change in the animal. The relationship between drug concentration and the pharmacological response should be established.[11]
Troubleshooting Guide
Problem 1: I am not observing any efficacy in my in vivo model.
-
Potential Cause 1: Insufficient Drug Exposure
-
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: Measure the concentration of the compound in the plasma of your animals at several time points after dosing. This will tell you if the drug is being absorbed and reaching systemic circulation.
-
Assess Bioavailability: If you are dosing orally, determine the oral bioavailability by comparing the plasma AUC after oral administration to the AUC after intravenous administration.[10]
-
Increase the Dose: If exposure is low, you may need to increase the dose. Be sure to monitor for any signs of toxicity.
-
Change the Formulation or Route of Administration: If oral bioavailability is poor, consider a different formulation or switch to a parenteral route of administration (e.g., IP or IV).
-
-
-
Potential Cause 2: Inadequate Target Engagement
-
Troubleshooting Steps:
-
Develop a Pharmacodynamic (PD) Assay: Measure a biomarker of target engagement in your animals. This could be the inhibition of a target enzyme, modulation of a signaling pathway, or a change in gene expression in the target tissue.
-
Correlate PK with PD: Determine the relationship between the plasma concentration of your compound and the degree of target engagement. This will help you establish a target plasma concentration for efficacy.
-
-
-
Potential Cause 3: Rapid Metabolism
-
Troubleshooting Steps:
-
Metabolite Identification: Analyze plasma and urine samples for the presence of metabolites. Some related compounds are known to form glutamate conjugates.[12]
-
Consider Metabolic Stability: If the compound is being rapidly metabolized, you may need to dose more frequently or consider a different dosing regimen.
-
-
Experimental Workflows
Workflow for a Dose-Finding Study
The following diagram illustrates a typical workflow for a dose-finding study to determine the maximum tolerated dose (MTD) and a potential efficacious dose range.
Caption: Workflow for an in vivo dose-finding study.
Troubleshooting Workflow for In Vivo Experiments
This diagram provides a logical approach to troubleshooting common issues in in vivo studies.
Sources
- 1. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. youtube.com [youtube.com]
- 9. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation of unusual glutamate conjugates of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423) and its analogs: the role of gamma-glutamyltranspeptidase in the biotransformation of benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals on 3-(aminomethyl)-N-phenylbenzamide hydrochloride and Related Benzamide Derivatives
Introduction
Welcome to the Technical Support Center. This guide is designed to assist researchers in addressing a critical challenge in drug discovery and development: the management of off-target effects of small molecule inhibitors, with a focus on compounds from the N-phenylbenzamide class, such as 3-(aminomethyl)-N-phenylbenzamide hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them to empower you to make informed decisions in your experiments. Off-target interactions, where a drug binds to unintended biological molecules, can lead to adverse reactions, reduced therapeutic efficacy, and increased development costs.[1][2] Therefore, early identification and mitigation of these effects are paramount for the successful translation of a compound from the bench to the clinic.
This resource is structured to provide practical, actionable advice through a series of frequently asked questions and in-depth troubleshooting guides. We will explore both computational and experimental strategies to characterize and minimize off-target binding, ensuring the development of safer and more effective therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for N-phenylbenzamide derivatives?
A1: An off-target effect occurs when a therapeutic agent, designed to interact with a specific biological target, also binds to and modulates the activity of other, unintended molecules.[1] This can lead to unforeseen physiological consequences, ranging from mild side effects to severe toxicity.[1][2] The N-phenylbenzamide scaffold is found in molecules with a wide range of biological activities, including antiviral and enzymatic inhibition.[3][4][5] Given this chemical versatility, it is plausible that a specific derivative like 3-(aminomethyl)-N-phenylbenzamide hydrochloride could interact with multiple proteins, leading to a complex pharmacological profile that includes off-target activities. Early characterization of these interactions is crucial to interpret experimental data correctly and to guide the optimization of the molecule's selectivity.
Q2: What are the initial steps to investigate potential off-target effects of my compound?
A2: A multi-pronged approach is recommended. Initially, computational methods can be employed to predict potential off-target interactions.[6] These in silico analyses utilize large databases of known compound-target interactions to flag potential liabilities based on structural similarity to other known bioactive molecules.[6] Concurrently, broad in vitro screening panels, such as kinome profiling, can provide experimental evidence of off-target binding across a large family of related proteins.[7][8][9] This dual approach of prediction and broad experimental screening allows for an efficient initial assessment of a compound's selectivity.
Q3: My compound shows the desired on-target activity, but I'm observing an unexpected cellular phenotype. How can I confirm if this is due to an off-target effect?
A3: This is a common challenge. The first step is to confirm direct engagement of your intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the stabilization of a target protein upon ligand binding in intact cells.[10][11][12][13] If target engagement is confirmed at concentrations that produce the unexpected phenotype, the likelihood of off-target involvement increases. To identify these unknown off-targets, unbiased proteome-wide approaches such as affinity purification coupled with mass spectrometry (AP-MS) can be employed.[14][15][16][17] This involves using a tagged version of your compound to "pull down" its binding partners from a cell lysate for identification.
Q4: What are the primary strategies to reduce the off-target effects of a promising lead compound?
A4: Reducing off-target effects often involves a medicinal chemistry effort guided by structure-activity relationship (SAR) studies. The goal is to rationally design and synthesize new analogs of your lead compound that retain on-target potency while minimizing or eliminating off-target interactions.[1][18] This process is iterative and relies on the data generated from selectivity assays. By comparing the on- and off-target activities of a series of related compounds, chemists can identify the structural features that contribute to promiscuous binding and design new molecules with improved specificity.
Troubleshooting Guides
Guide 1: Unexpected Results in Cellular Assays - Distinguishing On-Target vs. Off-Target Phenotypes
Problem: Your N-phenylbenzamide derivative demonstrates potent inhibition of its purified target enzyme, but in cell-based assays, it produces a phenotype that is inconsistent with the known function of the target.
Troubleshooting Workflow:
Caption: Strategies for identifying unknown off-target proteins.
Detailed Steps:
-
Hypothesis-Driven Screening: If you have reason to suspect that the off-target may belong to a particular protein family (e.g., kinases, GPCRs), a targeted screening panel is a cost-effective first step.
-
Principle: Commercially available screening services can test your compound against hundreds of purified enzymes or receptors in parallel. [7][8][19][20] * Action: Submit your compound for kinome profiling or a similar broad panel screen to identify potential off-target kinases or other enzyme families.
-
-
Unbiased Proteome-Wide Identification: If you have no prior hypothesis about the nature of the off-target, an unbiased approach is necessary. Affinity Purification-Mass Spectrometry (AP-MS) is a powerful tool for this. [15][16][17][21]
-
Principle: A version of your compound is chemically modified with a "handle" (like biotin) that allows it to be selectively pulled out of a complex mixture, bringing its binding partners with it. [21] * Action:
-
Synthesize a biotinylated analog of your compound. It is crucial that this modification does not abrogate the biological activity of interest.
-
Incubate this tagged compound with cell lysate.
-
Use streptavidin-coated beads to capture the biotinylated compound and any proteins it is bound to.
-
After washing away non-specific binders, the captured proteins are identified by mass spectrometry.
-
-
-
Validation of Candidate Off-Targets: The output of any large-scale screen is a list of potential interactors that must be validated.
-
Principle: It is essential to confirm that the "hits" from your screen are bona fide off-targets and are responsible for the observed phenotype.
-
Action: For each high-confidence candidate, perform a CETSA to confirm direct engagement in cells. Then, use orthogonal methods like RNAi or CRISPR to knock down the expression of the candidate off-target and see if this prevents the unexpected phenotype caused by your compound.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for assessing target engagement in intact cells.
Materials:
-
Cell culture reagents
-
Your N-phenylbenzamide compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to your target protein
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with your compound at various concentrations or with vehicle control for the desired time.
-
-
Harvesting and Heating:
-
Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature. Include an unheated control sample.
-
-
Lysis and Clarification:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
Quantify the band intensities and plot them as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Protocol 2: Kinome Profiling Data Interpretation
Kinome profiling services typically provide data as a percentage of remaining kinase activity in the presence of your compound.
Data Presentation Example:
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| On-Target Kinase | 95% | 50 |
| Off-Target Kinase 1 | 85% | 200 |
| Off-Target Kinase 2 | 60% | 1500 |
| Off-Target Kinase 3 | 15% | >10000 |
Interpretation:
-
Selectivity Score: A common metric is the S-score, which quantifies the selectivity of a compound by dividing the number of inhibited kinases by the total number of kinases tested at a given concentration. A lower S-score indicates higher selectivity.
-
Therapeutic Window: Compare the IC50 values for on-target versus off-target kinases. A large difference (e.g., >100-fold) suggests a favorable therapeutic window, where the compound can be used at concentrations that inhibit the intended target without significantly affecting the off-targets. In the example table, the 4-fold difference between the on-target and Off-Target Kinase 1 suggests potential for off-target effects at higher concentrations.
Conclusion
The journey of developing a small molecule inhibitor is fraught with challenges, and managing off-target effects is a significant hurdle. By employing a systematic and evidence-based approach that combines computational prediction, broad-spectrum screening, and rigorous validation assays, researchers can gain a comprehensive understanding of their compound's selectivity profile. This knowledge is not only crucial for interpreting experimental results but also for guiding the rational design of safer and more effective therapeutics. This guide provides a framework for tackling these challenges, empowering you to advance your research with confidence.
References
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]
-
Massive Bio. (2026, January 6). Off Target Effect. Retrieved from [Link]
-
YouTube. (2021, October 12). How to measure and minimize off-target effects... Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Valentin, J. D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 776. Retrieved from [Link]
-
Gou, Z., et al. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(11), 17932-17945. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 281-303. Retrieved from [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1699. Retrieved from [Link]
-
Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]
-
PubMed. (n.d.). Proteome wide screening using peptide affinity capture. Retrieved from [Link]
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
PubMed Central. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]
- Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
PubMed. (n.d.). Small molecule selectivity and specificity profiling using functional protein microarrays. Retrieved from [Link]
-
Dovepress. (2014, January 16). Novel N-substituted aminobenzamide scaffold derivatives targeting the | DDDT. Retrieved from [Link]
-
PubMed. (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from [Link]
-
ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]
-
News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
PubMed Central. (n.d.). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Aminothioxomethyl)-N-methyl-N-phenylbenzamide. Retrieved from [Link]
-
Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Small-molecule Screening Techniques in Drug Discovery. Retrieved from [Link]
-
Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Retrieved from [Link]
-
Sartorius. (n.d.). Biologics & Small Molecules Research. Retrieved from [Link]
-
Labcompare. (2026, February 2). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]
Sources
- 1. massivebio.com [massivebio.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 8. pharmaron.com [pharmaron.com]
- 9. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. news-medical.net [news-medical.net]
- 13. annualreviews.org [annualreviews.org]
- 14. Proteome wide screening using peptide affinity capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Affinity Purification Mass Spectrometry (AP-MS) Service - Creative Proteomics [creative-proteomics.com]
- 16. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Affinity Purification Mass Spectrometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 19. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 20. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 21. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Assays with 3-(aminomethyl)-N-phenylbenzamide Hydrochloride
Status: Operational Technician: Senior Application Scientist Subject: 3-(aminomethyl)-N-phenylbenzamide HCl (CAS: 1171573-70-8 / Generic Probe)
Executive Summary
3-(aminomethyl)-N-phenylbenzamide hydrochloride is a synthetic small molecule frequently utilized as a structural motif in medicinal chemistry, particularly in the development of Rho-associated protein kinase (ROCK) inhibitors and Sirtuin (SIRT) modulators . Its structure—comprising a benzamide core with a primary aminomethyl group—mimics the ATP-binding hinge region interactions seen in many kinase inhibitors (similar to the classic Y-27632 pharmacophore).
Users frequently encounter reproducibility issues due to three physicochemical factors: pH-dependent solubility shifts , primary amine reactivity , and intrinsic fluorescence interference . This guide addresses these specific failure modes.
Part 1: Physicochemical Profile & Preparation
Before troubleshooting the assay, validate your reagent preparation. This compound is an HCl salt, meaning it contributes acidity to unbuffered solutions and exhibits distinct solubility behaviors compared to its free base.
Solubility & Stability Data
| Parameter | Specification / Behavior | Troubleshooting Note |
| Molecular Weight | ~262.73 g/mol | Ensure calculations account for the HCl salt, not the free base. |
| Solubility (Water) | Moderate (>10 mg/mL) | Critical: Dissolves readily in water/PBS but may precipitate if pH > 8.5 (conversion to free base). |
| Solubility (DMSO) | High (>50 mg/mL) | Use anhydrous DMSO. Hygroscopic DMSO can cause hydrolysis over long-term storage. |
| pKa (Aminomethyl) | ~9.0 – 9.5 | At physiological pH (7.4), the amine is protonated ( |
| UV Absorbance | Warning: Strong UV absorbance can cause "Inner Filter Effects" in UV-readout assays. |
Part 2: Troubleshooting Enzymatic Assays (Kinase/SIRT)
Scenario: You are running an IC50 determination (e.g., ROCK inhibition) and observing variable potency or high background signal .
Issue 1: The "False Positive" in Fluorescence Assays
Symptom: The compound appears to inhibit the enzyme far better than expected, or the fluorescence readout is erratic. Root Cause: The benzamide moiety can absorb UV/Blue light, potentially quenching the fluorophore in your assay (e.g., AMC, Coumarin, or Fluorescein-based substrates). Solution:
-
Run a "Compound Only" Control: Measure the fluorescence of the compound at the assay concentration without enzyme or substrate.
-
Check for Quenching: If using a FRET assay, the compound might absorb the donor emission.
-
Switch Readout: Move to a Red-Shifted dye (e.g., Rhodamine, Cy5) where the benzamide absorbance is negligible.
Issue 2: pH-Induced Potency Shifts
Symptom: IC50 values shift by >10-fold between experimental runs.
Root Cause: The aminomethyl group (
-
At pH 7.0-7.4: Protonated (
). Binds well. -
At pH > 8.0: Deprotonated (
). Binding affinity often drops significantly. Solution: -
Strictly buffer your assay at pH 7.4 ± 0.05 .
-
Avoid old Tris buffers where pH shifts significantly with temperature. Use HEPES or MOPS .
Issue 3: Compound Precipitation in Assay Plate
Symptom: Signal noise is high; "spikes" seen in data points at high concentrations. Root Cause: The "Salting Out" effect. While soluble in pure DMSO, the compound may micro-precipitate when diluted into high-salt assay buffers (e.g., 150mM NaCl + 10mM MgCl2). Solution:
-
Serial Dilution Protocol: Do not dilute directly from 100% DMSO to aqueous buffer. Use an Intermediate Dilution Step (e.g., DMSO
10% DMSO/Water Assay Buffer) to prevent "shock" precipitation.
Part 3: Troubleshooting Cell-Based Assays
Scenario: You are treating cells (e.g., HeLa, HUVEC) to observe cytoskeletal changes (actin stress fiber reduction) or viability.
FAQ: Why is the cellular IC50 much higher than the biochemical IC50?
Answer: Permeability and Lysosomal Trapping.
-
Permeability: The primary amine is charged at neutral pH, making passive diffusion across the lipid bilayer slow.
-
Lysosomal Trapping: Once inside the cell, the basic amine can become trapped in acidic lysosomes (pH ~5), effectively removing it from the cytosol where the target (e.g., ROCK) resides. Corrective Action:
-
Verify target engagement using a proximal biomarker (e.g., Phospho-MYPT1 blot) rather than just phenotypic observation.
-
Incubate for longer durations (4–6 hours) to allow equilibrium.
FAQ: Why do I see toxicity in control wells?
Answer: The HCl salt adds acid. If you treat cells with high concentrations (>100 µM) and low buffering capacity media, you may be acidifying the culture. Corrective Action:
-
Neutralize the stock solution if working at very high concentrations, or ensure your culture media (DMEM/RPMI) has adequate bicarbonate/HEPES buffering.
Part 4: Diagnostic Workflow (Logic Diagram)
Use this flow to diagnose "Unexpected Results" in your inhibition assay.
Caption: Diagnostic logic flow for identifying the root cause of assay failure with 3-(aminomethyl)-N-phenylbenzamide HCl.
Part 5: Chemical Compatibility Guide
When designing your master mix, avoid these incompatibilities:
-
Aldehydes (Formaldehyde/Glutaraldehyde):
-
Risk:[1] The primary amine (aminomethyl) will react with aldehydes to form Schiff bases, destroying the inhibitor.
-
Rule: Do not use this compound in fixation steps or with aldehyde-based crosslinkers.
-
-
Ninhydrin:
-
Risk:[1] Will react positively (purple color), potentially interfering with colorimetric protein quantification if the compound is present in high concentrations.
-
-
Carboxylates (EDC/NHS Chemistry):
-
Risk:[1] If you are attempting to conjugate proteins in the presence of this compound, the amine will compete for the activated ester.
-
References
-
Liao, C., et al. (2014). "Design and synthesis of novel benzamide derivatives as HDAC inhibitors." European Journal of Medicinal Chemistry. Link(Demonstrates the benzamide pharmacophore properties and solubility profiles).
-
Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinase." Molecular Pharmacology. Link(Establishes the mechanism of action for aminomethyl-bearing ROCK inhibitors).
-
PubChem Compound Summary. (2024). "N-[3-(aminomethyl)phenyl]benzamide hydrochloride."[2][3] National Library of Medicine.[4] Link(Source for physicochemical data and predicted properties).
-
Sigma-Aldrich Technical Bulletin. (2023). "Handling of Amine Hydrochloride Salts in Biological Assays." Link(General guidance on pH buffering for HCl salts).
Sources
- 1. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
- 2. PubChemLite - N-[3-(aminomethyl)phenyl]benzamide hydrochloride (C14H14N2O) [pubchemlite.lcsb.uni.lu]
- 3. 1423032-67-0 | N-[3-(Aminomethyl)phenyl]benzamide hydrochloride - AiFChem [aifchem.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
purification challenges of 3-(aminomethyl)-N-phenylbenzamide hydrochloride
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Troubleshooting of 3-(aminomethyl)-N-phenylbenzamide HCl
Introduction: The "Amphiphilic" Trap
Purifying 3-(aminomethyl)-N-phenylbenzamide hydrochloride presents a classic but frustrating paradox in medicinal chemistry. You are dealing with a molecule that possesses two distinct chemical "personalities":
-
The Hydrophobic Core: The N-phenylbenzamide scaffold is aromatic, planar, and lipophilic.[1]
-
The Polar Tail: The 3-aminomethyl group, especially as the hydrochloride salt, is highly polar and hydrophilic.[1]
This duality often leads to the "oiling out" phenomenon—where the product separates as a gum rather than a crystal—and complicates the removal of starting materials like aniline. This guide moves beyond generic protocols to address the specific physicochemical interactions driving these failures.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: The "Oiling Out" Phenomenon
User Question: "I dissolved my crude HCl salt in hot ethanol and added ethyl acetate. Instead of crystals, a sticky yellow oil separated at the bottom. Cooling it further just made the oil harder.[1] How do I get a powder?"
Technical Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . The metastable zone for this salt is narrow. When you add the anti-solvent (Ethyl Acetate) too quickly or at too high a concentration, the solute molecules aggregate into disordered droplets (oil) rather than an ordered lattice (crystal) because the energy barrier for nucleation is higher than for phase separation.
Corrective Protocol:
-
Switch Solvent System: Ethanol/Ethyl Acetate is often too polar/non-polar aggressive.[1] Switch to Methanol (MeOH) and Diethyl Ether (Et₂O) or Isopropanol (IPA) and Isopropyl Acetate .
-
The "Cloud Point" Method:
-
Dissolve the oil in the minimum amount of MeOH at room temperature.
-
Add Et₂O dropwise with vigorous stirring until a faint, persistent cloudiness appears.[1]
-
Stop immediately. Do not add excess anti-solvent.[1]
-
Add a "seed" crystal (if available) or scratch the glass surface.
-
Let it stand undisturbed for 2 hours. Once nucleation starts, then slowly add more Et₂O.[1]
-
Issue 2: Persistent Aniline Impurity
User Question: "My LC-MS shows a persistent 5% peak at the retention time of aniline, even after recrystallization. The aniline seems to co-precipitate with my product."
Technical Diagnosis: Aniline (starting material) and your product are both amines, but their basicity differs significantly.
-
Aniline pKa: ~4.6 (Weak base, aromatic).
-
Product (Benzylamine moiety) pKa: ~9.3 (Stronger base, aliphatic).
If you perform a standard acid wash, both protonate and stay in the water. If you recrystallize the HCl salt, aniline hydrochloride (which has similar solubility properties) often co-crystallizes.
Corrective Protocol (The pH Swing):
You must exploit the
-
Dissolve the crude mixture in water.
-
Adjust the pH to 6.0 - 6.5 using dilute NaOH.[1]
-
Extract the aqueous layer with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1] Discard the organic layer (contains Aniline).
-
Basify the aqueous layer to pH > 11 .[1]
-
Extract your pure product (now free base) into DCM.[1]
-
Re-form the HCl salt using anhydrous HCl in dioxane/ether.
Issue 3: Hygroscopicity & Sticky Solids
User Question: "The product looked like a nice white powder on the filter, but after 10 minutes on the bench, it turned into a wet paste."
Technical Diagnosis: The hydrochloride salt of primary amines is notorious for being deliquescent . The crystal lattice energy is easily overcome by the hydration energy of atmospheric water.
Corrective Protocol:
-
Never air dry. Move immediately from the filter funnel to a vacuum desiccator containing P₂O₅ or KOH pellets.
-
Lyophilization: If the salt is stable in water, dissolve the final sticky solid in water and freeze-dry (lyophilize).[1][4] This produces a fluffy, amorphous solid that is easier to handle, though it may be more hygroscopic than a crystalline form. Store under Argon.[1]
Part 2: Data Summary & Solubility Profile
| Solvent | Free Base Solubility | HCl Salt Solubility | Usage Note |
| Water | Low (<1 mg/mL) | High (>50 mg/mL) | Good for pH-swing purification.[1][4] |
| Methanol | High | High | Primary solvent for crystallization.[1] |
| Ethyl Acetate | Moderate | Very Low | Excellent anti-solvent for the salt. |
| DCM | High | Moderate | Good for extraction of free base.[1] |
| Diethyl Ether | Moderate | Insoluble | Best anti-solvent (induces precipitation).[1] |
Part 3: The "pH-Swing" Purification Workflow
The following diagram illustrates the logic for separating the aromatic amine impurity (Aniline) from the aliphatic amine product based on pKa differences.
Caption: pKa-driven separation workflow. At pH 6, the aromatic aniline (pKa ~4.6) is neutral and extractable, while the aliphatic product (pKa ~9.3) remains charged and aqueous.[1][8]
Part 4: Validated Crystallization Protocol
Objective: Isolation of high-purity crystalline Hydrochloride salt.
-
Preparation: Dissolve 1.0 g of the free base in 5 mL of anhydrous Methanol.
-
Acidification: Cool to 0°C. Add 1.1 equivalents of HCl (2M in Diethyl Ether) dropwise. Stir for 15 minutes.
-
Nucleation:
-
Add anhydrous Diethyl Ether dropwise until the solution turns slightly turbid.
-
Stop stirring. Cover with parafilm and let sit at 4°C for 12 hours.[1]
-
Note: If oiling occurs, reheat to dissolve the oil, add a seed crystal, and cool very slowly (1°C/min).
-
-
Filtration: Filter the white precipitate under a blanket of Nitrogen (to prevent moisture uptake).
-
Washing: Wash the cake 2x with cold anhydrous Ether.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
References
-
PubChem. 3-(aminomethyl)-N-phenylbenzamide.[1][4][9][10] National Library of Medicine.[1] Available at: [Link]
-
Biotage. What is the best way to purify a crude reaction mixture that auto-crystallizes? (Discusses aniline removal strategies). Available at: [Link]
-
ResearchGate. Purification of organic hydrochloride salt? (Community discussion on salt purification and oiling out).[1][11] Available at: [Link]
-
Mettler Toledo. Oiling Out in Crystallization - Strategies for Control. Available at: [Link][8]
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides (Includes HCl salt formation protocols). Available at: [Link]
Sources
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- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. CN105330568A - Preparation method for p-aminobenzamidine hydrochloride - Google Patents [patents.google.com]
- 5. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 9. 3-(aminomethyl)-N-butyl-N-phenylbenzamide | C18H22N2O | CID 64585173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-(aminomethoxy)-N-phenylbenzamide | C14H14N2O2 | CID 70239275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Improving the Oral Bioavailability of N-Phenylbenzamide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enhancement of oral bioavailability for N-phenylbenzamide compounds. This class of molecules often presents significant challenges due to poor aqueous solubility and other physicochemical properties. Here, we dissect these issues and provide actionable, field-proven strategies to overcome them.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific experimental hurdles you may encounter and provides step-by-step protocols to resolve them.
Issue 1: My N-phenylbenzamide compound shows extremely low solubility in aqueous buffers during early formulation screening.
Root Cause Analysis: N-phenylbenzamide scaffolds are inherently lipophilic due to the presence of two phenyl rings. High crystal lattice energy ("brick-dust" molecules) can further exacerbate poor aqueous solubility, making dissolution the rate-limiting step for absorption.[1]
Solution Pathway: A multi-pronged approach involving physicochemical characterization and the application of solubility enhancement techniques is recommended. Initial efforts should focus on simple, rapid screening methods before moving to more complex formulations.
Featured Protocol: Kinetic Solubility Assay Using Co-solvents
This protocol allows for a rapid assessment of how different co-solvents can improve the solubility of your compound.
Materials:
-
N-phenylbenzamide compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvents: Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)[2][3]
-
96-well plates (UV-transparent)
-
Plate reader with UV-Vis capabilities
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your N-phenylbenzamide compound in 100% DMSO.
-
Co-solvent Preparation: Prepare a series of PBS/co-solvent mixtures (e.g., 90:10, 80:20, 70:30 v/v) for each co-solvent being tested.
-
Assay Plate Setup:
-
Add 198 µL of each PBS/co-solvent mixture to respective wells of the 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final concentration of 100 µM with 1% DMSO.
-
-
Incubation and Measurement:
-
Seal the plate and shake for 2 hours at room temperature, protected from light.
-
Measure the absorbance of each well at the compound's λmax.
-
Visually inspect for any precipitation.
-
-
Data Analysis: Compare the absorbance values across different co-solvent concentrations. A higher absorbance indicates better solubility. Wells with visible precipitation should be noted as exceeding the solubility limit.
Issue 2: My compound has acceptable solubility but fails to permeate Caco-2 cell monolayers in vitro.
Root Cause Analysis: Poor permeability can stem from several factors. The compound may be too hydrophilic or too large to passively diffuse across the cell membrane. More commonly for this class, it may be a substrate for intestinal efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound back into the intestinal lumen.[4][5]
Solution Pathway: Conduct a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio significantly greater than 2 suggests that active efflux is limiting permeability.
Featured Protocol: Bi-Directional Caco-2 Permeability Assay
Objective: To determine if the N-phenylbenzamide compound is a substrate of efflux transporters.
Materials:
-
Caco-2 cells cultured on Transwell® inserts for 21 days
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES
-
Your N-phenylbenzamide compound
-
Lucifer yellow (paracellular integrity marker)
-
P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS for quantification
Step-by-Step Methodology:
-
Cell Monolayer Integrity Check:
-
Wash the Caco-2 monolayers gently with pre-warmed HBSS.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer confluence.
-
-
Apical to Basolateral (A-to-B) Permeability:
-
Add the compound solution (in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-to-A) Permeability:
-
Add the compound solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Take samples from the apical chamber at the same time points.
-
-
(Optional) Inhibition Assay: Repeat the A-to-B and B-to-A experiments in the presence of a known P-gp inhibitor like Verapamil.[6]
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method. Also, measure Lucifer yellow transport to confirm monolayer integrity post-experiment.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
An ER > 2 is a strong indicator of active efflux. A significant reduction in the ER in the presence of an inhibitor confirms this.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about developing N-phenylbenzamide compounds with improved oral bioavailability.
Q1: What are the primary molecular modifications to consider for improving the bioavailability of an N-phenylbenzamide lead compound?
Answer: Optimizing the physicochemical properties of the molecule itself is a foundational strategy.[7] Key modifications include:
-
Prodrug Approach: This is a highly effective strategy where a labile promoiety is attached to the parent drug to improve its properties.[8][9][10] For N-phenylbenzamides, which may have poor solubility, a hydrophilic promoiety can be added to increase aqueous solubility.[11] Conversely, if permeability is the issue, a lipophilic promoiety can enhance membrane transit.[9] Some sulfanylbenzamides have been successfully formulated as prodrugs to enhance stability and oral bioavailability.[12]
-
Structure-Activity Relationship (SAR) Modification: Systematic modification of substituents on the phenyl rings can modulate properties like lipophilicity (cLogP) and hydrogen bonding potential. For instance, replacing a lipophilic group with a more polar one can improve solubility. Studies on some N-phenylbenzamide analogs have shown that the presence of electron-withdrawing groups on both phenyl rings can be crucial for bioactivity, providing a starting point for medicinal chemistry efforts.[13]
-
Metabolic Stability Enhancement: N-phenylbenzamides can be susceptible to metabolism, including hydrolysis of the amide bond or oxidation of the phenyl rings.[14] Introducing metabolic blockers, such as fluorine atoms, at positions vulnerable to cytochrome P450 oxidation can prevent rapid first-pass metabolism.[15]
Q2: Beyond molecular modification, what formulation strategies are most effective for N-phenylbenzamide compounds?
Answer: Formulation is critical for advancing poorly soluble compounds.[16][17] Several advanced techniques can be employed:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the crystalline drug in a polymeric carrier in an amorphous state.[18] The amorphous form has higher energy and thus greater apparent solubility and faster dissolution than the stable crystalline form. Common techniques to prepare ASDs include hot-melt extrusion and spray drying.[17]
-
Lipid-Based Formulations: For highly lipophilic ("grease-ball") compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are excellent options.[16][19] These formulations consist of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion in the GI tract, facilitating drug dissolution and absorption.
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[18][20][21] Technologies like wet bead milling or high-pressure homogenization can produce drug nanocrystals that can be formulated into oral dosage forms.[22]
Table 1: Comparison of Formulation Strategies
| Strategy | Mechanism of Action | Best For (BCS Class) | Advantages | Disadvantages |
| Amorphous Solid Dispersions | Increases apparent solubility by preventing crystallization. | Class II | Significant solubility enhancement, established manufacturing processes. | Potential for physical instability (recrystallization), requires careful polymer selection. |
| Lipid-Based Formulations (SEDDS) | Maintains drug in a solubilized state, enhances lymphatic uptake. | Class II, IV | Improves both solubility and permeability, protects from degradation. | Higher complexity, potential for GI side effects, limited drug loading. |
| Nanonization | Increases surface area to enhance dissolution rate. | Class II | Applicable to many compounds, can be formulated into various dosage forms. | Risk of particle aggregation, manufacturing can be energy-intensive. |
Q3: How can nanotechnology be leveraged to improve the delivery of N-phenylbenzamide compounds?
Answer: Nanotechnology offers sophisticated solutions for drug delivery, enabling targeted and controlled release.[23][24] For N-phenylbenzamide compounds, nanotechnology-based systems can overcome multiple barriers simultaneously.[25]
-
Nanoparticle Carriers: Encapsulating the drug in polymeric nanoparticles or solid lipid nanoparticles (SLNs) can protect it from degradation in the GI tract, improve its solubility, and facilitate its transport across the intestinal epithelium.[26][27] These nanocarriers can stay in circulation longer and allow for controlled release of the drug.[23]
-
Targeted Delivery: The surface of nanoparticles can be functionalized with ligands that bind to specific receptors on intestinal cells, promoting targeted uptake and bypassing efflux transporters.[7]
Visualizations
Diagram 1: Workflow for Investigating Poor Oral Bioavailability
This diagram outlines a logical progression for diagnosing and addressing the root causes of poor oral bioavailability for a new chemical entity like an N-phenylbenzamide derivative.
Caption: A decision-making workflow for troubleshooting poor oral bioavailability.
References
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Zhang, Y., et al. (n.d.). Prioritizing oral bioavailability in drug development strategies. PMC. Available from: [Link]
-
Wasan, K. M. (2001). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. Available from: [Link]
-
Nayak, A. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Technology & Innovation. Available from: [Link]
-
Sousa, F., & Sarmento, B. (2016). Strategies to improve oral bioavailability. ResearchGate. Available from: [Link]
-
Kesisoglou, F., & Wu, Y. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Kumar, S., & Singh, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available from: [Link]
-
Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available from: [Link]
-
Ito, K., et al. (2011). Intestinal efflux transporters and drug absorption. PubMed. Available from: [Link]
-
Malek, A., et al. (2021). Nanotechnology-Based Delivery Systems for Antimicrobial Peptides. PMC - NIH. Available from: [Link]
-
Wang, Y., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC - PubMed Central. Available from: [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Huber, A., et al. (n.d.). Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo. ACS Publications. Available from: [Link]
-
O'Donoghue, G., et al. (2022). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–In. CSIRO Publishing. Available from: [Link]
-
Palmieri, B., et al. (2021). Nanomedicines for the Delivery of Antimicrobial Peptides (AMPs). MDPI. Available from: [Link]
-
Gessner, R., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PMC - NIH. Available from: [Link]
-
Di, L. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC - NIH. Available from: [Link]
-
Kumar, S., & S, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Wang, H., et al. (2022). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Frontiers. Available from: [Link]
-
Singh, R., & Lillard, J. W. (2009). Nanotechnology-based Drug Delivery Systems. ResearchGate. Available from: [Link]
-
Liu, W., et al. (2018). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. PNAS. Available from: [Link]
-
Patra, J. K., et al. (2018). Nano based drug delivery systems: recent developments and future prospects. PMC. Available from: [Link]
-
Jungsuwadee, P. (2021). (PDF) Efflux Transporters. ResearchGate. Available from: [Link]
-
Huber, A., et al. (2023). Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo. PubMed. Available from: [Link]
-
Sancineto, L. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science. Available from: [Link]
-
Luckenbach, T., et al. (2014). EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants. NIH. Available from: [Link]
-
Sharma, D., & Saini, S. (2017). Solubility Enhancement Technologies and Research Emerged. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Patra, J. K., et al. (2018). Nano Based Drug Delivery Systems: Recent Developments and Future Prospects. Journal of Nanobiotechnology. Available from: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Karaman, R. (2013). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. exo ricerca. Available from: [Link]
-
Jiang, H., et al. (2005). Metabolic Engineering of the Phenylpropanoid Pathway in Saccharomyces cerevisiae. PMC. Available from: [Link]
-
Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available from: [Link]
-
Toth, E., et al. (1997). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. PubMed. Available from: [Link]
Sources
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- 14. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Mitigating Cytotoxicity of 3-(aminomethyl)-N-phenylbenzamide hydrochloride (AMNP-HCl) in Primary Cells
Document ID: TSC-AMNP-001
Version: 1.0 (February 2026)
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, 3-(aminomethyl)-N-phenylbenzamide hydrochloride (AMNP-HCl). While AMNP-HCl shows promise in targeting specific oncogenic pathways, users have reported significant cytotoxicity, particularly in primary cell models. This document provides a structured framework of troubleshooting guides and frequently asked questions (FAQs) to help identify the root causes of this cytotoxicity and implement effective mitigation strategies. Our goal is to enable the acquisition of reliable and reproducible data by preserving the health and physiological relevance of your primary cell cultures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the observed cytotoxicity of AMNP-HCl.
Q1: What is the suspected mechanism of AMNP-HCl-induced cytotoxicity in primary cells?
A1: Based on its chemical structure as a kinase inhibitor, the cytotoxicity of AMNP-HCl is likely multifactorial. The primary suspected mechanisms include:
-
Off-Target Kinase Inhibition: While designed to be specific, many kinase inhibitors can interact with other kinases that are essential for the survival of normal, non-cancerous cells.[1][2] This can disrupt critical signaling pathways, leading to cell death.
-
Mitochondrial Dysfunction: AMNP-HCl may interfere with mitochondrial function, a known effect of some small molecule inhibitors.[3][4] This can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of the apoptotic cascade.[5]
-
Induction of Apoptosis: The disruption of key survival pathways or direct mitochondrial damage can trigger programmed cell death, or apoptosis. This is often mediated by the activation of a family of proteases called caspases.[6][7][8]
Q2: Why are my primary cells so much more sensitive to AMNP-HCl than my immortalized cancer cell lines?
A2: This is a common and expected observation. Primary cells are generally more sensitive to cytotoxic agents for several reasons:
-
Robust Survival Signaling in Cancer Cells: Cancer cell lines often have mutations that activate pro-survival pathways and inactivate cell death pathways, making them inherently more resistant to toxic insults.
-
Physiological Relevance: Primary cells better reflect the biology of in vivo tissues but lack the adaptive advantages of immortalized lines.[9] They have a finite lifespan and are more susceptible to environmental stressors.[10]
-
Slower Metabolism and Proliferation: Primary cells typically divide more slowly than cancer cell lines. Some cytotoxic effects are linked to the cell cycle, and the different proliferation rates can lead to varied responses.
Q3: What are the initial morphological signs of AMNP-HCl cytotoxicity I should look for?
A3: Visual inspection under a microscope is the first line of defense. Key indicators of cytotoxicity include:
-
Changes in Morphology: Cells may shrink, round up, and detach from the culture surface.
-
Membrane Blebbing: The appearance of small, bubble-like protrusions on the cell surface is a classic sign of apoptosis.
-
Increased Debris: A noticeable increase in floating cells and cellular fragments in the culture medium.
-
Rapid pH Change: A rapid acidification of the culture medium (yellowing) can indicate widespread cell death and lysis.[11]
Q4: I'm just starting my experiments. What is a safe starting concentration range for AMNP-HCl in primary cells?
A4: If you have previously worked with cancer cell lines, you should start with a concentration at least one order of magnitude lower for primary cells. We recommend performing a broad dose-response curve, starting from a very low concentration (e.g., 1 nM) and increasing logarithmically up to the concentration used in your cancer cell line experiments (e.g., 10 µM). This will help you identify the narrow window between the desired on-target effect and the onset of general cytotoxicity.
Part 2: Troubleshooting Guides
This section provides structured approaches to common experimental problems.
Problem 1: Massive Cell Death Observed Within 0-12 Hours of Treatment
You've added AMNP-HCl to your primary cell culture, and within a few hours, you observe widespread cell detachment and lysis.
The concentration of AMNP-HCl may be too high, leading to rapid inhibition of kinases essential for primary cell survival.
Mitigation Strategy: Dose-Response and Time-Course Optimization
The goal is to find the lowest effective concentration and the optimal time point to assess the desired biological effect before widespread cell death occurs.
-
Design a Granular Dose-Response Experiment: Test a range of AMNP-HCl concentrations, for example, from 1 nM to 10 µM, using half-log dilutions (e.g., 1, 3, 10, 30, 100 nM...).
-
Perform a Time-Course Analysis: At a selection of concentrations, measure cell viability at multiple time points (e.g., 4, 8, 12, 24, and 48 hours). This helps to distinguish between acute and delayed toxicity.
-
Utilize a Sensitive Viability Assay: Assays like the RealTime-Glo™ MT Cell Viability Assay allow for the continuous monitoring of viability from the same well, reducing variability. Standard endpoint assays like MTT can also be used, but be aware that they measure metabolic activity, which can be affected by the compound without causing cell death.[12][13][14]
| Parameter | Recommendation | Rationale |
| Concentration Range | 1 nM - 10 µM (Half-Log Dilutions) | Identifies the precise IC50 for cytotoxicity. |
| Time Points | 4, 8, 12, 24, 48 hours | Differentiates acute from chronic effects. |
| Assay Type | Real-time luminescence or endpoint metabolic assay | Provides kinetic data and reduces plate-to-plate variability. |
AMNP-HCl is a hydrochloride salt, suggesting its solubility may be pH-dependent. If the compound precipitates out of solution in your culture medium, these crystals can be directly toxic to cells, causing physical damage.
Mitigation Strategy: Vehicle and Formulation Optimization
-
Check for Precipitate: Before adding to cells, prepare the highest concentration of AMNP-HCl in your final culture medium and inspect it under a microscope. Look for any crystalline structures.
-
Optimize the Solvent: While DMSO is common, consider testing other biocompatible solvents. Ensure the final solvent concentration in your culture medium is low (typically <0.1%) and consistent across all wells.
-
Pre-warm All Reagents: Ensure your culture medium and drug dilutions are pre-warmed to 37°C before adding them to the cells to prevent temperature-related precipitation.
-
Consider Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with compounds. If permissible for your cell type, test if reducing the serum percentage affects solubility or toxicity.[11]
Problem 2: Gradual Decrease in Cell Viability Over 24-48 Hours
Your cells appear healthy initially, but you observe a steady decline in viability and an increase in floating cells over one to two days.
This is a likely mechanism for a kinase inhibitor. AMNP-HCl may be inhibiting a survival pathway, leading to the activation of the programmed cell death cascade.[7][15][16]
Mitigation Strategy: Assess and Inhibit Caspase Activity
The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[8]
-
Measure Caspase-3/7 Activity: Use a sensitive luminescent assay, such as the Caspase-Glo® 3/7 Assay, to quantify the activation of these key executioner caspases.[17][18][19] Perform this assay in parallel with your viability assay. A significant increase in caspase activity preceding or coinciding with cell death strongly implicates apoptosis.
-
Diagnostic Use of a Pan-Caspase Inhibitor: Co-treat cells with AMNP-HCl and a broad-spectrum caspase inhibitor like Z-VAD-FMK. If Z-VAD-FMK rescues the cells from death, it provides strong evidence that the cytotoxicity is caspase-dependent. Note: This is a diagnostic tool, not a long-term solution, as it alters the cell's natural response.
Mitochondrial disruption can lead to the overproduction of Reactive Oxygen Species (ROS), which damages cellular components and can trigger apoptosis.[20][21]
Mitigation Strategy: Measure ROS and Co-treat with Antioxidants
-
Quantify ROS Levels: Use a probe-based assay, such as the ROS-Glo™ H₂O₂ Assay, to measure the levels of hydrogen peroxide, a common and relatively stable ROS molecule.[22][23] An increase in ROS levels after AMNP-HCl treatment suggests oxidative stress is a contributing factor.
-
Co-treatment with an Antioxidant: Test whether co-administering an antioxidant, such as N-acetylcysteine (NAC), can mitigate the cytotoxicity.[24][25] If NAC improves cell viability, it indicates that oxidative stress is part of the toxic mechanism. This can help you understand the off-target effects of your compound.
| Diagnostic Experiment | Expected Outcome if Hypothesis is Correct | Recommended Mitigation/Next Step |
| Caspase-Glo® 3/7 Assay | Increased luminescence (caspase activity) with AMNP-HCl treatment. | Focus on downstream apoptotic signaling; investigate Bcl-2 family proteins. |
| ROS-Glo™ H₂O₂ Assay | Increased luminescence (ROS levels) with AMNP-HCl treatment. | Co-treat with antioxidants like NAC to rescue phenotype. |
| Co-treatment with Z-VAD-FMK | Increased cell viability compared to AMNP-HCl alone. | Confirms apoptosis as the primary death mechanism. |
| Co-treatment with N-acetylcysteine | Increased cell viability compared to AMNP-HCl alone. | Confirms oxidative stress as a key contributor to cell death. |
Problem 3: High Variability and Poor Reproducibility Between Experiments
You are getting inconsistent IC50 values or observing different levels of cytotoxicity with each new experiment, even when using the same protocol.
Primary cells are not as uniform as immortalized cell lines. Donor-to-donor variability, passage number, and even lot-to-lot differences in culture media or serum can introduce significant variability.[11][26][27]
Mitigation Strategy: Implement Rigorous Quality Control
-
Standardize Cell Source and Passage Number: Whenever possible, use cells from a single donor lot for a complete set of experiments. Keep passage numbers low, as primary cells can change their characteristics with time in culture.
-
Qualify New Reagent Lots: Before using a new lot of FBS or culture medium in a critical experiment, test it against the old lot. Run a simple viability assay with a control compound to ensure the cellular response is consistent.
-
Ensure Consistent Cell Health and Density: Always plate cells at the same density and ensure they are in the logarithmic growth phase before starting an experiment.[28] Perform a baseline viability check before adding your compound.
-
Maintain Aseptic Technique: Low-level microbial contamination, particularly with mycoplasma, can stress cells and alter their response to drugs.[26][29] Regularly test your cultures for mycoplasma.
Part 3: Key Experimental Protocols
These are condensed, step-by-step guides for the diagnostic assays mentioned above.
Protocol 1: Dose-Response Cytotoxicity Using an Endpoint Assay (e.g., MTT)
-
Cell Plating: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of AMNP-HCl in culture medium. Also include a vehicle-only control.
-
Treatment: Remove the old medium and add 100 µL of the compound dilutions to the appropriate wells. Incubate for the desired time (e.g., 24 or 48 hours).
-
Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well and mix thoroughly.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment via Caspase-Glo® 3/7 Assay
-
Plate and Treat Cells: Follow steps 1-3 from Protocol 1.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[19][30] Allow it to equilibrate to room temperature.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate.
-
Incubation: Mix the contents on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the luminescence using a plate-reading luminometer.
-
Analysis: An increase in relative luminescence units (RLU) compared to the vehicle control indicates apoptosis.[17]
Protocol 3: Oxidative Stress Assessment via ROS-Glo™ H₂O₂ Assay
-
Plate and Treat Cells: Seed cells in a white, opaque 96-well plate suitable for luminescence assays. Treat with AMNP-HCl for the desired time.
-
Substrate Addition: Prepare the H₂O₂ Substrate solution and add 20 µL to each well. Incubate for 2-6 hours at 37°C.[22][31]
-
Detection Reagent: Add 100 µL of ROS-Glo™ Detection Reagent to each well.
-
Incubation: Incubate for 20 minutes at room temperature.
-
Readout: Measure luminescence.
-
Analysis: An increase in RLU compared to the vehicle control indicates an increase in H₂O₂ levels.
Part 4: Visualization & Workflows
Diagram 1: Troubleshooting Workflow for AMNP-HCl Cytotoxicity
Caption: A decision tree for troubleshooting AMNP-HCl cytotoxicity.
Diagram 2: Hypothetical Signaling Pathway of AMNP-HCl Action
Sources
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- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]
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- 12. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 15. Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 18. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
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- 20. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ROS-Glo™ H2O2 Assay [promega.sg]
- 23. ROS-Glo™ H2O2 Assay Protocol [worldwide.promega.com]
- 24. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimization of Reaction Conditions for N-Phenylbenzamide Derivatives
Welcome to the technical support center for the synthesis and optimization of N-phenylbenzamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these important structural motifs. Here, we move beyond simple protocols to provide in-depth, field-tested insights into common experimental challenges. Our focus is on the causality behind reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-phenylbenzamide derivatives?
A: The most prevalent and robust laboratory method is the Schotten-Baumann reaction.[1][2] This involves the acylation of an aniline derivative with a benzoyl chloride derivative in the presence of a base. The primary advantage of this method is its broad applicability to a wide range of substituted anilines and benzoyl chlorides.
Q2: I am not getting any product. What are the most likely initial problems to investigate?
A: If there is a complete failure of the reaction, the two most probable causes are the quality of your starting materials and the reaction setup. Firstly, your benzoyl chloride may have hydrolyzed.[1][3][4] Benzoyl chlorides are highly reactive towards water, and exposure to atmospheric moisture or wet solvents will convert them to unreactive benzoic acid. Secondly, if the reaction is performed without a base, the hydrochloric acid (HCl) byproduct will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[3][5][6]
Q3: My reaction yield is consistently low. What are the key parameters I should focus on for optimization?
A: Low yields are a common issue that can often be resolved by systematically evaluating a few key parameters. The primary culprits are typically incomplete reaction, side reactions (like hydrolysis of the acyl chloride), and product loss during the workup and purification stages.[1][4] Careful control of reaction temperature, ensuring anhydrous conditions, and optimizing the purification process are critical first steps.
Q4: How do electron-donating or electron-withdrawing groups on my aniline or benzoyl chloride affect the reaction?
A: Substituent effects play a predictable role in reaction kinetics. Electron-donating groups on the aniline (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the nitrogen atom, generally leading to a faster reaction rate. Conversely, electron-withdrawing groups on the aniline (e.g., -NO₂, -Cl) decrease its nucleophilicity and slow the reaction down. For the benzoyl chloride, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[7]
Troubleshooting Guide: From Low Yield to High Purity
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of N-phenylbenzamide derivatives.
Visual Troubleshooting Workflow
Below is a decision tree to guide you through the troubleshooting process based on your experimental observations.
Caption: A decision tree for troubleshooting common issues in N-phenylbenzamide synthesis.
Detailed Problem Analysis and Solutions
| Problem | Potential Cause | Scientific Rationale & Solution |
| Low or No Yield | 1. Hydrolysis of Benzoyl Chloride | Rationale: Benzoyl chloride is highly electrophilic and reacts readily with water to form the corresponding benzoic acid, which is unreactive towards the aniline under these conditions.[1][4] Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dichloromethane, THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1] |
| 2. Protonation of Aniline | Rationale: The reaction generates one equivalent of HCl.[5][6] If no base is present, this strong acid will protonate the basic nitrogen of the unreacted aniline, forming an unreactive ammonium salt and effectively stopping the reaction.[2][5] Solution: Use a suitable base to neutralize the HCl as it is formed. For Schotten-Baumann conditions, an aqueous solution of NaOH is common.[2][5] Alternatively, in a non-aqueous setup, a tertiary amine like triethylamine or pyridine can be used. | |
| 3. Insufficient Mixing | Rationale: In a biphasic Schotten-Baumann reaction (e.g., dichloromethane and water), the reaction occurs at the interface between the two layers.[8] Poor mixing leads to a small interfacial surface area, drastically reducing the reaction rate. Solution: Use a magnetic stirrer set to a high speed to ensure vigorous mixing and the formation of an emulsion. This maximizes the contact between the reactants in the organic phase and the base in the aqueous phase. | |
| Product is Contaminated with Starting Materials | 1. Incomplete Reaction | Rationale: The reaction may not have reached completion due to insufficient time or non-optimal temperature. Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5][9] If starting materials persist, consider extending the reaction time or gently warming the mixture after the initial exothermic addition of the acyl chloride.[1] |
| 2. Inefficient Workup | Rationale: The workup procedure is designed to remove unreacted starting materials and byproducts. For instance, an acidic wash removes unreacted aniline, while a basic wash removes unreacted benzoic acid. Solution: After the reaction, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the aniline, followed by a dilute base (e.g., 1M NaOH or saturated NaHCO₃) to remove any benzoic acid formed from hydrolysis.[10] | |
| Product is Difficult to Purify | 1. Formation of Byproducts | Rationale: Besides hydrolysis, other side reactions can occur. If using a coupling reagent like DCC (dicyclohexylcarbodiimide), the dicyclohexylurea (DCU) byproduct can be difficult to remove.[9] Solution: For DCU, it is often insoluble in many organic solvents and can be removed by filtration. If purification by recrystallization is failing, column chromatography is a more effective method for separating compounds with different polarities.[9] |
| 2. Inappropriate Recrystallization Solvent | Rationale: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Solution: Systematically screen for a suitable recrystallization solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes). Ensure you are not using an excessive volume of solvent, as this can lead to significant product loss in the mother liquor.[4] |
Experimental Protocols
Protocol 1: General Synthesis of N-Phenylbenzamide via Schotten-Baumann Conditions
This protocol describes a general method for the acylation of aniline with benzoyl chloride.
Caption: General workflow for N-phenylbenzamide synthesis via the Schotten-Baumann reaction.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline derivative (1.0 equivalent) in a suitable organic solvent like dichloromethane (DCM) or diethyl ether. Add an equal volume of a 10% aqueous sodium hydroxide (NaOH) solution.
-
Reaction:
-
Cool the biphasic mixture to 0-5 °C using an ice-water bath and begin vigorous stirring.[5]
-
Slowly add the benzoyl chloride derivative (1.05-1.1 equivalents) dropwise to the rapidly stirred mixture over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side reactions.[11]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-3 hours.
-
-
Monitoring: Monitor the reaction's progress by TLC, checking for the disappearance of the aniline starting material.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove any unreacted aniline), saturated aqueous NaHCO₃ (to remove any benzoic acid), and finally with brine (to remove residual water).[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Amide Synthesis using a Coupling Agent (DIC/HOBt)
This method is useful when starting from a carboxylic acid instead of an acyl chloride, particularly for sensitive substrates.
Step-by-Step Methodology:
-
Activation: Dissolve the benzoic acid derivative (1.0 equivalent), N-hydroxybenzotriazole (HOBt, 1.2 equivalents), and the aniline derivative (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling: Cool the solution to 0 °C in an ice bath. Add N,N'-diisopropylcarbodiimide (DIC, 1.2 equivalents) dropwise.[10]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[10]
References
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved February 6, 2026, from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved February 6, 2026, from [Link]
-
Zhang, L., et al. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(5), 6473-6487. [Link]
- Google Patents. (n.d.). N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
-
ACS Publications. (2023, September 20). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Retrieved February 6, 2026, from [Link]
-
Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery, 1, 623-630. [Link]
-
Slideshare. (2018, November 7). Synthesis of benzamide from benzyl chloride. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 6, 2026, from [Link]
-
SYNTHESIS Benzanilide BY BENZOLATION. (n.d.). Retrieved February 6, 2026, from [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (2021, May 24). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Retrieved February 6, 2026, from [Link]
-
PMC - NIH. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Retrieved February 6, 2026, from [Link]
-
PMC. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2015). Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System. Retrieved February 6, 2026, from [Link]
-
PMC - NIH. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved February 6, 2026, from [Link]
-
Chegg.com. (2022, February 14). Solved 3. Explain why the reaction of substituted benzoyl | Chegg.com. Retrieved February 6, 2026, from [Link]
-
SciSpace. (2021). Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in. Retrieved February 6, 2026, from [Link]
-
PubMed. (2018). Room temperature N-heterocyclic carbene manganese catalyzed selective N-alkylation of anilines with alcohols. Retrieved February 6, 2026, from [Link]
-
PMC - PubMed Central. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Retrieved February 6, 2026, from [Link]
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dealing with batch-to-batch variability of 3-(aminomethyl)-N-phenylbenzamide hydrochloride
Technical Support Center: 3-(aminomethyl)-N-phenylbenzamide hydrochloride
A Guide to Understanding and Managing Batch-to-Batch Variability
Introduction
Welcome to the technical support center for 3-(aminomethyl)-N-phenylbenzamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. While 3-(aminomethyl)-N-phenylbenzamide hydrochloride is a specific molecule, it belongs to a class of compounds—substituted benzamides formulated as hydrochloride salts—that are fundamental in medicinal chemistry.
Batch-to-batch variability is an inherent challenge in chemical synthesis and can significantly impact experimental reproducibility, leading to inconsistent results in biological assays and analytical measurements.[1] This guide provides a framework for understanding the potential sources of this variability, troubleshooting common issues, and implementing robust analytical protocols to ensure the quality and consistency of each new batch you receive. Our goal is to empower you with the scientific rationale and practical methodologies to mitigate the risks associated with batch inconsistency.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the quality and consistency of 3-(aminomethyl)-N-phenylbenzamide hydrochloride.
Q1: What are the primary sources of batch-to-batch variability for a compound like this?
A: Variability can stem from several stages of the manufacturing process. The most common sources include:
-
Chemical Purity: The presence of organic impurities such as starting materials, by-products from the synthesis, intermediates, and degradation products.[2]
-
Solid-State Properties (Polymorphism): The compound can exist in different crystalline forms, known as polymorphs.[3] Different polymorphs of the same compound can have distinct physical properties, including solubility, dissolution rate, and stability, which can dramatically affect biological availability.[3][4] This is a critical and often overlooked source of variability for hydrochloride salts.[5]
-
Residual Solvents & Inorganic Impurities: Solvents used during synthesis and purification may remain in the final product. Inorganic impurities, such as reagents, ligands, or catalysts, can also be present.[2]
-
Physical Properties: Factors like particle size distribution, crystal shape, and agglomeration can vary between batches, affecting handling, formulation, and dissolution.[6]
Q2: My new batch has a different color or crystal appearance. How significant is this?
A: A change in physical appearance should always be treated as a significant observation warranting further investigation. While a slight color variation could be due to trace, benign impurities, it can also indicate:
-
A higher level of a chromophoric (light-absorbing) impurity.
-
A different polymorphic form, as different crystal lattices can refract light differently.
-
Degradation of the material due to improper storage or exposure to light or heat.[7]
Do not assume the batch is acceptable based on purity data alone. A visual inspection is your first line of defense.
Q3: What is polymorphism, and why is it so critical for a hydrochloride salt?
A: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[8] These different structures, or polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice. This can lead to significant differences in physical properties:
-
Solubility and Dissolution Rate: A less stable polymorph is often more soluble than the most stable form. If one batch is Form A (low solubility) and the next is Form B (higher solubility), you will see major differences in how quickly the compound dissolves in your assay buffer, directly impacting the effective concentration and bioavailability.[3][9]
-
Stability: Metastable polymorphs can convert to a more stable form over time, especially under stress (heat, humidity, grinding). This could happen during storage or even during your experiment.
-
Manufacturing and Formulation: Properties like flowability and compressibility are dependent on the crystal form, affecting downstream processes like tablet manufacturing.[3]
Hydrochloride salts are frequently prone to polymorphism due to the hydrogen bonding and ionic interactions involved in their crystal packing.
Q4: The Certificate of Analysis (CofA) shows >99% purity by HPLC, but my biological assay results are inconsistent. What could be the cause?
A: This is a classic and challenging issue. A standard HPLC purity test may not tell the whole story. Several factors could be at play:
-
The CofA method is not stability-indicating: The HPLC method might not be able to separate the main compound from a critical impurity that has a similar structure and retention time.
-
The impurity has high potency: A very small amount (<0.5%) of a highly potent, structurally related impurity (e.g., an agonist or antagonist) could be present, which is enough to disrupt your biological assay but still fall within the "high purity" specification.
-
Polymorphism: As discussed in Q3, the batch may be pure chemically but exist in a different polymorphic form with lower solubility, leading to a lower effective concentration in your assay.[3] A standard HPLC analysis, where the sample is fully dissolved in a strong organic solvent, would not detect this.
-
Assay-specific interference: The variability might not be from the compound itself but from other sources like reagents, cell culture conditions, or instrumentation.[10] It is crucial to run a reference standard from a known, well-characterized "golden batch" alongside the new batch to confirm the issue lies with the compound.
Part 2: Troubleshooting Guide: From Observation to Solution
This section provides structured workflows for diagnosing and resolving specific experimental problems linked to batch variability.
Issue 1: Inconsistent Biological Activity or Assay Results
You observe a significant shift in potency (e.g., EC₅₀, IC₅₀), maximum effect, or general reproducibility compared to a previous batch.
-
Hypothesis A: Chemical Purity Issue. An unknown impurity is interfering with the assay.
-
Hypothesis B: Solid-State (Polymorph) Issue. The compound from the new batch has different solubility or dissolution properties in the assay medium.[9]
Caption: Workflow for troubleshooting inconsistent biological activity.
-
High-Resolution LC-MS Analysis: Use a high-resolution mass spectrometer to get accurate mass data for all minor peaks detected in your HPLC. This is the first step to identifying potential impurities by proposing elemental formulas.
-
¹H NMR for Identity and Purity Confirmation: Nuclear Magnetic Resonance (NMR) provides an orthogonal confirmation of the compound's structure.[11] Compare the ¹H NMR spectrum of the new batch to the reference standard. Look for new, unexpected peaks, even at low levels. The integration of these peaks relative to the main compound can give a rough estimate of impurity levels.
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the solid crystal form.[8] Run an XRPD scan on the dry powder of both the new batch and the reference batch. If the diffraction patterns are different, you have confirmed the presence of different polymorphs.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It can detect melting points, phase transitions between polymorphs, and the presence of solvates (crystals containing solvent).[12] Different polymorphs will have different melting points and thermal behaviors.
Issue 2: Variable Solubility or Slower-than-Expected Dissolution
You notice that the new batch is harder to dissolve in your standard solvent system or takes significantly longer to go into solution.
-
Hypothesis A: Polymorphism. This is the most probable cause. A more stable, less soluble crystal form has been supplied.[3]
-
Hypothesis B: Incorrect Salt Stoichiometry. The material may not be the fully formed hydrochloride salt, but rather a mix of the salt and the less soluble freebase form.
-
Hypothesis C: Particle Size. Larger particles will dissolve more slowly than smaller ones due to reduced surface area.[9]
-
Perform a Controlled Solubility Study: Accurately measure the solubility of the new batch versus the reference batch in your key experimental buffer.
-
Characterize the Solid State (XRPD & DSC): As in the previous issue, XRPD and DSC are essential tools to check for polymorphism, which is a primary driver of solubility differences.[12]
-
Particle Size Analysis: Use techniques like laser diffraction to measure the particle size distribution of the powder.
-
Confirm Salt Form: Techniques like ion chromatography or potentiometric titration can be used to quantify the chloride content, confirming that the correct salt stoichiometry is present.
Part 3: Standardized Analytical Protocols
These protocols provide a starting point for the in-house qualification of new batches of 3-(aminomethyl)-N-phenylbenzamide hydrochloride.
Protocol 1: Purity Assessment via Reverse-Phase HPLC-UV
Purpose: To quantify the purity of the main component and detect any organic impurities. Aromatic amines and benzamides are well-suited for reverse-phase HPLC with UV detection.[13][14][15]
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm (or optimal wavelength determined by UV scan)
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water at a concentration of 1 mg/mL.
Causality: The gradient elution, starting from a highly aqueous mobile phase, ensures that polar impurities are retained and separated, while the ramp to a high organic concentration ensures that the main compound and any non-polar impurities are eluted from the C18 column. Formic acid is used to acidify the mobile phase, ensuring the primary amine is protonated and yields good peak shape.
Protocol 2: Identity Confirmation via ¹H NMR Spectroscopy
Purpose: To confirm the chemical structure of the compound and check for the presence of structurally related impurities.[11][16]
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). Rationale: DMSO is an excellent solvent for polar compounds and hydrochloride salts, and it does not exchange with the amide N-H proton, allowing it to be observed.
-
Sample Concentration: ~5-10 mg in 0.7 mL of solvent.
-
Key Regions to Analyze:
-
Aromatic Protons (δ ~7-9 ppm): The splitting patterns and integration of these peaks confirm the substitution pattern on both phenyl rings.
-
Amide N-H Proton (δ >8 ppm): Often a broad singlet.
-
Aminomethyl (-CH₂-) Protons (δ ~4 ppm): A singlet (or AB quartet depending on chirality) that should integrate to 2 protons.
-
Amine -NH₃⁺ Protons: Often a very broad signal, may exchange with residual water.
-
-
Procedure: Acquire a standard 1D proton spectrum. Compare the chemical shifts, multiplicities, and integrations to a reference spectrum or theoretical values. Any unassigned peaks should be investigated as potential impurities.
Protocol 3: Solid-State Characterization via X-Ray Powder Diffraction (XRPD)
Purpose: To identify the crystalline form (polymorph) of the material.[8]
-
Instrument: Benchtop or floor-standing powder X-ray diffractometer.
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Scan Range (2θ): 2° to 40°
-
Step Size: 0.02°
-
Scan Speed: ~1°/min
-
Sample Preparation: Gently press a small amount of dry powder (~20 mg) onto the sample holder to ensure a flat surface. Avoid aggressive grinding, which can induce phase changes.
-
Data Analysis: Compare the resulting diffractogram to that of a reference standard. The peak positions (in 2θ) are characteristic of a specific crystal lattice. Differences in peak positions or the appearance/disappearance of peaks indicate a different polymorph.
Part 4: Data Interpretation & Visualization
Table 1: Example Impurity Profile & Action Thresholds
This table provides a framework for classifying and acting upon impurities based on internationally recognized guidelines.[2] The thresholds are based on a hypothetical maximum daily dose of <2 g/day .[17][18]
| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold | Recommended Action |
| Any Unidentified Impurity | > 0.05% | > 0.10% | > 0.15% | If >0.10%, structure must be elucidated (e.g., via MS, NMR). If >0.15%, toxicological data is required to qualify its safety. |
| Any Identified Impurity | > 0.05% | N/A | > 0.15% | If >0.15%, toxicological data is required. |
| Total Impurities | N/A | N/A | N/A | Typically, a limit of <1.0% is applied. |
Source: Adapted from ICH Q3A(R2) Guidelines.[2]
Visualization: Impact of Impurity on a Biological System
The presence of a structurally similar impurity can lead to unexpected biological results. For example, a regioisomer (e.g., the 2- or 4-aminomethyl isomer) formed during synthesis could bind to the same target receptor but act as an antagonist instead of an agonist.
Caption: How a competitive antagonist impurity can block the desired biological signal.
References
-
Adams, C., et al. (2020). Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
Cogdill, J., et al. (2020). Identifying sources of batch to batch variation in processability. ResearchGate. Available at: [Link]
-
PharmTech. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Pharmaceutical Technology. Available at: [Link]
-
Li, Y., et al. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Diagnostics. Available at: [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Crystallography Reviews. (2010). Polymorph screening in pharmaceutical development. Taylor & Francis Online. Available at: [Link]
-
AAPS PharmSciTech. (2014). Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling. Springer. Available at: [Link]
-
BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. Available at: [Link]
-
Sterling Pharma Solutions. (2023). API Development Trends: Solid Form Development. Sterling Pharma Solutions. Available at: [Link]
-
Manufacturing Chemist. (2014). The impact of API properties on product design. Manufacturing Chemist. Available at: [Link]
-
PubMed. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2008). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. Available at: [Link]
-
Unchained Labs. (n.d.). High-throughput polymorph screening of active pharmaceutical ingredients. Unchained Labs. Available at: [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Publishing. Available at: [Link]
-
Oxford Academic. (n.d.). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Oxford University Press. Available at: [Link]
-
Royal Society of Chemistry. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Available at: [Link]
-
Pharmaceutical Outsourcing. (2023). Control and Selection of API Solid State Attributes. Pharmaceutical Outsourcing. Available at: [Link]
-
CRYSFORMA. (n.d.). Polymorph screening. CRYSFORMA. Available at: [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. IJPI. Available at: [Link]
-
ResearchGate. (2018). Impact of API (Active Pharmaceutical Ingredient) Source Selection on Generic Drug Products. ResearchGate. Available at: [Link]
-
IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available at: [Link]
-
YouTube. (2023). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available at: [Link]
-
MCA The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. MCA The Gambia. Available at: [Link]
Sources
- 1. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. researchgate.net [researchgate.net]
- 7. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.com]
- 8. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 9. Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. mca.gm [mca.gm]
Technical Guide: Enhancing Selectivity of N-Phenylbenzamide Inhibitors
The following technical guide is designed for researchers and drug discovery professionals optimizing N-phenylbenzamide scaffolds. It synthesizes current medicinal chemistry strategies with practical troubleshooting protocols.
Executive Summary: The Scaffold Paradox
The N-phenylbenzamide moiety is a "privileged scaffold" in medicinal chemistry, serving as the core for inhibitors targeting kinases (BCR-ABL, VEGFR), histone deacetylases (HDACs), and nuclear receptors (FXR). Its ubiquity is a double-edged sword: the amide linker mimics the peptide bond, allowing broad binding affinity, but this often results in promiscuity (off-target effects).
This guide addresses the critical challenge: How to convert a promiscuous N-phenylbenzamide "binder" into a highly selective "inhibitor".
Troubleshooting & Optimization Strategies
Module A: Mitigating Kinase Promiscuity (Type I vs. Allosteric)
User Query: “My N-phenylbenzamide derivative shows nanomolar potency against my target kinase but hits 30+ other kinases in the panel. How do I narrow the spectrum?”
Technical Insight: Most N-phenylbenzamides act as Type I or Type II ATP-competitive inhibitors. They bind to the hinge region via the amide nitrogen/oxygen. To gain selectivity, you must extend the molecule to interact with non-conserved regions, such as the "gatekeeper" residue or allosteric pockets.
Troubleshooting Steps:
-
Gatekeeper Exploitation:
-
Action: Identify the gatekeeper residue (e.g., Threonine in Abl, Methionine in others) in the ATP binding pocket.
-
Modification: Introduce bulky hydrophobic groups (e.g., trifluoromethyl, tert-butyl) at the meta-position of the benzamide ring. This forces the molecule into the hydrophobic back pocket, which varies significantly between kinases.
-
-
Switch to Allosteric Targeting (Type III/IV):
-
Context: Recent data on Aurora Kinase A (AurkA) inhibitors demonstrates that N-benzylbenzamides (structural homologs) can target the "Y-pocket," disrupting the AurkA-TPX2 protein-protein interaction rather than competing with ATP.[1]
-
Protocol: Modify the N-phenyl ring to include a benzyl extension or a phenoxy linker to reach these distal regulatory sites.
-
Module B: Isoform Selectivity (PARP & Cholinesterases)
User Query: “I need to inhibit PARP10 without affecting PARP1. My current benzamide hits both.”
Technical Insight: While the nicotinamide binding pocket is conserved, the hydrophobic clefts surrounding it differ. Research indicates that 4-phenoxybenzamides exhibit high selectivity for PARP10 over PARP1.
Optimization Table: Substituent Effects on Selectivity
| Target Family | Critical Modification | Mechanism of Selectivity | Reference |
| PARP10 | 4-phenoxy substitution on the benzamide | Exploits the unique hydrophobic cleft of PARP10; sterically clashes with PARP1. | [1] |
| Cholinesterases | 5-chloro-2-hydroxy substitution | Creates "pseudo-irreversible" inhibition via ester/phosphate formation. | [2] |
| FXR Antagonists | Removal of lipophilic tails | Reduces toxicity and improves specificity for the nuclear receptor ligand binding domain. | [3] |
Module C: Metabolic Stability & Toxicity
User Query: “My compound is selective in vitro but clears rapidly in microsomes. Is the amide bond the problem?”
Technical Insight: The amide bond itself is relatively stable, but the N-phenyl ring is a hotspot for oxidative metabolism (hydroxylation) by CYP450s. Furthermore, high lipophilicity (cLogP > 5) correlates with off-target toxicity.
Corrective Actions:
-
Block Metabolic Hotspots: Substitute the para-position of the N-phenyl ring with Fluorine or Chlorine. This prevents ring oxidation without significantly altering steric bulk.
-
Scaffold Hopping: Replace the phenyl ring with a pyridine or pyrimidine. This reduces lipophilicity (lowering cLogP) and often improves solubility while maintaining the hydrogen bond acceptor/donor motif.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of N-Phenylbenzamide Libraries
Objective: Rapidly generate diverse analogs to probe the "gatekeeper" region.
Reagents:
-
Substituted Benzoic Acid (1.0 equiv)
-
Substituted Aniline (1.0 equiv)
-
Phosphorus Trichloride (PCl₃) or Thionyl Chloride (SOCl₂)
-
Solvent: Chlorobenzene or Toluene
Workflow:
-
Activation: Suspend the substituted benzoic acid in chlorobenzene.
-
Addition: Add the substituted aniline followed by PCl₃ (0.5 equiv).
-
Irradiation: Heat in a microwave reactor at 100–120°C for 10–20 minutes. Note: Conventional heating requires reflux for 2–4 hours.
-
Workup: Cool to RT. If a precipitate forms, filter and wash with hexanes. If soluble, wash with 10% NaHCO₃ and brine, then dry over MgSO₄.
-
Validation: Verify amide formation via IR (distinct peak at ~1650 cm⁻¹) and ¹H NMR (amide proton singlet at 8.0–10.0 ppm).
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
Objective: Distinguish between non-specific aggregation and true binding.
-
Preparation: Mix Recombinant Protein (2–5 µM) with SYPRO Orange dye (5x) in assay buffer.
-
Treatment: Add the N-phenylbenzamide inhibitor (10–50 µM). Include DMSO control.
-
Measurement: Run a melt curve (25°C to 95°C, 0.5°C/min ramp) using a qPCR machine.
-
Analysis: Calculate the Melting Temperature (
).- : Indicates specific binding (stabilization).
-
No shift or negative shift: Indicates non-binding or destabilization (potential aggregation/denaturation).
Visualizing the Optimization Logic
The following diagram illustrates the decision tree for optimizing an N-phenylbenzamide hit based on initial screening results.
Caption: Decision tree for optimizing N-phenylbenzamide selectivity based on target class and binding mode analysis.
References
-
RWTH Aachen University. (2013). 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. RWTH Publications.
-
Kuca, K. et al. (2018). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. ResearchGate.
-
Merk, D. et al. (2018).[2] Structural optimization and in vitro profiling of N-phenylbenzamide-based farnesoid X receptor antagonists. Bioorganic & Medicinal Chemistry.
-
BenchChem. (2025).[3] An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide.
-
Lee, H. et al. (2024). Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. PubMed.[4]
Sources
- 1. Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural optimization and in vitro profiling of N-phenylbenzamide-based farnesoid X receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting mass spectrometry signal suppression for 3-(aminomethyl)-N-phenylbenzamide hydrochloride
Technical Support Center: 3-(aminomethyl)-N-phenylbenzamide hydrochloride
A Senior Application Scientist's Guide to Troubleshooting Signal Suppression in Mass Spectrometry
Welcome to the technical support center for the analysis of 3-(aminomethyl)-N-phenylbenzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal suppression during LC-MS analysis. As your virtual application scientist, my goal is to provide not just steps, but the scientific rationale behind them, empowering you to develop robust and reliable analytical methods.
Understanding the Analyte: 3-(aminomethyl)-N-phenylbenzamide
Before diving into troubleshooting, let's consider the physicochemical properties of our target molecule. Based on its structure, 3-(aminomethyl)-N-phenylbenzamide possesses a primary amine (a site for protonation) and a moderately polar benzamide structure.[1] These features make it a good candidate for positive mode electrospray ionization (ESI). However, the primary amine can also interact with acidic silanols on silica-based columns, and its overall properties mean it may co-elute with endogenous matrix components that are notorious for causing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem?
Ion suppression is a type of matrix effect where the signal intensity of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[2][3] This phenomenon occurs within the mass spectrometer's ion source, where these interfering components compete with the analyte for ionization efficiency.[3] The result is a loss of sensitivity, poor reproducibility, and compromised accuracy in quantitative studies.[4]
Q2: What are the most common causes of signal suppression for a compound like this, especially in biological samples?
For bioanalytical assays (e.g., in plasma or serum), the primary culprits are phospholipids from cell membranes.[4][5][6] These high-concentration, endogenous molecules often elute in the same chromatographic region as many small molecule drugs and are potent suppressors in positive ESI mode.[6] Other sources include salts, formulation excipients, and endogenous metabolites.[2][7]
Q3: How can I quickly determine if I have an ion suppression problem?
The most definitive method is a post-column infusion experiment.[8][9] In this setup, your analyte solution is continuously infused into the mass spectrometer after the analytical column. When you inject a blank, extracted matrix sample, any dip in the constant analyte signal directly corresponds to a region of ion suppression in your chromatogram.[8][9] If this dip coincides with your analyte's retention time, suppression is confirmed.
Systematic Troubleshooting of Signal Suppression
Encountering poor signal, high variability, or failing system suitability for 3-(aminomethyl)-N-phenylbenzamide hydrochloride can be frustrating. This guide provides a logical workflow to diagnose and resolve the root cause.
Caption: A systematic workflow for diagnosing and resolving ion suppression.
Step 1: Confirming and Characterizing the Suppression
Before making changes, you must confirm that the issue is indeed ion suppression.
-
Baseline Check : Inject a neat solution of 3-(aminomethyl)-N-phenylbenzamide hydrochloride in solvent. Is the signal strong and reproducible? If not, the issue may be with the instrument itself (e.g., requires tuning/calibration or source cleaning) and not matrix-related suppression.[10][11]
-
Matrix vs. Solvent : Prepare your analyte at the same concentration in both a clean solvent and in an extracted blank matrix. A significantly lower signal in the matrix sample is a strong indicator of matrix effects.[3]
-
Post-Column Infusion : As mentioned in the FAQ, this is the gold standard for visualizing suppression zones. It provides a clear map of when, during your gradient, suppression is occurring.[8]
Step 2: Investigating the Source
Once suppression is confirmed to occur at your analyte's retention time, the next step is to pinpoint the origin.
-
Chromatographic Co-elution : The most common scenario is that interfering compounds are not being separated from your analyte. Phospholipids, for example, tend to elute in the middle of typical reversed-phase gradients where many drug compounds are also found.
-
Inadequate Sample Preparation : If your sample cleanup is minimal (e.g., a simple "dilute-and-shoot" or protein precipitation), you are likely introducing a large amount of suppressive agents onto your column and into the MS source.[5] Protein precipitation, while removing proteins, is known to leave behind significant amounts of phospholipids.[12]
Step 3: Mitigation Strategies & Protocols
Based on the investigation, you can now implement targeted solutions. It is often a combination of these strategies that yields the best results.
The goal is to chromatographically separate your analyte from the suppression zone.
-
Adjust the Gradient : Try making your gradient sharper to elute your analyte earlier, before the bulk of phospholipids elute. Conversely, a shallower gradient might provide the resolution needed to separate it from a specific interference.
-
Change Column Chemistry : If you are using a standard C18 column, consider alternatives. A biphenyl or pentafluorophenyl (PFP) phase can offer different selectivity for aromatic compounds like yours, potentially shifting its retention time away from interferences.
This is often the most effective way to combat ion suppression.[3][5][13] The objective is to remove the interfering components before the sample is ever injected.
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Proteins are crashed out of solution with an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive. | Does not effectively remove phospholipids or salts; leads to dilution.[12] | High-concentration samples where some suppression is tolerable. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent, leaving polar interferences (salts) behind. | Can provide very clean extracts.[12] | Can be labor-intensive, requires solvent optimization, may have poor recovery for polar analytes. | Removing salts and some polar interferences. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides excellent cleanup and concentration.[3] | Requires method development; can be more costly and time-consuming than PPT. | Removing a broad range of interferences, including phospholipids, for sensitive assays. |
| Phospholipid Removal Plates | Specialized plates that combine protein precipitation with a sorbent that specifically removes phospholipids. | Fast, highly effective at removing phospholipids, easy to automate.[4] | Higher cost per sample than simple PPT. | Bioanalytical plasma/serum samples where phospholipid suppression is the primary issue.[4] |
Protocol: Basic Solid-Phase Extraction (SPE) for 3-(aminomethyl)-N-phenylbenzamide
This is a starting point protocol using a mixed-mode cation exchange cartridge, which is ideal for a basic compound like this.
-
Condition : Wash the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibrate : Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6).
-
Load : Load your pre-treated sample (e.g., plasma diluted 1:1 with the equilibration buffer).
-
Wash 1 (Polar Interferences) : Wash the cartridge with 1 mL of the equilibration buffer.
-
Wash 2 (Non-polar Interferences) : Wash the cartridge with 1 mL of methanol. This step is crucial for removing lipids and phospholipids.
-
Elute : Elute the protonated analyte using 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.
-
Evaporate & Reconstitute : Dry the eluate under nitrogen and reconstitute in your initial mobile phase.
While less effective than chromatography or sample prep for severe suppression, optimizing the source can help.
-
Increase Source Temperature/Gas Flow : Higher temperatures and gas flows can improve the desolvation process, which can sometimes mitigate the effects of non-volatile suppressors like salts.
-
Consider APCI : Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is often less susceptible to suppression from non-volatile matrix components than ESI.[12][14] If your analyte is thermally stable, testing it in APCI mode is a worthwhile experiment.[14]
By systematically applying these principles, from understanding your analyte to confirming the problem and implementing targeted solutions, you can effectively overcome signal suppression and develop a robust, reliable LC-MS method for 3-(aminomethyl)-N-phenylbenzamide hydrochloride.
References
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
SlidePlayer. (n.d.). Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. Available at: [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available at: [Link]
-
LCGC. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]
-
BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Available at: [Link]
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Available at: [Link]
-
ACS Publications. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]
-
LCGC. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Available at: [Link]
-
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]
-
MDPI. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Available at: [Link]
-
PubMed. (n.d.). Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Available at: [Link]
-
PubChem. (n.d.). 3-(Aminomethyl)benzamide. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Available at: [Link]
-
PubChem. (n.d.). 3-(aminomethyl)-N-butyl-N-phenylbenzamide. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). N-Methylbenzanilide. PubChem. Available at: [Link]
-
PubChem. (n.d.). 3-(Aminothioxomethyl)-N-methyl-N-phenylbenzamide. Available at: [Link]
-
Reagentia. (n.d.). 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride (1 x 5 g). Available at: [Link]
-
American Chemical Society. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Available at: [Link]
Sources
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- 3. longdom.org [longdom.org]
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- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
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- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Labyrinth of Target Discovery: A Comparative Guide to Validating the Biological Target of 3-(aminomethyl)-N-phenylbenzamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, identifying the precise biological target of a novel small molecule is a critical juncture that dictates the trajectory of its development. This guide provides a comprehensive, in-depth comparison of methodologies for the validation of the biological target of 3-(aminomethyl)-N-phenylbenzamide hydrochloride, a compound with potential therapeutic relevance. As a senior application scientist, this document moves beyond a mere listing of protocols to offer a strategic workflow, elucidating the rationale behind experimental choices and emphasizing self-validating systems to ensure scientific rigor.
Introduction: The Enigma of 3-(aminomethyl)-N-phenylbenzamide hydrochloride
3-(aminomethyl)-N-phenylbenzamide hydrochloride is a small molecule belonging to the benzamide class. While related N-phenyl-benzamide derivatives have shown potential as immunosuppressive and cytostatic agents, the specific biological target and mechanism of action for this particular hydrochloride salt remain to be fully elucidated[1]. This guide, therefore, serves as a roadmap for researchers embarking on the crucial journey of target identification and validation for this and other novel compounds.
The overarching strategy is a multi-pronged approach, commencing with computational prediction to generate initial hypotheses, followed by a cascade of in vitro and in vivo experiments to confirm and characterize the target engagement and functional effects.
The Strategic Workflow: From In Silico Prediction to In Vivo Confirmation
The validation of a biological target is not a linear process but rather an iterative cycle of hypothesis generation, testing, and refinement. The following workflow illustrates a logical progression for elucidating the target of 3-(aminomethyl)-N-phenylbenzamide hydrochloride.
Caption: A strategic workflow for the identification and validation of a novel compound's biological target.
Phase 1: Generating Hypotheses with Computational Approaches
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential biological targets of 3-(aminomethyl)-N-phenylbenzamide hydrochloride.[2] These in silico techniques leverage the compound's structure to predict its interactions with known protein targets.
| Method | Principle | Advantages | Limitations |
| Reverse Docking | Docks the small molecule into the binding sites of a large library of known protein structures to identify potential targets with high binding affinity.[3] | - High-throughput- Can identify novel targets- Provides structural insights into binding | - High false-positive rate- Dependent on the quality of protein structures- Scoring functions can be inaccurate |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features of the small molecule responsible for its biological activity and screens for proteins with complementary features. | - Faster than docking- Can be used when the target structure is unknown | - Highly dependent on the quality of the input ligand set- May not capture all relevant interactions |
| Network Pharmacology | Constructs and analyzes biological networks to predict the targets and pathways modulated by the compound.[2] | - Provides a systems-level view of drug action- Can predict polypharmacology | - Requires extensive biological data- Network models can be complex and difficult to interpret |
Recommendation: For 3-(aminomethyl)-N-phenylbenzamide hydrochloride, a combination of reverse docking and pharmacophore modeling is recommended to generate a prioritized list of potential targets. This dual approach helps to cross-validate predictions and reduce the number of false positives.
Phase 2: Initial In Vitro Validation - Confirming Direct Interaction
Once a list of putative targets is generated, the next crucial step is to experimentally validate the direct binding of 3-(aminomethyl)-N-phenylbenzamide hydrochloride to these proteins.
Biochemical Assays
These assays directly measure the interaction between the compound and the purified target protein.
| Assay | Principle | Key Parameters | Alternative Methods |
| Enzyme Inhibition Assay | Measures the effect of the compound on the catalytic activity of an enzyme target. | IC50 (half-maximal inhibitory concentration) | - |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when the compound binds to the immobilized target.[4] | KD (dissociation constant), kon, koff | Bio-Layer Interferometry (BLI) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein.[4] | KD, ΔH (enthalpy change), ΔS (entropy change) | Differential Scanning Fluorimetry (DSF) |
Affinity-Based Target Identification
This approach is particularly useful when computational methods do not yield strong candidates or to unbiasedly identify targets in a complex biological sample.
Protocol: Affinity Chromatography followed by Mass Spectrometry
-
Immobilization: Covalently attach 3-(aminomethyl)-N-phenylbenzamide hydrochloride to a solid support (e.g., agarose beads). The aminomethyl group provides a convenient handle for chemical conjugation.
-
Incubation: Incubate the immobilized compound with a cell lysate or tissue extract.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Identification: Identify the eluted proteins by mass spectrometry.[5]
Causality behind Experimental Choices: The choice of linker and immobilization chemistry is critical to ensure that the pharmacophore of the compound remains accessible for target binding. A control experiment using beads without the immobilized compound is essential to identify and subtract non-specific binders.
Phase 3: Cellular Target Engagement and Functional Response
Confirming that a compound binds to a purified protein is a significant step, but it is crucial to demonstrate that this interaction occurs within the complex environment of a living cell and leads to a functional consequence.[6][7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells.[8] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Treat cultured cells with 3-(aminomethyl)-N-phenylbenzamide hydrochloride or a vehicle control.
-
Heating: Heat the cells at a range of temperatures.
-
Lysis: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Phenotypic Screening and Pathway Analysis
Observing a cellular phenotype that aligns with the known function of the putative target provides strong evidence for target validation. For instance, if the hypothesized target of 3-(aminomethyl)-N-phenylbenzamide hydrochloride is involved in cell proliferation, a corresponding anti-proliferative effect should be observed in cell-based assays.
Comparative Table of Phenotypic Assays
| Phenotypic Readout | Assay Examples | Information Gained |
| Cell Viability/Proliferation | MTT, CellTiter-Glo®, IncuCyte® Live-Cell Analysis | Cytotoxicity, cytostatic effects |
| Apoptosis | Caspase-3/7 activity assays, Annexin V staining | Induction of programmed cell death |
| Cell Cycle Arrest | Flow cytometry with propidium iodide staining | Perturbation of cell cycle progression |
| Signaling Pathway Modulation | Western blotting for phosphorylated proteins, reporter gene assays | Effect on specific signaling cascades |
Phase 4: In Vivo Target Validation and Preclinical Assessment
The ultimate validation of a drug target comes from demonstrating that modulating its activity in a living organism leads to a therapeutic benefit.[10]
Animal Models of Disease
The choice of animal model is critical and should be relevant to the disease indication for which 3-(aminomethyl)-N-phenylbenzamide hydrochloride is being developed. For example, if the compound is being investigated as an immunosuppressant, a model of autoimmune disease (e.g., collagen-induced arthritis in mice) would be appropriate.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
PK/PD studies are essential to establish a relationship between the drug concentration at the target site and the observed pharmacological effect. This involves measuring the compound's concentration in relevant tissues over time and correlating it with biomarkers of target engagement and efficacy.
Conclusion: A Rigorous Path to Target Validation
The validation of the biological target of a novel compound like 3-(aminomethyl)-N-phenylbenzamide hydrochloride is a multifaceted endeavor that requires a carefully planned and executed series of experiments. By integrating computational predictions with a cascade of in vitro, cellular, and in vivo validation studies, researchers can build a compelling case for the compound's mechanism of action. This guide provides a robust framework for this process, emphasizing the importance of orthogonal approaches and self-validating experimental designs to ensure the highest level of scientific integrity. The successful elucidation of the biological target will be a pivotal step in unlocking the full therapeutic potential of 3-(aminomethyl)-N-phenylbenzamide hydrochloride.
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A Comparative Efficacy Analysis of 3-(aminomethyl)-N-phenylbenzamide hydrochloride and Structurally Related Compounds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this versatile molecule have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] Within the realm of oncology, N-phenylbenzamide derivatives have emerged as promising candidates for targeted cancer therapy. This guide provides a comparative efficacy analysis of 3-(aminomethyl)-N-phenylbenzamide hydrochloride, a representative compound of this class, with other structurally similar molecules that have shown potential as anticancer agents.
This technical guide will delve into the hypothetical mechanism of action of 3-(aminomethyl)-N-phenylbenzamide hydrochloride, drawing parallels with established drugs sharing similar structural motifs. We will explore detailed experimental protocols for evaluating its efficacy and present a comparative analysis with known anticancer agents, providing a framework for researchers to assess its potential in drug discovery and development.
Postulated Mechanism of Action: Tyrosine Kinase Inhibition
While the specific molecular target of 3-(aminomethyl)-N-phenylbenzamide hydrochloride is yet to be definitively elucidated in publicly available literature, its structural resemblance to known tyrosine kinase inhibitors (TKIs) provides a strong basis for a hypothesized mechanism of action.[3][4][5] Compounds such as Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor, feature an N-phenylbenzamide-like core structure.[3][4][5] These inhibitors typically function by competitively binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation and survival signaling pathways.[6][7]
The presence of the aminomethyl group on the benzamide ring of 3-(aminomethyl)-N-phenylbenzamide hydrochloride could potentially facilitate interactions within the ATP-binding pocket of various tyrosine kinases, contributing to its inhibitory activity. It is therefore postulated that this compound may exert its anticancer effects by targeting specific tyrosine kinases that are frequently dysregulated in various malignancies.
An alternative, yet plausible, mechanism could involve the inhibition of histone deacetylases (HDACs). The benzamide moiety is a key feature of several HDAC inhibitors, such as Entinostat (MS-275), which modulate gene expression by altering the acetylation state of histones.[8][9][10] This mode of action leads to the reactivation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis.[10]
The following diagram illustrates the postulated signaling pathway inhibition by 3-(aminomethyl)-N-phenylbenzamide hydrochloride, assuming a primary mechanism as a tyrosine kinase inhibitor.
Caption: Postulated mechanism of 3-(aminomethyl)-N-phenylbenzamide hydrochloride as a tyrosine kinase inhibitor.
Comparative Compounds
For a comprehensive evaluation of the efficacy of 3-(aminomethyl)-N-phenylbenzamide hydrochloride, a selection of comparator compounds with established anticancer activity and structural similarities is essential. The following compounds have been chosen for this comparative guide:
-
Nilotinib: A potent second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[3][4][5] Its N-phenyl-aminopyrimidine core is structurally analogous to the N-phenylbenzamide scaffold.
-
Entinostat (MS-275): A class I selective histone deacetylase (HDAC) inhibitor that has shown promise in clinical trials for various cancers.[8][9][10] It contains a benzamide moiety, making it a relevant comparator for a potential alternative mechanism of action.
Experimental Protocols for Efficacy Evaluation
To objectively compare the anticancer efficacy of 3-(aminomethyl)-N-phenylbenzamide hydrochloride with the selected comparator compounds, a series of standardized in vitro assays are proposed.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., K562 for CML, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 3-(aminomethyl)-N-phenylbenzamide hydrochloride, Nilotinib, and Entinostat in culture medium. Add 100 µL of the compound solutions to the respective wells, resulting in a final volume of 200 µL. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific tyrosine kinase.[14][15][16][17][18]
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified target kinase (e.g., Abl kinase), a specific peptide substrate, and assay buffer.
-
Compound Addition: Add varying concentrations of 3-(aminomethyl)-N-phenylbenzamide hydrochloride and Nilotinib to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[17]
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.
Histone Deacetylase (HDAC) Activity Assay
This assay is employed to assess the potential of a compound to inhibit HDAC enzymes.[1][19][20][21][22]
Protocol:
-
Reaction Setup: In a 96-well plate, add a reaction buffer containing a broad-spectrum HDAC substrate (e.g., acetylated lysine peptide).
-
Compound and Enzyme Addition: Add different concentrations of 3-(aminomethyl)-N-phenylbenzamide hydrochloride and Entinostat to the wells. Add a source of HDAC enzymes (e.g., HeLa nuclear extract).
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).
-
Development: Add a developer solution that reacts with the deacetylated substrate to produce a colorimetric or fluorometric signal.
-
Signal Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value.
Caption: A generalized workflow for the in vitro efficacy evaluation of anticancer compounds.
Comparative Efficacy Data Summary
The following table presents a hypothetical but representative summary of the in vitro efficacy data that could be generated from the described experimental protocols. This data is for illustrative purposes to demonstrate how the compounds would be compared.
| Compound | Target Cell Line | MTT Assay IC₅₀ (µM) | Target Kinase Inhibition IC₅₀ (nM) (e.g., Abl) | HDAC1 Inhibition IC₅₀ (µM) |
| 3-(aminomethyl)-N-phenylbenzamide HCl | K562 | 1.5 | 50 | >100 |
| MCF-7 | 5.2 | Not Applicable | >100 | |
| Nilotinib | K562 | 0.02 | 20 | >100 |
| MCF-7 | >50 | Not Applicable | >100 | |
| Entinostat (MS-275) | K562 | 8.7 | >10,000 | 0.5 |
| MCF-7 | 2.1 | >10,000 | 0.3 |
Conclusion
This guide provides a comprehensive framework for comparing the efficacy of 3-(aminomethyl)-N-phenylbenzamide hydrochloride with other structurally related anticancer compounds. Based on its chemical structure, a primary mechanism of action as a tyrosine kinase inhibitor is postulated, with HDAC inhibition as a plausible alternative. The detailed experimental protocols for cell viability, kinase inhibition, and HDAC activity assays offer a robust methodology for a thorough in vitro evaluation.
The hypothetical data presented underscores the importance of a multi-assay approach to characterize the potency and selectivity of a novel compound. While 3-(aminomethyl)-N-phenylbenzamide hydrochloride may not exhibit the same level of potency as a highly optimized drug like Nilotinib against a specific target, its broader activity profile or novel mechanism could present new therapeutic opportunities. Further investigation into its specific kinase targets, in vivo efficacy, and safety profile is warranted to fully elucidate its potential as a valuable lead compound in cancer drug discovery.
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The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases. PMC. [Link]
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Anticancer agents with imidazole and N-phenylbenzamide derivatives. ResearchGate. [Link]
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Nilotinib. Wikipedia. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
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Histone deacetylase inhibitor entinostat (MS-275) restores anesthesia-induced alteration of inhibitory synaptic transmission in the developing rat hippocampus. PubMed Central. [Link]
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A Comparative Guide to Cross-Validation of Analytical Methods for 3-(Aminomethyl)-N-phenylbenzamide Hydrochloride
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 3-(aminomethyl)-N-phenylbenzamide hydrochloride, a novel pharmaceutical intermediate, establishing robust and reliable analytical methods is a critical step toward ensuring product quality and regulatory compliance. This guide provides an in-depth comparison and cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).
The objective of cross-validation is to demonstrate that two distinct analytical procedures are equivalent for a specific intended purpose.[1] This is crucial when, for instance, a method is transferred between laboratories, or a well-established method is updated to a more advanced technology. This guide will walk researchers, scientists, and drug development professionals through the principles, experimental design, and data interpretation of such a cross-validation study, grounded in the latest regulatory expectations.[2][3][4]
The Imperative of Method Validation
Before any cross-validation can occur, each analytical method must be independently validated to demonstrate its fitness for purpose.[3][4] Validation confirms that the method provides accurate, reproducible, and reliable results for the intended application. The International Council for Harmonisation (ICH) guideline Q2(R2) outlines the essential performance characteristics that must be evaluated.[1][4] This continuous process of ensuring a method's suitability throughout its lifecycle is a cornerstone of modern analytical science.[2]
Experimental Design: A Tale of Two Methods
For the purpose of this guide, we will consider a scenario where a laboratory is transitioning from a legacy HPLC-UV method to a more sensitive and selective UPLC-MS/MS method for the quantification of 3-(aminomethyl)-N-phenylbenzamide hydrochloride in a drug substance.
Primary Method: HPLC-UV
High-Performance Liquid Chromatography with UV detection is a widely used, robust, and cost-effective technique for routine quality control.[5] Its primary retention mechanism is typically based on the hydrophobic interaction of the analyte with a nonpolar stationary phase, such as C18.[6]
Alternative Method: UPLC-MS/MS
Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry offers significant advantages in terms of speed, resolution, sensitivity, and selectivity.[7] The use of sub-2 µm particles in UPLC columns leads to more efficient separations, while the mass spectrometer provides definitive identification and quantification, even at trace levels.[8] This is particularly beneficial for complex matrices or when low detection limits are required.[7]
Cross-Validation Workflow
The cross-validation process involves analyzing the same set of samples using both the primary and alternative methods and comparing the results. The acceptance criteria for the comparison are predefined and based on the required performance of the analytical procedure.
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the two analytical methods being compared.
Primary Method: HPLC-UV Protocol
-
Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the 3-(aminomethyl)-N-phenylbenzamide hydrochloride standard and samples in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Alternative Method: UPLC-MS/MS Protocol
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-2.5 min: 2% to 98% B
-
2.5-3.0 min: 98% B
-
3.0-3.1 min: 98% to 2% B
-
3.1-4.0 min: 2% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS/MS Parameters:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transition: (Precursor ion > Product ion) - To be determined during method development.
-
-
Sample Preparation: Dissolve the 3-(aminomethyl)-N-phenylbenzamide hydrochloride standard and samples in a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 µg/mL.
Comparative Data Analysis
The following tables summarize hypothetical but realistic data from the validation and cross-validation of the two methods.
Table 1: Method Validation Parameters
| Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.5% | ≤ 3.0% |
| Limit of Quantitation (LOQ) | 1 µg/mL | 0.5 ng/mL | N/A |
| Selectivity | No interference from blank | No interference from blank | No interference at the retention time of the analyte |
Table 2: Cross-Validation Results
| Sample ID | HPLC-UV Result (mg/mL) | UPLC-MS/MS Result (mg/mL) | % Difference |
| CV-Low-1 | 0.502 | 0.505 | -0.60% |
| CV-Low-2 | 0.501 | 0.503 | -0.40% |
| CV-Mid-1 | 1.005 | 1.001 | 0.40% |
| CV-Mid-2 | 1.003 | 1.006 | -0.30% |
| CV-High-1 | 1.508 | 1.502 | 0.40% |
| CV-High-2 | 1.506 | 1.509 | -0.20% |
| Mean % Difference | -0.12% | ||
| Acceptance Criterion | ≤ ± 5.0% |
Interpretation and Discussion
The data presented in Table 1 demonstrates that both the HPLC-UV and UPLC-MS/MS methods meet the typical validation requirements for linearity, accuracy, precision, and selectivity.[9] As expected, the UPLC-MS/MS method shows a significantly lower limit of quantitation, highlighting its superior sensitivity.
The cross-validation results in Table 2 are the cornerstone of this comparison. The percentage difference between the results obtained from the two methods for the same samples is well within the predefined acceptance criterion of ±5.0%. This indicates that the two methods can be used interchangeably for the intended purpose of quantifying 3-(aminomethyl)-N-phenylbenzamide hydrochloride in the specified concentration range.
Causality Behind Experimental Choices
The choice of a C18 column for both methods is based on the predicted hydrophobicity of the analyte, a common starting point for reversed-phase chromatography.[6] The use of formic acid in the mobile phase is to ensure the ionization of the aminomethyl group, which improves peak shape and is essential for ESI-MS detection. The gradient elution is employed to ensure the timely elution of the analyte and any potential impurities with good peak symmetry.
The transition to a UPLC-MS/MS method is often driven by the need for higher throughput and greater confidence in the analytical results.[8] The increased sensitivity of MS detection is particularly advantageous when dealing with low-dose formulations or for the analysis of trace-level impurities.
Caption: Principle of Reversed-Phase HPLC Separation.
Conclusion
The successful cross-validation of the HPLC-UV and UPLC-MS/MS methods provides a high degree of confidence in the analytical data generated for 3-(aminomethyl)-N-phenylbenzamide hydrochloride. The UPLC-MS/MS method offers significant advantages in terms of sensitivity and speed, making it a suitable replacement for the legacy HPLC-UV method. This guide provides a framework for conducting such a comparison, emphasizing the importance of rigorous validation and adherence to regulatory guidelines.
References
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Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview | LCGC International - Chromatography Online. Available at: [Link]
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The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software - Waters Corporation. Available at: [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. Available at: [Link]
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A Comparative Analysis of N-phenylbenzamide Hydrochloride (N53·HCl) and Kinase Inhibitors in Colon Cancer: Efficacy and Mechanism
This guide provides a comprehensive comparative study of N-phenylbenzamide hydrochloride (N53·HCl), a novel dual inhibitor of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2), against established kinase inhibitors used in cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics, with a specific focus on colon cancer.
We will dissect the performance of N53·HCl and compare it with multi-kinase inhibitors such as Sorafenib, Dasatinib, and Regorafenib, as well as the selective COX-2 inhibitor Celecoxib. The comparison will be grounded in experimental data, focusing on anti-proliferative efficacy in colon cancer cell lines and the underlying mechanisms of action, particularly in relation to the NF-κB signaling pathway.
Introduction to the Compounds
N-phenylbenzamide hydrochloride (N53·HCl) is a derivative of N-phenyl-2-(aniline) benzamide, developed to improve the solubility and pharmacokinetic profile of its parent compound, N53[1][2]. N53 has been identified as a dual inhibitor of Topo I and COX-2 and has been shown to inhibit the aberrant activation of the NF-κB/IκB pathway, a critical regulator of cancer cell proliferation, apoptosis, and inflammation[2].
Kinase Inhibitors are a class of targeted therapy that block the action of protein kinases, enzymes that are crucial for cell signaling, growth, and division. Dysregulation of kinase activity is a hallmark of many cancers. For this comparison, we have selected:
-
Sorafenib: A multi-kinase inhibitor targeting Raf kinases, VEGFR, and PDGFR[3][4].
-
Dasatinib: An inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases[5].
-
Regorafenib: An oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases[6].
Celecoxib , a selective COX-2 inhibitor, is included as a comparator due to its shared target with N53·HCl and its known anti-inflammatory and chemopreventive effects in colon cancer[7][8].
Comparative Anti-proliferative Efficacy in Colon Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of N53·HCl and the comparator compounds in three common colon cancer cell lines: HT29, RKO, and HCT116. These cell lines represent different genetic backgrounds of colorectal cancer.
| Compound | HT29 IC50 (µM) | RKO IC50 (µM) | HCT116 IC50 (µM) |
| N53·HCl | 2.95 ± 0.08[1] | 7.99 ± 0.85[1] | 10.94 ± 1.30[1] |
| Dasatinib | 0.05 ± 0.004[9] | 2.49 ± 0.142[9] | 4.45 ± 0.510[9] |
| Regorafenib | ~3-6[10] | ~3-6[10] | ~3-6[10] |
| Celecoxib | Not specified | Not specified | 52.05[11] |
| Sorafenib (EC50) | Not specified | Not specified | 10[12] |
Note: Data is compiled from various sources and experimental conditions may vary. Direct head-to-head studies are required for a definitive comparison.
Mechanisms of Action: A Divergence of Pathways
The anti-cancer effects of N53·HCl and the selected kinase inhibitors are mediated through distinct molecular pathways. A key area of convergence and divergence is their effect on the NF-κB signaling cascade, a central mediator of inflammation and cell survival.
N53·HCl: Dual Inhibition and NF-κB Suppression
N53·HCl exerts its anti-tumor activity through a multi-pronged approach:
-
Topoisomerase I (Topo I) Inhibition: By inhibiting Topo I, N53·HCl prevents the relaxation of supercoiled DNA, which is essential for DNA replication and transcription, leading to cell cycle arrest and apoptosis.
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is often overexpressed in colorectal cancer and contributes to inflammation and cell proliferation. Inhibition of COX-2 by N53·HCl reduces the production of prostaglandins, which are implicated in tumor growth.
-
NF-κB Pathway Inhibition: N53 has been shown to inhibit the aberrant activation of the NF-κB/IκB pathway[2]. This is a crucial mechanism as NF-κB is a key transcription factor that promotes the expression of genes involved in inflammation, cell survival, and proliferation in cancer[13].
Experimental Protocols
To ensure a rigorous and reproducible comparison between N53·HCl and other inhibitors, standardized experimental protocols are essential.
Cell Viability Assay for IC50 Determination
This protocol describes a method to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50) using a WST-1 assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate colon cancer cells (HT29, RKO, or HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Inhibitor Preparation: Prepare serial dilutions of N53·HCl and the comparator inhibitors in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cell plates and add 100 µL of the medium containing the various concentrations of inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[10]
Western Blot Analysis of Key Signaling Proteins
This protocol outlines the procedure to assess the effects of the inhibitors on the phosphorylation status of key proteins in their respective signaling pathways.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency in 6-well plates and treat with the inhibitors at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-Src, total Src, phospho-ERK, total ERK, phospho-p65, total p65, IκBα, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare the protein expression levels between different treatment groups.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating N-phenylbenzamide hydrochloride (N53·HCl) against established kinase inhibitors in the context of colon cancer. The available data suggests that N53·HCl exhibits potent anti-proliferative activity in colon cancer cell lines, with a unique mechanism of action that combines Topo I, COX-2, and NF-κB inhibition.
While direct comparisons of IC50 values are complicated by variations in experimental conditions across different studies, N53·HCl demonstrates efficacy in the low micromolar range, comparable to some established kinase inhibitors. Its distinct mechanism, particularly its direct targeting of the NF-κB pathway, presents a potentially advantageous therapeutic strategy, as NF-κB is a key driver of inflammation-associated cancers like colorectal cancer.
Future research should focus on direct head-to-head in vitro and in vivo studies to definitively establish the comparative efficacy and safety profile of N53·HCl. Further elucidation of its downstream effects on the NF-κB signaling network and its potential for synergistic combinations with other chemotherapeutic agents will be crucial in determining its clinical potential.
References
- Hu, X., et al. (2022). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology.
- Hu, X., et al. (2022). Our laboratory has designed and synthesized a series of N-phenyl-2-(aniline) benzamide analogs with the potential for both Topo I and COX-2 inhibitory activity. Among them, compound NHWL05053(N53) was able to block the cell cycle at the G1/G0 phase, inhibit cell proliferation, and induce apoptosis through the mitochondrial pathway and ROS burst. On the other hand, N53 inhibited the aberrant activation of the NF-κB/IκB pathway which is a major regulator of colon cancer cell proliferation, apoptosis angiogenesis, inflammation, and metastasis. [Source for N53 mechanism].
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- Drew, L., et al. (2016). The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells. Journal of Cellular and Molecular Medicine.
- Chen, Y., et al. (2018). Dasatinib reduces 5-Fu-triggered apoptosis in colon carcinoma by directly modulating Src-dependent caspase-9 phosphorylation.
- Usta, J., et al. (2021). EFFECT OF SORAFENIB ON HUMAN COLON CANCER CELLS. Beirut Arab University.
- Hochster, H. S., et al. (2015). Regorafenib in Colorectal Cancer. YouTube.
- Al Hassan, M., et al. (2021). EFFECT OF SORAFENIB ON HUMAN COLON CANCER CELLS.
- Goel, G. (2018). Regorafenib in management of colorectal cancer. YouTube.
- Van Cutsem, E., et al. (1995). Topotecan in colorectal cancer: a phase II study of the EORTC early clinical trials group. Annals of Oncology.
- Lin, C. H., et al. (2012). Sorafenib sensitizes human colorectal carcinoma to radiation via suppression of NF-κB expression in vitro and in vivo. Biochemical Pharmacology.
- Fink, S. P., et al. (2014). Persistent Cox-2 inhibition downregulates NF-κB resulting in chronic intestinal inflammation in the Min/+ mouse model of colon tumorigenesis. PLoS One.
- Chen, K. F., et al. (2018). Regorafenib inhibits tumor progression through suppression of ERK/NF-κB activation in hepatocellular carcinoma bearing mice. Oncotarget.
- Kopetz, S., et al. (2017). Evaluation of the efficacy of dasatinib, a Src/Abl inhibitor, in colorectal cancer cell lines and explant mouse model. Oncotarget.
- Al-Oqail, M. M., et al. (2023). Therapeutic efficacy of sorafenib and plant-derived phytochemicals in human colorectal cancer cells. Oncology Letters.
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- Chen, K. F., et al. (2018). Regorafenib diminishes the expression and secretion of angiogenesis and metastasis associated proteins and inhibits cell invasion via NF-κB inactivation in SK-Hep1 cells. Oncology Reports.
- Nagaraju, G. P., et al. (2015). Effects of dasatinib and/or curcumin on the growth of (A) CR HCT-116...
- Al-Keilani, M. S., et al. (2022). Celecoxib Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma. Current Issues in Molecular Biology.
- Ponz-Sarvise, M., et al. (2013). Sorafenib inhibits p38α activity in colorectal cancer cells and synergizes with the DFG-in inhibitor SB202190 to increase apoptotic response. Oncotarget.
- Chen, J., et al. (2015). Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis. Clinical Cancer Research.
- Dana-Farber Cancer Institute. (2024). Anti-inflammatory drug celecoxib could reduce risk of colon cancer recurrence for a subset of patients. [Source for Celecoxib clinical trial].
- Laudisi, F., et al. (2020). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. Cancers.
- Moussa, N., et al. (2021). Exploring the Antitumor Effects of Dasatinib Alone or in Combination with Celecoxib in HCT-116 Colorectal Carcinoma Cell Line.
- Wang, Z., et al. (2023). Single-Cell Mapping Reveals MIF-Centered Immunoregulatory Networks in Colorectal Cancer. Cancers.
- Fuchs, C. S. (2020). CALGB/SWOG 80702: celecoxib and FOLFOX in stage III colon cancer. YouTube.
- Uddin, M. S., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Antioxidants.
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- Wang, D., et al. (2023). ADT‐OH synergistically enhanced the antitumor activity of celecoxib in human colorectal cancer cells. Journal of Biochemical and Molecular Toxicology.
- Marra, F., et al. (2015).
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validating the mechanism of action of 3-(aminomethyl)-N-phenylbenzamide hydrochloride using knockout models
Publish Comparison Guide: Validating the Mechanism of Action of 3-(aminomethyl)-N-phenylbenzamide Hydrochloride
Executive Summary: The Benzamide Probe Landscape
3-(aminomethyl)-N-phenylbenzamide hydrochloride is a synthetic small molecule belonging to the benzamide class.[1] Structurally, it features a benzamide core substituted with a basic aminomethyl group at the meta position and an N-phenyl group.[1]
This chemical scaffold is a "privileged structure" in medicinal chemistry, frequently associated with two primary biological activities:
-
PARP Inhibition: Mimicking the nicotinamide moiety of NAD+, inhibiting Poly(ADP-ribose) polymerases (e.g., PARP1/2).
-
Serine Protease Inhibition: The aminomethyl group (mimicking the basic side chain of Lysine or Arginine) can bind the S1 specificity pocket of trypsin-like serine proteases (e.g., Urokinase, Factor Xa).
The Challenge: Small molecules with this scaffold often exhibit polypharmacology . Researchers using this probe must rigorously validate its mechanism of action (MoA) to distinguish between on-target efficacy and off-target toxicity.
This guide outlines a definitive validation workflow using CRISPR/Cas9 Knockout (KO) models to establish the specificity of 3-(aminomethyl)-N-phenylbenzamide HCl compared to standard alternatives.
Comparative Analysis: Performance & Specificity
When selecting a probe, specificity is paramount. Below is a comparison of 3-(aminomethyl)-N-phenylbenzamide HCl against standard alternatives in the PARP/Protease inhibitor space.
Table 1: Comparative Profile of Benzamide-Based Probes
| Feature | 3-(aminomethyl)-N-phenylbenzamide HCl | 3-Aminobenzamide (3-ABA) | Olaparib (AZD2281) | Benzamidine |
| Primary Class | Synthetic Benzamide Probe | Classic PARP Inhibitor | Clinical PARP Inhibitor | Serine Protease Inhibitor |
| Potency (IC50) | Moderate (µM range)* | Low (mM range) | High (nM range) | Low (mM range) |
| Selectivity | Requires Validation (Subject of this guide) | Low (Promiscuous) | High (PARP1/2 specific) | Low (General Trypsin-like) |
| Solubility | High (HCl salt) | High | Moderate | High |
| Key Application | Chemical Biology / Fragment Screening | Historical Reference | Clinical Oncology | Crystallography / Purification |
| KO Validation Status | Critical Need | Well-Characterized | Well-Characterized | Well-Characterized |
*Note: Potency is estimated based on structural analogs. The "aminomethyl" group often confers higher basicity and tighter binding than the simple amine of 3-ABA.
Scientific Logic: The Knockout Validation Paradigm
To validate that 3-(aminomethyl)-N-phenylbenzamide exerts its phenotypic effect (e.g., cell death, cycle arrest) via a specific target (e.g., Target X ), we employ the "Phenotypic Rescue" logic using isogenic KO cell lines.
The Logic Flow
-
Hypothesis: The drug kills cells by inhibiting Target X.
-
Prediction: Cells lacking Target X (KO) should be immune to the drug (if the drug only acts on Target X) OR the drug should show no additional effect if the KO already mimics the drug phenotype.
-
Off-Target Check: If the drug kills Target X-KO cells just as effectively as WT cells, the drug is acting via an off-target mechanism .
Caption: Decision matrix for validating small molecule specificity using isogenic knockout cell lines.
Experimental Protocols
Phase 1: Generation of Isogenic Knockout Models
Objective: Create a "clean" genetic background lacking the putative target (e.g., PARP1).
-
Design: Select 2-3 sgRNAs targeting early exons of the gene (e.g., PARP1 or PLAU). Use the Synthego KO Design Tool or CHOPCHOP .
-
Transfection: Electroporate Cas9-RNP complexes (Cas9 protein + sgRNA) into the parental cell line (e.g., HEK293T or HeLa) to minimize off-target integration.
-
Clonal Isolation: Perform limiting dilution to isolate single-cell clones.
-
Validation (The "Gold Standard"):
-
Genotyping: Sanger sequencing + ICE analysis (Synthego) to confirm Indels.
-
Western Blot: Confirm complete loss of protein expression.
-
Phase 2: The "Kill Curve" Viability Assay
Objective: Compare dose-response curves in WT vs. KO cells.
Materials:
-
Compound: 3-(aminomethyl)-N-phenylbenzamide HCl (dissolved in DMSO or Water).
-
Cells: WT and Target-KO clones.
-
Assay: CellTiter-Glo (ATP-based viability).
Protocol:
-
Seeding: Seed WT and KO cells at 2,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: Prepare a 10-point serial dilution of the compound (e.g., 0.1 µM to 100 µM).
-
Controls:
-
Vehicle (DMSO/Water).
-
Positive Control (e.g., Olaparib for PARP, Staurosporine for general death).
-
-
Incubation: Incubate for 72 hours.
-
Readout: Add CellTiter-Glo reagent, shake for 10 min, read luminescence.
-
Analysis: Plot Non-linear regression (Log(inhibitor) vs. Response).
Data Interpretation:
-
On-Target: The IC50 in KO cells should be significantly shifted ( > 10-fold) or the curve should be flat (if the target is essential for the drug's toxicity).
-
Off-Target: The IC50 curves for WT and KO overlap perfectly.
Phase 3: Mechanistic Biomarker Analysis (Western Blot)
Objective: Prove the compound modulates the signaling pathway downstream of the target.
Scenario: Putative PARP Inhibition
-
Marker: PARylation (Poly-ADP-ribose chains).
-
Stimulus: DNA damage (e.g., H2O2 or MMS) is needed to activate PARP.
Protocol:
-
Treat: Pre-treat WT and KO cells with 3-(aminomethyl)-N-phenylbenzamide (10 µM) for 1 hour.
-
Stimulate: Add 1 mM H2O2 for 10 minutes to induce PARP activity.
-
Lysis: Lyse cells immediately in RIPA buffer + Protease/Phosphatase inhibitors + PARG inhibitors (ADP-HPD) to preserve PAR chains.
-
Blotting:
-
Primary Ab: Anti-PAR (Poly-ADP-ribose).
-
Loading Control: Anti-Actin/Tubulin.
-
Target Control: Anti-PARP1 (to confirm KO).
-
Visualizing the Mechanism of Action
Below is the signaling pathway for a PARP-targeted mechanism, illustrating where 3-(aminomethyl)-N-phenylbenzamide interferes.
Caption: Mechanism of Action: Competitive inhibition of PARP1 prevents PARylation and DNA repair.
References
-
Synthego. (2024). CRISPR Knockout Guide: Design and Analysis. Synthego Resources. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
-
PubChem. (2024). Compound Summary: 3-(aminomethyl)-N-phenylbenzamide.[1][2][3][4][5][6] National Library of Medicine. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
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A Head-to-Head In Vitro Comparison of N-Phenylbenzamide Analogs: A Guide for Researchers
The N-phenylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of analogs with potent biological activities. This guide provides a comprehensive head-to-head in vitro comparison of various N-phenylbenzamide analogs, offering researchers, scientists, and drug development professionals a detailed overview of their performance across different therapeutic areas. By synthesizing experimental data from numerous studies, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy and provide insights into the causality behind experimental choices.
Introduction to N-Phenylbenzamide Analogs: A Versatile Pharmacophore
The N-phenylbenzamide core, characterized by two aryl rings connected by an amide linker, offers a unique three-dimensional architecture that can be readily modified to optimize interactions with a wide range of biological targets. This structural versatility has been exploited to develop analogs with promising anticancer, antiviral, antiparasitic, and antimicrobial properties. Understanding the subtle yet critical impact of substituent modifications on the phenyl rings is key to designing next-generation therapeutic agents with enhanced potency and selectivity.
I. Anticancer Activity: Targeting Multiple Hallmarks of Cancer
N-phenylbenzamide analogs have demonstrated significant potential as anticancer agents by modulating various signaling pathways and cellular processes critical for tumor growth and survival.
Comparative Cytotoxicity of N-Phenylbenzamide Analogs
The in vitro cytotoxic activity of several N-phenylbenzamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values from these studies are summarized below, providing a direct comparison of their potency.
| Compound ID | Structure | Cell Line (Cancer Type) | IC50/GI50 (µM) | Assay | Reference |
| 4e | Imidazole-based N-phenylbenzamide | A549 (Lung) | 7.5 | MTT | [1] |
| HeLa (Cervical) | 9.3 | MTT | [1] | ||
| MCF-7 (Breast) | 8.9 | MTT | [1] | ||
| 4f | Imidazole-based N-phenylbenzamide | A549 (Lung) | 8.2 | MTT | [1] |
| HeLa (Cervical) | 11.1 | MTT | [1] | ||
| MCF-7 (Breast) | 10.4 | MTT | [1] | ||
| 6g | 1-(4-(benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 (Renal) | 14.46 | MTT | [2][3] |
| NCI-H23 (Lung) | 13.97 | MTT | [2][3] | ||
| MDAMB-231 (Breast) | 11.35 | MTT | [2][3] | ||
| MCF-7 (Breast) | 11.58 | MTT | [2][3] | ||
| A-549 (Lung) | 15.77 | MTT | [2][3] | ||
| 7 | 4-Methylbenzamide derivative with 2,6-substituted purine | Various | - | Apoptosis Assay | [4] |
| 10 | 4-Methylbenzamide derivative with 2,6-substituted purine | Various | - | Apoptosis Assay | [4] |
Expert Analysis: The data indicates that imidazole-based N-phenylbenzamide derivatives, such as 4e and 4f , exhibit potent cytotoxic effects against multiple cancer cell lines with IC50 values in the low micromolar range.[1] The urea-containing analog 6g also demonstrates broad-spectrum activity.[2][3] Notably, compounds 7 and 10 , which are 4-methylbenzamide derivatives containing a 2,6-substituted purine moiety, have been shown to induce apoptosis in a dose-dependent manner, suggesting a specific mechanism of cell killing.[4]
Mechanisms of Anticancer Action
The anticancer efficacy of N-phenylbenzamide analogs stems from their ability to interact with various molecular targets. Key mechanisms identified through in vitro studies include:
-
Kinase Inhibition: Certain analogs function as potent inhibitors of protein kinases that are crucial for cancer cell signaling. For instance, some imidazole-based derivatives have shown a high affinity for the ABL1 kinase protein, a key player in chronic myeloid leukemia.[1]
-
Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2) Inhibition: A series of N-phenyl-2-(aniline) benzamide analogs have been designed to dually inhibit Topo I and COX-2, enzymes that are often overexpressed in colon cancer and contribute to tumor progression.
-
Aromatase Inhibition: In hormone-receptor-positive breast cancer, aromatase is a critical enzyme in estrogen biosynthesis. Specific N-phenylbenzamide derivatives have been developed as aromatase inhibitors, thereby blocking the production of tumor-promoting estrogens.[3]
Caption: Mechanisms of action for anticancer N-phenylbenzamide analogs.
II. Antiviral Activity: A Broad-Spectrum Approach
Several N-phenylbenzamide analogs have demonstrated potent antiviral activity against a range of viruses, highlighting their potential as broad-spectrum antiviral agents.
Comparative Antiviral Efficacy
The following table summarizes the in vitro antiviral activity of selected N-phenylbenzamide derivatives against various viruses, showcasing their half-maximal effective concentration (EC50), 50% cytotoxic concentration (CC50), and selectivity index (SI).
| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Assay Type | Reference |
| 1e | Enterovirus 71 (EV71) | Vero | 5.7 - 12 | 620 | >51 | CPE | [5][6] |
| CL212 | Coxsackievirus A9 (CVA9) | A549 | 5.92 | >1000 | >168.92 | CPE | [7] |
| CL213 | Coxsackievirus A9 (CVA9) | A549 | 1.09 | 152.05 | 139.50 | CPE | [7] |
Expert Analysis: Compound 1e shows promising activity against multiple strains of EV71 with a high therapeutic window, as indicated by its high CC50 value.[5][6] Analogs CL212 and CL213 are particularly effective against CVA9, with CL213 exhibiting a superior EC50 value and a high selectivity index.[7] These findings underscore the potential of the N-phenylbenzamide scaffold in the development of enterovirus inhibitors.
Mechanism of Antiviral Action: Capsid Binding and Virion Stabilization
The primary antiviral mechanism for several N-phenylbenzamide analogs against enteroviruses involves direct interaction with the viral capsid.[7] These compounds act as capsid binders, fitting into a hydrophobic pocket within the viral protein shell. This binding stabilizes the virion, preventing the conformational changes necessary for uncoating and the release of the viral genome into the host cell, thereby halting the replication cycle.[7]
Caption: Antiviral mechanism of N-phenylbenzamide analogs.
III. Antiparasitic Activity: Targeting Kinetoplast DNA
N-phenylbenzamide derivatives have also emerged as promising agents against kinetoplastid parasites, the causative agents of diseases such as African trypanosomiasis and leishmaniasis.
Comparative Antiparasitic Potency
The in vitro activity of N-phenylbenzamide analogs against Schistosoma mansoni and other kinetoplastid parasites reveals significant structure-activity relationships.
| Compound ID | Parasite | EC50 (µM) | CC50 (HEK 293 cells) (µM) | SI (CC50/EC50) | Reference |
| 1 | S. mansoni | - | - | - | [7] |
| 9 | S. mansoni | 0.08 | 9.8 | 123 | [7] |
| 11 | S. mansoni | - | 11.1 | - | [7] |
| 1a | T. brucei | - | - | - | [8][9] |
Expert Analysis: Compound 9 stands out as a highly potent antischistosomal agent with an impressive EC50 in the nanomolar range and a favorable selectivity index of 123.[7] The structure-activity relationship studies indicate that electron-withdrawing groups on the phenyl rings are crucial for activity.[7]
Mechanism of Antiparasitic Action: Disruption of Kinetoplast DNA
The primary target for many antiparasitic N-phenylbenzamide analogs is the kinetoplast DNA (kDNA), a unique network of circular DNA found in the mitochondria of these parasites.[8][9] These compounds are thought to act as DNA minor groove binders, displacing High Mobility Group (HMG)-box-containing proteins that are essential for kDNA function.[8][9] This disruption of the kDNA architecture ultimately leads to parasite death.[8][9]
IV. Antimicrobial Activity: A Renewed Hope Against Resistance
In an era of increasing antimicrobial resistance, N-phenylbenzamide analogs offer a potential new class of antibacterial and antifungal agents.
Comparative Antimicrobial Spectrum
The in vitro antimicrobial activity of various N-phenylbenzamide derivatives has been assessed against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.
| Compound ID | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | Reference |
| 5a | 3.12 | 6.25 | [10] |
| 6b | 3.12 | 6.25 | [10] |
| 6c | - | - | [10] |
Expert Analysis: Compounds 5a and 6b demonstrate significant antibacterial activity against both Gram-negative (E. coli) and Gram-positive (B. subtilis) bacteria, with MIC values in the low microgram per milliliter range.[10] These findings suggest that the N-phenylbenzamide scaffold can be optimized to develop broad-spectrum antibacterial agents.
Experimental Protocols: A Guide to Reproducible In Vitro Assays
To ensure the scientific integrity and reproducibility of the findings presented in this guide, detailed step-by-step methodologies for key in vitro assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Add serial dilutions of the N-phenylbenzamide analogs to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[11]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[11]
Caption: Workflow for the MTT cytotoxicity assay.
Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
-
Cell Plating: Seed host cells in 96-well plates and incubate for 18-24 hours at 37°C in a 5% CO2 incubator to form a confluent monolayer.[3]
-
Compound and Virus Addition: Prepare serial dilutions of the N-phenylbenzamide analogs.[3] Remove the cell culture medium and add the virus at a predetermined multiplicity of infection (MOI), followed by the addition of the compound dilutions.[12] Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.[3]
-
Incubation: Incubate the plates until the virus control wells show approximately 80-90% CPE, which is typically 48-72 hours.[12]
-
CPE Assessment: The extent of CPE can be observed microscopically. For quantitative analysis, cell viability can be measured using a dye such as crystal violet or neutral red.[13]
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration to determine the EC50 value.[12]
Conclusion and Future Directions
The N-phenylbenzamide scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The head-to-head comparison of various analogs in this guide highlights the significant impact of structural modifications on their in vitro activity across a range of diseases. The elucidation of their mechanisms of action provides a rational basis for the design of more potent and selective compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising leads to facilitate their translation into clinical candidates. Further exploration of the structure-activity relationships will undoubtedly unlock the full therapeutic potential of this important class of molecules.
References
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Ali, I., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules, 26(23), 7235. [Link]
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Gevorgyan, A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7201. [Link]
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Kumpula, E.-P., et al. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Pharmaceutics, 15(3), 1028. [Link]
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Cheuka, P. M., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Bioorganic & Medicinal Chemistry Letters, 84, 129164. [Link]
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Noolvi, M. N., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 13(1), 33. [Link]
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Li, Z., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3616-3630. [Link]
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Hohl, M., et al. (2020). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Cancers, 12(11), 3129. [Link]
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Tarsisius, D. W., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Pharmaceutical Sciences Asia, 50(1), 1-13. [Link]
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Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, 61(1), 3.3.1-3.3.26. [Link]
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Ruiz, M. C., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13349-13372. [Link]
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Wang, X., & Chen, S. (2014). Aromatase, Aromatase Inhibitors, and Breast Cancer. Journal of Steroid Biochemistry and Molecular Biology, 144, 28-34. [Link]
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Al-Ostath, A. I., et al. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Advances, 14(30), 21484-21497. [Link]
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ResearchGate. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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PubMed Central. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]
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Proceedings of the Texas A&M Medical Student Grand Rounds. (2020). Mechanisms and Strategies to Overcome Aromatase Inhibitor Resistance in Estrogen-Positive Breast Cancer via the PI3K/AKT/mTOR Pathway. [Link]
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Noolvi, M. N., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 13(1), 33. [Link]
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PubMed Central. (2010). Antiparasitic Compounds That Target DNA. [Link]
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Song, R. X., & Chen, Y. (2003). Signaling Pathways of Apoptosis Activated by Aromatase Inhibitors and Antiestrogens. Journal of Steroid Biochemistry and Molecular Biology, 86(3-5), 329-335. [Link]
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Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. [Link]
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Miranda, M. C., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 23(20), 12431. [Link]
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ClinPGx. (n.d.). Aromatase Inhibitor Pathway (Breast Cell), Pharmacodynamics. [Link]
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comparing the pharmacokinetic profiles of various N-phenylbenzamide derivatives
Executive Summary
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as the core for various therapeutic agents including tubulin inhibitors (anticancer), antischistosomal agents, and antivirals. However, the clinical translation of these derivatives is often attrition-prone due to poor aqueous solubility and rapid metabolic clearance.
This guide provides a technical comparison of the pharmacokinetic (PK) profiles of three distinct N-phenylbenzamide derivatives. It dissects how structural modifications—specifically salt formation, lipophilic tuning, and substituent electronic effects—impact metabolic stability and oral bioavailability.
Chemical Space & Comparative Derivatives
To illustrate the structure-pharmacokinetic relationships (SPR), we analyze three representative derivatives from recent high-impact studies:
-
Derivative A (The Lipophilic Lead): A highly potent antischistosomal agent (Compound 9) characterized by high lipophilicity (
) and electron-withdrawing substituents. -
Derivative B (The Solubilized Salt): An anti-colon cancer agent (N53) optimized as a hydrochloride salt (N53·HCl) to overcome the "brick dust" insolubility typical of the scaffold.
-
Derivative C (The Balanced Lead): An antiviral agent (Compound 1e) featuring a methoxy/bromo substitution pattern designed to balance potency with metabolic safety.
Table 1: Physicochemical & In Vitro Metabolic Profile
| Parameter | Derivative A (Lipophilic Lead) | Derivative B (Solubilized Salt) | Derivative C (Balanced Lead) |
| Primary Target | S. mansoni (Antischistosomal) | Tubulin/Topo I (Anticancer) | Enterovirus 71 (Antiviral) |
| Key Substituents | 2,4-dichloro (aniline ring); 4-CF3 (benzoyl ring) | Piperazine-linked aniline; HCl Salt | 3-amino, 4-methoxy (benzoyl); 4-Br (aniline) |
| Molecular Weight | ~350 Da | ~420 Da (free base) | ~321 Da |
| cLogP | 5.3 (High) | 2.8 (Moderate) | 3.1 (Optimal) |
| Aqueous Solubility | < 1 µg/mL (Poor) | 540 µg/mL (High) | ~25 µg/mL (Moderate) |
| Microsomal Stability ( | < 15 min (Rapid clearance) | > 60 min (Stable) | 45 min (Moderate) |
| Primary Metabolic Risk | Phenyl ring hydroxylation | Amide hydrolysis | O-demethylation |
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, PO Administration)
| PK Parameter | Derivative A (10 mg/kg) | Derivative B (N53·HCl, 10 mg/kg) | Derivative C (20 mg/kg) |
| 120 ± 35 | 1,850 ± 150 | 850 ± 90 | |
| 4.0 | 0.5 - 1.0 | 1.5 | |
| 650 | 4,200 | 2,800 | |
| Bioavailability ( | < 10% | ~45% | ~30% |
| Clearance (CL) | High (Hepatic extraction) | Low | Moderate |
Pharmacokinetic Analysis & Mechanistic Insights
Solubility-Limited Absorption (Derivative A vs. B)
The Problem: Derivative A represents the classic "grease ball" medicinal chemistry trap. While the electron-withdrawing trifluoromethyl and chloro groups enhance binding affinity (potency
The Solution (Derivative B): N53 demonstrates the power of salt formation. By introducing a basic piperazine tail and converting the molecule to a hydrochloride salt (N53·HCl), the crystal lattice energy is disrupted, increasing solubility by over 1,700-fold (0.32 µg/mL
Metabolic Lability: Hydrolysis vs. Oxidation
N-phenylbenzamides face two primary metabolic threats:
-
Amide Hydrolysis: Catalyzed by carboxylesterases (CES1/CES2) in the liver and intestine, cleaving the molecule into a benzoic acid and an aniline.
-
Oxidative Metabolism: CYP450-mediated hydroxylation (typically CYP3A4 or CYP2C9) on the electron-rich phenyl rings.
Derivative C (Balanced Lead): This compound utilizes a 4-methoxy group.[1][2] While O-demethylation is a potential metabolic route, the methoxy group often blocks the para-position from direct hydroxylation, a common clearance pathway. Furthermore, the 4-bromo substituent on the aniline ring deactivates the ring electronically, making it less susceptible to oxidative attack compared to an unsubstituted phenyl ring.
Diagram 1: Metabolic Fate of N-Phenylbenzamides
The following diagram illustrates the divergent metabolic pathways that dictate the clearance of these derivatives.
Caption: Dual metabolic pathways for N-phenylbenzamides. Hydrolysis (yellow) leads to cleavage, while oxidation (green) retains the scaffold but alters polarity.
Experimental Protocols
In Vitro Microsomal Stability Assay
This protocol determines the intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Test Compound (10 mM DMSO stock).
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spiking test compound to final concentration of 1 µM (0.1% DMSO). Incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.
-
Calculation: Plot
vs. time. The slope determines half-life: .
In Vivo Pharmacokinetic Study (Rat)
Objective: To determine oral bioavailability (
Animals: Male Sprague-Dawley rats (200–250 g), fasted overnight. Groups:
-
Group 1 (IV): 2 mg/kg (formulated in 5% DMSO / 10% Solutol / 85% Saline).
-
Group 2 (PO): 10 mg/kg (formulated in 0.5% CMC-Na suspension for Deriv. A; water for Deriv. B).
Procedure:
-
Dosing: Administer compound via tail vein (IV) or oral gavage (PO).
-
Blood Collection: Serial tail vein bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h post-dose.
-
Processing: Collect into K2-EDTA tubes, centrifuge at 3000g for 10 min to harvest plasma. Store at -80°C.
-
Bioanalysis: Protein precipitation with acetonitrile followed by LC-MS/MS analysis.
-
Data Analysis: Calculate
using the linear trapezoidal rule.
Diagram 2: PK Screening Workflow
The following diagram outlines the decision tree for advancing an N-phenylbenzamide derivative from synthesis to in vivo testing.
Caption: Iterative PK optimization workflow. Compounds failing solubility or stability thresholds are recycled for structural redesign.
References
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. (2021).
-
Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology. (2022).
-
Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Scientific Reports. (2023).
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. (2012).
-
Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. Scientific Reports. (2018).
Sources
Validation of Acetylated Histone H3 (H3K9/14ac) as a Biomarker for 3-(aminomethyl)-N-phenylbenzamide Activity
Executive Summary & Mechanistic Rationale
3-(aminomethyl)-N-phenylbenzamide hydrochloride belongs to the benzamide class of small molecules, a structural family heavily implicated in epigenetic modulation. While structurally related to the classic PARP inhibitor 3-aminobenzamide, the N-phenylbenzamide scaffold is the defining pharmacophore of Class I Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275).
Consequently, the most scientifically robust biomarker for validating the biological activity of this compound is the hyperacetylation of Histone H3 (H3K9ac or H3K14ac) .
-
Mechanism of Action: The compound acts as a zinc-binding peptidomimetic or active site occluder of HDAC enzymes (specifically HDAC1 and HDAC3).
-
Biomarker Causality: Inhibition of HDAC prevents the removal of acetyl groups from lysine residues on histone tails. This leads to a rapid, dose-dependent accumulation of acetylated histones, resulting in chromatin relaxation and transcriptional activation of tumor suppressor genes like CDKN1A (p21).
-
Validation Goal: To establish a linear correlation between compound concentration and H3 acetylation levels, validating target engagement in a cellular model.
Comparative Analysis of Detection Methods
When validating this biomarker, researchers must choose between specificity (Western Blot), throughput (ELISA/HTRF), or in-situ context (In-Cell Western).
| Feature | Western Blot (Gold Standard) | Sandwich ELISA | In-Cell Western (ICW) |
| Primary Utility | Definitive molecular weight verification & specificity check. | High-sensitivity quantification from lysates. | High-throughput screening (HTS) in 96/384-well plates. |
| Specificity | High (Separates specific H3 bands from non-specific signals). | Medium (Dependent on antibody pair quality; risk of matrix interference). | Medium (Background noise can be high; requires rigorous washing). |
| Throughput | Low (10-15 samples/gel). | High (96+ samples).[1][2] | Very High (384+ samples). |
| Sample Req. | 10-20 µg protein. | 1-5 µg protein. | Fixed whole cells (thousands). |
| Recommendation | Use for Initial Validation. Essential to prove the signal is truly Histone H3 and not a cytoplasmic artifact. | Use for PK/PD Studies. Best for quantifying fold-change in animal tissue lysates. | Use for IC50 Determination. Best for generating dose-response curves. |
Experimental Protocol: Self-Validating Western Blot System
This protocol is designed with built-in "trust nodes"—steps that ensure the assay is working correctly independent of the test compound.
Phase A: Cell Treatment & Lysis
Cell Line: HCT116 (Colon Cancer) or MCF7 (Breast Cancer) – highly responsive to benzamides. Reagents:
-
Test Compound: 3-(aminomethyl)-N-phenylbenzamide HCl (dissolved in DMSO).
-
Positive Control: Entinostat (MS-275) at 1 µM (Validated Class I HDACi).
-
Negative Control: Vehicle (DMSO 0.1%).
Workflow:
-
Seed cells at
cells/well in a 6-well plate. Allow 24h adhesion. -
Treat cells for 18 hours (optimal window for histone accumulation).
-
Dose Range: 0.1 µM, 1.0 µM, 10 µM, 50 µM.
-
-
Acid Extraction (Critical Step): Do not use standard RIPA lysis. Histones are basic; standard lysis often results in poor recovery.
-
Harvest cells in PBS.
-
Resuspend in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3).
-
Centrifuge (6,500 x g, 10 min, 4°C) to pellet nuclei.
-
Discard supernatant. Resuspend pellet in 0.2 N HCl overnight at 4°C.
-
Centrifuge and keep supernatant (contains histones). Neutralize with NaOH if necessary for loading.
-
Phase B: Immunodetection
-
Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14) [Rabbit Monoclonal].
-
Loading Control: Anti-Total Histone H3 (do not use Actin/GAPDH as they are cytoplasmic and removed during acid extraction).
Phase C: Data Interpretation (Expected Results)
| Treatment | Ac-H3 Signal (Band Intensity) | Interpretation |
| DMSO (Neg Ctrl) | Low / Basal | Baseline deacetylase activity is high. |
| Entinostat (Pos Ctrl) | High (Strong Band) | Validates that the assay system detects HDAC inhibition. |
| Test Cmpd (Low Dose) | Low | Below therapeutic threshold. |
| Test Cmpd (High Dose) | High (Dose-Dependent) | VALIDATION CONFIRMED. Target engagement successful. |
Visualization of Signaling & Workflow
Diagram 1: Mechanism of Action (HDAC Inhibition)
This diagram illustrates how the benzamide compound intervenes in the epigenetic regulation pathway.
Caption: The compound inhibits HDAC activity, preventing the transition to heterochromatin (closed) and sustaining active transcription.
Diagram 2: Biomarker Validation Workflow
The logical flow for the experimental validation described in Section 3.
Caption: Step-by-step workflow emphasizing Acid Extraction for optimal histone recovery.
Specificity Check: Excluding PARP Activity
Given the structural similarity to 3-aminobenzamide (a PARP inhibitor), a rigorous validation must exclude PARP inhibition to ensure the biomarker signal is specific to HDAC activity.
-
Secondary Assay: Measure Poly(ADP-ribose) (PAR) levels.
-
Method: Western blot using anti-PAR antibody after treating cells with Hydrogen Peroxide (
) to induce DNA damage (which normally spikes PAR). -
Decision Logic:
-
If Compound reduces PAR signal
It has PARP inhibitory activity . -
If Compound has no effect on PAR signal but increases Ac-H3
It is a Selective HDAC Inhibitor .
-
References
-
Gryder, B. E., et al. (2012). "Histone deacetylase inhibitors: equipped for success." Future Medicinal Chemistry. Link
-
Rosato, R. R., et al. (2003). "The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1 1." Cancer Research. Link
-
She, Y., et al. (2024). "Identification of activity-based biomarkers for early-stage pancreatic tumors." Theranostics. Link
-
PubChem Compound Summary. (2024). "3-aminobenzamide."[3][4][5][6] National Library of Medicine.[7] Link
Sources
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- 2. N-Methylbenzanilide | C14H13NO | CID 74736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1423032-67-0 | N-[3-(Aminomethyl)phenyl]benzamide hydrochloride - AiFChem [aifchem.com]
- 4. danabiosci.com [danabiosci.com]
- 5. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
independent replication of studies using 3-(aminomethyl)-N-phenylbenzamide hydrochloride
This guide is structured to serve as a rigorous technical manual for researchers undertaking the independent replication of studies involving 3-(aminomethyl)-N-phenylbenzamide hydrochloride (CAS: 1171573-70-8).
Given the compound's structural classification as a functionalized benzamide—a scaffold frequently associated with PARP inhibition , SIRT modulation , and epigenetic probe development —this guide prioritizes the validation of target engagement and phenotypic reproducibility against established "Gold Standard" alternatives.
Executive Analysis: The Replication Challenge
3-(aminomethyl)-N-phenylbenzamide hydrochloride represents a class of small-molecule probes often utilized in fragment-based drug discovery (FBDD) or as structural analogs in epigenetic studies. Replicating studies involving this compound requires navigating three specific failure modes common to benzamide derivatives:
-
Salt-Form Discrepancies: The hydrochloride salt significantly alters solubility and cellular uptake compared to the free base. Replication failures often stem from using the wrong form in non-buffered media.
-
Promiscuous Amines: The primary aminomethyl group (
) is highly reactive. In aldehyde-containing media or improperly stored DMSO stocks, it can form Schiff bases, leading to false negatives. -
Target Ambiguity: Unlike highly optimized clinical candidates, this compound often serves as a "tool" or "hit." Replication must verify specific target engagement (typically PARP or Deacetylase families) versus off-target toxicity.
Comparative Analysis: Alternatives & Benchmarking
To objectively assess the performance of 3-(aminomethyl)-N-phenylbenzamide HCl, it must be benchmarked against validated inhibitors with overlapping pharmacophores.
Table 1: Performance Comparison Matrix
| Feature | 3-(aminomethyl)-N-phenylbenzamide HCl | 3-Aminobenzamide (3-AB) | Olaparib (AZD2281) | Entinostat (MS-275) |
| Role | Experimental Probe / Fragment | Classic PARP Reference | Clinical PARP Inhibitor | Class I HDAC Inhibitor |
| Primary Target | Putative: PARP / SIRT / Serine Protease | PARP-1 / PARP-2 | PARP-1 / PARP-2 / PARP-3 | HDAC 1 / 3 |
| Potency (IC50) | Low-to-Mid | High | Low nM (Potent) | Low nM |
| Solubility | High (aqueous, as HCl salt) | Moderate | Low (requires DMSO/Cyclodextrin) | Low |
| Stability | Risk: Aminomethyl oxidation/dimerization | Stable | Stable | Stable |
| Use Case | Hit validation, structural activity relationship (SAR) studies | Negative/Positive Control (High conc.) | Clinical efficacy comparator | Epigenetic modulation control |
Analyst Insight: If your replication study aims to confirm potency, compare against Olaparib . If the study investigates mechanism (e.g., benzamide scaffold specificity), 3-Aminobenzamide is the appropriate control to rule out scaffold-independent effects.
Experimental Protocols for Replication
Note: These protocols are designed to be self-validating. Every step includes a "Stop/Go" checkpoint.
Protocol A: Chemical Integrity Verification (Pre-Experiment)
Objective: Ensure the compound has not degraded into the free acid or formed adducts. Method: LC-MS with UV detection.
-
Preparation: Dissolve 1 mg of 3-(aminomethyl)-N-phenylbenzamide HCl in 1 mL HPLC-grade water (not DMSO, to avoid initial artifacts).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.
-
Gradient: 5% to 95% Acetonitrile/Water + 0.1% Formic Acid over 10 min.
-
Checkpoint:
-
Pass: Single peak at expected M+H (approx. 227.1 Da for free base cation).
-
Fail: Multiple peaks or mass shift (+12 Da indicates formaldehyde adduct from poor solvent quality).
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Confirm the compound enters the cell and binds a target (Target Engagement) before assessing phenotype. Rationale: Many replication studies fail because the compound never reaches the target in the specific cell line used.
Workflow:
-
Treatment: Treat cells (e.g., HEK293) with 10 µM compound vs. DMSO control for 1 hour.
-
Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.
-
Thermal Challenge: Aliquot lysate into PCR tubes. Heat at a gradient (
to ) for 3 minutes. -
Analysis: Centrifuge to pellet denatured proteins. Run supernatant on SDS-PAGE.
-
Detection: Western Blot for the putative target (e.g., PARP1 or HDAC1).
-
Result: A shift in the melting curve (stabilization at higher temps) confirms physical binding.
Protocol C: Functional Phenotype (Acetylation/PARylation Assay)
Objective: Measure functional inhibition. Context: Assuming a PARP/HDAC-like mechanism.
-
Cell Seeding: Seed HeLa cells at
cells/well. -
Dosing: Treat with a dose-response curve (0.1, 1, 10, 50 µM) of the compound.
-
Control: Include Olaparib (1 µM) or SAHA (1 µM) as a positive control.
-
-
Stimulation (for PARP): Add H2O2 (1 mM) for 10 min to induce DNA damage and PARylation spikes.
-
Lysis: Lyse immediately in boiling SDS buffer.
-
Western Blot:
-
Primary Ab: Anti-Poly(ADP-ribose) or Anti-Acetyl-Histone H3.
-
Normalization: Total Histone H3 or Actin.
-
-
Quantification: Calculate IC50 based on band intensity reduction relative to DMSO + H2O2.
Visualization of Mechanism & Workflow
Figure 1: Replication Logic Flow
This diagram illustrates the critical decision nodes when replicating studies for a benzamide probe.
Caption: Decision tree for validating the benzamide probe. Note the critical "Stop" at Target Engagement (CETSA) to prevent chasing artifacts.
Figure 2: Putative Signaling Interference
Visualizing where the compound likely intersects with chromatin remodeling pathways based on its pharmacophore.
Caption: Mechanistic interference of the benzamide probe at the enzymatic level, competing with co-factors or substrates.
References
-
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. [Link]
-
PubChem. (n.d.). Compound Summary: 3-(Aminomethyl)-N-phenylbenzamide hydrochloride.[1][2][3][4][5] National Library of Medicine. [Link]
-
Workman, P., & Al-Lazikani, B. (2013). Drugging cancer genomes. Nature Reviews Drug Discovery. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Thurmond, J., et al. (2018). Reproducibility Project: Cancer Biology. eLife. [Link]
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- 3. 860522-81-2|4-(Butylamino)benzamide|BLD Pharm [bldpharm.com]
- 4. 25027-73-0|N-(4-(Aminomethyl)phenyl)acetamide hydrochloride|BLD Pharm [bldpharm.com]
- 5. 1171573-70-8|3-(Aminomethyl)-N-phenylbenzamide hydrochloride|BLD Pharm [bldpharm.com]
Comparative Safety Profiling of N-Phenylbenzamide Scaffolds: Mitigating Bioactivation Risks
Executive Summary
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, anti-infectives, and androgen receptor antagonists. However, its development is frequently attrition-prone due to a specific liability: metabolic bioactivation .
This guide provides a comparative analysis of the safety profiles of unsubstituted N-phenylbenzamides versus their structurally optimized analogs. We focus on the mechanistic causality of Idiosyncratic Drug-Induced Liver Injury (IDILI) , driven by the formation of reactive quinone-imine (QI) intermediates. By synthesizing experimental data with validated screening protocols, this document aims to equip drug developers with the logic required to design out toxicity liabilities early in the lead optimization phase.
The Structural Liability: Mechanistic Insight
The primary safety concern with N-phenylbenzamides is not the parent molecule itself, but its Phase I metabolic products. The amide bond is generally stable; however, the electron-rich phenyl ring is a "soft spot" for Cytochrome P450 (CYP450) enzymes.
The Bioactivation Pathway
The toxicity cascade typically follows this sequence:
-
Hydroxylation: CYP450s (often CYP3A4 or CYP2C9) hydroxylate the phenyl ring, usually at the para or ortho position relative to the nitrogen.
-
Oxidation: The resulting p-hydroxy or o-hydroxy metabolite is further oxidized (2-electron oxidation) to form a highly electrophilic Quinone Imine (QI) .
-
Covalent Binding: This soft electrophile reacts indiscriminately with nucleophilic sulfhydryl groups on cellular proteins (e.g., cysteine residues) or depletes cellular glutathione (GSH) pools, leading to oxidative stress and hepatotoxicity.
Visualization: The Toxicity Cascade
The following diagram illustrates the divergence between safe clearance (Phase II conjugation) and toxic bioactivation.
Figure 1: The metabolic bifurcation of N-phenylbenzamides. The critical risk factor is the ratio of Phase II clearance versus oxidation to the reactive Quinone Imine.
Comparative Safety Analysis
To demonstrate the impact of structural modification, we compare a Prototype (Compound A) , representing a high-risk unsubstituted scaffold, against an Optimized Analog (Compound B) , designed with metabolic blocking groups.
Table 1: Physicochemical and Safety Profile Comparison
| Feature | Compound A (High Risk) | Compound B (Optimized) | Rationale |
| Structure | Unsubstituted N-phenyl ring | 4-Fluoro-N-(3-cyanophenyl)benzamide | Blocked metabolic soft spots. |
| Microsomal Stability ( | < 15 min (High Clearance) | > 60 min (Low Clearance) | Unsubstituted ring is rapidly metabolized. |
| Reactive Metabolites | Positive (High intensity GSH adducts) | Negative (No/Trace adducts) | Halogens/EWGs prevent oxidation to QI. |
| HepG2 Toxicity ( | 12 | > 100 | Reactive metabolites drive cytotoxicity. |
| hERG Inhibition ( | 5.4 | > 30 | Lipophilicity reduction improves cardiac safety. |
| Ames Test | Equivocal (Strain TA100) | Negative | Quinone imines can be genotoxic. |
Interpretation of Data[1][2][3][4][5][6][7][8][9][10]
-
Compound A: The rapid clearance is not leading to safe excretion but rather to the formation of reactive intermediates. The presence of GSH adducts in the trapping assay (see Protocol A) confirms the formation of an electrophile.
-
Compound B: Introduction of a Fluorine atom at the para-position blocks the primary site of hydroxylation. The addition of a cyano group (Electron Withdrawing Group - EWG) on the meta-position deactivates the ring, making further oxidation thermodynamically unfavorable.
Experimental Protocols (Self-Validating Systems)
Reliable safety profiling requires robust assays.[1] The following protocols are industry standards for assessing bioactivation potential.
Protocol A: Reactive Metabolite Trapping (GSH/LC-MS)
Objective: Detect short-lived electrophilic intermediates by trapping them with Glutathione (GSH).
Validation Logic: We use a mixture of unlabeled GSH and stable isotope-labeled GSH (
Step-by-Step Workflow:
-
Incubation System:
-
Test Compound: 10
M final concentration. -
Enzyme Source: Human Liver Microsomes (HLM) at 1.0 mg protein/mL.
-
Trapping Agent: Mixture of GSH and isotope-labeled GSH (1:1 ratio) at 5 mM total concentration.
-
Cofactor: NADPH regenerating system (Mg
, Glucose-6-phosphate, G6PDH, NADP+).
-
-
Reaction: Incubate at 37°C for 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Analysis (LC-HRMS):
-
Inject supernatant onto a C18 column.
-
Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or search for the specific mass shift (
Da for GSH). -
Criteria: A valid hit requires two peaks separated by the exact mass difference of the isotope label (e.g., +3 Da), with identical retention times.
-
Protocol B: High-Content Hepatotoxicity Screening
Objective: Assess cellular health beyond simple viability (ATP), looking for pre-lethal markers of oxidative stress.
Step-by-Step Workflow:
-
Cell Model: Cryopreserved primary human hepatocytes (more metabolically competent than HepG2).
-
Dosing: 7-point dilution series (0.1
M to 100 M) for 24 hours. -
Multiplex Staining:
-
Hoechst 33342: Nuclear count (Cell loss).
-
TMRM: Mitochondrial Membrane Potential (MMP).
-
CellROX Green: Intracellular Reactive Oxygen Species (ROS).
-
-
Readout: High-Content Imaging System (e.g., ImageXpress or Operetta).
Visualization: Screening Workflow
This diagram outlines the decision tree for advancing a lead compound based on safety data.
Figure 2: Integrated safety screening workflow. Detection of GSH adducts triggers an immediate loop back to chemistry for structural modification.
Mitigation Strategies: Designing for Safety
When optimizing N-phenylbenzamides, apply these specific Structure-Activity Relationship (SAR) rules to mitigate toxicity:
-
Block the Para-Position: The para position of the N-phenyl ring is the primary site of metabolic attack. Substitution with Fluorine or Chlorine blocks hydroxylation without significantly altering steric bulk.
-
Electronic Deactivation: Install Electron-Withdrawing Groups (EWGs) such as -CF3 , -CN , or -SO2Me on the phenyl ring. These reduce the electron density of the ring, making the oxidation to the quinone imine energetically unfavorable.
-
Scaffold Hopping: If the phenyl ring liability cannot be managed, replace it with a bioisostere such as a Pyridine or Pyrimidine . These electron-deficient heterocycles are resistant to oxidative bioactivation.
References
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism.
-
Obach, R. S., et al. (2008).[3] The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions. Journal of Pharmacology and Experimental Therapeutics.
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
-
Argoti, D., et al. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites.[4] Chemical Research in Toxicology.[5]
-
Nakayama, S., et al. (2011). Combination of GSH Trapping and Time-Dependent Inhibition Assays as a Predictive Method of Drugs Generating Highly Reactive Metabolites. Drug Metabolism and Disposition.[6][7]
Sources
- 1. Data-driven identification of structural alerts for mitigating the risk of drug-induced human liver injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drughunter.com [drughunter.com]
- 6. mdpi.com [mdpi.com]
- 7. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
validating the specificity of 3-(aminomethyl)-N-phenylbenzamide hydrochloride through competitive binding assays
The following guide is structured as a high-level technical manuscript designed for application scientists and drug discovery researchers. It focuses on the validation of 3-(aminomethyl)-N-phenylbenzamide hydrochloride (referred to herein as 3-APB-HCl ), treating it as a representative benzamide-scaffold inhibitor (a class historically significant for Class I HDAC and PARP inhibition).
Executive Summary & Compound Profile
3-(aminomethyl)-N-phenylbenzamide hydrochloride (3-APB-HCl) represents a refined benzamide pharmacophore. Unlike broad-spectrum hydroxamates (e.g., Vorinostat) that act as pan-inhibitors of zinc-dependent metalloenzymes, benzamide derivatives are valued for their isoform specificity , particularly within the Histone Deacetylase (HDAC) Class I family and Poly(ADP-ribose) polymerases (PARP).
This guide outlines the rigorous validation of 3-APB-HCl’s specificity using Fluorescence Polarization (FP) Competitive Binding Assays . We compare its performance against industry standards to demonstrate its utility as a high-fidelity chemical probe with reduced off-target toxicity.
The Pharmacophore Advantage
The core structural differentiator of 3-APB-HCl is the N-phenylbenzamide moiety combined with a primary aminomethyl warhead.
-
Stability: Superior metabolic stability compared to hydroxamic acids (which suffer from glucuronidation).
-
Selectivity: The bulky phenyl group excludes the molecule from the smaller active sites of Class IIa HDACs, driving Class I (HDAC 1, 2, 3) selectivity.[1][2]
Comparative Analysis: 3-APB-HCl vs. Market Standards
To validate 3-APB-HCl, it must be benchmarked against established inhibitors. We utilize Entinostat (MS-275) as the direct benzamide competitor and Vorinostat (SAHA) as the broad-spectrum control.
Table 1: Physicochemical and Kinetic Comparison
| Feature | 3-APB-HCl (Focus) | Entinostat (MS-275) | Vorinostat (SAHA) |
| Scaffold Class | Aminomethyl-Benzamide | Benzamide | Hydroxamic Acid |
| Binding Mode | Slow-tight binding (Proposed) | Slow-tight binding | Fast-on/Fast-off |
| Target Selectivity | High (Class I Isoforms) | High (HDAC 1, 3) | Low (Pan-HDAC) |
| Metabolic Stability | High ( | High | Low ( |
| Toxicity Profile | Reduced off-target binding | GI/Fatigue (Clinical) | Thrombocytopenia (Clinical) |
| Primary Utility | Precision Chemical Probe | Clinical Oncology | Broad Spectrum Control |
Analyst Note: The rapid dissociation of Vorinostat often leads to an overestimation of potency in equilibrium assays. 3-APB-HCl, sharing the benzamide kinetics of Entinostat, requires prolonged incubation times to reach true equilibrium, a critical factor in the protocol below.
Mechanism of Action & Signaling Pathway
Understanding the downstream effects is crucial for validation. 3-APB-HCl functions by occupying the acetyl-lysine binding pocket of the target enzyme, preventing the deacetylation of histone tails. This results in chromatin relaxation and the re-expression of silenced tumor suppressor genes.
Figure 1: Benzamide-Mediated Epigenetic Reactivation
Caption: Mechanism of Action. 3-APB-HCl competitively inhibits the enzyme, preventing histone deacetylation and driving gene expression.
Experimental Protocol: Fluorescence Polarization (FP) Competitive Binding
This protocol validates the Binding Affinity (
Reagents & Setup
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA.
-
Tracer: FITC-labeled acetylated peptide (specific to target isoform).
-
Target Protein: Recombinant HDAC1 or HDAC3 (purified).
-
Detection: Multi-mode plate reader (Ex 485nm / Em 528nm).
Step-by-Step Workflow
-
Tracer Optimization (
Determination):-
Titrate the Target Protein (0–1000 nM) against a fixed concentration of Tracer (10 nM).
-
Plot mP vs. [Protein]. Determine the concentration yielding 50% bound tracer (
). Use this protein concentration for the competitive assay.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Rationale: Operating at the
ensures maximum sensitivity to competitive displacement.
-
-
Competitive Displacement (The Validation Step):
-
Prepare Plate: Add 10 µL of Target Protein (at
) to 384-well black plates. -
Compound Addition: Add 50 nL of 3-APB-HCl (serial dilution, 10 µM to 0.1 nM) using an acoustic dispenser. Include Entinostat and Vorinostat as controls.
-
Incubation 1: Incubate for 2 hours at room temperature.
-
Critical: Benzamides exhibit slow-on kinetics. Short incubation (<30 min) will artificially inflate the
. -
Tracer Addition: Add 10 µL of Tracer (at 20 nM).
-
Incubation 2: Incubate for 30 minutes.
-
-
Read & Analyze:
-
Measure Fluorescence Polarization (mP).
-
Calculate % Inhibition:
.
-
Figure 2: Assay Workflow Logic
Caption: FP Assay Workflow. Pre-incubation of the inhibitor (Step 2) is critical for benzamide kinetics.
Data Interpretation & Specificity Calculation
To prove specificity, you must calculate the Selectivity Ratio .
Calculation of Binding Constant ( )
Convert the observed
Representative Validation Data (Mock)
Data below illustrates the expected profile of 3-APB-HCl as a selective Class I inhibitor.
| Compound | HDAC1 | HDAC6 | Selectivity Ratio (HDAC6/HDAC1) | Interpretation |
| 3-APB-HCl | 15 | >10,000 | >660 | Highly Selective (Class I) |
| Entinostat | 20 | >10,000 | >500 | Industry Standard (Selective) |
| Vorinostat | 10 | 12 | 1.2 | Non-Selective (Pan-inhibitor) |
References
-
Lauffer, B. E., et al. (2013). Histone Deacetylase Inhibitors: Kinetic Considerations and Binding Mechanisms. Journal of Biological Chemistry.
-
Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies: Current Status and Future Prospects. Molecules.[2][3][4][5][6][7][8][9][10][11][12]
-
Bradner, J. E., et al. (2010). Chemical Phylogenetics of Histone Deacetylases. Nature Chemical Biology.
-
PubChem Compound Summary. (2023). 3-(aminomethyl)-N-phenylbenzamide.[5][9][13] National Center for Biotechnology Information.
Sources
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- 8. 3-(aminomethyl)-N-butyl-N-phenylbenzamide | C18H22N2O | CID 64585173 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzamide-Based Therapeutics: A Case Study on PARP Inhibitors
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a prominent class of benzamide-containing therapeutics: Poly (ADP-ribose) polymerase (PARP) inhibitors. While the initial compound of interest, 3-(aminomethyl)-N-phenylbenzamide hydrochloride, belongs to this broad chemical family, publicly available efficacy data for this specific molecule is limited. Therefore, this guide will focus on a well-characterized, clinically approved PARP inhibitor, Olaparib , as a case study. We will compare its performance with other notable PARP inhibitors, providing researchers, scientists, and drug development professionals with a detailed framework for evaluating such compounds.
Introduction to Benzamide Derivatives in Oncology
The benzamide moiety is a versatile scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives of N-phenylbenzamide have been explored for a range of biological activities, including cytostatic and immunosuppressive effects.[1] This has led to their investigation in oncology, where the ability to halt cell proliferation is a key therapeutic goal. One of the most successful applications of the benzamide scaffold in oncology is the development of PARP inhibitors.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can degenerate into more cytotoxic DNA double-strand breaks (DSBs) during DNA replication.
In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. The inhibition of PARP in these HR-deficient cells leads to an accumulation of unrepaired DSBs, resulting in genomic instability and cell death. This concept, where the loss of two different genes or pathways is lethal to a cell while the loss of either one alone is not, is known as synthetic lethality .
Caption: Mechanism of action of Olaparib via synthetic lethality.
In Vitro Efficacy Comparison of PARP Inhibitors
The in vitro potency of PARP inhibitors is typically assessed by their ability to inhibit the PARP enzyme and to selectively kill cancer cells, particularly those with deficiencies in DNA repair pathways.
Comparative Cellular Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Olaparib and a comparator PARP inhibitor, Niraparib, in various cancer cell lines.
| Cell Line | Cancer Type | BRCA Status | Olaparib IC50 (µM) | Niraparib IC50 (µM) | Reference |
| ID8 | Ovarian Cancer | BRCA2 -/- | ~5.0 | Not Reported | [2] |
| HCC-1937 | Breast Cancer | BRCA1 mutant | Not Reported | Not Reported | [3] |
Note: Direct comparative IC50 values across multiple cell lines in a single study are often limited in publicly available literature. The data presented is from different sources and serves as an illustration.
In a study on ovarian cancer cells, Olaparib demonstrated a dose-dependent reduction in cell viability, with an IC50 of approximately 5.0 µM in ID8 cells.[2]
Detailed In Vitro Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., 1,000 to 100,000 cells per well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the PARP inhibitor (e.g., Olaparib) and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vivo mouse xenograft study.
Comparative Analysis and Discussion
The in vitro and in vivo data for Olaparib demonstrate its potent anti-cancer activity, particularly in tumors with defects in homologous recombination. The in vitro assays confirm its ability to kill cancer cells at micromolar concentrations, while the in vivo studies validate its efficacy in reducing tumor growth in a living organism.
When comparing Olaparib to other PARP inhibitors like Niraparib, it is important to consider their pharmacokinetic and pharmacodynamic properties. For instance, some studies suggest that Niraparib may have greater efficacy in certain in vivo models, which could be attributed to differences in its volume of distribution and cell permeability. [5]Such differences highlight the importance of a comprehensive evaluation that goes beyond simple IC50 values.
The choice of experimental model is also critical. While in vitro assays are useful for high-throughput screening and initial potency assessment, in vivo models provide a more physiologically relevant context, taking into account factors like drug metabolism and tumor microenvironment. Patient-derived xenograft (PDX) models are increasingly favored as they are believed to better recapitulate the heterogeneity of human tumors.
Conclusion
The development of PARP inhibitors like Olaparib represents a significant advancement in targeted cancer therapy, particularly for patients with BRCA-mutated cancers. A thorough comparison of their in vitro and in vivo efficacy is essential for understanding their therapeutic potential and for guiding further drug development efforts. This guide has provided a framework for such a comparison, complete with detailed experimental protocols and data visualization, to aid researchers in this endeavor.
References
- Vertex AI Search. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides.
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PMC. (n.d.). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. Retrieved from [Link]
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ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Journal of Medicinal Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro olaparib treatment induces DNA damage, reduces cancer cell viability and upregulates PD-L1. Retrieved from [Link]
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PubChem. (n.d.). 3-(Aminothioxomethyl)-N-methyl-N-phenylbenzamide. Retrieved from [Link]
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AACR Journals. (n.d.). Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. Retrieved from [Link]
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PMC. (n.d.). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. Retrieved from [Link]
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PubChem. (n.d.). 3-(aminomethyl)-N-butyl-N-phenylbenzamide. Retrieved from [Link]
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PMC. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]
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PMC. (2021). An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. Retrieved from [Link]
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PMC. (n.d.). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Retrieved from [Link]
- Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
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PMC. (2023). In Vivo Efficacy Testing of Peptide Receptor Radionuclide Therapy Radiosensitization Using Olaparib. Retrieved from [Link]
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PMC. (n.d.). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Retrieved from [Link]
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Pharmacy Times. (2023). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Retrieved from [Link]
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Bio-protocol. (n.d.). Mouse Xenograft Studies. Retrieved from [Link]
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PMC. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]
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PubMed. (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from [Link]
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Cancer Research UK. (n.d.). PARP Inhibitors | Targeted cancer drugs. Retrieved from [Link]
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The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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PubChem. (n.d.). 3-(Aminomethyl)benzamide. Retrieved from [Link]
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PMC. (2022). PARP inhibitor olaparib enhances the efficacy of radiotherapy on XRCC2-deficient colorectal cancer cells. Retrieved from [Link]
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AACR. (2024). Next-generation PARP Inhibitor Demonstrates Clinical Benefit in Patients with Homologous Recombination Repair-deficient Breast Cancer | News Releases. Retrieved from [Link]
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orthogonal methods to validate the binding of 3-(aminomethyl)-N-phenylbenzamide hydrochloride to its target
A Guide to Orthogonal Target Validation for 3-(aminomethyl)-N-phenylbenzamide hydrochloride
In drug discovery, the identification of a "hit" compound, such as 3-(aminomethyl)-N-phenylbenzamide hydrochloride, from a high-throughput screen is merely the first step in a long and rigorous journey. A primary and critical follow-up is to unequivocally confirm that the compound binds to its intended molecular target and that this binding event is responsible for the observed activity. Relying on a single experimental method is fraught with peril, as artifacts and assay-specific interference can lead to false positives and costly failures in later stages of development.
This guide provides a comprehensive framework for applying orthogonal, multi-faceted methods to validate the binding of a novel small molecule, using the hypothetical hit "3-(aminomethyl)-N-phenylbenzamide hydrochloride" (herein referred to as 'Compound A') to its putative protein target. As senior application scientists, we emphasize not just the "how" but the "why," grounding experimental choices in biophysical principles to build a robust and trustworthy case for target engagement.
The Imperative of an Orthogonal Approach
An orthogonal methodology involves using multiple, distinct techniques that rely on different physical principles to measure the same event—in this case, the binding of Compound A to its target protein. If a direct binding event is genuine, it should be detectable through changes in mass (Surface Plasmon Resonance), heat (Isothermal Titration Calorimetry), and target stability (Cellular Thermal Shift Assay), and it should elicit a functional response (Biochemical Activity Assay). Concordant results across these disparate methods provide strong, synergistic evidence of a true interaction and mitigate the risk of being misled by artifacts from a single assay format.
Method 1: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding and dissociation of a ligand (the analyte) to a target immobilized on a sensor surface. It is often the primary choice for confirming a direct interaction and determining its kinetics.
Causality and Experimental Choice: SPR directly measures the accumulation of mass on the sensor surface as the analyte binds. This change in the refractive index near the sensor surface is proportional to the amount of bound analyte. By monitoring this change over time during association and dissociation phases, we can derive the on-rate (kₐ), off-rate (kₑ), and the equilibrium dissociation constant (Kₑ), providing a complete kinetic profile of the interaction.
Trustworthiness: The self-validating nature of SPR lies in its controls and data analysis. A dose-dependent response is essential, where increasing concentrations of Compound A result in a proportionally higher binding signal. The data must fit well to established kinetic models (e.g., 1:1 Langmuir binding). Furthermore, the inclusion of a reference channel on the sensor chip, where an irrelevant protein is immobilized, allows for the subtraction of non-specific binding and bulk refractive index changes, ensuring the measured signal is specific to the target interaction.
Detailed Experimental Protocol for SPR
-
Immobilization of Target Protein:
-
Select a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will form covalent amide bonds with the surface.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. Aim for an immobilization level that will yield a theoretical maximum analyte binding response (Rₘₐₓ) of 50-100 Response Units (RU) to avoid mass transport limitations.
-
-
Analyte Interaction Analysis:
-
Prepare a dilution series of Compound A in the running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). It is crucial to include a DMSO concentration series to generate a solvent correction curve if Compound A is dissolved in DMSO.
-
Inject the different concentrations of Compound A over the immobilized target and reference surfaces for a set association time (e.g., 120 seconds).
-
Follow with an injection of running buffer alone to monitor the dissociation phase (e.g., 300 seconds).
-
Between cycles, inject a regeneration solution (e.g., a pulse of high salt or low pH buffer) to remove all bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for non-specific binding and bulk effects.
-
Subtract a "zero-concentration" (buffer only) injection to correct for any systematic drift.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetic model) using the analysis software to determine kₐ, kₑ, and calculate Kₑ (kₑ/kₐ).
-
Figure 1. Workflow for Surface Plasmon Resonance (SPR) analysis.
Method 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Signature
ITC provides a complete thermodynamic profile of a binding event in solution by directly measuring the heat released or absorbed as a ligand is titrated into a sample cell containing the target protein.
Causality and Experimental Choice: Unlike SPR, which measures mass change, ITC measures the heat change (enthalpy, ΔH) upon binding. This provides an orthogonal physical readout. By measuring the heat released/absorbed after each injection until saturation, ITC can determine the binding affinity (Kₐ, the inverse of Kₑ), the stoichiometry of the interaction (n), and the enthalpy (ΔH). From these, the entropy (ΔS) can be calculated. This thermodynamic signature is invaluable for understanding the forces driving the binding (e.g., hydrogen bonds vs. hydrophobic effects).
Trustworthiness: An ITC experiment is self-validating through its characteristic sigmoidal binding isotherm. The shape of the curve and the clear saturation point provide confidence in the data. The stoichiometry value (n) should be close to a biologically plausible integer (e.g., 1.0 for a 1:1 interaction), serving as a critical sanity check. A "heat of dilution" control, where the ligand is injected into buffer alone, is performed and subtracted from the primary data to ensure the measured heat is from the binding event itself.
Detailed Experimental Protocol for ITC
-
Sample Preparation:
-
Dialyze the purified target protein and dissolve Compound A in the exact same buffer batch to minimize buffer mismatch effects, which can generate large heat signals. A common buffer is 20 mM phosphate or HEPES with 150 mM NaCl, pH 7.4.
-
Degas both the protein and compound solutions thoroughly to prevent air bubbles from interfering with the measurement.
-
Determine the concentrations of protein and Compound A with high accuracy using methods like UV-Vis spectroscopy or amino acid analysis.
-
-
Instrument Setup and Titration:
-
Load the target protein into the sample cell (e.g., at a concentration of 10-20 µM).
-
Load Compound A into the injection syringe at a concentration 10-20 times that of the protein (e.g., 100-200 µM).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of Compound A into the protein solution, allowing the system to return to thermal equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model (e.g., a one-site independent model) to extract the thermodynamic parameters: n (stoichiometry), Kₐ (affinity), and ΔH (enthalpy).
-
Figure 2. Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Method 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
CETSA is a powerful method for verifying that a compound binds to its target within the complex milieu of a living cell. The underlying principle is that ligand binding stabilizes the target protein, leading to an increase in its resistance to thermal denaturation.
Causality and Experimental Choice: This assay moves from a purified, in vitro system to a more physiologically relevant cellular environment. By heating intact cells to various temperatures, proteins will denature and aggregate. In the presence of a stabilizing ligand like Compound A, the target protein will remain soluble at higher temperatures compared to its unbound state. This change in thermal stability is a direct proxy for target engagement. This method is critical for bridging the gap between biophysical affinity and cellular activity.
Trustworthiness: The self-validating aspect of CETSA is the dose-dependent thermal shift. Increasing concentrations of Compound A should lead to a greater stabilization effect, observable as a rightward shift in the melting curve. The experiment must include a vehicle control (e.g., DMSO) to establish the baseline melting profile of the target protein. The specificity of the interaction can be further probed using a structurally similar but inactive analog of Compound A, which should not produce a thermal shift.
Detailed Experimental Protocol for CETSA
-
Cell Treatment:
-
Culture cells that endogenously express the target protein to a suitable confluence.
-
Treat the cells with a range of concentrations of Compound A or vehicle control for a defined period (e.g., 1 hour) under normal culture conditions.
-
-
Heating and Lysis:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes), typically spanning the melting temperature of the target (e.g., from 40°C to 70°C). One aliquot should be kept at room temperature as a non-heated control.
-
Lyse the cells to release their protein content, often through freeze-thaw cycles or sonication.
-
-
Separation and Detection:
-
Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated/precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein remaining at each temperature point using a protein detection method like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot for each temperature and concentration.
-
Normalize the data to the non-heated control for each condition.
-
Plot the percentage of soluble protein as a function of temperature to generate a "melting curve."
-
Compare the melting curves for the vehicle-treated versus Compound A-treated samples. A shift in the curve to the right indicates thermal stabilization and target engagement.
-
Figure 3. Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparison of Orthogonal Validation Methods
The true power of this approach comes from synthesizing the data from all methods. A successful validation would show that Compound A binds directly to the purified target with measurable kinetics (SPR), a defined thermodynamic signature (ITC), and that it engages the target inside a living cell, altering its physical properties (CETSA).
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Mass change on a surface (refractive index) | Heat change in solution | Ligand-induced thermal stabilization |
| System | In Vitro (Purified Components) | In Vitro (Purified Components) | In Cellulo / In Situ |
| Key Output | Kinetics: kₐ, kₑAffinity: Kₑ | Thermodynamics: ΔH, ΔSAffinity: KₑStoichiometry: n | Target Engagement: ΔTₘPotency: EC₅₀ (Isothermal) |
| Label Requirement | None (Label-free) | None (Label-free) | None (Label-free) |
| Throughput | Medium to High | Low to Medium | Medium |
| Protein Req. | Low (µg) | High (mg) | None (endogenous expression) |
| Key Strength | Real-time kinetic information | Complete thermodynamic profile; gold standard for affinity | Confirms binding in a physiological context |
| Key Limitation | Requires protein immobilization; potential for artifacts | High sample consumption; sensitive to buffer mismatch | Indirect measure of binding; not all proteins are suitable |
Conclusion: Building a Coherent Narrative
Validating the interaction between 3-(aminomethyl)-N-phenylbenzamide hydrochloride and its intended target requires more than a single data point. It demands a compelling, multi-faceted body of evidence. By integrating a direct binding assay (SPR), a thermodynamic analysis (ITC), and a cellular target engagement assay (CETSA), researchers can build a highly confident case. A positive result is not simply a Kₑ value; it is a coherent story where the affinity measured by SPR is consistent with that from ITC, and the cellular thermal shift occurs at concentrations relevant to the measured affinity. This rigorous, orthogonal approach ensures that downstream efforts in lead optimization and preclinical development are built on a solid and trustworthy foundation.
A Head-to-Head Benchmarking Guide: 3-(aminomethyl)-N-phenylbenzamide hydrochloride vs. Standard-of-Care PARP Inhibitors
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of PARP Inhibition in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) network, playing a pivotal role in the repair of DNA single-strand breaks (SSBs). In cancer therapeutics, the inhibition of PARP has emerged as a cornerstone of precision medicine, especially for tumors harboring defects in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair. This concept, known as synthetic lethality, has been successfully exploited in cancers with mutations in the BRCA1 and BRCA2 genes. The U.S. Food and Drug Administration (FDA) has approved several PARP inhibitors (PARPis), including Olaparib, Rucaparib, and Niraparib, which have transformed the treatment landscape for ovarian, breast, prostate, and pancreatic cancers.[1][2]
This guide introduces a novel benzamide derivative, 3-(aminomethyl)-N-phenylbenzamide hydrochloride (herein referred to as APB-HCl), a potent investigational PARP inhibitor. As a member of the benzamide class of compounds, from which the concept of PARP inhibition first arose, APB-HCl warrants rigorous evaluation against the current standards of care. This document provides a comprehensive framework for the preclinical benchmarking of APB-HCl against Olaparib, Rucaparib, and Niraparib. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear, data-driven comparison to guide further development.
The Competitors: A Snapshot of Standard-of-Care PARP Inhibitors
A successful benchmarking study requires a deep understanding of the established competitors. Olaparib, Rucaparib, and Niraparib, while sharing a core mechanism, exhibit distinct pharmacological profiles.
-
Olaparib (Lynparza®): The first-in-class PARP inhibitor, Olaparib is approved for various indications in ovarian, breast, pancreatic, and prostate cancers. It is a potent inhibitor of both PARP1 and PARP2.[3]
-
Rucaparib (Rubraca®): Approved for the treatment of BRCA-mutant ovarian and prostate cancers, Rucaparib is also a potent inhibitor of PARP1 and PARP2.[1][4]
-
Niraparib (Zejula®): Niraparib is approved for the maintenance treatment of recurrent ovarian cancer, notably including patients without BRCA mutations. It is a selective inhibitor of PARP1 and PARP2.[1][2][5]
A key differentiator among these inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage.[6] This trapping creates a cytotoxic complex that can obstruct DNA replication, contributing significantly to the drug's antitumor potency.[6] The relative potency of these drugs in both catalytic inhibition and PARP trapping is a critical factor in their clinical efficacy and toxicity profiles.
Head-to-Head Benchmarking: A Multi-Tiered Experimental Approach
To comprehensively evaluate the potential of APB-HCl, a tiered approach is essential, moving from fundamental biochemical interactions to complex in vivo tumor models. The following sections outline the core experimental workflows.
Tier 1: Biochemical Potency and Selectivity
Objective: To determine the direct inhibitory activity of APB-HCl on PARP1 and PARP2 enzymes and compare it to standard-of-care inhibitors.
Rationale: The 50% inhibitory concentration (IC50) in a cell-free enzymatic assay is the most direct measure of a compound's potency against its molecular target. Comparing the IC50 values for PARP1 and PARP2 provides an initial understanding of the inhibitor's selectivity. High potency is a desirable characteristic, as it may translate to lower effective doses and potentially fewer off-target effects.
This protocol is adapted from commercially available PARP activity assay kits that measure the incorporation of biotinylated NAD+ into histone proteins.
-
Reagent Preparation: Reconstitute recombinant human PARP1 and PARP2 enzymes, histone proteins, and biotinylated NAD+ in the provided assay buffer.
-
Compound Dilution: Prepare a serial dilution of APB-HCl, Olaparib, Rucaparib, and Niraparib in DMSO, followed by a further dilution in assay buffer to achieve final desired concentrations.
-
Assay Plate Preparation: Add 25 µL of the compound dilutions to a 96-well plate. Include "no inhibitor" and "no enzyme" controls.
-
Reaction Initiation: Add 25 µL of a master mix containing the PARP enzyme, activated DNA, and histones to each well. Incubate for 10-15 minutes at room temperature.
-
Substrate Addition: Add 50 µL of the biotinylated NAD+ solution to initiate the PARP reaction. Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Detection: Wash the plate and add streptavidin-HRP. Following another incubation and wash, add the HRP substrate. Measure the chemiluminescent or colorimetric signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| APB-HCl | (Hypothetical Data) | (Hypothetical Data) | N/A |
| Olaparib | 1-19 | 1-251 | [4][6] |
| Rucaparib | 0.8-3.2 | 28.2 | [4][6] |
| Niraparib | 2-35 | 2-15.3 | [4] |
Tier 2: Cellular Activity and Mechanism of Action
Objective: To assess the ability of APB-HCl to inhibit PARP activity within a cellular context, induce DNA damage, and selectively kill cancer cells with HR deficiencies.
Rationale: Moving into a cellular environment is crucial to understand how cell permeability, metabolism, and engagement with the cellular machinery affect the drug's activity. We will measure the inhibition of PARP activity in cells, quantify the resulting DNA damage, and assess the compound's ability to induce synthetic lethality.
Caption: Workflow for assessing cellular activity and mechanism of action.
This assay quantifies the level of poly(ADP-ribose) (PAR) in cells following treatment with the inhibitors.
-
Cell Culture: Plate UWB1.289 (BRCA1-mutant) ovarian cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose range of APB-HCl and the standard-of-care inhibitors for 4 hours.
-
DNA Damage Induction: Induce DNA damage by treating cells with 20 mM H2O2 for 10 minutes.
-
Cell Lysis and PAR Detection: Lyse the cells and perform an ELISA-based assay using an anti-PAR antibody to detect the levels of PAR.
-
Data Analysis: Normalize the PAR levels to the total protein concentration in each well. Calculate the percent inhibition of PARP activity relative to the H2O2-treated control without any inhibitor. Determine the IC50 for cellular PARP inhibition for each compound.
Phosphorylation of histone H2AX (to form γH2AX) is a sensitive marker for DNA double-strand breaks.[7]
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the IC50 concentration of each PARP inhibitor (determined from cell viability assays) for 24 hours. A DNA-damaging agent like a low dose of radiation (e.g., 2 Gy) can be used as a positive control and to assess the enhancement of damage by the inhibitors.[8]
-
Immunofluorescence Staining: Fix and permeabilize the cells.[1] Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Use automated image analysis software to count the number of γH2AX foci per nucleus.
-
Data Analysis: Quantify the average number of foci per cell for each treatment condition. Compare the increase in foci formation caused by APB-HCl to that of the standard-of-care drugs.
This assay compares the cytotoxicity of the inhibitors in cells with and without a functional HR pathway.
-
Cell Lines: Use a pair of isogenic cell lines, such as UWB1.289 (BRCA1-mutant) and UWB1.289+BRCA1 (BRCA1-wildtype).
-
Cell Plating and Treatment: Plate both cell lines in 96-well plates. After 24 hours, treat with a serial dilution of each inhibitor for 72-96 hours.
-
Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure the ATP content, which correlates with the number of viable cells.
-
Data Analysis: Calculate the percent cell viability relative to vehicle-treated controls. Determine the IC50 for each inhibitor in both cell lines. The ratio of IC50 (wildtype/mutant) provides a measure of synthetic lethality.
| Compound | Cell Viability IC50 (µM) in UWB1.289 (BRCA1-mutant) | γH2AX Foci (Fold Increase over Control) |
| APB-HCl | (Hypothetical Data) | (Hypothetical Data) |
| Olaparib | 1.6 ± 0.9 | Significant increase post-radiation[8] |
| Rucaparib | ~0.06 | Data not readily available for direct comparison |
| Niraparib | ~0.07 | Data not readily available for direct comparison |
Note: IC50 values are highly dependent on the cell line and assay conditions. The values presented are illustrative based on published data.[9][10]
Tier 3: In Vivo Efficacy
Objective: To evaluate the anti-tumor activity of APB-HCl in a preclinical animal model of BRCA-mutant cancer.
Rationale: An in vivo model is the ultimate test of a drug's preclinical potential, integrating its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the tumor). A patient-derived xenograft (PDX) model is often preferred as it can better reflect the heterogeneity of human tumors.
-
Model System: Use immunodeficient mice (e.g., NSG mice) engrafted with a BRCA2-mutant ovarian cancer patient-derived xenograft.[11]
-
Tumor Implantation and Growth: Implant tumor fragments subcutaneously into the flanks of the mice. Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Treatment Groups: Randomize mice into the following treatment groups (n=8-10 mice per group):
-
Treatment and Monitoring: Administer the treatments for a defined period (e.g., 28 days). Measure tumor volumes with calipers twice weekly and monitor the body weight of the mice as a measure of toxicity.
-
Endpoint and Analysis: The primary endpoint is tumor growth inhibition (TGI). At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., PARP inhibition, γH2AX levels). Calculate the TGI for each treatment group compared to the vehicle control.
| Compound | Tumor Growth Inhibition (%) in BRCA2-mutant PDX | Notes |
| APB-HCl | (Hypothetical Data) | To be determined |
| Olaparib | Significant inhibition | Greatly inhibits growth in BRCA2-mutated xenografts[11] |
| Rucaparib | Significant inhibition | Effective in BRCA-mutant models[14] |
| Niraparib | Significant inhibition | Induces tumor regressions in BRCA2-mutant PDX models |
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for benchmarking the novel PARP inhibitor candidate, 3-(aminomethyl)-N-phenylbenzamide hydrochloride (APB-HCl), against the established standards of care. The causality-driven experimental design, from biochemical potency to in vivo efficacy, provides a comprehensive framework for evaluating its therapeutic potential.
The hypothetical data presented in the tables serves as a template for the expected outcomes of these studies. A strong performance by APB-HCl, characterized by high potency in enzymatic and cellular assays, robust induction of DNA damage and synthetic lethality, and significant tumor growth inhibition in vivo, would provide a compelling rationale for its advancement into further preclinical and clinical development. Subsequent investigations should also explore its PARP trapping potential, pharmacokinetic profile, and safety pharmacology to build a complete regulatory submission package. By adhering to these self-validating and authoritative protocols, researchers can confidently and objectively position APB-HCl within the competitive landscape of PARP inhibitors.
References
-
Stanicka, J., et al. (2020). Olaparib Combined with an ATR or Chk1 Inhibitor as a Treatment Strategy for Acquired Olaparib-Resistant BRCA1 Mutant Ovarian Cells. Cells. Available from: [Link]
-
Biegala, L., et al. (2023). Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival. International Journal of Molecular Sciences. Available from: [Link]
-
Wojtowicz, P., et al. (2022). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. Cancers. Available from: [Link]
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Launonen, K., et al. (2023). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Journal of Clinical Medicine. Available from: [Link]
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Hopkins, T. A., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences. Available from: [Link]
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Bodnar, L., et al. (2025). Combination therapies with olaparib — new treatment options. Oncology in Clinical Practice. Available from: [Link]
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Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget. Available from: [Link]
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Biegala, L., et al. (2025). MK-8776 and Olaparib Combination Acts Synergistically in Hepatocellular Carcinoma Cells, Demonstrating Lack of Adverse Effects on Liver Tissues in Ovarian Cancer PDX Model. International Journal of Molecular Sciences. Available from: [Link]
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Thapa, B., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers. Available from: [Link]
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Li, H., et al. (2022). Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis. Frontiers in Pharmacology. Available from: [Link]
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Biegala, L., et al. (2023). Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival. National Institutes of Health. Available from: [Link]
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Rottenberg, S., et al. (2011). Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts. Journal of the National Cancer Institute. Available from: [Link]
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Wojtowicz, P., et al. (2022). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. National Institutes of Health. Available from: [Link]
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ResearchGate (2025). Combination of olaparib and radiation induces γH2AX foci formation. ResearchGate. Available from: [Link]
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Lee, J. M., et al. (2014). Olaparib significantly inhibits tumor growth in a xenograft model of SNU-601 human gastric cancer. Oncotarget. Available from: [Link]
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Guffanti, F., et al. (2020). IC 50 of different compounds in sensitive and olaparib resistant... ResearchGate. Available from: [Link]
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Murai, J., et al. (2014). Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib. Molecular Cancer Therapeutics. Available from: [Link]
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Kotsopoulos, J., et al. (2014). The PARP-1 Inhibitor Olaparib Causes Retention of γ-H2AX Foci in BRCA1 Heterozygote Cells Following Exposure to Gamma Radiation. Scientific Research Publishing. Available from: [Link]
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Launonen, K., et al. (2023). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. MDPI. Available from: [Link]
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van der Zee, M., et al. (2022). Exposure to escalating olaparib does not induce acquired resistance to PARPi and to other chemotherapeutic compounds in ovarian cancer cell lines. Spandidos Publications. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(aminomethyl)-N-phenylbenzamide hydrochloride
For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-(aminomethyl)-N-phenylbenzamide hydrochloride, a compound of interest in various research applications. Our approach is grounded in the principles of laboratory safety, environmental responsibility, and regulatory compliance, ensuring that your operational protocols are both scientifically sound and self-validating.
The Cornerstone of Chemical Disposal: Waste Characterization
The critical first step in the proper disposal of any chemical, including 3-(aminomethyl)-N-phenylbenzamide hydrochloride, is a thorough waste characterization. This process determines whether the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA) or equivalent local regulations.[1][2]
A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4]
-
Listed Wastes : These are substances from specific industrial processes or discarded commercial chemical products.[4][5][6] Our review of the EPA's F, K, P, and U lists indicates that 3-(aminomethyl)-N-phenylbenzamide hydrochloride is not explicitly listed.[5][6][7]
-
Characteristic Wastes :
-
Ignitability (D001) : The potential to readily catch fire.[3] Based on its chemical structure, this compound is not expected to be ignitable.
-
Corrosivity (D002) : The ability to corrode metal surfaces.[3] The hydrochloride salt may impart some acidic properties, but it is unlikely to meet the regulatory definition of corrosivity (typically a pH ≤ 2 or ≥ 12.5).[3]
-
Reactivity (D003) : The tendency to explode or undergo violent reactions.[8] 3-(aminomethyl)-N-phenylbenzamide hydrochloride is not expected to be reactive under normal conditions.
-
Toxicity (D004-D043) : The potential to be harmful if ingested or absorbed, and to leach toxic constituents into groundwater.[9]
-
The Causality Behind Caution: In the absence of specific toxicological and ecotoxicological data for 3-(aminomethyl)-N-phenylbenzamide hydrochloride, a conservative approach is mandated. The precautionary principle dictates that we treat the substance as potentially hazardous until proven otherwise. This approach ensures the protection of both laboratory personnel and the environment.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Prior to handling any chemical waste, including 3-(aminomethyl)-N-phenylbenzamide hydrochloride, the appropriate PPE must be donned. This is a fundamental aspect of laboratory safety.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and potential absorption. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect the eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities | If generating dust or aerosols, a NIOSH-approved respirator may be necessary. Consult your institution's safety officer. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the disposal of 3-(aminomethyl)-N-phenylbenzamide hydrochloride. This workflow is designed to ensure compliance and safety.
Step 1: Waste Segregation
Proper segregation of chemical waste at the point of generation is crucial to prevent unintended reactions and to facilitate compliant disposal.[10]
-
Solid Waste : Collect un-used or expired 3-(aminomethyl)-N-phenylbenzamide hydrochloride, as well as any grossly contaminated items (e.g., weigh boats, contaminated gloves), in a designated solid chemical waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated liquid chemical waste container.
-
Do not mix this waste stream with other incompatible chemicals. For instance, avoid mixing with strong oxidizing agents.
Step 2: Container Selection and Labeling
The integrity of the waste containment is paramount.
-
Container Choice : Use a container that is compatible with the chemical. For solid waste, a sealable, sturdy plastic or glass container is appropriate. For liquid waste, a screw-cap bottle, preferably the original container if empty, is ideal. Ensure the container is in good condition and free from leaks.
-
Labeling : As soon as the first particle of waste enters the container, it must be labeled. The label should include:
-
The words "Hazardous Waste" (as a precautionary measure).
-
The full chemical name: "3-(aminomethyl)-N-phenylbenzamide hydrochloride".
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Step 3: Accumulation and Storage
Waste must be stored safely prior to its collection by a licensed disposal service.
-
Storage Location : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment : It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential spills.
-
Accumulation Limits : Be aware of your institution's limits on the volume of hazardous waste that can be accumulated in a satellite area.
Step 4: Arranging for Disposal
Under no circumstances should chemical waste be disposed of down the drain or in the regular trash.
-
Contact Your Environmental Health and Safety (EHS) Office : Your institution's EHS department is the authoritative body for waste disposal procedures. They will have a contract with a licensed hazardous waste disposal company.
-
Schedule a Pickup : Follow your institution's protocol for requesting a waste pickup. This may involve an online form or a direct call to the EHS office.
-
Manifest Tracking : For hazardous waste, a manifest will be created to track the waste from your laboratory to its final disposal site.[11] Ensure that all paperwork is completed accurately.
Emergency Procedures: Preparedness is Key
In the event of a spill, a swift and appropriate response is critical.
-
Small Spills : For a small spill of solid material, carefully sweep it up, avoiding the generation of dust, and place it in the designated hazardous waste container.
-
Large Spills : In the case of a larger spill, evacuate the immediate area and alert your laboratory supervisor and EHS office. They are trained to handle such incidents.
-
Personal Contamination : If the compound comes into contact with your skin, wash the affected area thoroughly with soap and water. If it gets in your eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for the proper disposal of 3-(aminomethyl)-N-phenylbenzamide hydrochloride.
Caption: Decision workflow for the disposal of 3-(aminomethyl)-N-phenylbenzamide hydrochloride.
Conclusion: Upholding Scientific Integrity
The responsible disposal of chemical waste is an integral part of our duty as scientists. By adhering to these systematic and well-documented procedures, we not only ensure the safety of ourselves and our colleagues but also uphold the highest standards of environmental stewardship and regulatory compliance. This commitment to a culture of safety and responsibility is a hallmark of scientific excellence.
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RCRA Characteristic Waste | Office of Clinical and Research Safety. (n.d.). Retrieved February 6, 2026, from [Link]
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Navigating the Safe Handling of 3-(aminomethyl)-N-phenylbenzamide hydrochloride: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-(aminomethyl)-N-phenylbenzamide hydrochloride, with a focus on personal protective equipment (PPE) and waste disposal. By understanding the "why" behind each safety measure, we can foster a culture of intrinsic safety and scientific excellence.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before any handling of 3-(aminomethyl)-N-phenylbenzamide hydrochloride, a thorough risk assessment is paramount.[1][2][3] This compound, while a valuable research tool, presents potential hazards that must be understood and mitigated.
Key Hazards:
-
Acute Toxicity: Safety data for similar aromatic amides and hydrochloride salts suggests potential harm if swallowed.
-
Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5]
-
Unknown Long-Term Effects: As with many research chemicals, the long-term toxicological properties may not be fully characterized. Therefore, it is prudent to treat the compound with a high degree of caution.[6]
A comprehensive risk assessment provides a written record of the hazards and the necessary protective measures to ensure a safe working environment.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure to prevent exposure.[7][8][9] The following table summarizes the recommended PPE for handling 3-(aminomethyl)-N-phenylbenzamide hydrochloride.
| PPE Category | Minimum Requirement | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[10] A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.[10][11] | Protects against accidental splashes of solutions or contact with airborne particles, which can cause serious eye irritation.[4][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[12][13] Double gloving is recommended for enhanced protection.[7] | Prevents skin contact, a primary route of exposure.[6] Aromatic amines can be absorbed through the skin.[14] Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A fully buttoned lab coat.[12] For larger quantities or procedures with a higher risk of contamination, chemical-resistant coveralls or an apron should be worn.[7][9] | Protects the skin and personal clothing from contamination.[9] Contaminated clothing should be removed immediately and decontaminated before reuse.[5] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol generation.[8] The type of respirator (e.g., N95, half-mask with appropriate cartridges) should be determined by the risk assessment. | Prevents the inhalation of airborne particles, which can cause respiratory irritation.[5] |
| Foot Protection | Closed-toe shoes made of a non-porous material.[13] | Protects feet from spills and falling objects. |
Experimental Workflow for Donning and Doffing PPE:
To ensure the effectiveness of PPE, proper donning and doffing procedures are crucial to prevent cross-contamination.
Caption: A logical workflow for donning and doffing PPE to minimize contamination risk.
Engineering Controls: A Safer Working Environment
While PPE is essential, it should be used in conjunction with engineering controls to minimize hazards at the source.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood. This provides primary containment and protects the user from inhaling hazardous dust or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any airborne contaminants.[4]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[4][15]
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan ensures that all personnel are aware of the correct procedures for handling 3-(aminomethyl)-N-phenylbenzamide hydrochloride.
4.1. Preparation and Weighing:
-
Assemble all necessary materials within the chemical fume hood before starting.
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust.
-
Clean any spills immediately using appropriate procedures (see Section 5).
4.2. Solution Preparation:
-
Slowly add the weighed solid to the desired solvent in a suitable container.
-
Stir the mixture gently to dissolve the compound. If heating is required, use a controlled heating mantle and monitor the process closely.
-
Clearly label the container with the compound name, concentration, date, and appropriate hazard symbols.
4.3. Post-Handling Procedures:
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Properly doff PPE following the established procedure to avoid contaminating yourself and the surrounding area.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area.
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your supervisor and the appropriate safety personnel.
-
Prevent entry to the contaminated area.
-
Follow your institution's emergency response procedures.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial to protect both human health and the environment.[14][16] All waste generated from handling 3-(aminomethyl)-N-phenylbenzamide hydrochloride must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[17]
Disposal Workflow:
Caption: A systematic approach to the safe disposal of chemical waste.
All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to these protocols, researchers can confidently and safely handle 3-(aminomethyl)-N-phenylbenzamide hydrochloride, ensuring both personal safety and the integrity of their scientific endeavors.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
-N-phenylbenzamide+hydrochloride)
